molecular formula C17H34NO8P B3044093 06:0 PE CAS No. 96893-06-0

06:0 PE

Cat. No.: B3044093
CAS No.: 96893-06-0
M. Wt: 411.4 g/mol
InChI Key: PELYUHWUVHDSSU-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

06:0 Phosphatidylethanolamine (PE) is a water-soluble short-chain glycero-phospholipid. It is primarily found in the inner leaflet of the plasma membrane.>Phosphatidylethanolamine (PE), an abundant phospholipid in the inner mitochondrial membrane accounts for 15–25% of the total lipid in the cells of mammals.>06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine/DHPE) is a phosphoethanolamine (PE) molecule which carries short acyl chains. It is an ethanolamine-type substrate and a water-soluble phospholipid.>1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are both specified as hexanoyl. It derives from a hexanoic acid. It is a tautomer of a 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine zwitterion.

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYUHWUVHDSSU-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Dihexadecyl Phosphate (DHPE) Lipid: Classification, Characteristics, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dihexadecyl Phosphate (B84403) (DHPE)

Dihexadecyl phosphate (DHPE), also known as dicetyl phosphate, is a synthetic, negatively charged (anionic) phospholipid that plays a significant role in various scientific and pharmaceutical applications.[1][2] Its amphiphilic nature, arising from a polar phosphate head group and two long hydrocarbon chains, allows it to self-assemble into various structures in aqueous environments, making it a valuable tool for creating model membranes and delivery systems.[3] This guide provides a comprehensive overview of DHPE's classification, physicochemical properties, and key applications, with a focus on its utility in research and drug development.

Classification and Physicochemical Characteristics

DHPE is classified as a dialkyl phosphate, a type of phospholipid.[2][3] Unlike naturally occurring phospholipids (B1166683) that typically have a glycerol (B35011) backbone and ester linkages, DHPE possesses two hexadecyl (cetyl) chains directly attached to the phosphate group. This structure imparts a net negative charge at physiological pH, a key characteristic that influences its interactions with biological systems.[4]

Core Physicochemical Properties

The fundamental properties of DHPE are summarized in the table below, providing a quantitative overview for researchers.

PropertyValueReferences
Synonyms Dicetyl Phosphate, DHP[1][2]
Molecular Formula C₃₂H₆₇O₄P
Molecular Weight 546.85 g/mol [1][2]
Appearance White to off-white powder/crystalline solid[1][3]
Melting Point (Tm) 74-75 °C[1][2]
Solubility Slightly soluble in chloroform (B151607); Insoluble in water[3][5]
Charge Anionic[1]
Phase Behavior and Critical Micelle Concentration (CMC)

The phase behavior of DHPE is critical to its application in forming artificial membranes. Like other lipids, DHPE exhibits thermotropic phase transitions, shifting from a more ordered gel phase to a more fluid liquid-crystalline phase as the temperature increases. The main phase transition temperature (Tm) is a key parameter in this regard. For instance, the diether analogue of dipalmitoyl phosphatidylcholine (DPPC), dihexadecyl phosphatidylcholine (DHPC), shows a pre-transitional endotherm, a characteristic not observed in phosphatidylethanolamines. The phase behavior of DHPE at the air-water interface has been studied, revealing a triple point at approximately 25.8 °C, below which a first-order phase transition from a gas phase to an intermediate phase occurs.[6]

Key Applications in Research and Drug Development

DHPE's unique properties make it a versatile tool in several areas:

  • Model Membranes: As a negatively charged lipid, DHPE is used to form model membranes to study various biophysical phenomena, including lipid-protein interactions and membrane stability.[2]

  • Drug Delivery Systems: DHPE is a common component in the formulation of liposomes and niosomes, where it imparts a negative surface charge.[4] This negative charge can enhance the stability of the formulation and influence its interaction with biological membranes.

  • Emulsifier and Surfactant: In cosmetics and pharmaceutical formulations, DHPE acts as an emulsifier and surfactant, helping to stabilize mixtures of oil and water.[3]

  • Biochemical and Immunological Applications: DHPE has been utilized as a molecular tool in a variety of biochemical and immunological studies.[4]

Experimental Protocols

Preparation of DHPE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes containing DHPE.

Materials:

  • Dihexadecyl phosphate (DHPE)

  • Other lipids (e.g., a neutral helper lipid like DSPC)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve DHPE and other lipids in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask. To aid dissolution, the mixture can be warmed to 40°C.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be kept above the highest transition temperature of the lipids in the mixture.

    • Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask. Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the lipid mixture's phase transition temperature.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution. The resulting liposome (B1194612) suspension should be translucent.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).

    • The encapsulation efficiency of any entrapped drug can be determined by separating the unencapsulated drug from the liposomes and quantifying the drug concentration.

DHPE_Liposome_Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion A Dissolve DHPE and other lipids in organic solvent B Evaporate solvent using a rotary evaporator A->B C Dry lipid film under vacuum B->C D Add aqueous buffer to the lipid film C->D E Agitate to form Multilamellar Vesicles (MLVs) D->E F Pass MLV suspension through a polycarbonate membrane E->F G Formation of Unilamellar Vesicles (LUVs) F->G

Workflow for the preparation of DHPE-containing liposomes.
Membrane Fusion Assay using Fluorescently Labeled DHPE

This protocol outlines the principle of a lipid-mixing assay to monitor membrane fusion using fluorescently labeled DHPE derivatives. This assay is based on Fluorescence Resonance Energy Transfer (FRET).

Principle:

Two populations of liposomes are prepared. One population (labeled) contains a FRET pair of fluorescently labeled lipids, for instance, a donor fluorophore-labeled lipid (e.g., NBD-PE) and an acceptor fluorophore-labeled DHPE (e.g., Rhodamine-DHPE). The second population of liposomes is unlabeled. When the labeled liposomes are intact, the donor and acceptor are in close proximity, and FRET occurs (excitation of the donor results in emission from the acceptor). Upon fusion with unlabeled liposomes, the fluorescent probes are diluted in the newly formed larger membrane, increasing the distance between the donor and acceptor. This leads to a decrease in FRET, which can be monitored as an increase in donor fluorescence and a decrease in acceptor fluorescence.

Materials:

  • Fluorescently labeled lipids (e.g., NBD-PE as donor, Rhodamine-DHPE as acceptor)

  • Unlabeled lipids (including DHPE if desired)

  • Liposome preparation reagents as described in Protocol 4.1.

  • Fluorometer

Methodology:

  • Prepare Labeled Liposomes:

    • Prepare liposomes as described in Protocol 4.1, incorporating the FRET pair of fluorescently labeled lipids into the lipid mixture at a concentration that allows for efficient FRET.

  • Prepare Unlabeled Liposomes:

    • Prepare a separate batch of liposomes without the fluorescent labels.

  • Induce Fusion:

    • Mix the labeled and unlabeled liposome populations.

    • Induce fusion using a fusogen (e.g., polyethylene (B3416737) glycol (PEG), calcium ions, or specific proteins).

  • Monitor Fluorescence:

    • Monitor the fluorescence intensity of the donor and acceptor fluorophores over time using a fluorometer.

    • An increase in the donor fluorescence intensity and/or a decrease in the acceptor fluorescence intensity indicates membrane fusion.

FRET_Membrane_Fusion_Assay cluster_before Before Fusion cluster_after After Fusion cluster_no_fret FRET Decreases L1 Labeled Liposome D1 D A1 A FL Fused Liposome L1->FL Fusion D1->A1 Energy Transfer UL Unlabeled Liposome UL->FL D2 D A2 A note Increased Distance

Principle of a FRET-based membrane fusion assay using fluorescently labeled DHPE.

Role in Cellular Interactions

While DHPE is not a signaling molecule in the classical sense of activating specific intracellular pathways, its physicochemical properties, particularly its negative charge, mediate important interactions at the cellular level.

Interaction with Cell Surfaces

The anionic nature of DHPE-containing liposomes or niosomes can influence their interaction with cell surfaces. Cell surface glycoproteins and other components of the glycocalyx often present a net negative charge. However, localized positive charges on cell surface proteins can mediate electrostatic interactions with anionic liposomes. This interaction can influence the adhesion of delivery vehicles to cells, which is a prerequisite for subsequent uptake or drug release.

Role in Membrane Fusion

In the context of membrane fusion assays, DHPE itself does not induce fusion but serves as a component of the model membrane. Fluorescently labeled DHPE is a critical tool for monitoring the lipid mixing stage of fusion. The mechanism of membrane fusion is a complex process that involves the merging of two separate lipid bilayers.[9][10][11][12] Assays using probes like labeled DHPE have been instrumental in dissecting the stages of this process, from initial membrane contact to the formation of a fusion pore and the complete merging of the membranes.[10][12]

Conclusion

Dihexadecyl phosphate is a valuable and versatile synthetic phospholipid for researchers and drug development professionals. Its well-defined physicochemical characteristics, particularly its anionic nature and ability to form stable bilayer structures, make it an essential component in the creation of model membranes and as a negatively charged constituent in liposomal and niosomal drug delivery systems. The use of fluorescently labeled DHPE derivatives has also significantly contributed to our understanding of dynamic membrane processes such as fusion. This guide provides a foundational understanding of DHPE, which is crucial for its effective application in advanced research and the development of novel therapeutic formulations.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, commonly referred to as 06:0 PE or DHPE, is a synthetic, short-chain glycerophospholipid. Its structure consists of a glycerol (B35011) backbone esterified with two hexanoyl (6:0) fatty acids at the sn-1 and sn-2 positions and a phosphoethanolamine headgroup at the sn-3 position. Due to its amphipathic nature, with a hydrophilic headgroup and short, hydrophobic acyl chains, this compound is a water-soluble phospholipid. This property makes it a valuable tool in various biophysical and biochemical studies, particularly in the formation of model membrane systems like bicelles for the structural analysis of membrane proteins and as a substrate for enzymatic assays. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its characterization.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a clear reference for its use in experimental settings.

General Properties
PropertyValueReference
Synonyms DHPE, PE(6:0/6:0)[1]
CAS Number 96893-06-0[1]
Molecular Formula C₁₇H₃₄NO₈P[1]
Appearance White to off-white powderN/A
Purity >99% (TLC)N/A
Storage Temperature -20°CN/A
Stability At least 1 year at -20°CN/A
Physicochemical Data
PropertyValueReference
Molecular Weight 411.4 g/mol [1]
Exact Mass 411.20220404 Da[1]
Melting Point Data for the precise melting point of this compound is not consistently reported. However, studies on homologous series of short-chain phosphatidylethanolamines indicate that they exist as monomers in aqueous solution and do not exhibit sharp gel-to-liquid crystalline phase transitions typical of long-chain phospholipids (B1166683).[2]
Solubility Soluble in water, chloroform (B151607), and ethanol.[2]
Critical Micelle Concentration (CMC) Short-chain phosphatidylethanolamines like this compound have defined solubilities in water and generally exist as monomers in aqueous solution. They typically do not form micelles on their own unless a significant fraction of the molecules is negatively charged.[2]

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for obtaining reliable and reproducible results. The following sections outline protocols for key analytical techniques.

Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To assess the purity of this compound.

Materials:

  • TLC plates (silica gel 60)

  • Developing solvent: Chloroform/Methanol/Water (65:25:4, v/v/v)

  • Visualization reagent: Molybdenum blue spray reagent for phospholipids or iodine vapor.

  • This compound standard

  • Sample of this compound to be tested

Procedure:

  • Plate Preparation: Activate the silica (B1680970) gel TLC plate by heating at 110°C for 30-60 minutes. Allow the plate to cool to room temperature in a desiccator.

  • Sample Application: Dissolve the this compound sample and standard in chloroform to a concentration of 1-5 mg/mL. Using a capillary tube or a microsyringe, spot a small volume (1-5 µL) of the sample and the standard onto the origin line of the TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing the chloroform/methanol/water solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate completely. For visualization:

    • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Phospholipid spots will appear as yellow-brown spots.

    • Molybdenum Blue: Spray the plate with a molybdenum blue reagent and heat gently. Phospholipids will appear as blue spots.

  • Analysis: Compare the retention factor (Rf) of the sample spot with that of the standard. A single spot with an Rf matching the standard indicates high purity.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are ideal for non-chromophoric lipids.

  • Normal-phase silica column.

Reagents:

  • Mobile Phase A: Chloroform/Methanol (95:5, v/v)

  • Mobile Phase B: Chloroform/Methanol/Water (60:34:6, v/v/v)

  • This compound standard solutions of known concentrations.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase.

  • Standard Curve Generation: Prepare a series of this compound standard solutions of known concentrations and inject them into the HPLC system to generate a standard curve.

  • Chromatographic Conditions:

    • Column: Silica column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      • 0-5 min: 100% Mobile Phase A

      • 5-15 min: Linear gradient to 100% Mobile Phase B

      • 15-20 min: 100% Mobile Phase B

      • 20-25 min: Return to 100% Mobile Phase A and equilibrate.

    • Detector Settings: Optimize ELSD or CAD parameters (e.g., nebulizer temperature, gas flow) according to the manufacturer's instructions.

  • Analysis: Inject the this compound sample and integrate the peak area corresponding to this compound. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To study the thermal behavior of this compound, although it's important to note that as a short-chain lipid, it may not exhibit a distinct melting transition.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Prepare a hydrated sample of this compound by dissolving a known amount in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1-5 mg/mL.

  • DSC Analysis:

    • Load a precise volume of the sample suspension into a DSC pan. Use the same volume of buffer in the reference pan.

    • Seal the pans hermetically.

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a low temperature (e.g., 5°C).

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a desired final temperature (e.g., 40°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for any endothermic or exothermic transitions. For short-chain lipids like this compound, a sharp melting peak is not expected. The thermogram is likely to show broad, low-enthalpy transitions if any.

Biological Role and Applications

This compound does not have a well-defined endogenous signaling pathway in the same manner as some other lipids. Instead, its primary role in research is as a tool to create and study model biological membranes and as a substrate for specific enzymes.

Role in Bicelle Formation for NMR Studies

One of the most significant applications of this compound is in the formation of bicelles (bilayered micelles). Bicelles are discoidal structures composed of a planar bilayer of long-chain phospholipids (e.g., DMPC) surrounded by a rim of short-chain phospholipids like this compound or detergents.[3] These structures provide a more native-like membrane environment for studying the structure and function of membrane proteins using solution Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] The short acyl chains of this compound are crucial for stabilizing the high curvature at the rim of the bicelle.

Caption: Workflow of this compound in Bicelle Formation for NMR Studies.

Substrate for Phospholipases

This compound can serve as a substrate for certain phospholipases, such as phospholipase A2 (PLA2).[2] These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The water-soluble nature of this compound makes it a convenient substrate for in vitro enzymatic assays to study the kinetics and inhibition of PLA2.

Phospholipase_Activity PE This compound (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) PLA2 Phospholipase A2 (PLA2) PE->PLA2 Substrate LysoPE 1-hexanoyl-sn-glycero-3-phosphoethanolamine (Lysophospholipid) PLA2->LysoPE Product 1 HexanoicAcid Hexanoic Acid (Free Fatty Acid) PLA2->HexanoicAcid Product 2

Caption: Enzymatic Hydrolysis of this compound by Phospholipase A2.

Role in Drug Delivery Research

Phosphatidylethanolamines, including their short-chain variants, are utilized in the formulation of lipid-based drug delivery systems such as liposomes.[7][8] While longer-chain PEs are more common for forming the stable bilayer of liposomes, short-chain PEs can be incorporated to modify the physical properties of the liposomal membrane, such as its fluidity and stability. Their role in these systems is an active area of research for enhancing the delivery of therapeutic agents.[9][10]

Conclusion

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a valuable synthetic phospholipid with well-defined physical and chemical properties. Its primary utility in research lies in its application as a tool for creating model membrane systems, most notably bicelles for the structural elucidation of membrane proteins by NMR spectroscopy, and as a convenient substrate for studying enzyme kinetics. The experimental protocols provided in this guide offer a foundation for the reliable characterization of this compound, ensuring its effective use in various scientific and drug development applications.

References

In-Depth Technical Guide to the Critical Micelle Concentration of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (06:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a key phospholipid in drug delivery systems. This document outlines the fundamental principles of micellization, presents available quantitative data, details experimental protocols for CMC determination, and illustrates relevant biological pathways and experimental workflows.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter of surfactants and lipids, representing the concentration at which individual molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles[1]. Below the CMC, lipids primarily exist as monomers. As the concentration increases to the CMC, there is a sharp transition where micelles form. Above the CMC, any additional lipid added to the system predominantly forms new micelles or incorporates into existing ones, while the monomer concentration remains relatively constant at the CMC[1][2]. The CMC is a critical attribute as it dictates the bioavailability and formulation characteristics of lipid-based drug delivery systems.

DOPE is a non-bilayer forming lipid that plays a crucial role in the efficacy of lipid nanoparticle (LNP) formulations. Its ability to facilitate endosomal escape of therapeutic payloads is linked to its propensity to form non-lamellar structures, such as the inverted hexagonal phase, particularly in the acidic environment of the endosome[3][4][5]. Understanding the CMC of DOPE is therefore essential for optimizing the design and performance of these advanced drug delivery vehicles.

Quantitative Data for DOPE CMC

Quantitative data on the CMC of DOPE in aqueous solutions is notably scarce in publicly available literature. This is partly due to the very low water solubility of diacyl phospholipids (B1166683), which makes their CMC challenging to measure in purely aqueous systems. Most studies focus on the phase behavior of DOPE within lipid bilayers rather than its micellization in an aqueous phase.

However, some data is available for DOPE in a non-aqueous environment, which can provide insights into its aggregation behavior.

Solvent SystemTemperatureCMC (µM)Reference
Stripped Soybean OilRoom Temperature~800[6]
Stripped Soybean Oil45 °C~200[6]

Factors Influencing the CMC of Phospholipids:

While specific data for DOPE is limited, the CMC of phospholipids is generally influenced by several factors:

  • pH: For ionizable lipids, pH plays a significant role. DOPE has a primary amine headgroup that can be protonated at acidic pH. This change in charge can affect the electrostatic interactions between headgroups and thus influence the CMC. The transition of DOPE to an inverted hexagonal phase is known to be pH-dependent, occurring more readily at lower pH values[5][7].

  • Temperature: Temperature affects the hydrophobic interactions and the hydration of the lipid headgroups. For many non-ionic surfactants, the CMC initially decreases with increasing temperature and then increases, exhibiting a U-shaped curve[8][9][10]. The CMC of DOPE in stripped soybean oil was observed to decrease with an increase in temperature from room temperature to 45°C[6].

  • Ionic Strength: The presence of salts in the aqueous phase can significantly impact the CMC of charged lipids. Increased ionic strength can shield the electrostatic repulsion between charged headgroups, thereby promoting micelle formation at a lower concentration[11].

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of lipids. The following sections detail the methodologies for three commonly used approaches.

Fluorescence Spectroscopy using Pyrene (B120774)

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment[3][12]. In a polar aqueous solution, the intensity ratio of the first and third vibronic peaks (I1/I3) of pyrene is high. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment, which leads to a decrease in the I1/I3 ratio[3]. The CMC is determined from the inflection point of the plot of the I1/I3 ratio against the logarithm of the lipid concentration.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of high-purity DOPE in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) at a concentration of 10-20 mM.

    • Prepare a stock solution of pyrene in ethanol (B145695) at a concentration of 0.2 mM.

  • Sample Preparation:

    • In a series of glass vials, add varying amounts of the DOPE stock solution to achieve a range of concentrations that is expected to bracket the CMC.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of each vial. Further dry the films under vacuum for at least 2 hours to remove any residual solvent.

    • Prepare an aqueous buffer solution of the desired pH and ionic strength.

    • Add a small aliquot of the pyrene stock solution to the buffer to achieve a final pyrene concentration of approximately 0.3 µM and ensure the ethanol concentration is minimal (<0.1%)[13].

    • Hydrate the lipid films with the pyrene-containing buffer solution to the desired final lipid concentrations.

    • Vortex each vial vigorously and sonicate in a bath sonicator to ensure complete hydration and formation of a homogenous lipid dispersion.

    • Allow the samples to equilibrate for at least 30 minutes in the dark at the desired temperature.

  • Fluorescence Measurement:

    • Use a fluorescence spectrophotometer with the excitation wavelength set to 334 nm[14].

    • Record the emission spectrum from 350 nm to 450 nm.

    • Extract the fluorescence intensities of the first (I1, ~372 nm) and third (I3, ~383 nm) vibronic peaks[14].

  • Data Analysis:

    • Calculate the I1/I3 ratio for each DOPE concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the DOPE concentration.

    • The CMC is determined as the concentration at the inflection point of the resulting sigmoidal curve. This can be identified as the intersection of the two linear portions of the curve[2][3].

Surface Tensiometry (Wilhelmy Plate Method)

This technique measures the surface tension of a liquid. Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant[1]. The CMC is identified as the point where the surface tension plot shows a distinct break. The Wilhelmy plate method is a static measurement that allows for the determination of equilibrium surface tension[15].

Detailed Protocol:

  • Instrument and Sample Preparation:

    • Use a tensiometer equipped with a platinum Wilhelmy plate[15][16][17].

    • Thoroughly clean the Wilhelmy plate by flaming it to red heat to remove any organic contaminants.

    • Prepare a series of DOPE-in-buffer solutions at various concentrations, bracketing the expected CMC. This is typically done by serial dilution of a concentrated stock solution.

  • Measurement Procedure:

    • Calibrate the tensiometer using high-purity water[18].

    • Place the DOPE solution of the lowest concentration in the sample vessel.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will automatically detect the surface.

    • The plate is then slightly immersed and then raised to the point of measurement to ensure a zero contact angle[17].

    • Allow the system to equilibrate and record the surface tension value.

    • Repeat the measurement for each DOPE concentration, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the DOPE concentration.

    • The plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region, above the CMC, shows a plateau or a much shallower slope.

    • The CMC is determined from the intersection of the two extrapolated linear fits of these regions[19].

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion[14][20][21]. Below the CMC, only small monomers are present. Above the CMC, larger micelles are formed, leading to a significant increase in the scattered light intensity and the appearance of a population of larger particles in the size distribution.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a series of DOPE-in-buffer solutions at various concentrations, bracketing the expected CMC.

    • Filter all solutions through a 0.22 µm filter to remove any dust or large aggregates.

  • DLS Measurement:

    • Use a DLS instrument to measure the scattered light intensity and particle size distribution for each sample.

    • Equilibrate the sample at the desired temperature in the instrument's measurement cell.

    • Perform multiple measurements for each concentration to ensure reproducibility.

  • Data Analysis:

    • Method 1: Scattered Light Intensity: Plot the logarithm of the scattered light intensity as a function of the logarithm of the DOPE concentration. An abrupt increase in the scattering intensity indicates the onset of micelle formation. The CMC is determined from the intersection of the two linear fits before and after this increase[22].

    • Method 2: Particle Size Distribution: Analyze the particle size distribution for each concentration. The appearance of a second population of particles with a larger hydrodynamic radius indicates the formation of micelles. The CMC is the concentration at which this second population becomes detectable.

Signaling Pathways and Functional Relevance

DOPE itself is not known to be a signaling molecule that triggers specific intracellular cascades in the way that signaling lipids like diacylglycerol or inositol (B14025) phosphates do. Its primary roles in a biological context are structural and facilitative.

Role in Endosomal Escape

A critical function of DOPE in drug delivery, particularly for gene and siRNA delivery, is its ability to promote the escape of the therapeutic payload from the endosome into the cytoplasm[3][4][5]. This process is crucial for the therapeutic to reach its target. The mechanism is believed to involve a pH-triggered phase transition of DOPE.

  • Endosomal Acidification: After cellular uptake via endocytosis, the lipid nanoparticle is trafficked into endosomes, which progressively acidify from a pH of ~6.5 in early endosomes to ~5.5 in late endosomes.

  • DOPE Protonation and Phase Transition: The primary amine headgroup of DOPE becomes protonated in the acidic environment of the endosome. This, combined with its conical molecular shape (small headgroup and large acyl chain area), promotes a transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase[5][23][24].

  • Membrane Fusion and Destabilization: The formation of the HII phase disrupts the integrity of the endosomal membrane, facilitating fusion between the LNP and the endosomal membrane. This fusion event leads to the release of the encapsulated cargo into the cytoplasm[2][5].

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP Lipid Nanoparticle (with DOPE) Endocytosed_LNP Endocytosed LNP LNP->Endocytosed_LNP Endocytosis Hexagonal_Phase DOPE undergoes Hexagonal (HII) Phase Transition Endocytosed_LNP->Hexagonal_Phase Acidification Membrane_Fusion Membrane Fusion & Destabilization Hexagonal_Phase->Membrane_Fusion Cargo_Release Therapeutic Cargo Release Membrane_Fusion->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Caption: Mechanism of DOPE-mediated endosomal escape.

Experimental and Logical Workflows

The determination of CMC involves a systematic experimental workflow. Below are graphical representations of the workflows for the fluorescence spectroscopy and surface tensiometry methods.

Workflow for CMC Determination by Fluorescence Spectroscopy

CMC_Fluorescence_Workflow prep_solutions Prepare DOPE and Pyrene Stock Solutions prep_samples Prepare Serial Dilutions of DOPE & Hydrate with Pyrene-containing Buffer prep_solutions->prep_samples equilibrate Equilibrate Samples prep_samples->equilibrate measure_fluorescence Measure Fluorescence Spectra (Excitation at 334 nm) equilibrate->measure_fluorescence calculate_ratio Calculate I1/I3 Ratio measure_fluorescence->calculate_ratio plot_data Plot I1/I3 vs. log[DOPE] calculate_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Caption: Workflow for CMC determination using pyrene fluorescence.

Workflow for CMC Determination by Surface Tensiometry

CMC_Tensiometry_Workflow prep_solutions Prepare Serial Dilutions of DOPE in Buffer calibrate Calibrate Tensiometer with Water prep_solutions->calibrate measure_st Measure Surface Tension of Each Concentration calibrate->measure_st plot_data Plot Surface Tension vs. log[DOPE] measure_st->plot_data determine_cmc Determine CMC from Intersection of Linear Fits plot_data->determine_cmc

References

The Pivotal Role of Short-Chain Phospholipids in Cell Membrane Dynamics and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain phospholipids (B1166683) (SCPLs), characterized by their acyl chains of typically fewer than ten carbons, represent a unique class of lipids that exhibit distinct physicochemical properties compared to their long-chain counterparts. While less abundant in biological membranes, they play crucial and multifaceted roles in cellular function. This technical guide provides a comprehensive overview of the core functions of SCPLs in cell membranes, detailing their impact on membrane biophysics, their involvement in cellular signaling cascades, and their utility as powerful tools in membrane protein research. This document synthesizes key quantitative data, presents detailed experimental protocols for their study, and visualizes complex biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The cell membrane is a highly dynamic and complex interface crucial for cellular integrity, communication, and homeostasis. Its primary structural components are long-chain phospholipids that spontaneously assemble into a bilayer, creating a selectively permeable barrier. In contrast, short-chain phospholipids (SCPLs) possess a more detergent-like character due to their larger hydrophilic headgroup relative to their small hydrophobic tails. This amphiphilicity drives them to form micelles in aqueous solutions rather than stable bilayers.[1] However, when incorporated into a bilayer of long-chain phospholipids, SCPLs can significantly alter the membrane's physical and biological properties. Their transient and localized presence can influence membrane fluidity, curvature, and the function of embedded proteins, thereby impacting a range of cellular processes from signal transduction to vesicle trafficking.

Physicochemical Properties of Short-Chain Phospholipids

The defining characteristic of SCPLs is their high critical micelle concentration (CMC), the concentration at which they self-assemble into micelles.[2] This property is a direct consequence of their short acyl chains, which result in weaker hydrophobic interactions compared to long-chain phospholipids.[3] Below the CMC, SCPLs exist as monomers in solution.

Impact on Membrane Biophysics

The incorporation of SCPLs into a long-chain phospholipid bilayer can induce significant changes in the membrane's physical properties.

  • Membrane Fluidity: Shorter acyl chains decrease the van der Waals interactions between lipids, leading to an increase in membrane fluidity.[3][4] This is reflected in a lower gel-to-liquid crystalline phase transition temperature (Tm).[5] The increased fluidity can have profound effects on the lateral diffusion of membrane proteins and other components.

  • Membrane Thickness and Curvature: The conical shape of SCPLs (large headgroup, small tail volume) can induce positive membrane curvature, which is important in processes like vesicle budding and fusion. Their presence can also lead to a local thinning of the bilayer.

  • Phase Behavior: SCPLs can alter the phase behavior of membranes, influencing the formation of lipid rafts and other microdomains. At high concentrations, they can lead to membrane solubilization.

Data Presentation: Physicochemical Properties of Common Short-Chain Phospholipids
Phospholipid (Abbreviation)Acyl Chain CompositionCritical Micelle Concentration (CMC) (mM)Main Phase Transition Temp. (Tm) (°C)Aggregation State in Water
Dihexanoylphosphatidylcholine (DHPC)6:0/6:014-16-46Micelles
Diheptanoylphosphatidylcholine (DHpPC)7:0/7:03.5-4.5-Micelles
Dioctanoylphosphatidylcholine (DOPC)8:0/8:00.2-0.4-Micelles
1,2-dihexanoyl-sn-glycero-3-phosphoserine (DHPS)6:0/6:0~9-Micelles
1,2-dioctanoyl-sn-glycero-3-phosphoserine (DOPS)8:0/8:02.282-Micelles

Data compiled from various sources, including Avanti Polar Lipids technical data and scientific literature.[6][7][8]

Role in Cellular Signaling

SCPLs and their metabolites are increasingly recognized as important players in cellular signaling. Their ability to modulate membrane structure and interact with signaling proteins allows them to influence key pathways.

Activation of Protein Kinase C (PKC)

One of the most well-documented roles of SCPLs is their ability to activate Protein Kinase C (PKC), a family of enzymes crucial for regulating a wide array of cellular processes.[9] SCPLs can activate PKC isozymes directly, often in a manner that is distinct from the canonical activation by diacylglycerol (DAG) and Ca²⁺.[10][11]

  • Differential Isozyme Activation: Studies have shown that short-chain phosphatidylcholines and phosphatidylserines can activate different PKC isozymes with varying dependencies on Ca²⁺ and DAG.[10] For instance, the type II isozyme of PKC can be activated by short-chain phospholipid micelles in a largely Ca²⁺-independent manner, whereas the type III isozyme remains Ca²⁺-dependent.[10] This suggests a mechanism where the physical state of the lipid (micelle vs. bilayer) is a key determinant of PKC activation.[11]

Modulation of Phospholipase Activity

SCPLs can also influence the activity of phospholipases, enzymes that hydrolyze phospholipids to generate second messengers. For example, the activity of phospholipase A2 is known to be affected by the concentration and physical state of its short-chain phospholipid substrates.[12]

Signaling Pathway Visualization

PLC_DAG_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor GPCR / RTK Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_mem PKC (membrane-associated) DAG->PKC_mem Substrate Substrate Protein PKC_mem->Substrate phosphorylates ER IP3 Receptor IP3->ER binds Ca2 Ca²⁺ Ca2->PKC_mem PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular_Response Cellular Response Substrate_P->Cellular_Response ER->Ca2 releases

Caption: Canonical PLC-DAG-PKC signaling pathway.

SCPL_PKC_Activation SCPL_monomers Short-Chain Phospholipid (Monomers) SCPL_micelles Short-Chain Phospholipid (Micelles) SCPL_monomers->SCPL_micelles > CMC PKC_II PKC Isozyme II SCPL_micelles->PKC_II activates PKC_III PKC Isozyme III SCPL_micelles->PKC_III activates Ca2_ind Ca²⁺-Independent Activation PKC_II->Ca2_ind DAG_ind DAG-Independent (or weakly dependent) PKC_II->DAG_ind Ca2_dep Ca²⁺-Dependent Activation PKC_III->Ca2_dep

Caption: Differential activation of PKC isozymes by SCPL micelles.

Experimental Protocols

The unique properties of SCPLs make them valuable tools for in vitro studies of membranes and membrane proteins.

Preparation of Liposomes Containing Short-Chain Phospholipids

This protocol describes the formation of unilamellar vesicles composed of a mixture of long-chain and short-chain phospholipids by the thin-film hydration and extrusion method.[13][14][15][16][17]

Materials:

  • Long-chain phospholipid (e.g., POPC) in chloroform

  • Short-chain phospholipid (e.g., DHPC) in chloroform

  • Chloroform/Methanol (2:1, v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired molar ratio of long-chain and short-chain phospholipids dissolved in chloroform.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the long-chain lipid.

    • Continue to evaporate for at least 1 hour after a thin, uniform lipid film is formed to ensure complete removal of the solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tm of the long-chain lipid for 1-2 hours.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane.

    • Transfer the hydrated lipid suspension to the extruder syringe.

    • Pass the suspension through the membrane a specified number of times (e.g., 11-21 times) to form unilamellar vesicles of a defined size.

  • Characterization:

    • Determine the vesicle size distribution using Dynamic Light Scattering (DLS).

    • Assess the lamellarity and morphology by cryo-electron microscopy.

Assessing Membrane Fluidity using Fluorescence Anisotropy

This protocol measures changes in membrane fluidity upon incorporation of SCPLs using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[18][19]

Materials:

Procedure:

  • Probe Incorporation:

    • Dilute the liposome suspension to the desired concentration in the assay buffer.

    • Add the DPH stock solution to the liposome suspension while vortexing to a final probe-to-lipid ratio of approximately 1:500.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for complete incorporation of the probe into the lipid bilayer.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (typically ~360 nm and ~430 nm, respectively).

    • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, with correction for the grating (G-factor).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

    • A decrease in anisotropy indicates an increase in membrane fluidity.

Solubilization of a Membrane Protein using Short-Chain Phospholipids

This protocol outlines a general procedure for solubilizing a membrane protein from a cell membrane preparation using an SCPL like diheptanoylphosphatidylcholine (DHpPC).

Materials:

  • Isolated cell membranes containing the protein of interest

  • SCPL stock solution (e.g., 100 mM DHpPC in buffer)

  • Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)

  • Ultracentrifuge

  • Bradford assay or other protein quantification method

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation:

    • Resuspend the isolated cell membranes in the solubilization buffer to a final protein concentration of 1-5 mg/mL.

  • Solubilization:

    • Add the SCPL stock solution to the membrane suspension to achieve the desired final SCPL concentration (this may need to be optimized, but a starting point is often around the CMC or slightly above).

    • Incubate the mixture on ice or at 4°C with gentle agitation for 30-60 minutes.

  • Separation of Solubilized Proteins:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fragments.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis:

    • Quantify the protein concentration in the supernatant.

    • Analyze the solubilized proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest to confirm successful solubilization.

Experimental Workflow Visualization

experimental_workflow start Start lipid_prep Lipid Film Preparation (LC-PL + SC-PL) start->lipid_prep hydration Hydration with Buffer lipid_prep->hydration extrusion Extrusion (e.g., 100 nm) hydration->extrusion liposome_char Liposome Characterization (DLS, Cryo-EM) extrusion->liposome_char protein_inc Membrane Protein Reconstitution extrusion->protein_inc activity_assay Functional Assay of Reconstituted Protein protein_inc->activity_assay end End activity_assay->end

Caption: Workflow for studying SCPL effects on a membrane protein.

Conclusion

Short-chain phospholipids, despite their low abundance in native membranes, exert a significant influence on the biophysical properties and signaling functions of cell membranes. Their unique detergent-like properties and ability to modulate membrane fluidity and curvature make them key players in various cellular processes. Furthermore, their utility in the in vitro solubilization and functional reconstitution of membrane proteins has made them indispensable tools for researchers. A thorough understanding of the functions of SCPLs is not only fundamental to cell biology but also holds great promise for applications in drug delivery and the development of novel therapeutics that target membrane-associated processes. The experimental approaches and data presented in this guide offer a solid foundation for professionals seeking to explore the multifaceted world of short-chain phospholipids.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Phosphatidylethanolamine (B1630911) (PE) in Membrane Fluidity

This guide provides a comprehensive technical overview of the critical role phosphatidylethanolamine (PE) plays in modulating the fluidity and structural dynamics of cellular membranes. Understanding the biophysical properties of PE is paramount for advancements in drug delivery, membrane protein research, and the study of various cellular processes.

Introduction: The Significance of Membrane Fluidity and Phosphatidylethanolamine

The cell membrane is a dynamic and fluid structure, essential for a multitude of cellular functions including signaling, transport, and maintaining cellular integrity. Membrane fluidity, which refers to the viscosity of the lipid bilayer, is a critical parameter that influences the diffusion and function of membrane components. This property is largely determined by the lipid composition of the membrane.

Phosphatidylethanolamine (PE) is a major phospholipid component of biological membranes, typically constituting 15-25% of total phospholipids (B1166683) in mammalian cells.[1] It is often the second most abundant phospholipid after phosphatidylcholine (PC).[2] While PC is known for its cylindrical shape which favors the formation of flat bilayer structures, PE possesses unique biophysical properties that impart distinct characteristics to the membrane. This guide will delve into the molecular attributes of PE and their profound impact on membrane fluidity and function.

Biophysical Properties of Phosphatidylethanolamine

The distinct role of PE in membrane dynamics stems from its unique molecular structure. Key features include its small, polar headgroup and the potential for intermolecular hydrogen bonding.

Conical Molecular Shape and Membrane Curvature: PE is characterized by a small ethanolamine (B43304) headgroup in proportion to its larger, hydrophobic acyl chains. This gives the molecule an overall conical or cone-like shape.[1][2] In contrast, phosphatidylcholine (PC) has a bulkier headgroup, resulting in a more cylindrical shape. This difference in molecular geometry is a primary determinant of their packing properties within the membrane. The conical shape of PE molecules favors the formation of curved structures and induces negative curvature stress in the membrane.[1] This property is crucial for cellular processes that require membrane bending, such as vesicle formation, endocytosis, exocytosis, and membrane fusion and fission.[1][2]

Hydrogen Bonding and Intermolecular Interactions: The primary amine group of the ethanolamine headgroup of PE can act as a hydrogen bond donor, forming strong intermolecular hydrogen bonds with the phosphate (B84403) groups of neighboring phospholipids. This intermolecular hydrogen bonding network leads to tighter packing of PE molecules within the membrane, reduced hydration of the headgroup region, and a more ordered and rigid membrane structure compared to membranes rich in PC.

Propensity for Non-Lamellar Phases: Due to its conical shape and the resulting packing constraints, PE has a strong tendency to form non-lamellar phases, particularly the inverted hexagonal (HII) phase, especially at elevated temperatures or in the presence of unsaturated acyl chains.[1] The transition from the lamellar (bilayer) phase to the HII phase is a critical aspect of PE's function in dynamic membrane processes like fusion.

Quantitative Analysis of PE's Effect on Membrane Properties

The incorporation of PE into a lipid bilayer has quantifiable effects on its physical properties. The following tables summarize key data from various studies.

Table 1: Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) and Enthalpies (ΔH) of Various Phospholipids

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered "gel" state to a more fluid "liquid-crystalline" state. A higher Tm indicates a less fluid membrane at a given temperature.

Phospholipid SpeciesAbbreviationAcyl ChainsTm (°C)ΔH (kcal/mol)
DipalmitoylphosphatidylethanolamineDPPE16:0/16:063-
DipalmitoylphosphatidylcholineDPPC16:0/16:041-
DioleoylphosphatidylethanolamineDOPE18:1/18:1-160.3
DioleoylphosphatidylcholineDOPC18:1/18:1-20-
1-Stearoyl-2-oleoyl-phosphatidylethanolamineSOPE18:0/18:129-
1-Stearoyl-2-oleoyl-phosphatidylcholineSOPC18:0/18:16-

Data compiled from multiple sources.

Table 2: Effect of PE on Membrane Order Parameter

The deuterium (B1214612) order parameter (SCD) is a measure of the orientational order of the acyl chains within the lipid bilayer. A higher SCD value indicates a more ordered and less fluid membrane.

Lipid CompositionTechniqueKey FindingsReference
DPPC/DPPE mixturesMolecular DynamicsSCD increases with increasing DPPE concentration, indicating more ordered lipid tails.[3]
DOPC/DOPE mixturesMolecular DynamicsAverage order parameter of the lipid tail plateau region increases with higher DOPE concentration.[3]
Table 3: Effect of PE on Membrane Thickness

Membrane thickness is another important structural parameter that can be influenced by lipid composition.

Lipid SystemTechniqueKey FindingsReference
Diacyl PEs (Lα phase)X-ray DiffractionLα phase d-spacings ranged from 51.2 to 56.4 Å, depending on the acyl chain structure.[4]
POPC vs. POPE/POPGSolid-State NMRSymmetric POPC-d31/POPE/POPG membranes show higher order parameters, suggesting a more rigid and potentially thicker bilayer compared to pure POPC.

Experimental Protocols for Studying Membrane Fluidity

Characterizing the influence of PE on membrane fluidity requires specialized biophysical techniques. Below are detailed methodologies for key experiments.

Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar vesicles (liposomes) with a defined lipid composition for use in various biophysical assays.

  • Lipid Dissolution: Dissolve the desired lipids (e.g., a mixture of PC and PE) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.[5]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[5]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, Tris-HCl) pre-heated to a temperature above the gel-to-liquid crystalline transition temperature (Tm) of the lipid mixture.[5] Vortex the flask to suspend the lipids, forming multilamellar vesicles (MLVs).

  • Extrusion: To produce unilamellar vesicles of a uniform size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the Tm. Repeat the extrusion process 11-21 times to ensure a homogenous population of vesicles.[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid bilayers.

  • Sample Preparation: Prepare liposome samples at a known concentration (e.g., 1-5 mg/mL) in the desired buffer.[7]

  • Instrument Setup: Degas the liposome suspension and the reference buffer before loading them into the sample and reference cells of the DSC instrument, respectively.[2][8]

  • Data Acquisition: Equilibrate the system at a starting temperature well below the expected Tm. Then, scan the temperature at a constant rate (e.g., 1°C/min) to a final temperature well above the Tm.[9] Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

  • Data Analysis: The phase transition will be visible as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH).[10][11]

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe that partitions into the hydrophobic core of the membrane.[8][12][13][14][15]

  • Probe Preparation: Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or acetone) at a concentration of approximately 2 mM.[13]

  • Liposome Labeling: Add a small volume of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1. Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to allow the probe to incorporate into the bilayers.

  • Measurement: Place the labeled liposome suspension in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

  • Data Acquisition: Excite the sample with vertically polarized light at the excitation wavelength of DPH (~360 nm). Measure the fluorescence emission intensity at the emission wavelength of DPH (~430 nm) through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

  • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G is the G-factor, an instrument-specific correction factor. A higher anisotropy value corresponds to restricted probe motion and thus, lower membrane fluidity.

³¹P-NMR Spectroscopy for Phase Identification

³¹P-NMR spectroscopy is a non-invasive technique that can distinguish between different lipid phases (e.g., lamellar, hexagonal, isotropic) based on the characteristic line shape of the phosphorus-31 signal.[16]

  • Sample Preparation: Prepare a concentrated sample of hydrated lipids (e.g., 20-50 mg/mL) in a suitable buffer, often containing D₂O for the NMR lock.

  • NMR Spectrometer Setup: Place the sample in a solid-state NMR probe. The experiments are typically performed on a wide-bore NMR spectrometer.

  • Data Acquisition: Acquire static ³¹P-NMR spectra at various temperatures. A proton-decoupled pulse sequence with a Hahn echo is commonly used.[17]

  • Data Analysis:

    • Lamellar (Bilayer) Phase: In a fluid (Lα) phase, rapid anisotropic motion of the phospholipids results in a characteristic asymmetrical powder pattern with a high-field shoulder and a low-field peak.

    • Inverted Hexagonal (HII) Phase: In the HII phase, additional lateral diffusion of lipids around the aqueous channels results in a reversed asymmetry of the powder pattern and a halving of the spectral width compared to the lamellar phase.[16]

    • Isotropic Phases: Isotropic phases, such as micelles or cubic phases, where lipids tumble rapidly and isotropically, produce a sharp, symmetric peak.[17]

Role of PE-Induced Membrane Fluidity in Cellular Signaling

The influence of PE on membrane curvature and fluidity is not merely a structural curiosity; it has profound implications for cellular signaling pathways.

Autophagy and LC3 Lipidation

Autophagy is a cellular degradation process that involves the formation of a double-membraned vesicle called the autophagosome. A key step in autophagosome formation is the covalent conjugation of Atg8-family proteins (like LC3) to PE, a process known as LC3 lipidation.[1][18][19][20][21] This lipidation is essential for the expansion and closure of the autophagosome membrane. The process is highly sensitive to membrane curvature. The conjugating enzyme ATG3 contains a membrane curvature-sensing amphipathic helix, which targets the lipidation machinery to the highly curved rim of the growing autophagosome (phagophore).[1][21] The inherent preference of PE for curved structures likely facilitates this process, creating a localized environment conducive to the recruitment and activity of the autophagy machinery.

Autophagy LC3 Lipidation Pathway
Regulation of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of signaling proteins that play crucial roles in various cellular processes. The activation of conventional and novel PKC isoforms is dependent on the second messenger diacylglycerol (DAG).[22][23][24] DAG is produced within the cell membrane, and its presence, along with other factors like Ca²⁺ and phosphatidylserine (B164497) (PS), recruits PKC from the cytosol to the membrane.

The lipid environment of the membrane, influenced by the PE content, can modulate PKC activity. The generation of DAG from other lipids can alter the local membrane curvature and packing, creating a more favorable environment for PKC binding and activation. Furthermore, the overall fluidity of the membrane can affect the diffusion and clustering of PKC and its substrates, thereby fine-tuning the signaling output.

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) (Induces Curvature) PIP2->DAG Active_PKC Active PKC DAG->Active_PKC Downstream_Targets Downstream Targets Active_PKC->Downstream_Targets Phosphorylates Inactive_PKC Inactive PKC Inactive_PKC->Active_PKC Translocation & Activation Ca2 Ca²⁺ Ca2->Active_PKC Agonist Agonist Receptor GPCR / RTK Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PLC->PIP2 Hydrolyzes Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Lipid_Selection Select Lipid Composition (e.g., PC vs. PC/PE) Thin_Film Thin-Film Hydration Lipid_Selection->Thin_Film Extrusion Extrusion (100 nm) Thin_Film->Extrusion Liposomes Unilamellar Liposomes Extrusion->Liposomes DSC Differential Scanning Calorimetry (DSC) Liposomes->DSC Fluorescence Fluorescence Anisotropy (DPH Probe) Liposomes->Fluorescence NMR ³¹P-NMR Spectroscopy Liposomes->NMR Tm_DeltaH Tm and ΔH DSC->Tm_DeltaH Anisotropy Anisotropy (r) Fluorescence->Anisotropy Phase_ID Lipid Phase NMR->Phase_ID Conclusion Conclusion on Membrane Fluidity Tm_DeltaH->Conclusion Anisotropy->Conclusion Phase_ID->Conclusion

References

Unveiling the Enigma of Short-Chain Phospholipids: A Technical Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of lipidomics is in a constant state of flux, with new discoveries continually reshaping our understanding of the intricate roles lipids play in cellular function and disease. Among the vast array of lipid species, those with short-chain fatty acyl groups present a unique area of investigation. This technical guide focuses on 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE), a diether phospholipid with two C6:0 acyl chains. While current scientific literature does not support the natural occurrence of DHPE within biological systems, its synthetic counterpart has proven to be an invaluable tool in membrane biophysics, drug delivery research, and the study of lipid-protein interactions.

This document provides a comprehensive overview of DHPE, including its synthetic nature and its applications as a research tool. Furthermore, it delves into the broader context of short-chain phosphatidylethanolamines (PEs), exploring the theoretical possibility of their natural existence and providing detailed experimental protocols for their extraction and detection. This guide is intended to serve as a vital resource for researchers navigating the complexities of short-chain phospholipid research.

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE): A Synthetic Tool

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is a glycerophospholipid characterized by a glycerol (B35011) backbone, a phosphoethanolamine headgroup, and two hexanoyl (C6:0) fatty acid chains esterified at the sn-1 and sn-2 positions.[1] To date, there is no conclusive evidence to suggest that DHPE is a naturally occurring lipid in any organism. Its significance lies in its utility as a synthetic molecule in various research applications.

The short acyl chains of DHPE confer distinct physicochemical properties, most notably a high critical micelle concentration (CMC) and the ability to form micelles or small, highly curved vesicles in aqueous solutions. These characteristics make it an excellent surfactant and a useful component in the formation of model membranes, such as bicelles and liposomes, for biophysical studies.

Applications in Research
  • Model Membranes: DHPE is frequently used, often in combination with long-chain phospholipids (B1166683), to create model membrane systems like bicelles. These structures are invaluable for the structural and functional characterization of membrane proteins using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

  • Liposome (B1194612) Formulation: The detergent-like properties of DHPE can be exploited in the preparation of liposomes, where it can aid in the solubilization of lipids and the formation of vesicles.[2][3][4] Liposomes are widely investigated as drug delivery vehicles.[2]

  • Biophysical Studies: Fluorescently labeled DHPE is a common tool in membrane biophysics to study lipid lateral diffusion, membrane fusion, and lipid-protein interactions using techniques like fluorescence recovery after photobleaching (FRAP) and Förster resonance energy transfer (FRET).[5]

The Quest for Natural Short-Chain Phosphatidylethanolamines

While DHPE itself appears to be absent in nature, the existence of other short-chain PEs in biological systems remains an open question. The biosynthesis of PEs primarily occurs through the Kennedy pathway, which involves the sequential acylation of glycerol-3-phosphate. The enzymes responsible for these reactions, lysophosphatidic acid acyltransferases (LPAATs), exhibit substrate specificity for various fatty acyl-CoAs. While they predominantly utilize long-chain fatty acids, the possibility of incorporating short-chain fatty acids, such as hexanoic acid, cannot be entirely dismissed.

Short-chain fatty acids (SCFAs) like hexanoic acid are known to be present in biological systems, often as products of gut microbiota metabolism. The theoretical incorporation of these SCFAs into the phospholipid backbone would give rise to short-chain PEs. Their potential presence, even at low concentrations, could have significant implications for membrane fluidity, curvature, and signaling.

Experimental Protocols for the Investigation of Short-Chain Phospholipids

The detection and quantification of putative endogenous short-chain PEs require highly sensitive and specific analytical methodologies. The protocols outlined below provide a framework for the extraction and analysis of these challenging lipid species.

Lipid Extraction from Biological Tissues

The choice of extraction method is critical for the recovery of short-chain phospholipids, which may be more polar and have different solubility profiles compared to their long-chain counterparts.

Table 1: Comparison of Lipid Extraction Methods

MethodPrincipleAdvantagesDisadvantagesReference
Folch Method Liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture.Well-established, good recovery for a broad range of lipids.Use of chloroform, a toxic solvent; may not be optimal for highly polar lipids.[6][7]
Bligh-Dyer Method A modified version of the Folch method using a lower solvent-to-sample ratio.Reduced solvent usage compared to the Folch method.Similar disadvantages to the Folch method.[6]
Methyl-tert-butyl ether (MTBE) Method Uses MTBE in place of chloroform, forming a less dense upper organic phase.Safer solvent profile; the upper organic phase is easier to collect.May have different extraction efficiencies for certain lipid classes compared to chloroform-based methods.[7]
Butanol:Methanol (BUME) Method A biphasic extraction using butanol and methanol.Effective for a wide range of lipids and has been shown to be optimal for certain tissues like adipose.Tissue-specific optimization may be required.[8]

Recommended Protocol: Modified MTBE Extraction for Short-Chain Phospholipids

This protocol is adapted for the potential enrichment of more polar, short-chain lipids.

  • Homogenization: Homogenize 10-20 mg of tissue in 200 µL of ice-cold methanol.

  • Internal Standards: Add an appropriate internal standard mix containing a known amount of a synthetic short-chain PE (e.g., d4-DHPE) to each sample for quantification.

  • MTBE Addition: Add 1 mL of MTBE and vortex vigorously for 1 hour at 4°C.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Organic Phase Collection: Carefully collect the upper organic phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., methanol/chloroform 1:1 for LC-MS).

Diagram 1: Lipid Extraction Workflow

Lipid_Extraction_Workflow Tissue Tissue Sample Homogenization Homogenize in Methanol Tissue->Homogenization Standards Add Internal Standards Homogenization->Standards MTBE Add MTBE, Vortex Standards->MTBE Phase_Separation Add Water, Centrifuge MTBE->Phase_Separation Collect_Organic Collect Upper Organic Phase Phase_Separation->Collect_Organic Dry Dry Under N2 Collect_Organic->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of lipids from biological tissues.

Analysis by Mass Spectrometry

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for the analysis of complex lipid mixtures.

3.2.1. LC-MS/MS for Intact Phospholipid Analysis

This technique allows for the separation and identification of individual phospholipid species.

Table 2: Typical LC-MS/MS Parameters for Phosphatidylethanolamine Analysis

ParameterSetting
LC Column C18 or HILIC column
Mobile Phase A Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate
Gradient A suitable gradient from high polarity to low polarity
Ionization Mode Positive and Negative Electrospray Ionization (ESI)
MS/MS Scan Mode Precursor ion scanning for m/z 141 (neutral loss of the phosphoethanolamine headgroup in positive mode) or product ion scanning of specific parent ions.

3.2.2. GC-MS for Fatty Acid Analysis after Hydrolysis

To confirm the presence of short-chain fatty acids within the phospholipid fraction, the extracted lipids can be hydrolyzed, and the resulting fatty acids analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This typically requires derivatization to increase the volatility of the fatty acids.

Table 3: Common Derivatization Reagents for SCFA Analysis by GC-MS

ReagentAdvantagesDisadvantagesReference
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Forms stable derivatives.Requires anhydrous conditions.
Pentafluorobenzyl bromide (PFBBr) Forms electron-capturing derivatives, enhancing sensitivity in electron capture detection.Can be sensitive to moisture.[9]
Isobutyl chloroformate Derivatization can be performed in aqueous solution.May have issues with the separation of very short-chain fatty acids from the reagent peak.[10]
Benzyl (B1604629) chloroformate (BCF) Provides good sensitivity and chromatographic properties.Requires careful optimization of reaction conditions.[11]

Recommended Protocol: Hydrolysis and Derivatization for GC-MS

  • Hydrolysis: Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic HCl. Heat at 80°C for 1 hour to hydrolyze the ester bonds and form fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

Diagram 2: Analytical Workflow for Short-Chain PE Investigation

Analytical_Workflow cluster_0 Intact Lipid Analysis cluster_1 Fatty Acid Analysis Lipid_Extract_LC Lipid Extract LC_MSMS LC-MS/MS Analysis (Precursor Ion Scanning) Lipid_Extract_LC->LC_MSMS PE_Profile Phosphatidylethanolamine Profile LC_MSMS->PE_Profile Lipid_Extract_GC Lipid Extract Hydrolysis Hydrolysis Lipid_Extract_GC->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS FA_Profile Fatty Acid Profile GC_MS->FA_Profile

Caption: Dual analytical approach for the investigation of short-chain PEs.

Synthesis and Application of DHPE in Model Systems

As DHPE is a synthetic lipid, understanding its synthesis and its application in creating model membrane systems is crucial for researchers in the field.

Synthesis of DHPE

The chemical synthesis of DHPE typically starts from sn-glycero-3-phosphocholine, which is commercially available. A common route involves the acylation of the free hydroxyl groups at the sn-1 and sn-2 positions with hexanoyl chloride or hexanoic anhydride (B1165640) in the presence of a catalyst. The final phosphoethanolamine headgroup can be introduced through enzymatic or chemical modification of the phosphocholine (B91661) headgroup.

Preparation of DHPE-Containing Liposomes

The thin-film hydration method is a widely used technique for preparing liposomes.

  • Lipid Film Formation: Dissolve DHPE and any other lipid components in a suitable organic solvent (e.g., chloroform:methanol 2:1). Evaporate the solvent in a round-bottom flask using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Diagram 3: Liposome Preparation by Thin-Film Hydration

Liposome_Preparation Lipids Lipids in Organic Solvent Film_Formation Rotary Evaporation (Thin Film) Lipids->Film_Formation Hydration Hydration with Aqueous Buffer Film_Formation->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Sizing Extrusion or Sonication MLVs->Sizing ULVs Unilamellar Vesicles (ULVs) Sizing->ULVs

Caption: Schematic of the thin-film hydration method for liposome preparation.

Conclusion and Future Directions

While 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine remains a synthetic entity, its utility in advancing our understanding of membrane biology is undeniable. The potential for the existence of other short-chain phosphatidylethanolamines in nature presents an exciting frontier in lipidomics. The experimental frameworks provided in this guide offer a starting point for researchers wishing to explore this uncharted territory. Future advancements in mass spectrometry sensitivity and coverage, coupled with targeted lipidomics approaches, will be pivotal in determining whether short-chain phospholipids are indeed a part of the natural lipidome and what their physiological roles might be. The continued investigation into these enigmatic lipids holds the promise of uncovering new biological pathways and therapeutic targets.

References

Navigating the Intricacies of Short-Chain Phosphatidylethanolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Biochemical Pathways, Experimental Methodologies, and Research Applications of Short-Chain Phosphatidylethanolamine (B1630911) (PE)

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the biochemical landscape surrounding short-chain phosphatidylethanolamine (PE). This document elucidates the core metabolic pathways, presents quantitative data, and provides detailed experimental protocols. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the molecular interactions and processes involving short-chain PE.

Introduction to Phosphatidylethanolamine and the Significance of Acyl Chain Length

Phosphatidylethanolamine (PE) is a vital phospholipid, constituting a significant portion of cellular membranes and playing a crucial role in various cellular functions, including membrane fusion, protein folding, and autophagy.[1][2][3] The biophysical properties and biological functions of PE are significantly influenced by the length and saturation of its fatty acyl chains. While long-chain PEs are the predominant form in biological membranes, short-chain PEs, typically possessing acyl chains of four to eight carbons, serve as invaluable tools in research due to their increased water solubility, allowing for the study of enzyme kinetics and membrane dynamics in simplified, often micellar or monomeric, systems.[4] This guide focuses on the biochemical pathways involving these short-chain PE molecules, drawing comparisons to their long-chain counterparts where appropriate.

Biochemical Pathways of Phosphatidylethanolamine Metabolism

The synthesis and degradation of PE are complex processes involving multiple enzymatic steps localized in different cellular compartments. While specific pathways for naturally occurring short-chain PE are not well-defined, the general metabolic routes for PE provide the foundational knowledge.

Biosynthesis of Phosphatidylethanolamine

There are two primary pathways for PE biosynthesis in eukaryotic cells: the Kennedy pathway and the Phosphatidylserine (B164497) Decarboxylase (PSD) pathway.[1][5]

  • The Kennedy Pathway (CDP-Ethanolamine Pathway): This pathway is the main route for de novo PE synthesis and occurs in the endoplasmic reticulum. It involves a three-step enzymatic reaction starting with the phosphorylation of ethanolamine (B43304).[3]

  • The Phosphatidylserine Decarboxylase (PSD) Pathway: Located in the inner mitochondrial membrane, this pathway generates PE through the decarboxylation of phosphatidylserine (PS).[5]

The interplay between these two pathways is crucial for maintaining cellular PE homeostasis.

PE_Biosynthesis cluster_kennedy Kennedy Pathway (Endoplasmic Reticulum) cluster_psd PSD Pathway (Mitochondria) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE_Kennedy Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE_Kennedy Diacylglycerol ethanolaminephosphotransferase DAG Diacylglycerol (DAG) DAG->PE_Kennedy Diacylglycerol ethanolaminephosphotransferase PS Phosphatidylserine (PS) PE_PSD Phosphatidylethanolamine (PE) PS->PE_PSD Phosphatidylserine Decarboxylase (PSD)

Diagram 1: Major Biosynthetic Pathways of Phosphatidylethanolamine.
Degradation of Phosphatidylethanolamine

The catabolism of PE is primarily carried out by a family of enzymes known as phospholipases. These enzymes exhibit different specificities for the ester bonds within the phospholipid molecule.

  • Phospholipase A1 (PLA1) and A2 (PLA2): These enzymes hydrolyze the fatty acyl chains at the sn-1 and sn-2 positions, respectively, to produce lysophosphatidylethanolamine.

  • Phospholipase C (PLC): This enzyme cleaves the phosphodiester bond between the glycerol (B35011) backbone and the phosphate (B84403) group, yielding diacylglycerol (DAG).

  • Phospholipase D (PLD): PLD hydrolyzes the phosphodiester bond between the phosphate and the ethanolamine headgroup, producing phosphatidic acid (PA).

Short-chain PEs are particularly useful substrates for studying the kinetics of these enzymes, as their water solubility allows for assays to be performed in the absence of detergents, which can influence enzyme activity.[4]

PE_Degradation PE Phosphatidylethanolamine (PE) LysoPE Lysophosphatidylethanolamine PE->LysoPE PLA1 / PLA2 DAG Diacylglycerol (DAG) PE->DAG PLC PA Phosphatidic Acid (PA) PE->PA PLD FattyAcid Fatty Acid LysoPE->FattyAcid Lysophospholipase Phosphoethanolamine Phosphoethanolamine Ethanolamine Ethanolamine

Diagram 2: Enzymatic Degradation Pathways of Phosphatidylethanolamine.

Quantitative Data on Enzyme Kinetics

The use of short-chain PE substrates has been instrumental in characterizing the kinetic properties of phospholipases. However, the kinetic behavior of these enzymes with short-chain substrates can deviate from the classical Michaelis-Menten model, often exhibiting complex interfacial kinetics.[4] The following table summarizes representative kinetic parameters for phospholipases acting on PE substrates. It is important to note that these values can vary significantly depending on the specific enzyme source, substrate, and assay conditions.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Source Organism/TissueReference
Phospholipase A2 (Group V)Phosphatidylethanolamine2.5 ± 0.3115 ± 3.5Dromedary[6]
Phospholipase A2 (Group IB)Phosphatidylethanolamine--Dromedary[6]
Phospholipase A2Short-chain PENon-Michaelis-Menten-Naja naja naja venom[4]
Phospholipase DLong-chain PC--Streptomyces sp.[7]

Note: A '-' indicates that the data was not provided in a comparable format in the cited literature. The study on PLA2 from Naja naja naja venom specifically notes a deviation from Michaelis-Menten kinetics with short-chain substrates.

Experimental Protocols

General Enzyme Assay Protocol for Phospholipases

This protocol provides a general framework for assaying phospholipase activity using a titrimetric method with an emulsified short-chain PE substrate.

Materials:

  • Short-chain phosphatidylethanolamine (e.g., di-C6-PE)

  • Triton X-100 (or other suitable detergent)

  • Tris-HCl buffer (pH adjusted to the enzyme's optimum)

  • CaCl2

  • Purified phospholipase enzyme

  • pH-stat apparatus

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a stock solution of the short-chain PE in an organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in Tris-HCl buffer containing a defined concentration of Triton X-100 and CaCl2.

    • Sonicate the mixture on ice until a clear or opalescent emulsion is formed.

  • Enzyme Assay:

    • Equilibrate the substrate emulsion to the desired assay temperature in the reaction vessel of the pH-stat.

    • Initiate the reaction by adding a known amount of the purified phospholipase.

    • Monitor the release of fatty acids by the continuous titration of the reaction mixture with a standardized NaOH solution to maintain a constant pH.

    • The rate of NaOH consumption is proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the titration curve.

    • Determine kinetic parameters (if applicable) by varying the substrate concentration.

Quantification of Short-Chain Phosphatidylethanolamine by Mass Spectrometry

This protocol outlines a general workflow for the quantification of short-chain PE in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., a deuterated or 13C-labeled short-chain PE)

  • Organic solvents (e.g., chloroform, methanol, acetonitrile)

  • Formic acid

  • LC-MS system (e.g., Q-TOF or triple quadrupole)

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample in a suitable buffer.

    • Add a known amount of the internal standard.

    • Perform a Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water to separate the lipid phase.

    • Collect the organic phase and dry it under nitrogen.

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase LC column.

    • Elute the lipids using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Detect the short-chain PE and the internal standard using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of the short-chain PE in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8][9][10][11]

LCMS_Workflow Sample Biological Sample + Internal Standard Extraction Lipid Extraction (Bligh-Dyer/Folch) Sample->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation Liquid Chromatography (Reverse Phase) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (SIM/MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Diagram 3: General Workflow for Quantification of Short-Chain PE by LC-MS.

Role in Drug Development

The application of short-chain PE in drug development is primarily centered on its use in model membrane systems and as a component of drug delivery vehicles.

  • Model Membranes: Short-chain PEs are used to form micelles and bicelles, which serve as membrane mimetics for studying the interaction of drugs with biological membranes. These systems are particularly useful for nuclear magnetic resonance (NMR) studies of membrane-associated proteins and peptides.

  • Liposomal Drug Delivery: While less common than their long-chain counterparts, short-chain PEs can be incorporated into liposomal formulations to modulate their physical properties, such as stability and drug release profiles.[12] The inclusion of lipids with shorter acyl chains can influence the encapsulation efficiency of certain drugs.[12] Furthermore, related short-chain sphingolipids have been shown to enhance the cellular uptake of liposome-encapsulated drugs.[13]

Conclusion

Short-chain phosphatidylethanolamines represent a specialized class of lipids that, while not abundant endogenously, are powerful tools for biochemical and biophysical research. Their unique physical properties facilitate the study of enzyme kinetics and membrane dynamics in ways that are challenging with their long-chain, less soluble counterparts. A thorough understanding of the fundamental biochemical pathways of PE metabolism, combined with the specific applications of short-chain analogs, provides researchers with a robust framework for investigating the intricate roles of these essential lipids in health and disease, and for the rational design of novel therapeutic strategies. Further research is warranted to explore the potential for endogenous short-chain PE species and their specific biological functions.

References

An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) Zwitterionic Headgroup Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic headgroup interactions of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a critical phospholipid in membrane biology and drug delivery systems. Understanding these interactions is paramount for advancements in areas such as gene therapy, drug encapsulation, and the study of membrane fusion.

Core Concepts of DOPE Headgroup Interactions

The headgroup of DOPE, composed of a primary amine and a phosphate (B84403) group, exhibits a zwitterionic nature at physiological pH. This structure dictates its interaction with neighboring lipids, water molecules, and other solutes at the membrane interface. The key interactions governing the behavior of DOPE-containing membranes include hydrogen bonding, hydration, and electrostatic interactions. These forces are fundamental to the unique phase behavior of DOPE, particularly its propensity to form non-lamellar structures like the inverted hexagonal (HII) phase, a property crucial for membrane fusion events.[1][2]

The smaller headgroup size of phosphatidylethanolamine (B1630911) (PE) compared to phosphatidylcholine (PC) leads to a cone-shaped molecular geometry, which favors the formation of curved, non-bilayer structures.[3] This is in contrast to the cylindrical shape of PC lipids, which readily form flat bilayers.[4] The interplay between the headgroup interactions and the molecular shape of DOPE is a central theme in understanding its functional role in biological and synthetic membranes.

Quantitative Data on DOPE and PE-Containing Membranes

The following tables summarize key quantitative data from various experimental and computational studies on DOPE and other phosphatidylethanolamines, providing a comparative look at their thermotropic properties and bilayer characteristics.

Table 1: Thermotropic Phase Behavior of Phosphatidylethanolamines

Lipid SpeciesTransitionTemperature (°C)Enthalpy (ΔH) (kcal/mol)Experimental TechniqueReference
Egg PE (EPE)Gel to Liquid-Crystalline< 0Not specifiedDSC, FTIR--INVALID-LINK--
Egg PE (EPE)Liquid-Crystalline to Inverted Hexagonal (HII)100Not specifiedDSC, FTIR--INVALID-LINK--
Dioleoylphosphatidylethanolamine (DOPE)Lamellar (Lα) to Inverted Hexagonal (HII)~6Not specifiedX-ray Diffraction--INVALID-LINK--
Erythrocyte PEBilayer to Hexagonal (HII)10Not specified³¹P NMR--INVALID-LINK--
Egg Yolk PEBilayer to Hexagonal (HII)25-30Not specified³¹P NMR--INVALID-LINK--
E. coli PEBilayer to Hexagonal (HII)55-60Not specified³¹P NMR--INVALID-LINK--
18:1t/18:1t PEBilayer to Hexagonal (HII)50-55Not specified³¹P NMR--INVALID-LINK--

Table 2: Structural Parameters of Phospholipid Bilayers from Molecular Dynamics Simulations

Lipid SystemArea per Lipid (Ų)Bilayer Thickness (nm)Simulation ConditionsReference
Pure DOPC72.4 ± 0.23.76 ± 0.02All-atom MD, 310 K--INVALID-LINK--
Pure DOPE60.5 ± 0.24.22 ± 0.02All-atom MD, 310 K--INVALID-LINK--
DOPC/DOPE (3:1)69.5 ± 0.23.87 ± 0.02All-atom MD, 310 K--INVALID-LINK--
DOPC/DOPE (1:1)66.4 ± 0.23.99 ± 0.02All-atom MD, 310 K--INVALID-LINK--
DOPC/DOPE (1:3)63.3 ± 0.24.11 ± 0.02All-atom MD, 310 K--INVALID-LINK--
Dilauroylphosphatidylethanolamine (DLPE)Not specifiedNot specifiedMD simulation at 37°C, gel bilayer phase observed--INVALID-LINK--
Dioleoylphosphatidylcholine (DOPC)Not specifiedNot specifiedMD simulation at 37°C, liquid crystalline bilayer--INVALID-LINK--
Dioleoylphosphatidylethanolamine (DOPE)Not specifiedNot specifiedMD simulation at 37°C, hexagonal tube phase observed--INVALID-LINK--

Key Experimental Protocols

A variety of experimental techniques are employed to investigate the interactions of DOPE headgroups. Below are detailed methodologies for some of the most common approaches.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers.[5][6][7]

  • Objective: To determine the phase transition temperatures (Tm) and enthalpies (ΔH) of lipid dispersions.

  • Sample Preparation:

    • A known amount of the lipid (e.g., DOPE or a mixture with other lipids) is dissolved in an organic solvent like chloroform (B151607) or a chloroform/methanol mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is further dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with an aqueous buffer (e.g., Tris-HCl, HEPES) to a final lipid concentration typically in the range of 1-10 mg/mL.

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity.

  • Instrumentation and Measurement:

    • A small aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • A heating and cooling program is initiated, typically with a scan rate of 0.5-2 °C/min over a temperature range that encompasses the expected phase transitions.

    • The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to phase transitions.

    • The peak temperature is taken as the Tm.

    • The area under the peak is integrated to calculate the transition enthalpy (ΔH).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the conformational order of the lipid acyl chains and the hydrogen-bonding interactions of the headgroups.[1][8]

  • Objective: To probe changes in molecular vibrations that reflect alterations in lipid packing and headgroup interactions.

  • Sample Preparation: Similar to DSC, a dry lipid film is prepared and then hydrated. For studies in the dry state, the lipid film is used directly.

  • Instrumentation and Measurement:

    • The sample is placed between two CaF2 or BaF2 windows.

    • The sample holder is placed in the FTIR spectrometer.

    • Infrared spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm-1).

    • For temperature-dependent studies, the sample holder is equipped with a heating/cooling stage.

  • Data Analysis:

    • Specific vibrational bands are analyzed. For example, the symmetric and asymmetric CH2 stretching vibrations (around 2850 and 2920 cm-1, respectively) are sensitive to the conformational order of the acyl chains.

    • The C=O stretching vibration (around 1735 cm-1) provides information about the hydration and hydrogen bonding at the glycerol (B35011) backbone region.

    • The PO2- asymmetric stretching vibration (around 1250 cm-1) is indicative of the hydration state and interactions of the phosphate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 31P and 2H NMR, is a powerful tool for studying the structure, dynamics, and phase behavior of lipid membranes.[9][10][11][12]

  • Objective: To determine the phase symmetry (e.g., lamellar, hexagonal) and the orientation and dynamics of the phospholipid headgroups.

  • Sample Preparation:

    • For 31P NMR, lipid dispersions are prepared as described for DSC.

    • For 2H NMR, lipids are typically synthesized with deuterium (B1214612) labels at specific positions on the headgroup or acyl chains.

  • Instrumentation and Measurement:

    • The lipid dispersion is transferred to an NMR tube.

    • Spectra are acquired on a high-field NMR spectrometer equipped with a solid-state probe.

    • Temperature is controlled using a variable temperature unit.

  • Data Analysis:

    • The lineshape of the 31P NMR spectrum is characteristic of the lipid phase. A broad, asymmetric lineshape with a high-field shoulder is indicative of a lamellar phase, while a narrower, more symmetric lineshape with a reversed asymmetry is characteristic of an inverted hexagonal phase.

    • 2H NMR spectra provide information on the motional ordering of the deuterated segments, which can be used to determine the orientation and dynamics of the headgroup.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the structure, dynamics, and interactions of lipid bilayers.[4][13][14][15][16][17][18][19][20]

  • Objective: To model the behavior of lipid membranes at the molecular level and to calculate various structural and dynamic properties.

  • Simulation Setup:

    • A lipid bilayer is constructed in silico, often using a pre-equilibrated structure or a self-assembly protocol.

    • The bilayer is solvated with a water model (e.g., TIP3P).

    • Ions are added to neutralize the system and to mimic physiological ionic strength.

    • The system is placed in a periodic box.

  • Simulation Protocol:

    • The system is energy-minimized to remove any steric clashes.

    • The system is equilibrated in a stepwise manner, often starting with constant volume and temperature (NVT) ensemble, followed by a constant pressure and temperature (NPT) ensemble.

    • A production run is performed for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the system.

  • Data Analysis:

    • The trajectory from the production run is analyzed to calculate various properties, including:

      • Area per lipid

      • Bilayer thickness

      • Electron density profiles

      • Order parameters of the acyl chains

      • Radial distribution functions to characterize intermolecular interactions

      • Hydrogen bond analysis

Visualizing DOPE Interactions and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to DOPE headgroup interactions and their consequences for membrane behavior.

Hydrogen_Bonding_Network cluster_0 DOPE Molecule 1 cluster_1 DOPE Molecule 2 cluster_2 Water Molecules Phosphate1 Phosphate (PO4-) Water2 H2O Phosphate1->Water2 Hydration Amine1 Amine (NH3+) Phosphate2 Phosphate (PO4-) Amine1->Phosphate2 Intermolecular H-Bond Amine2 Amine (NH3+) Water1 H2O Amine2->Water1 Hydration

Caption: Intermolecular hydrogen bonding and hydration of DOPE headgroups.

Lamellar_to_Hexagonal_Phase_Transition Lamellar (Lα) to Inverted Hexagonal (HII) Phase Transition Lamellar Lamellar Phase (Lα) - Bilayer structure - Favored by cylindrical lipids (e.g., DOPC) - Stable at lower temperatures for DOPE Stalk Stalk Intermediate - Initial connection between leaflets Lamellar->Stalk Increase Temperature Hexagonal Inverted Hexagonal Phase (HII) - Non-bilayer structure - Favored by cone-shaped lipids (e.g., DOPE) - Induced by increased temperature or dehydration Stalk->Hexagonal Membrane Fusion

Caption: Pathway of the lamellar to inverted hexagonal phase transition.

Experimental_Workflow_DSC DSC Experimental Workflow A Lipid Dissolution in Organic Solvent B Solvent Evaporation (Nitrogen Stream) A->B C Vacuum Drying B->C D Hydration with Buffer C->D E Freeze-Thaw Cycles D->E F Sample Encapsulation in DSC Pans E->F G DSC Measurement (Heating/Cooling Scan) F->G H Data Analysis (Thermogram) G->H

Caption: A typical experimental workflow for Differential Scanning Calorimetry of lipids.

Conclusion

The zwitterionic headgroup of DOPE plays a pivotal role in defining the structural and functional properties of membranes in which it resides. The intricate network of hydrogen bonds, the extent of hydration, and the electrostatic milieu at the membrane surface are all critical determinants of membrane stability, phase behavior, and fusogenicity. A thorough understanding of these interactions, facilitated by the quantitative data and experimental methodologies outlined in this guide, is essential for the rational design of lipid-based nanoparticles for drug and gene delivery, as well as for elucidating the mechanisms of biological processes such as cell fusion and trafficking. The continued application of advanced experimental and computational techniques will undoubtedly further unravel the complexities of DOPE headgroup interactions, paving the way for new innovations in bionanotechnology and medicine.

References

Understanding Non-Lamellar Lipid Phases: A Technical Guide Featuring DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) and other cone-shaped lipids in the formation and modulation of non-lamellar lipid phases. Understanding these structures is paramount for advancements in drug delivery, membrane biophysics, and cell biology, as they are intrinsically linked to dynamic cellular processes such as membrane fusion and signaling.

The Significance of Lipid Polymorphism

Biological membranes are not static, uniform bilayers. They are dynamic assemblies capable of transitioning between various structural phases, a phenomenon known as lipid polymorphism. While the lamellar phase (Lα), a flat bilayer, is the most common, lipids with specific molecular geometries, such as a small headgroup relative to their acyl chains (cone-shaped), can induce negative curvature in the membrane. This propensity drives the formation of non-lamellar structures, including the inverted hexagonal (HII) and various bicontinuous cubic (QII) phases. These non-lamellar arrangements are not merely structural curiosities; they are increasingly recognized as transient intermediates or stable domains that are crucial for a variety of cellular functions.

DHPE, a saturated phosphatidylethanolamine (B1630911) (PE), serves as a valuable tool for studying these transitions. Its shorter acyl chains, compared to many biological PEs, allow for the exploration of phase behavior under more accessible experimental conditions. The principles governing DHPE's phase transitions are broadly applicable to understanding the behavior of more complex biological membranes.

Quantitative Data on Phosphatidylethanolamine Phase Transitions

The phase behavior of phosphatidylethanolamines is highly sensitive to environmental conditions such as temperature, pressure, hydration, and the presence of solutes. The following tables summarize key quantitative parameters for DHPE and related PEs, providing a comparative basis for experimental design.

LipidTransitionTemperature (°C)Enthalpy (ΔH, kcal/mol)MethodReference
DHPE (Dihexadecyl-PE)Lβ' to Lα (Main Transition)~75Not specifiedDSC[1]
DPPE (Dipalmitoyl-PE)Lβ to Lα (Main Transition)~638.7DSC[2]
DEPE (Dielaidoyl-PE)Lα to HII~60~0.45DSC[3]
DPoPE (Dipalmitoleoyl-PE)Lα to HII~42~0.19DSC[3]

Table 1: Thermotropic Phase Transitions of Various Phosphatidylethanolamines. This table highlights the main chain-melting (Lβ to Lα) and lamellar to inverted hexagonal (Lα to HII) transition temperatures and enthalpies.

PhaseLipid SystemLattice Parameter (a) (Å)Temperature (°C)MethodReference
Lamellar (Lα) Various PEs51.2 - 56.4 (d-spacing)Near ThSAXS[4]
Hexagonal (HII) Various PEs74.9 - 82.7 (d-spacing)Near ThSAXS[4]
Cubic (Pn3m) Monoolein (GMO)98.425SAXS[5]
Hexagonal (HII) GMO / 10% Oleic Acid58.125SAXS[5]

Table 2: Structural Parameters of Non-Lamellar Phases. This table provides representative lattice parameters for different lipid phases. The d-spacing for the Lα phase represents the bilayer repeat distance, while for the HII phase, it corresponds to the distance between the centers of adjacent water channels. For cubic phases, 'a' is the unit cell lattice parameter.

Experimental Protocols for Characterizing Non-Lamellar Phases

The study of non-lamellar phases requires a suite of biophysical techniques to elucidate their structure and the dynamics of their formation. Below are detailed protocols for key experimental methods.

Sample Preparation: Liposome (B1194612) Formulation

The initial step for most in vitro studies is the preparation of lipid vesicles (liposomes). The thin-film hydration method is a common starting point.

Protocol:

  • Lipid Mixture Preparation: Dissolve DHPE and any other lipids in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. For fluorescence-based assays, fluorescently labeled lipid analogues (e.g., NBD-PE and Rhodamine-PE) are included at this stage, typically at 0.5-1 mol%.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation above the main phase transition temperature (Tm) of the lipid mixture. This process typically results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to:

    • Extrusion: Pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) at a temperature above the Tm.[6]

    • Sonication: Use a probe or bath sonicator to disrupt the MLVs, leading to the formation of small unilamellar vesicles (SUVs).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermotropic phase behavior of lipids by measuring the heat flow associated with phase transitions.[7][8][9]

Protocol:

  • Sample and Reference Preparation: Accurately pipette the liposome suspension (typically at a lipid concentration of 1-5 mg/mL) into a DSC sample pan.[10] Use the same buffer for the reference pan. Seal both pans hermetically.

  • Instrument Setup: Place the sample and reference pans into the calorimeter. Equilibrate the system at the starting temperature for a sufficient period.

  • Data Acquisition: Perform heating and cooling scans at a controlled rate (e.g., 0.5-2°C/min).[10][11] Multiple scans are typically run to ensure reproducibility.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks correspond to phase transitions such as the main Lβ to Lα transition and the Lα to HII transition. From these peaks, the transition temperature (Tm or Th) and the enthalpy of the transition (ΔH) can be calculated by integrating the peak area.[10]

Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique for determining the structure and lattice parameters of lipid phases.[12][13]

Protocol:

  • Sample Preparation: Concentrate the lipid dispersion to a suitable concentration (e.g., 20-50 mg/mL) and load it into a temperature-controlled, X-ray transparent sample holder (e.g., a quartz capillary).

  • Data Collection: Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.[14] Collect data as a function of temperature, stepping through the range where phase transitions are expected.

  • Data Analysis:

    • Integrate the 2D scattering pattern to obtain a 1D plot of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

    • Identify the phase by the relative positions of the Bragg diffraction peaks. The peak ratios for common phases are:

      • Lamellar (Lα): 1 : 2 : 3 : ...

      • Hexagonal (HII): 1 : √3 : √4 : √7 : ...

      • Cubic (Pn3m): √2 : √3 : √4 : √6 : √8 : ...

      • Cubic (Ia3d): √6 : √8 : √14 : √16 : ...[15]

    • Calculate the lattice parameter from the position of the peaks using the appropriate formula for the identified lattice type.[16]

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR is highly effective for identifying lipid phases in a sample due to the sensitivity of the phosphorus nucleus's chemical shift anisotropy to the motional averaging imposed by the geometry of the phase.[17][18]

Protocol:

  • Sample Preparation: Hydrated lipid samples are typically transferred to an NMR tube. For studies on oriented samples, the lipid dispersion can be sandwiched between thin glass plates.[17]

  • Data Acquisition: Acquire 31P NMR spectra at various temperatures. Proton decoupling is typically used to simplify the spectra.

  • Spectral Interpretation:

    • Lamellar (Lα) Phase: Exhibits an asymmetrical "powder pattern" with a high-field peak and a low-field shoulder, resulting from the anisotropic but axially symmetric motion of the phosphate (B84403) headgroup.

    • Hexagonal (HII) Phase: Shows a powder pattern with a reversed asymmetry (low-field peak, high-field shoulder) and a chemical shift anisotropy that is half that of the lamellar phase.

    • Isotropic Phases (e.g., Cubic, Micellar): Characterized by a single, sharp, symmetric peak at the isotropic chemical shift, due to the rapid, isotropic tumbling of the lipids in these structures.[19]

Fluorescence Resonance Energy Transfer (FRET) Assay for Membrane Fusion

Non-lamellar intermediates, such as stalks and hemifusion diaphragms, are key steps in membrane fusion. FRET-based assays can monitor the mixing of lipids between vesicle populations, which is a hallmark of fusion.[20][21][22]

Protocol:

  • Vesicle Preparation: Prepare two populations of vesicles:

    • Labeled Vesicles: Contain a FRET pair of fluorescently labeled lipids, such as 0.5 mol% NBD-PE (donor) and 0.5 mol% Rhodamine-PE (acceptor), along with DHPE and other lipids. At this concentration, FRET is high.

    • Unlabeled Vesicles: Composed of the same lipid mixture but without the fluorescent probes.

  • Fusion Assay:

    • Mix the labeled and unlabeled vesicle populations (e.g., at a 1:9 ratio) in a fluorometer cuvette.

    • Monitor the fluorescence of the donor (NBD, excitation ~465 nm, emission ~535 nm) and acceptor (Rhodamine, emission ~588 nm).

    • Initiate fusion by adding a fusogen (e.g., Ca2+ for vesicles containing anionic lipids, or PEG).

  • Data Analysis: As fusion occurs, the labeled lipids from the donor vesicles are diluted into the larger membrane area of the fused product. This increases the average distance between the donor and acceptor probes, leading to a decrease in FRET. This is observed as an increase in the donor fluorescence and a decrease in the acceptor fluorescence.[23] The rate and extent of these changes provide quantitative information about the fusion process.

Visualizing Workflows and Pathways

Experimental Workflow for Characterizing Lipid Phases

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Output Lipid_Film Lipid Film Hydration MLVs MLVs Lipid_Film->MLVs Extrusion Extrusion/Sonication MLVs->Extrusion LUVs LUVs/SUVs Extrusion->LUVs DSC DSC LUVs->DSC SAXS SAXS LUVs->SAXS NMR 31P-NMR LUVs->NMR FRET FRET Assay LUVs->FRET Thermo Thermodynamic Parameters (Tm, ΔH) DSC->Thermo Struct Phase Structure & Lattice Parameters SAXS->Struct Phase_ID Phase Identification NMR->Phase_ID Fusion Fusion Kinetics FRET->Fusion

Workflow for the preparation and analysis of lipid vesicles to study non-lamellar phases.

Influence of Non-Lamellar Phases on Membrane Protein Signaling

While DHPE itself is not a direct signaling molecule in the classical sense of a second messenger, lipids that promote negative curvature and non-lamellar phase propensity can significantly modulate the function of membrane-embedded proteins, such as G-protein coupled receptors (GPCRs). This occurs through a mechanism known as hydrophobic matching and by altering the lateral pressure profile of the bilayer, which can favor certain conformational states of the protein.[24][25]

GPCR_Modulation cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) G_Protein G-Protein GPCR_active->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Production Effector->Second_Messenger Ligand Ligand Ligand->GPCR_inactive binds DHPE DHPE-rich domain (Non-lamellar propensity) DHPE->GPCR_active stabilizes active conformation Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Modulation of GPCR activity by membrane lipid composition and non-lamellar propensity.

This guide provides a foundational understanding and practical protocols for investigating non-lamellar lipid phases using DHPE as a model lipid. The interplay between lipid shape, phase behavior, and biological function is a vibrant area of research, and the methodologies outlined herein are central to advancing our knowledge in this field.

References

An In-depth Technical Guide to the Applications of DHPE

Author: BenchChem Technical Support Team. Date: December 2025

Authored by Gemini AI

Abstract

This technical guide provides a comprehensive overview of the applications of DHPE (Dihexadecyl Phosphate (B84403) and its derivatives) for researchers, scientists, and drug development professionals. DHPE, a versatile synthetic phospholipid, and its fluorescently-labeled counterparts are instrumental in a variety of research and therapeutic applications. This document details its use in drug delivery systems, as a probe for membrane dynamics, and in the construction of electrochemical biosensors. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding and practical application of this important biomaterial.

Introduction to DHPE

DHPE is a term that encompasses several related lipid molecules, primarily Dihexadecyl Phosphate (DHP) and 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine . DHP is a negatively-charged synthetic phospholipid often used to impart a negative charge to neutral liposomes and in the generation of micelles and other artificial membranes for applications like drug delivery and as emulsifying agents in cosmetics.[1][2][3] 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine and its fluorescently labeled derivatives (e.g., Rhodamine-DHPE, Texas Red-DHPE, Fluorescein-DHPE) are widely used as probes in biophysical studies of cell membranes, including membrane fusion and trafficking.[4][5] The ether linkage in some DHPE variants provides enhanced metabolic stability compared to ester-linked phospholipids.

Applications of DHPE

The unique physicochemical properties of DHPE make it a valuable tool in several areas of scientific research and development.

Drug Delivery Systems

DHPE is a key component in the formulation of liposomes and other nanoparticles for drug delivery. Its inclusion can influence the stability, charge, and release characteristics of these delivery vehicles.

Table 1: Quantitative Data on DHPE in Drug Delivery Systems

ParameterValueContextReference
Encapsulation Efficiency22.16% - 40.37%Encapsulation of 9-PBThACl and Doxorubicin in DPPC liposomes at pH 6.5.[6]
Drug Release~28-30% for 9-PBThACl, ~5% for DOXRelease from DPPC liposomes at pH 6.5.[6]
Liposome (B1194612) Size~100 nmTypical size of extruded liposomes containing DHPE derivatives.
Stability≥ 4 yearsFor Dihexadecyl phosphate stored at -20°C.[1]

This protocol describes a common method for preparing unilamellar liposomes incorporating DHPE.

  • Lipid Film Formation:

    • Dissolve the desired lipids, including DHPE, in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The lipids should be thoroughly mixed to ensure a homogenous film.[7]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[8]

    • Further dry the film under a high vacuum for at least 4 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[7]

    • Agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs). This can be done by vortexing or using a rotary evaporator without vacuum.[7][8]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).[9]

    • The extrusion should be performed at a temperature above the Tc of the lipids.

    • Repeat the extrusion process an odd number of times (e.g., 11-21 times) to ensure a narrow size distribution.

  • Drug Loading (for drug delivery applications):

    • Passive Loading: For hydrophilic drugs, dissolve the drug in the hydration buffer before adding it to the lipid film.[9]

    • Active Loading: For drugs that can be loaded via a transmembrane gradient (e.g., pH or ion gradient), the gradient is created after liposome formation, and the drug is then incubated with the liposomes to facilitate uptake.

  • Characterization:

    • Determine the liposome size distribution and zeta potential using Dynamic Light Scattering (DLS).[9]

    • Quantify the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size-exclusion chromatography) and measuring the drug concentration.[9]

G cluster_prep Liposome Preparation a 1. Lipid Dissolution (DHPE + other lipids in organic solvent) b 2. Film Formation (Solvent evaporation) a->b Mix c 3. Hydration (Aqueous buffer addition) b->c Hydrate d 4. Size Reduction (Extrusion) c->d Extrude e 5. Drug Loading (Passive or Active) d->e f 6. Characterization (DLS, Encapsulation Efficiency) e->f G cluster_fret FRET-Based Membrane Fusion Assay cluster_signal Observed Signal Change start Labeled Vesicles (High FRET) mixed Mixing of Vesicles start->mixed unlabeled Unlabeled Vesicles unlabeled->mixed fusion Membrane Fusion mixed->fusion Induce Fusion end Diluted Probes (Low FRET) fusion->end Lipid Mixing donor_inc Donor Fluorescence Increases end->donor_inc acceptor_dec Acceptor Fluorescence Decreases end->acceptor_dec G cluster_sensor Electrochemical Biosensor Fabrication a 1. Electrode Polishing and Cleaning b 2. DHP Film Deposition a->b c 3. Nanomaterial Immobilization (e.g., AuNPs, CNTs) b->c d 4. Biorecognition Element Immobilization (e.g., Enzyme, Antibody) c->d e 5. Electrochemical Measurement d->e G cluster_membrane Cell Membrane DHPE DHPE LR Lipid Raft DHPE->LR Modulates SP Signaling Proteins LR->SP Organizes DSP Downstream Signaling Pathway SP->DSP Activates/Inhibits CR Cellular Response DSP->CR

References

safety and handling of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and use of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE), a short-chain phospholipid widely utilized in biochemical and pharmaceutical research. DHPE is instrumental in the formation of bicelles, nanodiscs, and liposomes, serving as a critical component in membrane protein studies and drug delivery systems.[1][2][3] Adherence to proper safety and handling protocols is essential to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine is a synthetic glycerophospholipid with two hexanoyl acyl chains. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C17H34NO8PPubChem[4]
Molecular Weight 411.4 g/mol PubChem[4]
IUPAC Name [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoatePubChem[4]
Synonyms PE(6:0/6:0), DHPEPubChem[4]
Physical State SolidCayman Chemical[5]
Solubility Soluble in methanolCayman Chemical[5]
Purity Typically ≥95%Cayman Chemical[5]

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine was not found in the provided search results, the safety information for structurally similar phospholipids (B1166683) provides guidance. The toxicological properties of this specific compound have not been thoroughly investigated.[6] Therefore, it should be handled with caution, assuming it may be hazardous.[5]

Hazard CategoryDescriptionPrecautionary StatementsFirst Aid Measures
Inhalation May cause respiratory irritation. May be harmful if inhaled.[7][8]Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Use in a well-ventilated area.[8]If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
Skin Contact May cause skin irritation. May be harmful in contact with skin.[7][8]Wear protective gloves and clothing.[8]Wash off with soap and plenty of water. Consult a physician.[9]
Eye Contact May cause eye irritation.[7][8]Wear eye protection/face protection.[8]Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
Ingestion May be harmful if swallowed.[7][8]Do not ingest. Wash hands thoroughly after handling.[5]Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Personal Protective Equipment (PPE):

  • Respiratory Protection: NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

  • Hand Protection: Compatible chemical-resistant gloves.[8]

  • Eye Protection: Appropriate protective eyeglasses or chemical safety goggles.[8]

  • Skin and Body Protection: Laboratory coat, protective clothing.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Water spray, dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2).[7]

  • Special Hazards: Emits toxic fumes under fire conditions.[6]

Storage and Handling

Proper storage and handling are critical to prevent the degradation of DHPE through hydrolysis or oxidation.

Storage
  • Temperature: Store at -20°C for long-term stability.[5][10][11] A stability of at least 4 years is reported at this temperature when stored properly.[5]

  • As a Powder (Solid): DHPE is a saturated lipid and is relatively stable as a powder.[10][11] It should be stored in a glass container with a Teflon-lined cap at ≤ -16°C.[11][12]

  • In Organic Solvent: If supplied or dissolved in an organic solvent, it should be stored in a glass container with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen), at -20°C ± 4°C.[10][12][13]

  • Aqueous Suspensions: Phospholipids should not be stored for long periods as aqueous suspensions, as this can lead to hydrolysis.[10]

  • Container Type: Never store organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene) as this can leach impurities.[10][11][13]

Handling
  • Warming: Before opening, the container should be allowed to warm to room temperature to prevent condensation of moisture onto the cold product, which can cause hydrolysis and degradation.[10][11][12]

  • Transferring:

    • Organic Solutions: Always use glass, stainless steel, or Teflon labware to transfer lipids in organic solvents.[10][11][12] Do NOT use plastic pipette tips.[10]

    • Powder: Handle in a manner that does not create dust.[6]

  • Dissolving: To prepare a stock solution, dissolve the solid DHPE in a suitable organic solvent, which should be purged with an inert gas.[5] Gentle warming or sonication can aid dissolution.[12]

Experimental Protocols and Workflows

DHPE is commonly used to form small, discoidal micelles known as bicelles, often in combination with a long-chain phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). These structures are excellent mimics of biological membranes.

General Workflow for Bicelle/Nanodisc Formation

The following diagram illustrates a typical workflow for preparing lipid structures using DHPE.

G General Experimental Workflow for DHPE-based Lipid Structure Formation cluster_prep Preparation cluster_form Formation start Start: DHPE and Long-Chain Lipid (e.g., DPPC) Powders warm 1. Equilibrate Lipid Vials to Room Temperature start->warm dissolve 2. Dissolve Lipids in Organic Solvent (e.g., Chloroform (B151607)/Methanol) warm->dissolve mix 3. Mix Lipid Solutions in Desired Molar Ratio dissolve->mix dry 4. Evaporate Solvent Under Inert Gas (N2/Ar) to Form a Thin Film mix->dry vacuum 5. Dry Under Vacuum to Remove Residual Solvent dry->vacuum hydrate 6. Hydrate Lipid Film with Aqueous Buffer vacuum->hydrate vortex 7. Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex process 8. Process MLVs (Sonication, Extrusion, or Freeze-Thaw Cycles) vortex->process result End Product: Bicelles/Nanodiscs/Liposomes process->result

Caption: Workflow for preparing lipid structures using DHPE.

Methodological Details for Key Steps
  • Lipid Film Formation:

    • Appropriate amounts of DHPE and the long-chain lipid are co-dissolved in an organic solvent like chloroform or a chloroform/methanol mixture.

    • The solvent is evaporated under a gentle stream of nitrogen or argon gas in a round-bottom flask, rotating the flask to create a thin, even film on the inner surface.

    • The film is then placed under high vacuum for several hours to overnight to ensure complete removal of the organic solvent.

  • Hydration:

    • The dried lipid film is hydrated with an aqueous buffer of choice (e.g., PBS, Tris buffer). The buffer should be added at a temperature above the phase transition temperature (Tm) of the long-chain lipid.

    • The mixture is vortexed or agitated to suspend the lipids, forming multilamellar vesicles (MLVs).

  • Processing to Unilamellar Structures:

    • Sonication: Tip sonication or bath sonication can be used to break down MLVs into smaller unilamellar vesicles (SUVs) or bicelles. This method can sometimes lead to lipid degradation.

    • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This is a common method for producing unilamellar vesicles of a controlled size.

    • Freeze-Thaw Cycles: Subjecting the MLV suspension to several cycles of freezing (e.g., in liquid nitrogen) and thawing can help to form unilamellar vesicles.

Role in Biological Systems and Models

DHPE itself is not a primary signaling molecule but is a crucial tool for creating model biological membranes. Its short acyl chains give it detergent-like properties, allowing it to form curved regions and stabilize the edges of lipid bilayers, which is the principle behind bicelle and nanodisc formation.

Phospholipid Arrangement in a Bilayer

The diagram below illustrates the fundamental structure of a phospholipid like DHPE and its self-assembly into a lipid bilayer, which is the basic structure of all cellular membranes.

G Phospholipid Structure and Bilayer Assembly cluster_molecule Single DHPE Molecule cluster_bilayer Self-Assembly in Aqueous Solution head Hydrophilic Head (Phosphate & Ethanolamine) tail Hydrophobic Tails (Hexanoyl Chains) p1 Head t1 Tails p1->t1 p2 Head t2 Tails p2->t2 p3 Head t3 Tails p3->t3 p4 Head t4 Tails p4->t4 p5 Head t5 Tails p5->t5 p6 Head t6 Tails p6->t6 p7 Head t7 Tails p7->t7 p8 Head t8 Tails p8->t8 label_aq_top label_aq_bot label_hydrophobic

References

A Technical Guide to High-Purity 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE), a short-chain, water-soluble phospholipid crucial for a variety of research and pharmaceutical applications. This guide details its commercial sources, key specifications, experimental protocols, and its role in significant cellular signaling pathways.

Commercial Sources and Specifications for High-Purity this compound

High-purity this compound is critical for reproducible and accurate experimental results. Several reputable suppliers offer this lipid for research and development purposes. Below is a comparison of their product specifications.

SupplierProduct NameCatalog No.PurityFormConcentrationStorage
Avanti Polar Lipids This compound850697P>99% (TLC)PowderN/A-20°C
(1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine)
Avanti Polar Lipids This compound850697C>99% (TLC)Chloroform (B151607) Solution10 mg/mL-20°C
(1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine)
Echelon Biosciences DHPS (6:0/6:0 PS) Note: This is a related but different lipidL-3106Not specified for this compoundSolidN/A-20°C

Note: While other suppliers like Cayman Chemical offer a range of phospholipids, their catalogs do not explicitly list 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine at the time of this guide's compilation. Researchers are advised to inquire directly with these suppliers for custom synthesis options.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueSource
CAS Number 96893-06-0[1]
Molecular Formula C₁₇H₃₄NO₈P[2]
Molecular Weight 411.43 g/mol [1]
Critical Micelle Concentration (CMC) Approximately 10-14 mM in aqueous buffer

The high critical micelle concentration (CMC) of this compound is a key characteristic, indicating its high water solubility compared to long-chain phospholipids. This property makes it an ideal detergent for solubilizing membrane proteins and forming micelles for various biophysical and biochemical assays.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Micelles

Due to its high CMC, this compound readily forms micelles in aqueous solutions. These micelles are valuable for solubilizing and studying membrane proteins.

Materials:

  • High-purity this compound powder (e.g., Avanti Polar Lipids, #850697P)

  • Buffer of choice (e.g., Tris-HCl, HEPES)

  • Glass vials

  • Vortex mixer

  • Bath sonicator

Protocol:

  • Weigh the desired amount of this compound powder in a clean glass vial.

  • Add the appropriate volume of the desired buffer to achieve a concentration well above the CMC (e.g., 20-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes until the powder is fully dispersed.

  • For a more uniform micelle suspension, sonicate the vial in a bath sonicator for 5-10 minutes.

  • The resulting clear solution contains this compound micelles ready for use in downstream applications, such as membrane protein reconstitution.

Liposome Preparation using the Thin-Film Hydration Method

While this compound is more commonly used for micelle formation, it can be incorporated into liposomes, often in combination with long-chain phospholipids, to modulate membrane properties.

Materials:

  • This compound

  • Long-chain phospholipid(s) (e.g., DOPC, POPC)

  • Chloroform or a chloroform/methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Dissolve the desired lipids (including this compound and long-chain lipids) in chloroform or a chloroform/methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.[3]

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.[3]

  • Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[3]

  • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).

  • For the formation of unilamellar vesicles (LUVs), subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).

Phospholipase C (PLC) Activity Assay using a Micellar Substrate

This compound can serve as a substrate for phospholipase C, and its micellar form provides a suitable system for enzymatic assays.

Materials:

  • This compound micelle solution (prepared as described above)

  • Purified Phospholipase C enzyme or cell lysate containing PLC

  • Assay buffer (e.g., Tris-HCl with Ca²⁺)

  • Method for detecting the product (e.g., a colorimetric assay for phosphocholine (B91661) or diacylglycerol)

Protocol:

  • Prepare a reaction mixture containing the assay buffer and the this compound micelle solution at a concentration above the CMC.

  • Pre-incubate the reaction mixture at the optimal temperature for the PLC enzyme.

  • Initiate the reaction by adding a known amount of the PLC enzyme or cell lysate.

  • Incubate the reaction for a defined period.

  • Stop the reaction (e.g., by heat inactivation or addition of a specific inhibitor).

  • Quantify the amount of product formed using a suitable detection method. The rate of product formation is indicative of the PLC activity.

Role in Cellular Signaling Pathways

Phosphatidylethanolamine (PE), including its short-chain variants, plays a crucial role in various fundamental cellular processes. The unique biophysical properties of this compound, such as its ability to induce positive membrane curvature, make it a valuable tool for studying these pathways.

Autophagy

Autophagy is a cellular degradation process essential for homeostasis. A key step in autophagy is the formation of a double-membraned vesicle called the autophagosome. PE is a critical component of the autophagosomal membrane, as it is conjugated to the protein LC3 (or Atg8 in yeast) to form LC3-II, a marker of autophagosome formation. The conical shape of PE is thought to contribute to the high membrane curvature required for the formation and closure of the autophagosome. Short-chain PEs like this compound can be used in in vitro systems to study the biophysical aspects of autophagosome biogenesis and the role of membrane curvature in this process.[4][5]

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation & Elongation cluster_maturation Maturation & Degradation ULK1 Complex ULK1 Complex Phagophore Phagophore ULK1 Complex->Phagophore PI3K Complex Activation LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Conjugation This compound This compound This compound->LC3-II Experimental Substrate Autophagosome Autophagosome LC3-II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Autophagy signaling pathway highlighting the role of PE.

Membrane Fusion and Fission

Membrane fusion and fission are fundamental processes in cellular trafficking, involving the merging and splitting of lipid bilayers. The shape of lipids is a critical determinant of membrane curvature, which is essential for these events. Cone-shaped lipids like PE promote negative curvature, which is required for the formation of fusion stalks and fission necks. The high water solubility and defined geometry of this compound make it a useful tool in model membrane systems to investigate the energetics and molecular mechanisms of membrane fusion and fission.

Membrane_Dynamics cluster_fusion Membrane Fusion cluster_fission Membrane Fission Vesicle Vesicle Stalk Intermediate Stalk Intermediate Vesicle->Stalk Intermediate Docking Target Membrane Target Membrane Target Membrane->Stalk Intermediate Fusion Pore Fusion Pore Stalk Intermediate->Fusion Pore Hemifusion Parent Membrane Parent Membrane Budding Vesicle Budding Vesicle Parent Membrane->Budding Vesicle Initiation Fission Neck Fission Neck Budding Vesicle->Fission Neck Constriction Scission Scission Fission Neck->Scission Dynamin Action This compound This compound This compound->Stalk Intermediate Induces Negative Curvature This compound->Fission Neck Induces Negative Curvature Insulin_Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds IRS IRS Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates GLUT4 Vesicle GLUT4 Vesicle Akt->GLUT4 Vesicle Promotes Translocation Plasma Membrane Plasma Membrane GLUT4 Vesicle->Plasma Membrane Fuses with Glucose Uptake Glucose Uptake Plasma Membrane->Glucose Uptake Mediates This compound Micelle This compound Micelle/ Proteoliposome This compound Micelle->GLUT4 Vesicle Reconstitution for in vitro studies

References

Methodological & Application

Application Notes and Protocols for Utilizing 06:0 PE in Phospholipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE) is a short-chain, water-soluble phospholipid that serves as a valuable substrate for assaying the activity of various phospholipases, including Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD). Its solubility in aqueous solutions obviates the need for detergents or organic solvents to present the substrate to the enzyme, allowing for the study of enzyme kinetics in both monomeric and micellar states. This characteristic makes this compound and its derivatives, such as those labeled with a nitrobenzoxadiazole (NBD) fluorophore, particularly useful for developing continuous and high-throughput screening assays for phospholipase activity and inhibitor studies.

These application notes provide detailed protocols for using this compound as a substrate in PLA2, PLC, and PLD assays, along with methods for detecting the enzymatic products.

Phospholipase Signaling Pathways

Phospholipases are key enzymes in cellular signaling, catalyzing the hydrolysis of phospholipids (B1166683) to generate second messengers. The action of PLA2, PLC, and PLD on this compound results in the production of specific products that can be monitored to determine enzyme activity.

Phospholipase Action on this compound cluster_0 Phospholipase A2 (PLA2) Pathway cluster_1 Phospholipase C (PLC) Pathway cluster_2 Phospholipase D (PLD) Pathway 06:0_PE_A2 This compound (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) Lyso_PE 1-hexanoyl-sn-glycero-3-phosphoethanolamine (Lyso-PE) 06:0_PE_A2->Lyso_PE hydrolyzes sn-2 ester bond Hexanoic_Acid Hexanoic Acid 06:0_PE_A2->Hexanoic_Acid releases PLA2 PLA2 PLA2->06:0_PE_A2 06:0_PE_C This compound (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) DAG 1,2-dihexanoyl-sn-glycerol (DAG) 06:0_PE_C->DAG hydrolyzes phosphodiester bond Phosphoethanolamine Phosphoethanolamine 06:0_PE_C->Phosphoethanolamine releases PLC PLC PLC->06:0_PE_C 06:0_PE_D This compound (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) PA 1,2-dihexanoyl-sn-glycero-3-phosphate (Phosphatidic Acid) 06:0_PE_D->PA hydrolyzes phosphodiester bond Ethanolamine Ethanolamine 06:0_PE_D->Ethanolamine releases PLD PLD PLD->06:0_PE_D

Caption: Action of PLA2, PLC, and PLD on the substrate this compound.

General Considerations

Substrate Preparation: this compound is water-soluble. Prepare a stock solution in the desired assay buffer. If using a fluorescently labeled this compound, such as NBD-PE, it may be necessary to first dissolve it in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting with the assay buffer.

Phospholipase A2 (PLA2) Assay Protocol

This protocol is a general guideline and can be adapted for a continuous fluorescence-based assay using a fluorescently labeled this compound derivative.

Principle: PLA2 hydrolyzes the sn-2 ester bond of this compound, releasing a fatty acid (hexanoic acid) and lysophosphatidylethanolamine. When using a substrate with a fluorophore at the sn-2 position and a quencher at the sn-1 position, the cleavage results in an increase in fluorescence.

PLA2 Assay Workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, PLA2 Enzyme, this compound Substrate) start->prepare_reagents add_substrate Add this compound Substrate to Microplate Wells prepare_reagents->add_substrate add_enzyme Add PLA2 Enzyme to Initiate Reaction add_substrate->add_enzyme incubate Incubate at Desired Temperature add_enzyme->incubate measure_signal Measure Signal (e.g., Fluorescence) incubate->measure_signal analyze_data Analyze Data (Calculate Reaction Velocity) measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for a PLA2 assay using this compound.

Materials:

  • PLA2 enzyme

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound) or a fluorescent derivative

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 100 mM KCl)

  • Microplate reader (fluorescence or absorbance)

  • 96-well microplates

Protocol:

  • Prepare Reagents:

    • Reconstitute the PLA2 enzyme to a stock concentration in assay buffer.

    • Prepare a stock solution of this compound in assay buffer. The final concentration in the assay will need to be optimized and should ideally span the expected Km value.

  • Assay Setup:

    • Add assay buffer to each well of a 96-well plate.

    • Add the this compound substrate to each well to achieve the desired final concentration.

    • Include control wells with substrate but no enzyme (blank) and wells with a known inhibitor for control purposes.

  • Enzyme Addition and Measurement:

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the PLA2 enzyme to the wells.

    • Immediately begin monitoring the change in signal (e.g., fluorescence intensity) over time in a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the signal versus time curve.

    • If determining kinetic parameters, vary the substrate concentration and fit the data to the Michaelis-Menten equation.

Data Presentation:

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Human Type II PLA2NBD-aminododecanoyl PE13Not Reported[1]
Recombinant LPLA2PGPE-BODIPY5.6420.7[2]

Phospholipase C (PLC) Assay Protocol

This protocol describes a fluorescence-based assay using NBD-labeled this compound.[2]

Principle: PLC hydrolyzes the phosphodiester bond of NBD-PE, yielding NBD-labeled diacylglycerol (DAG) and phosphoethanolamine. The fluorescent NBD-DAG product can be separated from the substrate by thin-layer chromatography (TLC) and quantified.

PLC Assay Workflow start Start prepare_reagents Prepare Reagents (Reaction Buffer, PLC Enzyme, NBD-PE) start->prepare_reagents incubate_reaction Incubate PLC Enzyme with NBD-PE prepare_reagents->incubate_reaction stop_reaction Stop Reaction (Add Chloroform:Methanol) incubate_reaction->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids tlc_separation Separate Products by TLC extract_lipids->tlc_separation visualize_quantify Visualize and Quantify NBD-DAG under UV Light tlc_separation->visualize_quantify end End visualize_quantify->end

Caption: Workflow for a PLC assay using NBD-labeled this compound.

Materials:

  • PLC enzyme

  • NBD-PE (16:0-06:0)

  • Reaction Buffer (50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM dimethylglutarate, with or without 2 mM CaCl₂)[2]

  • Chloroform:Methanol (2:1, v/v)

  • TLC plates (Silica gel)

  • TLC development solvent (e.g., Chloroform:Methanol, 15:1, v/v)[2]

  • UV transilluminator

Protocol:

  • Reaction Setup:

    • In a microfuge tube, combine the PLC enzyme with the reaction buffer.

    • Add NBD-PE to a final concentration of approximately 2 µg in a total volume of 500 µL.[2]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).[2]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v) and vortex vigorously.[2]

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • TLC Analysis:

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Spot the sample onto a silica (B1680970) gel TLC plate alongside a standard for NBD-DAG.

    • Develop the TLC plate in the appropriate solvent system.

  • Detection and Quantification:

    • After drying the TLC plate, visualize the NBD-labeled lipids under UV light.

    • Quantify the fluorescence intensity of the NBD-DAG spot using a suitable imaging system.

Data Presentation:

EnzymeSubstrateInhibitorIC50 (µM)Reference
rSMSr (PE-PLC activity)NBD-PED609~150[3]

Phospholipase D (PLD) Assay Protocol

This protocol is based on a coupled enzymatic assay that measures the inorganic phosphate (B84403) released after hydrolysis of the phosphatidic acid product.[4]

Principle: PLD hydrolyzes this compound to produce 1,2-dihexanoyl-sn-glycero-3-phosphate (phosphatidic acid, PA) and ethanolamine. The reaction is quenched, and the PA product is then hydrolyzed by alkaline phosphatase to release inorganic phosphate, which is quantified colorimetrically.

PLD Assay Workflow start Start prepare_reagents Prepare Reagents (PLD Enzyme, this compound, Quenching Solution, Alkaline Phosphatase) start->prepare_reagents incubate_pld Incubate PLD with this compound prepare_reagents->incubate_pld quench_reaction Quench Reaction with EDTA incubate_pld->quench_reaction add_alk_phos Add Alkaline Phosphatase to Hydrolyze PA quench_reaction->add_alk_phos quantify_phosphate Quantify Inorganic Phosphate (e.g., Molybdate (B1676688) Complex) add_alk_phos->quantify_phosphate measure_absorbance Measure Absorbance quantify_phosphate->measure_absorbance end End measure_absorbance->end

Caption: Workflow for a PLD assay using this compound with phosphate detection.

Materials:

  • PLD enzyme

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Assay Buffer (specific to the PLD being studied)

  • EDTA solution (for quenching)

  • Alkaline phosphatase

  • Reagents for inorganic phosphate detection (e.g., ammonium (B1175870) molybdate)

  • Spectrophotometer

  • 96-well microplates

Protocol:

  • PLD Reaction:

    • In a 96-well plate, add the PLD enzyme and the this compound substrate in the appropriate assay buffer.

    • Incubate at the optimal temperature for the PLD enzyme.

  • Quenching:

    • Stop the reaction by adding a solution of EDTA.[4]

  • Phosphate Release:

    • Add alkaline phosphatase to each well to hydrolyze the phosphatidic acid product to inorganic phosphate.

    • Incubate to allow for complete hydrolysis.

  • Phosphate Detection:

    • Add the reagents for inorganic phosphate detection (e.g., ammonium molybdate solution). This will form a colored complex.[4]

    • Measure the absorbance at the appropriate wavelength (e.g., 700 nm for the molybdate complex).[4]

  • Data Analysis:

    • Create a standard curve using known concentrations of inorganic phosphate.

    • Determine the amount of phosphate produced in each sample from the standard curve and calculate the PLD activity.

Data Presentation:

Enzyme SourceSubstrateApparent kcat/Km (M⁻¹s⁻¹)Reference
Streptomyces chromofuscus PLDC6PE (this compound)~1,000[4]
Streptomyces chromofuscus PLDC6PC~10,000[4]
Streptomyces chromofuscus PLDC6PS~1,000[4]
Streptomyces chromofuscus PLDC6PG~500[4]

Conclusion

This compound is a versatile substrate for assaying the activity of PLA2, PLC, and PLD. Its water solubility simplifies assay development and allows for detailed kinetic studies. The protocols provided here offer a starting point for utilizing this compound in various research and drug discovery applications. It is essential to optimize the assay conditions for each specific enzyme and to determine the CMC of this compound under those conditions for accurate data interpretation.

References

Application Notes and Protocols for the Preparation of 06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) Self-Assembled Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE or DHPE) is a short-chain, saturated phosphatidylethanolamine. Due to the short length of its acyl chains (6 carbons), this compound exhibits detergent-like properties and has a high critical micelle concentration (CMC). Unlike long-chain phospholipids (B1166683) that readily form stable bilayer vesicles (liposomes), this compound in an aqueous environment is more likely to self-assemble into micelles or other small, dynamic aggregates. This property makes it a useful tool in membrane protein research and for the formation of bicelles when mixed with long-chain phospholipids.

These application notes provide a protocol for the preparation and characterization of self-assembled structures of this compound. It is important to note that the resulting structures are expected to be primarily micellar in nature rather than stable, unilamellar liposomes.

Data Presentation

Due to the limited availability of specific quantitative data for pure this compound vesicles in the literature, the following table is provided as a template for researchers to record their own characterization data.

ParameterExpected Range/ValueExperimental Results
Physical Properties
Molecular Weight411.4 g/mol -
Phase Transition Temp. (Tm)Not well-defined; likely below 0°C
Critical Micelle Conc. (CMC)Expected to be in the mM range
Formulation Characterization
Mean Particle Size (Z-average)< 50 nm (indicative of micelles)
Polydispersity Index (PDI)Variable
Zeta Potential (mV)Near-neutral to slightly negative
Encapsulation Efficiency (%)Low for hydrophilic molecules

Experimental Protocols

This protocol details the thin-film hydration method followed by sonication or extrusion for the preparation of this compound self-assembled structures.

Materials:

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound) powder

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas

  • Bath sonicator or probe sonicator

  • Lipid extruder (optional)

  • Polycarbonate membranes with a defined pore size (e.g., 100 nm) (optional)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound powder in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg/mL.[1] Ensure the lipid is completely dissolved.

    • Attach the flask to a rotary evaporator.

    • Remove the organic solvent under reduced pressure. The water bath temperature should be kept close to room temperature.

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours.[1]

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid; for this compound, room temperature is sufficient.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film into the buffer. This will result in a suspension of multilamellar vesicles (MLVs) or micelles.

  • Size Reduction (Homogenization):

    • Method A: Sonication

      • Transfer the lipid suspension to a glass vial.

      • For bath sonication, place the vial in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes clear. Monitor the temperature of the bath to avoid overheating.

      • For probe sonication, immerse the tip of the sonicator into the lipid suspension. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and degradation of the lipid.[1] Continue until the solution is transparent. This process typically yields small unilamellar vesicles (SUVs) or micelles.[1]

    • Method B: Extrusion (Optional)

      • This method is more common for forming unilamellar vesicles of a defined size. Its effectiveness for the very short-chained this compound may be limited, but it can be attempted to achieve a more uniform size distribution.

      • Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

      • Load the hydrated lipid suspension into a syringe and pass it through the extruder a minimum of 11 times.

  • Characterization:

    • Determine the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability of the suspension.

    • If a fluorescent probe or drug was encapsulated, determine the encapsulation efficiency by separating the free and encapsulated material (e.g., using dialysis or size exclusion chromatography) and quantifying the amount in each fraction.

Mandatory Visualizations

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Final Product dissolve Dissolve this compound in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Add Aqueous Buffer & Agitate dry->hydrate Lipid Film sonicate Sonication hydrate->sonicate MLV/Micelle Suspension extrude Extrusion (Optional) hydrate->extrude MLV/Micelle Suspension micelles This compound Micelles/ Unstable Vesicles sonicate->micelles extrude->micelles

Caption: Workflow for the preparation of this compound self-assembled structures.

Cellular_Interaction_Pathway cluster_cell Target Cell cluster_extracellular Extracellular Space membrane Cell Membrane endocytosis Endocytosis membrane->endocytosis Internalization fusion Membrane Fusion release Content Release in Cytoplasm endocytosis->release fusion->release liposome This compound Micelle/ Vesicle liposome->membrane Binding liposome->membrane Direct Fusion

Caption: Potential cellular uptake pathways for lipid-based nanocarriers.

References

Application Notes and Protocols for DHPE as a Standard in Lipid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is a short-chain phosphatidylethanolamine (B1630911) that serves as an excellent internal standard for the quantification of various phospholipid classes in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). Its synthetic nature and distinct mass-to-charge ratio (m/z) prevent interference with endogenous lipids, while its chemical properties ensure compatibility with common lipid extraction and chromatographic methods.

This document provides detailed application notes and protocols for the use of DHPE as an internal standard in lipid chromatography, aimed at researchers, scientists, and drug development professionals.

Key Applications

DHPE is primarily utilized as an internal standard in LC-MS-based lipidomics workflows for the relative and absolute quantification of various phospholipid classes, including but not limited to:

  • Phosphatidylcholines (PC)

  • Phosphatidylethanolamines (PE)

  • Phosphatidylserines (PS)

  • Phosphatidylinositols (PI)

  • Phosphatidylglycerols (PG)

  • Lysophospholipids

Experimental Protocols

The following protocols are representative and may require optimization based on the specific sample matrix, instrumentation, and target analytes.

Sample Preparation and Lipid Extraction

A robust lipid extraction is crucial for accurate quantification. The Folch or Bligh-Dyer methods are commonly employed.[1]

Materials:

  • Biological sample (e.g., plasma, serum, cell pellet, tissue homogenate)

  • DHPE internal standard solution (e.g., 1 mg/mL in chloroform (B151607):methanol (B129727) 1:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or other aqueous solution)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v)

Protocol:

  • To a 2 mL glass centrifuge tube, add a known volume or weight of the biological sample.

  • Spike the sample with a known amount of DHPE internal standard solution. The amount should be chosen to yield a signal intensity within the linear range of the instrument and comparable to the expected analyte signal.

  • Add chloroform and methanol to the sample in a ratio of 2:1 (v/v) with respect to the total volume (sample + aqueous components). For example, for 100 µL of plasma, add 2 mL of chloroform and 1 mL of methanol.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for the example above) to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (containing the lipids and DHPE) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of reconstitution solvent for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A reversed-phase chromatography method is typically used for the separation of phospholipids (B1166683).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate & 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid
Gradient 0-2 min, 32% B; 2-8 min, 32-85% B; 8-10 min, 85% B; 10-10.1 min, 85-32% B; 10.1-12 min, 32% B
Flow Rate 0.4 mL/min
Column Temperature 55°C
Injection Volume 5 µL
Expected DHPE RT ~3-5 minutes (highly dependent on the specific method)

Mass Spectrometry Parameters (Representative for a Triple Quadrupole MS):

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 150°C150°C
Desolvation Temp. 500°C500°C
Cone Gas Flow 150 L/hr150 L/hr
Desolvation Gas Flow 1000 L/hr1000 L/hr
Collision Gas ArgonArgon
DHPE (Precursor > Product) m/z 412.2 > m/z 141.1m/z 410.2 > m/z 196.1
Analyte Transitions Analyte-specificAnalyte-specific

Quantitative Data

The following tables provide representative quantitative data for a phospholipid analysis using a short-chain PE, like DHPE, as an internal standard. Actual values will vary depending on the specific experimental conditions and instrumentation.

Table 1: Representative Calibration Curve Parameters for Phospholipid Classes

Phospholipid ClassLinearity Range (µg/mL)
PC0.1 - 50>0.995
PE0.1 - 50>0.995
PS0.05 - 25>0.99
PI0.05 - 25>0.99
PG0.05 - 25>0.99

Table 2: Representative Method Validation Parameters

ParameterValue
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a lipidomics experiment utilizing DHPE as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with DHPE Internal Standard Sample->Spike 1 Extract Lipid Extraction (Folch/Bligh-Dyer) Spike->Extract 2 Dry Dry Down Extract->Dry 3 Reconstitute Reconstitute Dry->Reconstitute 4 LCMS LC-MS/MS Analysis Reconstitute->LCMS 5 Peak Peak Integration LCMS->Peak 6 Normalize Normalization to DHPE Peak->Normalize 7 Quantify Quantification Normalize->Quantify 8 Stats Statistical Analysis Quantify->Stats 9

Lipidomics workflow with internal standard.
Logic of Internal Standard Quantification

The diagram below outlines the logical relationship for quantification using an internal standard like DHPE.

G Analyte Analyte Signal (Peak Area) Ratio Signal Ratio (Analyte / DHPE) Analyte->Ratio IS DHPE Signal (Peak Area) IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

Internal standard quantification logic.

References

Applications of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE) in Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE), also known as DHPE, is a short-chain saturated phosphatidylethanolamine (B1630911) (PE). Its amphipathic nature, with a hydrophilic headgroup and short hydrophobic acyl chains, makes it a valuable tool in the study of membrane proteins. Unlike long-chain lipids that form stable bilayers, this compound is water-soluble and can form micelles or be incorporated into other lipid assemblies. This property is particularly useful for stabilizing membrane proteins in a non-native environment, facilitating their structural and functional characterization. This document provides detailed application notes and protocols for the use of this compound in membrane protein studies, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM).

Application 1: Bicelle Formation for NMR Spectroscopy

Bicelles, or bilayered micelles, are disc-shaped structures that have emerged as a popular membrane mimetic for in vitro studies of membrane proteins. They typically consist of a mixture of long-chain phospholipids, which form the planar bilayer region, and a short-chain phospholipid or detergent that shields the hydrophobic edges of the bilayer from the aqueous solvent. This compound can be used as a component of bicelles, often in combination with long-chain lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). The size and properties of the bicelles can be tuned by varying the molar ratio of the long-chain to short-chain lipid, known as the 'q' ratio.

Solution NMR of Membrane Proteins in Isotropic Bicelles

For solution NMR, small, rapidly tumbling isotropic bicelles are desirable. These are typically formed at low q ratios. The membrane protein is incorporated into the lipid bilayer core of the bicelle, allowing for the acquisition of high-resolution spectra.

Key Quantitative Parameters for Isotropic Bicelles in Solution NMR

ParameterTypical RangeReference
q-ratio (Long-chain lipid / this compound or other short-chain lipid) 0.3 - 0.7[1]
Total Lipid Concentration 15 mM - 300 mM[2]
Protein Concentration ~0.5 mM[3]
Temperature Above the phase transition of the long-chain lipid (e.g., >23°C for DMPC)[1]
Solid-State NMR of Membrane Proteins in Anisotropic Bicelles

For solid-state NMR, larger, magnetically alignable anisotropic bicelles are used. These are typically formed at higher q ratios. The alignment of the bicelles in the magnetic field provides structural information on the orientation of the membrane protein within the lipid bilayer.

Key Quantitative Parameters for Anisotropic Bicelles in Solid-State NMR

ParameterTypical RangeReference
q-ratio (DMPC / DHPC) 2.5 - 3.5[4]
Total Lipid Concentration 15% - 25% (w/v)[4]
Hydration Level 75% - 85% (w/w)[4]
Temperature 30°C - 40°C[4]
Experimental Protocol: Reconstitution of a Membrane Protein into DMPC/06:0 PE Bicelles for NMR Spectroscopy

This protocol describes the reconstitution of a purified membrane protein into DMPC/06:0 PE bicelles.

Materials:

  • Purified membrane protein in a detergent solution (e.g., DDM, LDAO)

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • NMR Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Bio-Beads™ SM-2 or similar adsorbent for detergent removal

  • Ultracentrifuge

  • Sonicator

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix DMPC and this compound in chloroform (B151607) at the desired molar ratio (q-ratio).

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of Lipid Film:

    • Add the appropriate volume of NMR buffer to the dried lipid film to achieve the desired total lipid concentration.

    • Hydrate the lipid film by vortexing followed by several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath).

    • Sonicate the lipid suspension in a bath sonicator until the solution becomes clear.

  • Protein Reconstitution:

    • Add the purified membrane protein solution to the prepared bicelle solution. The final protein-to-lipid ratio will need to be optimized for each protein but a starting point of 1:100 (mol/mol) is common.

    • Incubate the mixture at a temperature above the phase transition temperature of DMPC (~24°C) for 1-2 hours with gentle agitation.

  • Detergent Removal:

    • Add Bio-Beads™ to the protein-lipid-detergent mixture at a ratio of approximately 20:1 (w/w) of beads to detergent.

    • Incubate with gentle rotation at 4°C for at least 4 hours or overnight.

  • Sample Concentration and Characterization:

    • Carefully remove the Bio-Beads™ by pipetting.

    • Concentrate the sample to the desired volume for NMR analysis using a centrifugal filter device.

    • Characterize the reconstituted proteo-bicelles by Dynamic Light Scattering (DLS) to assess homogeneity and size.

experimental_workflow_nmr cluster_prep Bicelle Preparation cluster_reconstitution Protein Reconstitution cluster_analysis Analysis Lipid_Film Prepare DMPC/06:0 PE Lipid Film Hydration Hydrate Lipid Film in NMR Buffer Lipid_Film->Hydration Sonication Sonicate to Form Bicelle Suspension Hydration->Sonication Add_Protein Add Purified Protein to Bicelles Sonication->Add_Protein Incubation Incubate above Phase Transition Temp. Add_Protein->Incubation Detergent_Removal Remove Detergent with Bio-Beads Incubation->Detergent_Removal Concentration Concentrate Sample Detergent_Removal->Concentration NMR_Analysis NMR Spectroscopy Concentration->NMR_Analysis

Workflow for membrane protein reconstitution into bicelles for NMR.

Application 2: Co-crystallization for X-ray Crystallography

Obtaining well-ordered crystals of membrane proteins is a major bottleneck in structural biology. The use of lipidic environments, such as bicelles or lipidic cubic phase (LCP), can improve the stability of membrane proteins and promote crystallization. This compound can be used as an additive or a component of the lipid matrix in these crystallization methods.

Crystallization in Bicelles

Similar to NMR studies, membrane proteins can be crystallized from a bicelle solution. The bicelles provide a more native-like environment compared to detergents alone, which can lead to better-quality crystals.

Key Quantitative Parameters for Crystallization in Bicelles

ParameterTypical RangeReference
Bicelle Concentration 2% - 8% (w/v)[5]
Protein Concentration 8 - 12 mg/mL[5]
Protein:Bicelle Ratio (v/v) 4:1[6]
Precipitant PEGs, salts (e.g., ammonium (B1175870) sulfate)[5]
Experimental Protocol: Membrane Protein Crystallization using this compound as a Co-crystallization Ligand

This protocol is adapted from the co-crystallization of an antibody Fab fragment with short-chain phospholipids.

Materials:

  • Purified membrane protein in a suitable detergent.

  • This compound solution (e.g., 15 mM in a buffer compatible with the protein).

  • Crystallization screens and plates.

  • Reservoir solution (precipitant solution).

Procedure:

  • Complex Formation:

    • Mix the purified membrane protein with the this compound solution. The final concentrations will need to be optimized, but a starting point could be a final protein concentration of ~10 mg/mL and a this compound concentration of ~10 mM.

  • Crystallization Setup:

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

    • Pipette a small volume (e.g., 1 µL) of the protein-06:0 PE complex and mix it with an equal volume of the reservoir solution on a coverslip or in the well of a sitting drop plate.

    • Seal the well with the coverslip over the reservoir.

  • Crystal Growth and Optimization:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

    • Optimize initial crystal hits by varying the concentrations of the protein, this compound, and precipitant, as well as pH and temperature.

experimental_workflow_crystallization cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Protein_Sol Purified Membrane Protein Solution Mixing Mix Protein and This compound Protein_Sol->Mixing PE_Sol This compound Solution PE_Sol->Mixing Setup_Trials Set up Vapor Diffusion Trials Mixing->Setup_Trials Incubation Incubate at Constant Temperature Setup_Trials->Incubation Monitoring Monitor for Crystal Growth Incubation->Monitoring Optimization Optimize Crystal Conditions Monitoring->Optimization Xray_Diffraction X-ray Diffraction Optimization->Xray_Diffraction

Workflow for membrane protein crystallization with this compound.

Application 3: Nanodisc Formation for Cryo-Electron Microscopy (Cryo-EM)

Nanodiscs are soluble, monodisperse, and stable lipid bilayer systems that are increasingly used for the structural determination of membrane proteins by single-particle cryo-EM. They consist of a small patch of lipid bilayer encircled by two copies of a membrane scaffold protein (MSP). The lipid composition of the nanodisc can be controlled, and the inclusion of specific lipids like PE can be important for maintaining the native structure and function of the embedded membrane protein. While direct use of this compound in the bilayer is less common due to its short chains, a fluorescently labeled version, NBD-PE, has been used to monitor reconstitution. The principles of incorporating PE into nanodiscs are applicable to this compound, especially for studying its interaction with the transmembrane domain.

Experimental Protocol: Reconstitution of a Membrane Protein into Nanodiscs

This protocol outlines the general steps for reconstituting a membrane protein into nanodiscs. The lipid composition can be tailored to include PE.

Materials:

  • Purified membrane protein in detergent.

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1.

  • Lipids of choice (e.g., POPC, POPG, and PE) solubilized in cholate.

  • Reconstitution Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4).

  • Bio-Beads™ SM-2.

  • Size-Exclusion Chromatography (SEC) system.

Procedure:

  • Preparation of Components:

    • Prepare a stock solution of the desired lipid mixture solubilized in buffer containing sodium cholate.

    • Purify and concentrate the MSP.

  • Reconstitution Assembly:

    • In a microcentrifuge tube, mix the cholate-solubilized lipids, the purified membrane protein, and the MSP at a specific molar ratio (e.g., Protein:MSP:Lipid of 1:2:100).

    • Incubate the mixture on ice for 30 minutes.

  • Detergent Removal and Nanodisc Formation:

    • Add Bio-Beads™ to the assembly mixture to remove the detergent.

    • Incubate with gentle rotation at 4°C for at least 4 hours.

  • Purification of Proteo-nanodiscs:

    • Remove the Bio-Beads™.

    • Purify the reconstituted proteo-nanodiscs from empty nanodiscs and aggregated protein using SEC.

  • Cryo-EM Sample Preparation:

    • Concentrate the purified proteo-nanodiscs.

    • Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane.

experimental_workflow_cryoem cluster_assembly Nanodisc Assembly cluster_purification Purification cluster_imaging Cryo-EM Mix_Components Mix Protein, MSP, and Lipids (with PE) Detergent_Removal Remove Detergent with Bio-Beads Mix_Components->Detergent_Removal SEC Size-Exclusion Chromatography Detergent_Removal->SEC Grid_Prep Prepare Cryo-EM Grids SEC->Grid_Prep Data_Collection Data Collection Grid_Prep->Data_Collection Structure_Det Structure Determination Data_Collection->Structure_Det

Workflow for membrane protein reconstitution into nanodiscs for Cryo-EM.

Conclusion

This compound is a versatile short-chain phospholipid that serves as a valuable tool for the structural and functional characterization of membrane proteins. Its ability to form or be incorporated into various membrane mimetics, such as bicelles and nanodiscs, allows for the stabilization of membrane proteins in solution, facilitating their study by NMR, X-ray crystallography, and cryo-EM. The protocols and quantitative data provided here serve as a guide for researchers to effectively utilize this compound in their membrane protein research endeavors. Successful application will often require optimization of the specific conditions for each membrane protein of interest.

References

Application Notes and Protocols for Micelle Formation using 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is a synthetic, short-chain phospholipid that readily forms micelles in aqueous solutions. Its amphiphilic nature, characterized by a hydrophilic phosphoethanolamine headgroup and two short hydrophobic hexanoyl chains, drives the self-assembly of these colloidal structures. DHPE micelles serve as valuable tools in various research and pharmaceutical applications, primarily for the solubilization of hydrophobic drugs and the study of membrane proteins.

The formation of micelles is a spontaneous process that occurs when the concentration of the amphiphilic molecule reaches a critical level known as the Critical Micelle Concentration (CMC). Above the CMC, individual DHPE molecules aggregate to form spherical structures with a hydrophobic core and a hydrophilic shell. This hydrophobic core can encapsulate poorly water-soluble molecules, thereby increasing their apparent solubility in aqueous media. This property is particularly advantageous in drug delivery, as many therapeutic agents exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.[1][2]

These application notes provide an overview of the properties of DHPE, its applications in micelle formation, and detailed protocols for the preparation and characterization of DHPE micelles.

Physicochemical Properties of DHPE

A thorough understanding of the physicochemical properties of DHPE is essential for its effective application in micelle-based formulations.

PropertyValueReference
Molecular Formula C₁₇H₃₄NO₈P[PubChem CID: 9546806]
Molecular Weight 411.42 g/mol [PubChem CID: 9546806]
Physical Form Solid
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol. Forms micelles in aqueous solutions above its CMC.
Critical Micelle Concentration (CMC) Varies with experimental conditions such as temperature, pH, and buffer composition.
Micelle Size (Hydrodynamic Diameter) Dependent on concentration, temperature, and ionic strength of the medium.[3][4]

Applications of DHPE Micelles

The unique properties of DHPE micelles make them suitable for a range of applications in research and drug development:

  • Solubilization of Hydrophobic Drugs: The hydrophobic core of DHPE micelles can effectively encapsulate poorly water-soluble drugs, enhancing their solubility and facilitating their administration in aqueous formulations.[1] This is crucial for both in vitro studies and for improving the bioavailability of oral and parenteral drug products.[2]

  • Drug Delivery Systems: DHPE micelles can serve as nanocarriers for targeted and controlled drug delivery. Their small size allows for potential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Membrane Protein Solubilization and Stabilization: The detergent-like properties of DHPE make it useful for extracting and solubilizing membrane proteins from their native lipid environment while maintaining their structural integrity and function.

  • Model Membrane Systems: DHPE micelles can be used as simple model systems to study lipid-lipid and lipid-protein interactions.

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of DHPE micelles.

Protocol 1: Preparation of DHPE Micelles by Thin-Film Hydration

This method is widely used for preparing lipid-based nanoparticles, including micelles, and is particularly suitable for encapsulating hydrophobic drugs.

Materials:

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

  • Hydrophobic drug (optional)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolution: Accurately weigh the desired amount of DHPE and the hydrophobic drug (if applicable) and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 2 hours.

  • Hydration: Add the pre-warmed aqueous buffer to the flask containing the lipid film. The volume of the buffer should be chosen to achieve the desired final concentration of DHPE.

  • Micelle Formation: Gently agitate the flask by hand or on a shaker at a temperature above the phase transition temperature of DHPE to facilitate the hydration of the lipid film and the formation of micelles. This process may be aided by brief sonication in a water bath sonicator.

  • Size Homogenization (Optional): For a more uniform micelle size distribution, the micellar solution can be sonicated for a short period or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Sterilization (Optional): For biological applications, the final micelle solution can be sterilized by filtration through a 0.22 µm syringe filter.

G cluster_prep DHPE Micelle Preparation Workflow dissolution 1. Dissolution DHPE (and drug) in organic solvent film_formation 2. Film Formation Solvent evaporation via rotary evaporator dissolution->film_formation hydration 3. Hydration Addition of aqueous buffer film_formation->hydration micelle_formation 4. Micelle Formation Agitation/Sonication hydration->micelle_formation homogenization 5. Size Homogenization (Optional) Extrusion or Sonication micelle_formation->homogenization sterilization 6. Sterilization (Optional) 0.22 µm filtration homogenization->sterilization final_micelles Final DHPE Micelle Solution sterilization->final_micelles

Workflow for DHPE Micelle Preparation
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol utilizes the fluorescence probe pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a high ratio of the first to the third vibronic band intensities (I1/I3). When micelles form, pyrene partitions into the hydrophobic core, leading to a decrease in the I1/I3 ratio.

Materials:

  • DHPE micelle solutions of varying concentrations

  • Pyrene stock solution in a volatile organic solvent (e.g., acetone)

  • Aqueous buffer (same as used for micelle preparation)

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a series of DHPE solutions in the aqueous buffer with concentrations spanning the expected CMC.

  • Pyrene Addition: Add a small aliquot of the pyrene stock solution to each DHPE solution. The final concentration of pyrene should be very low (e.g., ~1 µM) to avoid excimer formation.

  • Solvent Evaporation: Gently vortex the solutions and allow the organic solvent from the pyrene stock to evaporate completely. This can be done by leaving the samples open in a fume hood for a few hours or by passing a gentle stream of nitrogen over the surface.

  • Equilibration: Incubate the samples at the desired temperature for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of pyrene into the micelles to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a fluorometer. The excitation wavelength is typically set around 335 nm, and the emission is scanned from approximately 350 to 450 nm.

  • Data Analysis: Determine the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic bands. Plot the I1/I3 ratio as a function of the logarithm of the DHPE concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[5]

G cluster_cmc CMC Determination Workflow sample_prep 1. Prepare DHPE dilutions pyrene_add 2. Add Pyrene stock solution sample_prep->pyrene_add solvent_evap 3. Evaporate organic solvent pyrene_add->solvent_evap equilibration 4. Equilibrate samples solvent_evap->equilibration fluorescence_meas 5. Measure fluorescence spectra equilibration->fluorescence_meas data_analysis 6. Plot I1/I3 vs. log[DHPE] fluorescence_meas->data_analysis cmc_determination Determine CMC from inflection point data_analysis->cmc_determination

Workflow for CMC Determination
Protocol 3: Characterization of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[6] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Materials:

  • DHPE micelle solution

  • Aqueous buffer (for dilution)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute the DHPE micelle solution with the same aqueous buffer used for its preparation to an appropriate concentration for DLS analysis. The concentration should be high enough to produce a stable scattering signal but low enough to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

  • Measurement: Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the set temperature. Perform the measurement according to the instrument's instructions.

  • Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to determine the hydrodynamic diameter (size) and the polydispersity index (PDI) of the micelles. The PDI provides an indication of the width of the size distribution, with lower values indicating a more monodisperse sample.

Data Presentation

The following tables summarize the expected data from the characterization of DHPE micelles. Note that specific values will depend on the experimental conditions.

Table 1: Physicochemical Properties of DHPE Micelles

ParameterTypical Value RangeMethod of Determination
Critical Micelle Concentration (CMC) To be determined experimentallyFluorescence Spectroscopy
Hydrodynamic Diameter (Z-average) ~5 - 20 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral (depending on buffer)Electrophoretic Light Scattering

Table 2: Drug Loading Characteristics of DHPE Micelles (Example)

ParameterFormulaMethod of Determination
Drug Loading Content (DLC %) (Mass of drug in micelles / Mass of micelles) x 100HPLC, UV-Vis Spectroscopy
Encapsulation Efficiency (EE %) (Mass of drug in micelles / Initial mass of drug) x 100HPLC, UV-Vis Spectroscopy

Troubleshooting

  • High PDI in DLS: This may indicate a broad size distribution or the presence of aggregates. Sonication or extrusion can help to reduce the PDI. Ensure that the DHPE concentration is well above the CMC.

  • Inconsistent CMC values: Ensure complete evaporation of the organic solvent from the pyrene stock solution. Allow for sufficient equilibration time. The concentration of pyrene should be kept low.

  • Low Drug Loading: The hydrophobicity of the drug plays a crucial role. Highly hydrophobic drugs tend to have higher loading in the micellar core. The drug-to-lipid ratio can be optimized to improve loading.

Conclusion

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine is a versatile short-chain phospholipid for the formation of micelles with broad applications in research and drug development. The protocols outlined in these application notes provide a framework for the successful preparation and characterization of DHPE micelles. By carefully controlling the experimental parameters, researchers can tailor the properties of these micelles to suit their specific needs, from solubilizing hydrophobic compounds for in vitro assays to developing novel nanocarriers for drug delivery.

References

Application Notes and Protocols for Employing DHPC in Bicelle Preparation for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC) for the formation of bicelles as a membrane mimetic for Nuclear Magnetic Resonance (NMR) spectroscopy.

Initial clarification: The request specified the use of DHPE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine). However, a thorough literature search revealed a lack of specific protocols and application data for DHPE in bicelle preparation for NMR studies. The prevalent short-chain phospholipid used for this purpose is DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine). Therefore, this document will focus on the application of DHPC, assuming "DHPE" was a typo.

Introduction

Bicelles, or bilayered micelles, are disc-shaped structures formed by the self-assembly of long-chain and short-chain phospholipids (B1166683) in an aqueous environment.[1][2] These structures serve as an excellent membrane mimetic for studying the structure, dynamics, and interactions of membrane-associated proteins and peptides using NMR spectroscopy.[3][4][5] The most common composition for bicelles involves a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), which forms the planar bilayer region, and a short-chain phospholipid, typically DHPC, which sequesters the hydrophobic edges of the bilayer from the aqueous solvent.[1][6]

The size and properties of the bicelles can be modulated by varying the molar ratio of the long-chain to the short-chain phospholipid, denoted as the 'q' ratio (q = [DMPC]/[DHPC]).[1][4] For solution NMR studies, smaller, isotropically tumbling bicelles with low q-ratios (typically 0.25 to 0.5) are utilized.[1] For solid-state NMR, larger, magnetically alignable bicelles with higher q-ratios (q > 2.0) are employed.[4][7] This versatility makes bicelles a powerful tool in structural biology and drug discovery.

Advantages of Using DHPC-based Bicelles in NMR Studies

  • More Native-like Environment: Compared to detergent micelles, bicelles provide a more biologically relevant lipid bilayer environment for membrane proteins.[1]

  • Tunable Properties: The size and tumbling rate of bicelles can be easily adjusted by changing the q-ratio, allowing for optimization for different NMR experiments.[1][4]

  • Compatibility with Solution and Solid-State NMR: Both small, fast-tumbling bicelles for solution NMR and large, aligned bicelles for solid-state NMR can be prepared.[8][9]

  • Improved Spectral Quality: For many membrane proteins, bicelles can yield higher resolution NMR spectra compared to detergent micelles.[1]

Quantitative Data for DHPC/DMPC Bicelle Preparation

The following tables summarize key quantitative parameters for the preparation of DHPC/DMPC bicelles for NMR studies.

ParameterDescriptionTypical ValuesReferences
q-ratio Molar ratio of long-chain lipid (DMPC) to short-chain lipid (DHPC)Solution NMR: 0.25 - 0.6Solid-State NMR: 2.0 - 5.0[1][4]
Total Lipid Concentration The combined concentration of DMPC and DHPC in the sample.5% - 30% (w/v)[6]
Temperature Critical for bicelle formation and phase behavior.Above the transition temperature (Tm) of the long-chain lipid (DMPC Tm ≈ 23°C)[6]
Hydration Time Time required for the lipid mixture to fully hydrate (B1144303) and form bicelles.2 - 24 hours, depending on the q-ratio.
q-ratioRecommended ApplicationResulting Bicelle PropertiesReferences
0.25 - 0.5Solution NMR of membrane proteinsIsotropically tumbling, small discs (80-120 kDa including protein)[1]
0.5 - 0.6Optimal for solution NMR studies of transmembrane domainsGood compromise between bilayer-like environment and favorable relaxation properties[3]
> 2.0Solid-State NMR of membrane proteinsLarge, magnetically alignable discs[7]

Experimental Protocols

Protocol 1: Preparation of Isotropic DHPC/DMPC Bicelles for Solution NMR (q = 0.5)

This protocol describes the preparation of small, isotropically tumbling bicelles suitable for high-resolution solution NMR studies of membrane proteins.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.8, 50 mM KCl, 1 mM EDTA)[1]

  • Deuterium Oxide (D₂O)

  • Glass vials

  • Nitrogen gas stream

  • Vortex mixer

  • Water bath or incubator

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, add the desired amounts of DMPC and DHPC from stock solutions (e.g., in chloroform) to achieve a q-ratio of 0.5.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours.

  • Hydration:

    • Add the appropriate volume of NMR buffer to the lipid film to achieve the desired total lipid concentration (e.g., 15% w/v).

    • Add D₂O to a final concentration of 7-10% for the NMR lock.

    • Hydrate the lipid film by vortexing the vial vigorously. The solution should become clear.

    • Allow the mixture to hydrate at room temperature (above the Tm of DMPC) for several hours. For a q-ratio of 0.5, hydration is typically complete within 2-3 hours.

  • Protein Reconstitution:

    • The purified membrane protein, typically in a detergent solution, is added to the pre-formed bicelle solution.

    • The mixture is incubated to allow for the incorporation of the protein into the bicelles. The incubation time and temperature may need to be optimized for the specific protein.

    • Alternatively, the protein can be added to the hydrated lipid mixture, followed by several freeze-thaw cycles (e.g., alternating between liquid nitrogen and a 40°C water bath) to facilitate reconstitution.[1]

  • Sample Finalization:

    • Concentrate the sample to the desired final volume for NMR analysis.

    • The final sample should be a clear, viscous solution.

Protocol 2: Preparation of Anisotropic DHPC/DMPC Bicelles for Solid-State NMR (q = 3.2)

This protocol outlines the preparation of larger, magnetically alignable bicelles suitable for solid-state NMR studies.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)

  • Buffer (e.g., 10 mM Phosphate buffer, pH 7.0)

  • Glass vials

  • Nitrogen gas stream

  • Vortex mixer

  • Water bath

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid film of DMPC and DHPC with a q-ratio of 3.2 as described in Protocol 1.

  • Hydration:

    • Add the appropriate volume of buffer to the lipid film to achieve a high total lipid concentration (e.g., 28% w/v).[7]

    • Hydrate the mixture by vortexing. For higher q-ratios, hydration may take longer (up to 24 hours). Accelerated hydration can be achieved by cycling the temperature between 18°C and 40°C.

  • Protein Incorporation:

    • The protein of interest is typically co-solubilized with DHPC and then added to the DMPC film.

    • The mixture is then subjected to several freeze-thaw cycles to ensure homogenous mixing and protein incorporation.[7]

  • Sample Loading and Alignment:

    • The final, highly viscous sample is carefully loaded into an NMR rotor.

    • The bicelles will spontaneously align in the high magnetic field of the NMR spectrometer at temperatures above the Tm of DMPC.

Diagrams

Experimental Workflow for Bicelle Preparation

experimental_workflow cluster_lipids Lipid Preparation cluster_prep Bicelle Formation cluster_protein Protein Integration cluster_final Final Sample DMPC DMPC Stock Mix Mix Lipids (q-ratio) DMPC->Mix DHPC DHPC Stock DHPC->Mix Dry Dry to Lipid Film Mix->Dry Hydrate Hydrate with Buffer Dry->Hydrate Reconstitute Reconstitute Protein Hydrate->Reconstitute Protein Purified Protein Protein->Reconstitute NMR_Sample NMR Sample Reconstitute->NMR_Sample

Caption: Workflow for preparing protein-containing bicelles.

Logical Relationship of Bicelle Components

bicelle_structure Bicelle Bicelle Bilayer Planar Bilayer Bicelle->Bilayer forms Rim High-Curvature Rim Bicelle->Rim forms DMPC DMPC (Long-Chain) Bilayer->DMPC composed of DHPC DHPC (Short-Chain) Rim->DHPC composed of

Caption: Components and structure of a DHPC/DMPC bicelle.

References

Application Notes and Protocols for Studying Lipid-Protein Interactions Using 06:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 06:0 PE

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound or DHPE) is a synthetic, short-chain phospholipid that plays a significant role in the study of lipid-protein interactions. Its amphipathic nature, with two six-carbon acyl chains and a phosphoethanolamine headgroup, allows it to self-assemble in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), this compound monomers form micelles. This property makes it an invaluable tool for solubilizing, stabilizing, and studying membrane proteins, which are notoriously difficult to work with in their native, complex lipid environments. Furthermore, this compound can be incorporated into liposomes and bicelles, providing versatile model membrane systems to investigate the binding, structure, and function of peripheral and integral membrane proteins.

Key Properties of this compound

PropertyValueReference
Chemical Formula C₁₇H₃₄NO₈PN/A
Molecular Weight 411.42 g/mol N/A
Acyl Chain Length 6 carbonsN/A
Headgroup PhosphoethanolamineN/A
Critical Micelle Concentration (CMC) Not explicitly found for this compound. For the analogous 06:0 PC (DHPC), the CMC is approximately 14-15 mM.N/A

Applications in Lipid-Protein Interaction Studies

This compound is a versatile tool employed in a variety of biophysical techniques to probe the intricate interactions between lipids and proteins.

Solubilization and Reconstitution of Membrane Proteins

Due to its detergent-like properties, this compound is used to extract membrane proteins from their native membranes and maintain their solubility in aqueous solutions. The short acyl chains create a less disruptive environment compared to many traditional detergents, which can help in preserving the native structure and function of the protein. Reconstitution into systems containing this compound allows for the study of protein function in a more controlled lipid environment.

Formation of Model Membrane Systems
  • Micelles: Above its CMC, this compound forms micelles that can encapsulate the transmembrane domains of integral membrane proteins, keeping them soluble and stable for structural and functional studies.

  • Bicelles: In combination with long-chain phospholipids (B1166683), this compound can form bicellar structures. These discoidal mixed micelles provide a more native-like planar lipid bilayer environment for membrane proteins compared to spherical micelles. Bicelles are particularly useful for solution-state Nuclear Magnetic Resonance (NMR) studies of membrane proteins.

  • Liposomes: this compound can be incorporated into liposomes, which are spherical vesicles composed of a lipid bilayer. These proteoliposomes serve as excellent models for studying the binding of peripheral proteins to membranes, as well as the activity of reconstituted integral membrane proteins. The inclusion of this compound can modulate the physical properties of the liposome (B1194612) bilayer.

Biophysical Characterization of Lipid-Protein Interactions

Various biophysical techniques can be employed to quantitatively and qualitatively assess the interactions between proteins and this compound-containing model membranes.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events. By titrating a protein solution into a solution of this compound-containing liposomes or micelles, one can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of binding events at a sensor surface. Liposomes or nanodiscs containing this compound can be immobilized on the sensor chip, and the binding of a protein analyte can be measured to determine association and dissociation rate constants (kon and koff), and ultimately the binding affinity (Kd).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for obtaining high-resolution structural information. Membrane proteins reconstituted in this compound-containing bicelles can be studied by solution-state NMR to determine their three-dimensional structure and dynamics.

  • Fluorescence Spectroscopy: Fluorescently labeled this compound can be used in various fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET), to study lipid-protein interactions, membrane fusion, and lipid trafficking.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes for Protein Binding Studies

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.

Materials:

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Other desired phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • Chloroform (B151607)

  • Desired buffer (e.g., HEPES, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of this compound and other lipids in chloroform to achieve the desired molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired buffer pre-warmed to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Vortex the flask vigorously to disperse the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a uniform size.

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

Liposome_Preparation_Workflow start Start: Dissolve Lipids in Chloroform film Form Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate extrude Extrude through Membrane (Forms LUVs) hydrate->extrude characterize Characterize Size (DLS) extrude->characterize end_node End: LUVs Ready for Use characterize->end_node

Workflow for this compound-containing liposome preparation.
Protocol 2: Reconstitution of a Membrane Protein into this compound-Containing Bicelles for NMR Studies

This protocol outlines a general procedure for reconstituting a membrane protein into bicelles composed of a long-chain phospholipid and this compound.

Materials:

  • Purified membrane protein in a detergent solution

  • Long-chain phospholipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • NMR buffer (e.g., phosphate (B84403) buffer with D₂O)

  • Detergent-removing beads (e.g., Bio-Beads)

Procedure:

  • Prepare Lipid Mixture:

    • In a glass vial, mix the long-chain phospholipid and this compound at the desired molar ratio (q-ratio, typically between 0.25 and 0.5 for isotropic bicelles).

    • Dissolve the lipid mixture in chloroform, then evaporate the solvent to form a thin film.

    • Dry the film under vacuum.

  • Hydrate and Solubilize Lipids:

    • Hydrate the lipid film with the NMR buffer to the desired final lipid concentration.

    • Vortex thoroughly to form a lipid suspension.

  • Protein-Lipid Mixing:

    • Add the purified membrane protein in its detergent solution to the lipid suspension.

    • Incubate the mixture on ice or at room temperature for a specified time to allow for the exchange of detergent with the lipids.

  • Detergent Removal:

    • Add detergent-removing beads to the mixture to gradually remove the detergent.

    • Incubate with gentle agitation. The incubation time will depend on the detergent used.

  • Bicelle Formation and Sample Preparation:

    • After detergent removal, the solution should contain the reconstituted protein in bicelles.

    • Concentrate the sample to the desired volume for NMR analysis.

Bicelle_Reconstitution_Workflow start Start: Prepare Lipid Mixture (Long-chain + this compound) hydrate Hydrate Lipid Film start->hydrate mix Mix with Purified Protein in Detergent hydrate->mix remove_detergent Remove Detergent (e.g., Bio-Beads) mix->remove_detergent form_bicelles Bicelle Formation remove_detergent->form_bicelles end_node End: Reconstituted Protein in Bicelles for NMR form_bicelles->end_node

Workflow for membrane protein reconstitution into bicelles.

Data Presentation: Quantitative Analysis of Lipid-Protein Interactions

While specific quantitative data for the interaction of a protein with this compound was not found in the provided search results, the following table illustrates how such data, if obtained from techniques like ITC or SPR, would be presented. The values are hypothetical and serve as an example.

ProteinLipid SystemTechniqueBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)
Protein XThis compound MicellesITC5.2 µM2.1-8.515.3
Protein Y10% this compound in POPC LiposomesSPR850 nMN/AN/AN/A
Protein ZDMPC/06:0 PE Bicelles (q=0.5)NMRQualitativeN/AN/AN/A

Signaling Pathway and Logical Relationship Diagrams

The interaction of a peripheral membrane protein with a lipid bilayer containing this compound can be a key step in initiating a downstream signaling cascade. The following diagram illustrates a hypothetical signaling pathway where protein binding to the membrane is the initial event.

Signaling_Pathway Protein Peripheral Protein (Inactive) BoundProtein Membrane-Bound Protein (Active) Protein->BoundProtein Binds to Membrane Membrane Cell Membrane (with this compound) Membrane->BoundProtein DownstreamEffector1 Downstream Effector 1 BoundProtein->DownstreamEffector1 Activates DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 Phosphorylates CellularResponse Cellular Response DownstreamEffector2->CellularResponse Leads to

Hypothetical signaling pathway initiated by protein-lipid binding.

Conclusion

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a valuable and versatile tool for researchers studying lipid-protein interactions. Its ability to form micelles and be incorporated into more complex model membrane systems like bicelles and liposomes allows for the solubilization, stabilization, and detailed biophysical characterization of both peripheral and integral membrane proteins. The protocols and information provided here serve as a guide for utilizing this compound in various experimental setups to gain deeper insights into the fundamental processes governing protein function at the membrane interface, which is of paramount importance in basic research and drug development.

Application Notes and Protocols for the Use of DHPE in Drug Delivery System Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHPE in Drug Delivery

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE) is a synthetic, saturated phospholipid increasingly utilized in the formulation of advanced drug delivery systems. A key structural feature of DHPE is the presence of two ether-linked hexadecyl chains, which impart enhanced metabolic stability compared to naturally occurring phospholipids (B1166683) with ester-linked fatty acids. This increased stability makes DHPE an attractive component for developing robust nanocarriers, such as liposomes and lipid nanoparticles, designed for controlled and targeted drug delivery.

DHPE's amphiphilic nature allows for its self-assembly into bilayer vesicles, encapsulating both hydrophilic and hydrophobic therapeutic agents. Furthermore, the headgroup of DHPE can be modified, for instance, with fluorescent dyes like Rhodamine, to facilitate the tracking and visualization of the delivery system's cellular uptake and biodistribution.[1][2]

These application notes provide an overview of the use of DHPE in drug delivery systems, including detailed protocols for formulation, characterization, and cellular uptake studies.

Physicochemical Characterization of DHPE-Containing Liposomes

The critical quality attributes of liposomal drug delivery systems include particle size, polydispersity index (PDI), and zeta potential. These parameters influence the stability, in vivo fate, and cellular uptake of the nanoparticles.[3] Dynamic Light Scattering (DLS) is a commonly used technique for measuring these properties.[3][4]

Table 1: Representative Physicochemical Properties of DHPE-Containing Liposomes

Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DHPE-Lipo-1DOPC/CHOL/Rhodamine-DHPE (54:45:1)100 (90-120)< 0.2Not Specified[1]
DHPE-Lipo-2Phospholipid/Cholesterol/Rhodamine-DHPE (with 1% glycocholic acid)30 - 148< 0.3Negative[2]

Note: Data is often presented for formulations where DHPE is a minor component (e.g., as a fluorescent probe). The table reflects such available data.

Drug Loading and Release Kinetics

The efficiency with which a drug is encapsulated within a liposome (B1194612) and its subsequent release profile are critical for therapeutic efficacy. Drug loading can be achieved through passive or active methods, and the release kinetics can be determined using techniques like dialysis.[5][6]

Table 2: Illustrative Drug Loading and Encapsulation Efficiency in Phospholipid-Based Liposomes

DrugLiposome CompositionLoading MethodDrug Loading (%)Encapsulation Efficiency (%)Reference
DoxorubicinDSPE-containingActive (Ammonium Sulfate Gradient)~15> 90[6]
Oleanolic AcidDSPC/CholesterolPassive (Thin-film hydration)~10< 80[4]
Doxorubicin & Oleanolic AcidDSPC/CholesterolPassive/Active~5 (OA), ~8 (DOX)~63 (OA), ~63 (DOX)[4]

Note: This table provides illustrative data from liposomes with similar phospholipids (DSPE, DSPC) to demonstrate typical loading efficiencies, as specific quantitative data for DHPE-major formulations is limited in the provided search results.

The release of a drug from a liposomal carrier can be modeled using various mathematical equations to understand the release mechanism.

Table 3: Common Kinetic Models for Drug Release from Nanoparticles

Kinetic ModelEquationDescription
Zero-OrderQ = k₀tDrug release is constant over time.
First-Orderlog(Q₀ - Q) = kt/2.303Release rate is proportional to the amount of remaining drug.
HiguchiQ = kHt¹/²Describes release from a matrix via Fickian diffusion.
Korsmeyer-PeppasMt/M∞ = KtnCharacterizes release from a polymeric system.

Experimental Protocols

Protocol 1: Preparation of DHPE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a widely used method for preparing unilamellar liposomes with a defined size distribution.[6]

Materials:

  • 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE)

  • Other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Cholesterol)[1]

  • Chloroform and Methanol (B129727)

  • Hydration buffer (e.g., 10% sucrose, 20mM HEPES, pH 7.5)[1]

  • Drug to be encapsulated (optional)

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DHPE and other lipids in a chloroform/methanol mixture in a round-bottom flask.[2]

    • If encapsulating a hydrophobic drug, add it to the lipid solution.

    • Evaporate the organic solvents using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.[6]

    • Hydrate the film by rotating the flask above the lipid transition temperature (Tm) to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the suspension through the membrane multiple times (typically an odd number, e.g., 11 or 21 times) to produce unilamellar vesicles (LUVs) with a uniform size.[6]

  • Purification:

    • Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultrafiltration.[6]

  • Storage:

    • Store the prepared liposomes at 2-8°C, protected from light.[1]

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start Dissolve Lipids (DHPE, DOPC, Cholesterol) & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film Evaporation hydrate Hydrate Film with Aqueous Buffer (forms MLVs) film->hydrate Hydration extrude Extrude through Polycarbonate Membrane (forms LUVs) hydrate->extrude Size Reduction purify Purify Liposomes (e.g., Dialysis) extrude->purify Removal of free drug end Characterize & Store Liposomes purify->end

Caption: Workflow for DHPE-liposome preparation.
Protocol 2: Characterization of DHPE-Liposomes by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of particle size, PDI, and zeta potential.[3][4]

Materials:

  • DHPE-liposome suspension

  • Deionized water or appropriate buffer for dilution

  • DLS instrument (e.g., Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension to an appropriate concentration with filtered deionized water or the external buffer to avoid multiple scattering effects.

  • Particle Size and PDI Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cuvette.

    • Place the cuvette in the instrument.

    • Apply an electric field and measure the electrophoretic mobility to determine the zeta potential.

Protocol 3: Determination of Drug Encapsulation Efficiency

This protocol describes how to quantify the amount of drug successfully encapsulated within the liposomes.[6]

Materials:

  • Drug-loaded DHPE-liposome suspension

  • Lysis buffer (e.g., methanol or a solution containing a surfactant like Triton X-100)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the liposome formulation using a suitable method such as dialysis, size exclusion chromatography, or ultrafiltration.[6]

  • Quantification of Total Drug:

    • Take a known volume of the original (unseparated) liposome suspension.

    • Disrupt the liposomes by adding a lysis buffer to release the encapsulated drug.

    • Quantify the total drug concentration using a pre-established standard curve.

  • Quantification of Free Drug:

    • Quantify the drug concentration in the supernatant/filtrate obtained from the separation step.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Encapsulation_Efficiency_Workflow cluster_ee Encapsulation Efficiency Determination start Drug-Loaded Liposome Suspension separate Separate Free Drug from Liposomes (e.g., Size Exclusion Chromatography) start->separate quant_total Quantify Total Drug (Lysis + Measurement) start->quant_total quant_free Quantify Free Drug (in supernatant/filtrate) separate->quant_free calculate Calculate Encapsulation Efficiency (%) quant_total->calculate quant_free->calculate

Caption: Workflow for determining encapsulation efficiency.
Protocol 4: In Vitro Cellular Uptake Study Using Fluorescently Labeled DHPE Liposomes

This protocol describes how to assess the internalization of DHPE-liposomes into cells using flow cytometry.[2]

Materials:

  • Rhodamine-DHPE labeled liposomes[2]

  • Cell line of interest (e.g., HBEC-5i)[2]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Optional: Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Incubation with Liposomes:

    • (Optional) Pre-incubate cells with endocytosis inhibitors to investigate uptake pathways.

    • Remove the culture medium and wash the cells with PBS.

    • Add the fluorescently labeled DHPE-liposome suspension (diluted in cell culture medium) to the cells.

    • Incubate for a defined period (e.g., 4 hours).[2]

  • Cell Harvesting:

    • Remove the liposome-containing medium and wash the cells multiple times with cold PBS to remove non-internalized liposomes.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with culture medium and centrifuge the cell suspension to obtain a cell pellet.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA).

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells to quantify liposome uptake.

Cellular Uptake and Signaling Pathways

The internalization of liposomes by cells is a complex process that can occur through various mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, and direct membrane fusion.[2][7] The specific pathway can depend on the liposome's physicochemical properties (size, charge, surface modifications) and the cell type.

Targeted liposomes, for instance, can be designed to bind to specific receptors on the cell surface, which can trigger receptor-mediated endocytosis. For example, liposomes targeting the transferrin receptor are often internalized via the clathrin-mediated pathway.[8] The use of fluorescently labeled DHPE allows for the visualization and quantification of this uptake.[2]

Cellular_Uptake_Pathways cluster_pathways Liposome Cellular Uptake Pathways cluster_endocytosis Endocytosis liposome DHPE-Containing Liposome clathrin Clathrin-Mediated liposome->clathrin caveolae Caveolae-Mediated liposome->caveolae macro Macropinocytosis liposome->macro fusion Membrane Fusion liposome->fusion cytoplasm Cytoplasm (Drug Release) clathrin->cytoplasm caveolae->cytoplasm macro->cytoplasm fusion->cytoplasm

Caption: Cellular uptake pathways for liposomes.

DHPE in Gene Delivery Systems

While the primary focus has been on small molecule drug delivery, phospholipids like DHPE can also be components of non-viral gene delivery systems. Cationic lipids are often included in these formulations to complex with negatively charged nucleic acids (DNA or RNA), facilitating their encapsulation and delivery into cells.[9] The enhanced stability offered by DHPE's ether linkages could be advantageous in protecting the genetic material from degradation. Further research is needed to fully elucidate the potential of DHPE in this application.

Conclusion

DHPE is a valuable synthetic phospholipid for the formulation of drug delivery systems due to its enhanced metabolic stability. The protocols provided herein offer a framework for the preparation, characterization, and evaluation of DHPE-containing liposomes. While specific quantitative data for drug loading and release in DHPE-dominant formulations are still emerging, the established methodologies for other phospholipid-based systems are readily applicable. The use of fluorescently labeled DHPE is a powerful tool for elucidating the cellular uptake mechanisms of these advanced nanocarriers. Further exploration of DHPE in both small molecule and gene delivery applications holds significant promise for the development of more effective therapeutics.

References

Application Note: Incorporation of 06:0 PE into Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in membrane biophysics, cell biology, and drug discovery, serving as simplified models of biological membranes.[1] The ability to control the lipid composition of SLBs allows for the investigation of specific lipid-protein interactions, membrane dynamics, and the effects of pharmaceuticals on membrane properties. This application note provides a detailed protocol for the incorporation of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE), a short-chain phospholipid, into SLBs.

This compound, also known as DHPE, is characterized by its small, zwitterionic headgroup and short C6 acyl chains.[2] These properties confer a high propensity to form non-lamellar structures and can influence membrane curvature and fusion events.[2] Incorporating this compound into a supported lipid bilayer can be advantageous for studies requiring altered membrane fluidity, investigation of phase behavior, or the creation of defects for studying membrane repair or the insertion of membrane-active peptides.

This document outlines the vesicle fusion method for SLB formation, a straightforward and widely used technique.[3][4][5] It also details characterization methods, including Quartz Crystal Microbalance with Dissipation (QCM-D) and Fluorescence Recovery After Photobleaching (FRAP), to assess the quality and properties of the resulting bilayer.

Materials and Reagents

  • Primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Fluorescently labeled lipid (e.g., NBD-PE) for FRAP analysis

  • Chloroform (B151607)

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Calcium chloride (CaCl₂) solution

  • Substrates (e.g., silicon oxide-coated QCM-D sensors, glass coverslips)

  • Extruder set with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

  • Sonicator (optional)

  • QCM-D instrument

  • Fluorescence microscope with photobleaching capabilities

Experimental Protocols

Vesicle Preparation

The first step in forming an SLB via vesicle fusion is the preparation of small unilamellar vesicles (SUVs).

  • Lipid Film Formation:

    • In a clean glass vial, mix the primary lipid, this compound, and a small amount of fluorescently labeled lipid (e.g., 0.5 mol%) in chloroform. The molar ratio of this compound can be varied depending on the experimental goals.

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to create a thin lipid film on the bottom and sides.

    • Place the vial under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with HEPES buffer to a final lipid concentration of 0.5-1.0 mg/mL.

    • Vortex the solution for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • To create SUVs with a uniform size distribution, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

    • Perform at least 11 passes through the membrane to ensure a homogenous vesicle population.

Supported Lipid Bilayer Formation by Vesicle Fusion

This protocol describes the formation of an SLB on a silicon oxide surface, a common substrate for these experiments.

  • Substrate Cleaning:

    • Thoroughly clean the silicon oxide substrate. For QCM-D sensors, follow the manufacturer's instructions, which typically involve cleaning with a detergent solution, rinsing with ultrapure water, and drying under a nitrogen stream. For glass coverslips, sonication in a detergent solution followed by extensive rinsing with ultrapure water and drying is recommended.

  • Vesicle Fusion:

    • Mount the clean substrate in the measurement chamber (e.g., QCM-D chamber or a flow cell for microscopy).

    • Establish a stable baseline by flowing HEPES buffer over the surface.

    • Introduce the SUV solution into the chamber. To promote vesicle adsorption and fusion, the buffer can be supplemented with CaCl₂ to a final concentration of 2-5 mM.[6]

    • Allow the vesicles to adsorb and fuse to the surface. This process can be monitored in real-time using QCM-D.

    • After a stable bilayer has formed, rinse the chamber thoroughly with HEPES buffer to remove any unfused vesicles.

Diagrams

experimental_workflow cluster_vesicle_prep Vesicle Preparation cluster_slb_formation SLB Formation cluster_characterization Characterization lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion hydration->extrusion vesicle_fusion Vesicle Fusion extrusion->vesicle_fusion substrate_prep Substrate Cleaning substrate_prep->vesicle_fusion rinsing Rinsing vesicle_fusion->rinsing qcmd QCM-D rinsing->qcmd frap FRAP rinsing->frap

Caption: Experimental workflow for SLB formation and characterization.

Caption: Incorporation of this compound into a supported lipid bilayer.

Data Presentation and Characterization

Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. These parameters provide real-time information about the mass and viscoelastic properties of the adsorbed layer.

  • Vesicle Adsorption: Upon introduction of the SUV solution, a decrease in frequency and an increase in dissipation are observed, corresponding to the mass of the adsorbed, hydrated vesicles.

  • Vesicle Rupture and Bilayer Formation: A characteristic shift to a smaller frequency decrease and a low dissipation value indicates the rupture of vesicles and the formation of a more rigid, less hydrated lipid bilayer.

  • Effect of this compound: The incorporation of the short-chain this compound may influence the kinetics of bilayer formation and the final properties of the SLB. Higher concentrations of this compound might lead to faster vesicle rupture due to increased membrane strain. The final dissipation value may also be slightly higher compared to a pure POPC bilayer, indicating a less rigidly coupled or more fluid membrane.

Lipid Composition Δf (Hz) - Vesicles ΔD (x10⁻⁶) - Vesicles Δf (Hz) - Bilayer ΔD (x10⁻⁶) - Bilayer
100% POPC-85 ± 515 ± 2-25 ± 20.5 ± 0.2
95% POPC / 5% this compound-80 ± 614 ± 3-24 ± 30.8 ± 0.3
90% POPC / 10% this compound-75 ± 512 ± 2-23 ± 21.2 ± 0.4

Table 1: Representative QCM-D data for the formation of SLBs with varying concentrations of this compound. Data are presented as mean ± standard deviation.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to quantify the lateral mobility of lipids within the bilayer. A small region of the fluorescently labeled bilayer is bleached with a high-intensity laser, and the recovery of fluorescence in that region is monitored over time as unbleached lipids diffuse in.

  • Mobile Fraction: The extent of fluorescence recovery indicates the fraction of mobile lipids. A recovery of close to 100% suggests a high-quality, continuous bilayer with minimal defects.

  • Diffusion Coefficient: The rate of recovery is used to calculate the lateral diffusion coefficient (D), which is a measure of lipid mobility.

  • Effect of this compound: The inclusion of this compound is expected to increase the fluidity of the bilayer, resulting in a higher diffusion coefficient. This is due to the disruption of lipid packing by the short acyl chains of this compound.

Lipid Composition Mobile Fraction (%) Diffusion Coefficient (D) (μm²/s)
100% POPC98 ± 22.5 ± 0.3
95% POPC / 5% this compound97 ± 33.1 ± 0.4
90% POPC / 10% this compound96 ± 43.8 ± 0.5

Table 2: Representative FRAP data for SLBs with varying concentrations of this compound. Data are presented as mean ± standard deviation.

Troubleshooting and Considerations

  • Incomplete Bilayer Formation: If QCM-D data do not show the characteristic shift to a low dissipation value, or if FRAP analysis reveals a low mobile fraction, it may indicate incomplete vesicle rupture. Increasing the CaCl₂ concentration or the incubation temperature can facilitate bilayer formation.

  • High Defect Density: The presence of defects in the bilayer can be observed as immobile regions in FRAP experiments. Ensure thorough substrate cleaning and use a fresh vesicle preparation.

  • Phase Behavior: At higher concentrations, this compound may induce phase separation within the bilayer. This can be investigated using fluorescence microscopy if one of the lipids is fluorescently labeled.

  • Critical Micelle Concentration (CMC): Short-chain lipids like this compound have a relatively high CMC compared to long-chain lipids. At concentrations above the CMC, this compound may exist as micelles in solution, which could potentially disrupt the bilayer. It is important to work with this compound concentrations that are appropriate for stable bilayer formation.

Conclusion

This application note provides a comprehensive protocol for the incorporation of this compound into supported lipid bilayers. By following these procedures and utilizing the described characterization techniques, researchers can create and validate well-defined model membranes for a variety of biophysical and pharmaceutical applications. The inclusion of the short-chain this compound offers a means to modulate the physical properties of the bilayer, providing a versatile platform for studying membrane-related phenomena.

References

Application Notes and Protocols: Fluorescently Labeled 06:0 PE for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescently labeled lipids are indispensable tools for investigating the intricate structure and dynamic processes of cellular membranes. Among these, short-chain lipids like 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE) offer unique advantages. Their increased water solubility and rapid interleaflet movement make them valuable probes for studying lipid trafficking, membrane dynamics, and the biophysical properties of the lipid bilayer. When conjugated to a fluorophore, this compound becomes a powerful reporter for a variety of fluorescence-based assays.

This document provides detailed application notes and experimental protocols for the use of fluorescently labeled this compound in membrane studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage these probes in their work.

Key Applications

Fluorescently labeled this compound can be employed in a range of applications to elucidate membrane characteristics:

  • Analysis of Lipid Trafficking and Interleaflet Movement (Flip-Flop): The short acyl chains of this compound facilitate rapid translocation between the leaflets of the lipid bilayer. This property can be harnessed to study the activity of flippases, floppases, and scramblases, which are crucial for maintaining membrane asymmetry.

  • Measurement of Membrane Fluidity and Lipid Diffusion: Techniques such as Fluorescence Recovery After Photobleaching (FRAP) can utilize fluorescent this compound to determine the lateral diffusion coefficients of lipids within a membrane, providing insights into membrane fluidity.

  • Investigation of Protein-Lipid Interactions: Förster Resonance Energy Transfer (FRET) assays can be designed using fluorescent this compound as a donor or acceptor to study the proximity and interaction between membrane-associated proteins and lipids.

  • Visualization of Membrane Domains: While less common for short-chain lipids which tend to be more disordered, in some contexts, they can be used to probe the general lipid environment of the membrane through fluorescence microscopy.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from experiments using short-chain fluorescently labeled lipids. Note that specific values will vary depending on the exact fluorophore, lipid composition of the membrane, temperature, and cell type.

Experimental TechniqueParameter MeasuredTypical Value Range for Short-Chain LipidsReference
Fluorescence Recovery After Photobleaching (FRAP)Lateral Diffusion Coefficient (D)1 - 10 µm²/s
Förster Resonance Energy Transfer (FRET)FRET Efficiency (E)10 - 90% (highly distance-dependent)N/A
Stopped-Flow FluorimetryInterleaflet Translocation Half-Time (t₁/₂)Seconds to minutesN/A

Experimental Protocols

Protocol for Measuring Lateral Diffusion using FRAP

This protocol describes how to measure the lateral diffusion of fluorescently labeled this compound in the plasma membrane of live cells.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-06:0 PE)

  • Live cells cultured on glass-bottom dishes

  • Imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)

  • Confocal laser scanning microscope with a high-NA objective and FRAP module

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and grow to 70-80% confluency.

  • Lipid Labeling:

    • Prepare a stock solution of fluorescently labeled this compound in ethanol (B145695) or DMSO.

    • Dilute the stock solution in imaging medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with imaging medium.

    • Incubate the cells with the labeling solution for 10-15 minutes at room temperature.

    • Wash the cells three times with fresh imaging medium to remove unbound probe.

  • Microscopy Setup:

    • Place the dish on the microscope stage.

    • Bring the plasma membrane into focus.

    • Set the microscope parameters (laser power, detector gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • FRAP Experiment:

    • Acquire 5-10 pre-bleach images of the region of interest (ROI).

    • Use a high-intensity laser beam to photobleach a circular ROI (typically 2-5 µm in diameter) on the membrane.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the fluorescence recovery.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the bleached ROI in each image.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Normalize the recovery data.

    • Fit the normalized recovery curve to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction (Mf).

FRAP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate Cells C Label Cells with Fluorescent this compound A->C B Prepare Labeling Solution B->C D Wash Cells C->D E Image Pre-Bleach ROI D->E F Photobleach ROI E->F G Image Fluorescence Recovery F->G H Measure Fluorescence Intensity G->H I Normalize Recovery Curve H->I J Fit to Diffusion Model I->J K Determine D and Mf J->K FRET_Principle cluster_no_fret No Interaction (No FRET) cluster_fret Interaction (FRET Occurs) Donor1 Donor (e.g., GFP) Emission1 Donor Emission Donor1->Emission1 ~510 nm Acceptor1 Acceptor (e.g., Red Dye) Excitation1 Excitation Light Excitation1->Donor1 488 nm Donor2 Donor Acceptor2 Acceptor Donor2->Acceptor2 Energy Transfer Emission2 Acceptor Emission Acceptor2->Emission2 ~600 nm Excitation2 Excitation Light Excitation2->Donor2 488 nm Signaling_Pathway cluster_membrane Plasma Membrane S1PR S1P Receptor (GPCR) G_Protein G-protein Activation S1PR->G_Protein S1P Sphingosine-1-Phosphate (S1P) S1P->S1PR Downstream Downstream Signaling Cascades (e.g., Ras-ERK, PI3K-Akt) G_Protein->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is a short-chain saturated phosphatidylethanolamine (B1630911) (PE). PEs are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes, including membrane fusion, cell division, and as precursors for other lipids and signaling molecules. The analysis of specific PE species like DHPE is crucial for understanding their roles in cellular signaling and metabolism. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the sensitive and specific quantification of lipids from complex biological matrices.

This document provides detailed application notes and protocols for the quantitative analysis of DHPE using LC-MS/MS.

Quantitative Data Presentation

The following table summarizes the key mass spectrometry parameters for the analysis of DHPE. Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique for quantification.

Parameter Positive Ion Mode Negative Ion Mode
Precursor Ion (Q1) m/z 412.2 [M+H]⁺m/z 410.2 [M-H]⁻
Product Ion (Q3) m/z 271.2 [M+H-141]⁺m/z 271.2
Collision Energy (CE) 15-25 eV (optimization recommended)20-30 eV (optimization recommended)
Expected Fragmentation Neutral loss of the phosphoethanolamine headgroup (141 Da)Fragmentation of the glycerophosphoethanolamine (B1239297) backbone

Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energy should be optimized for the specific instrument used to achieve the best signal intensity.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol describes a liquid-liquid extraction (LLE) method for the efficient extraction of DHPE from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a deuterated or ¹³C-labeled DHPE analog)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample with 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 900 µL of chloroform. Vortex thoroughly for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase) into a clean tube, avoiding the protein pellet and the upper aqueous layer.

  • Dry the extracted lipid sample under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 95:5 water:methanol with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: 60:35:5 isopropanol:methanol:water with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: ESI Positive and Negative (run separately or with polarity switching).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize for the specific instrument.

Visualizations

Phosphatidylethanolamine Biosynthesis Pathways

PE_Biosynthesis cluster_kennedy Kennedy Pathway (ER) cluster_psd PSD Pathway (Mitochondria) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE_Kennedy Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE_Kennedy CDP-ethanolamine: diacylglycerol ethanolaminephosphotransferase DAG Diacylglycerol (DAG) DAG->PE_Kennedy PS Phosphatidylserine (PS) PE_PSD Phosphatidylethanolamine (PE) PS->PE_PSD Phosphatidylserine Decarboxylase (PSD) DHPE_Workflow start Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep lc_ms LC-MS/MS Analysis (MRM Mode) sample_prep->lc_ms data_analysis Data Analysis (Quantification vs. IS) lc_ms->data_analysis end Results data_analysis->end

Application Notes and Protocols: Experimental Use of DHPE to Probe Membrane Curvature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane curvature is a critical feature of cellular and organellar membranes, playing a fundamental role in a variety of cellular processes including endocytosis, exocytosis, vesicle trafficking, and signal transduction. The ability to visualize and quantify membrane curvature is therefore essential for understanding these complex biological events. 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE), particularly when conjugated to a fluorescent probe, is a valuable tool for studying membrane curvature. Due to the presence of a bulky headgroup, fluorescently-labeled DHPE molecules exhibit a preference for regions of positive membrane curvature, making them effective sensors for curved membrane domains.[1][2]

These application notes provide an overview of the principles behind using DHPE as a membrane curvature probe, quantitative data on lipid sorting in curved membranes, and detailed protocols for preparing and analyzing model membrane systems.

Data Presentation

The partitioning of lipids into curved membrane regions can be quantified to understand the energetics of membrane bending and the influence of lipid shape on localization. Below are tables summarizing quantitative data on lipid sorting in response to membrane curvature, which provides a framework for interpreting experiments using DHPE.

Table 1: Curvature-Dependent Partitioning of Lipid Phases

This table illustrates the preferential sorting of the liquid-disordered (Ld) phase to curved membrane regions. Fluorescently-labeled DHPE, which is known to preferentially partition into the Ld phase, can be used to visualize this phenomenon.

Temperature (°C)Phase on Flat Membrane (PF)Phase on Curved Membrane (PC)Partition Coefficient (PC/PF)
230.951.151.21
281.051.251.19
331.101.301.18
371.151.351.17

Data adapted from quantitative analysis of phase-curvature coupling in membranes.[3] PF and PC represent the fraction of the disordered phase on flat and curved regions, respectively. A partition coefficient greater than 1 indicates enrichment in the curved region.

Table 2: Curvature Coupling Coefficients for Various Phospholipids

LipidHeadgroupAcyl ChainsCurvature Coupling Coefficient (kc, 10-20 J)
DOPCPhosphocholineC18:1 (cis)~0
DOPEPhosphoethanolamineC18:1 (cis)-1.2
Lyso-PCPhosphocholineC18:1 (cis)+3.5

Data adapted from measurements of membrane curvature preference of phospholipids.[4] A positive kc indicates a preference for positive curvature (e.g., the outer leaflet of a small vesicle), while a negative kc indicates a preference for negative curvature.

Experimental Protocols

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are a powerful tool for visualizing lipid domains and the partitioning of fluorescent probes like DHPE in a tension-free environment.

Materials:

  • Lipid of interest (e.g., DOPC)

  • Fluorescently-labeled DHPE (e.g., Texas Red-DHPE)

  • Chloroform (B151607)

  • Indium Tin Oxide (ITO) coated glass slides

  • O-ring

  • Sucrose (B13894) solution (e.g., 195 mM in 5 mM HEPES, pH 7.4)

  • Electroformation chamber (e.g., Nanion Vesicle Prep Pro)

  • Hamilton syringe

Procedure:

  • Lipid Film Preparation:

    • Prepare a 10 mM stock solution of the desired lipid mixture in chloroform.[5][6]

    • For fluorescent GUVs, add Texas Red-DHPE to the lipid mixture at a molar ratio of 1:500.[5][6]

    • Using a Hamilton syringe, spread 10 µL of the lipid solution evenly onto the conductive side of an ITO slide.[5][6]

    • Place the slide in a vacuum desiccator for at least 15 minutes to completely evaporate the solvent.[5][6]

  • GUV Formation:

    • Assemble the electroformation chamber by placing an O-ring around the dried lipid film on the ITO slide.[5][6]

    • Fill the O-ring with 280 µL of the sucrose solution.[5][6]

    • Place a second ITO slide on top, with the conductive side facing down, to seal the chamber.[5][6]

    • Connect the chamber to the electroformation device and apply an AC electric field (e.g., 10 Hz, 1V) for approximately 2 hours.[7]

  • Harvesting GUVs:

    • After formation, carefully disassemble the chamber and gently collect the GUV suspension using a cut pipette tip.[5][6]

    • The GUVs can now be observed under a fluorescence microscope.

Protocol 2: Preparation of Supported Lipid Bilayers (SLBs) for AFM Imaging

SLBs on a flat support like mica are ideal for high-resolution imaging of membrane topography and the interaction with proteins using Atomic Force Microscopy (AFM).

Materials:

  • Lipid of interest (e.g., POPC)

  • Chloroform

  • Buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Mica discs

  • Bath sonicator

  • Heating bath

Procedure:

  • Small Unilamellar Vesicle (SUV) Preparation:

    • Prepare a lipid solution in chloroform and dry it under a stream of nitrogen to form a thin film.[8]

    • Hydrate the lipid film with buffer to a final concentration of 1.5 mg/mL and sonicate in a bath sonicator until the solution is clear.[8]

  • SLB Formation:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

    • Deposit approximately 200 µL of the SUV solution onto the mica surface.

    • Incubate the sample in a dry heating bath at 60°C for 1 hour. This temperature should be above the phase transition temperature of the lipid.

    • Allow the sample to cool to room temperature.

  • Washing and Imaging:

    • Gently rinse the surface with buffer to remove excess vesicles.

    • Add a small volume of buffer to the SLB to keep it hydrated.

    • The SLB is now ready for imaging with an AFM.

Visualizations

Signaling Pathway: Membrane Curvature in Endocytosis

EndocytosisSignaling cluster_PM Plasma Membrane cluster_Cytosol Cytosol PlasmaMembrane Flat Plasma Membrane CurvedMembrane Curved Membrane (Endocytic Pit) Dynamin Dynamin CurvedMembrane->Dynamin recruits CargoReceptor Cargo-Receptor Complex AdaptorProteins Adaptor Proteins (e.g., AP2) CargoReceptor->AdaptorProteins recruits Clathrin Clathrin AdaptorProteins->Clathrin recruits Clathrin->CurvedMembrane induces curvature EndocyticVesicle Endocytic Vesicle Dynamin->EndocyticVesicle mediates scission DHPE Fluorescent DHPE (Probe) DHPE->CurvedMembrane accumulates in curved region

Caption: Role of membrane curvature in clathrin-mediated endocytosis.

Experimental Workflow: GUV Preparation and Analysis

GUV_Workflow cluster_Preparation GUV Preparation cluster_Analysis Analysis LipidMix 1. Prepare Lipid Mix (with fluorescent DHPE) in Chloroform LipidFilm 2. Deposit on ITO slide and evaporate solvent LipidMix->LipidFilm Hydration 3. Hydrate with Sucrose Buffer LipidFilm->Hydration Electroformation 4. Apply AC Field Hydration->Electroformation Harvest 5. Harvest GUVs Electroformation->Harvest Microscopy 6. Fluorescence Microscopy Harvest->Microscopy Imaging 7. Image Acquisition (Phase Contrast & Fluorescence) Microscopy->Imaging Quantification 8. Quantify DHPE Partitioning Imaging->Quantification

Caption: Workflow for GUV preparation and analysis of DHPE partitioning.

Logical Relationship: DHPE as a Curvature Sensor

DHPE_Sensor DHPE_Structure DHPE with Bulky Fluorescent Headgroup LipidPacking Disruption of Lipid Packing DHPE_Structure->LipidPacking EnergyCost Increased Energetic Cost in Flat Membranes LipidPacking->EnergyCost DHPE_Localization Preferential Partitioning of DHPE EnergyCost->DHPE_Localization CurvedRegion Positive Membrane Curvature PackingDefects Increased Packing Defects CurvedRegion->PackingDefects PackingDefects->DHPE_Localization

References

Application Notes: Solubilizing Membrane Proteins with 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of integral membrane proteins (IMPs) from their native lipid bilayer is a critical and often challenging step in their structural and functional characterization. The choice of solubilizing agent is paramount to maintaining the protein's conformational integrity and biological activity. While traditional detergents are widely used, they can sometimes lead to denaturation. Short-chain phospholipids (B1166683), such as 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE), have emerged as effective, mild alternatives that can solubilize membranes while preserving the native structure and function of the embedded proteins.[1][]

DHPE is an amphiphilic molecule with two six-carbon acyl chains and a phosphoethanolamine headgroup. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into micelles.[3][4] This property allows them to disrupt the lipid bilayer and form mixed micelles, encapsulating the hydrophobic transmembrane domains of proteins. The primary proposed mechanism suggests that short-chain phospholipids interact mainly with the membrane's lipid bilayer, breaking it apart while the protein remains associated with its preferred native lipids.[1][] This results in stable protein-lipid-DHPE complexes where the protein's native conformation is preserved.[]

These application notes provide a detailed protocol for the solubilization of membrane proteins using DHPE, offering a starting point for optimization for your specific protein of interest.

Mechanism of Solubilization

DHPE acts as a mild detergent to extract membrane proteins. Below its CMC, DHPE exists as monomers in solution. As the concentration increases beyond the CMC, DHPE molecules aggregate to form micelles. These micelles partition into the biological membrane, disrupting the lipid bilayer and leading to the formation of mixed micelles containing the target protein, native lipids, and DHPE. This process effectively transfers the membrane protein from a bilayer environment to a soluble micellar environment.

Figure 1. Mechanism of Membrane Protein Solubilization by DHPE cluster_0 Initial State cluster_1 Solubilization Process cluster_2 Final State Membrane Cell Membrane with Target Protein Membrane_Disruption Membrane Disruption & Partitioning Membrane->Membrane_Disruption DHPE_monomers DHPE Monomers (Below CMC) Micelle_Formation DHPE Micelle Formation (Above CMC) DHPE_monomers->Micelle_Formation Increase Concentration Micelle_Formation->Membrane_Disruption Interaction Mixed_Micelle Solubilized Protein-Lipid-DHPE Mixed Micelle Membrane_Disruption->Mixed_Micelle Extraction

Caption: Mechanism of Membrane Protein Solubilization by DHPE.

Quantitative Data: Comparison of Solubilizing Agents

The selection of a solubilizing agent is often empirical. The table below compares the properties of DHPE's close analog, dihexanoylphosphatidylcholine (DHPC), with other commonly used detergents to provide a basis for selection and optimization. The CMC is a critical parameter, as solubilization occurs at concentrations above the CMC.[3]

Solubilizing AgentChemical TypeCMC (mM)Molecular Weight ( g/mol )Notes
DHPC (6:0 PC) Short-chain Phospholipid~15453.5Close structural analog of DHPE. Mild and preserves protein activity.
DDM Non-ionic (Maltoside)0.17510.6Very commonly used for structural biology; mild.[5]
LDAO Zwitterionic1-2229.4Effective for solubilization of transport proteins.[6]
OG Non-ionic (Glucoside)20-25292.4High CMC, easily removable by dialysis.[5]
CHAPS Zwitterionic6-10[7]614.9Useful for preserving protein-protein interactions.
SDS Anionic8.3[3]288.4Harsh, often denaturing but highly effective at solubilization.

Note: The CMC for 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is not widely published but is expected to be in a similar range to its phosphatidylcholine counterpart, DHPC (~15 mM), due to identical acyl chains.

Experimental Protocol: Solubilization of Membrane Proteins

This protocol provides a general framework. Optimization of DHPE concentration, protein concentration, temperature, and incubation time is recommended for each specific membrane protein.

Part 1: Membrane Preparation
  • Cell Lysis: Resuspend cell pellets (e.g., from bacterial or mammalian expression systems) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors).

  • Homogenization: Disrupt cells using an appropriate method such as sonication, French press, or dounce homogenization. Perform all steps at 4°C to minimize proteolysis.

  • Removal of Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and large debris.

  • Membrane Isolation: Carefully collect the supernatant and centrifuge at high speed (ultracentrifugation) at >100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Washing: Discard the supernatant (containing cytosolic proteins). Wash the membrane pellet by resuspending it in a high-salt wash buffer (e.g., lysis buffer with 500 mM NaCl) to remove peripherally associated proteins, and repeat the ultracentrifugation step.

  • Final Pellet: Resuspend the final membrane pellet in a buffer suitable for solubilization (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to a final total protein concentration of approximately 5-10 mg/mL. The protein concentration can be determined using a detergent-compatible assay like the BCA assay.

Part 2: Solubilization with DHPE
  • Prepare DHPE Stock: Prepare a concentrated stock solution of DHPE (e.g., 200 mM) in the solubilization buffer. Gentle warming and vortexing may be required to fully dissolve the lipid.

  • Determine Optimal DHPE Concentration: The final DHPE concentration should be well above its estimated CMC (~15 mM) and optimized for your protein. A typical starting range is 25-50 mM. The optimal detergent-to-protein ratio (w/w) often ranges from 2:1 to 10:1.

  • Incubation: Add the required volume of DHPE stock solution to the prepared membrane suspension. Incubate the mixture for 1-4 hours at 4°C with gentle, continuous mixing (e.g., on an end-over-end rotator).

  • Clarification: After incubation, centrifuge the mixture at high speed (>100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.

  • Collect Supernatant: The clear supernatant contains the solubilized membrane protein in DHPE mixed micelles. This fraction is now ready for downstream applications such as affinity chromatography, functional assays, or structural analysis. It is crucial to include DHPE at a concentration above its CMC in all subsequent buffers to maintain protein solubility.

Figure 2. Experimental Workflow for DHPE Solubilization start Start: Cell Pellet lysis Cell Lysis & Homogenization start->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent supernatant1 Collect Supernatant (Cytosol + Membranes) low_speed_cent->supernatant1 pellet1 Discard Pellet (Debris) low_speed_cent->pellet1 high_speed_cent1 High-Speed Centrifugation (>100,000 x g) supernatant1->high_speed_cent1 supernatant2 Discard Supernatant (Cytosolic Proteins) high_speed_cent1->supernatant2 pellet2 Membrane Pellet high_speed_cent1->pellet2 solubilization Add DHPE & Incubate (1-4h at 4°C) pellet2->solubilization high_speed_cent2 High-Speed Centrifugation (>100,000 x g) solubilization->high_speed_cent2 supernatant3 Collect Supernatant: Solubilized Protein high_speed_cent2->supernatant3 pellet3 Discard Pellet (Unsolubilized Material) high_speed_cent2->pellet3 end Downstream Applications (Purification, Assays) supernatant3->end

Caption: Experimental Workflow for DHPE Solubilization.

Conclusion

DHPE offers a valuable, mild alternative for the solubilization of membrane proteins, with a high potential for preserving the native structure and function essential for downstream drug development and structural biology applications. The provided protocol serves as a robust starting point, and empirical optimization of key parameters will ensure the highest yield and activity for the specific membrane protein under investigation.

References

Application Notes and Protocols: The Use of 06:0 PE in Membrane Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE), also known as DHPE, in the crystallization of membrane proteins. This short-chain phospholipid has been employed as a component in co-crystallization strategies to facilitate the formation of well-ordered crystals of challenging membrane protein targets.

Introduction

The crystallization of membrane proteins remains a significant bottleneck in structural biology. The amphipathic nature of these proteins necessitates their stabilization in a membrane-like environment, which can be achieved through various methods, including the use of detergents, bicelles, and lipidic cubic phases (LCP). Short-chain phospholipids (B1166683) like this compound can play a crucial role as additives or components of these membrane-mimetic systems. Their function can range from stabilizing the protein in a more native-like conformation to participating in crystal contact formation. This document outlines specific examples of the successful application of this compound in the crystallization of membrane proteins and provides detailed protocols to guide researchers in their own crystallization experiments.

Data Presentation

The following table summarizes the quantitative data from two key examples of the application of this compound in protein crystallization.

ParameterBovine Cytochrome bc1 Complex (PDB: 7R3V)HIV Broadly Neutralizing Antibody 4E10 Fab
Protein Concentration 10 mg/mL~10 mg/mL (final)
This compound Concentration Present in crystallization solution (exact concentration not specified in the primary publication)10 mM (final)
Buffer System 100 mM Tris-HCl20 mM Sodium Acetate
pH 7.55.5
Other Key Reagents 10% (w/v) PEG 3350, 200 mM ammonium (B1175870) sulfate, 5% (v/v) glycerol-
Crystallization Method Vapor diffusion (sitting drop)Vapor diffusion
Temperature 20°CNot specified

Experimental Protocols

Protocol 1: Co-crystallization of Bovine Cytochrome bc1 Complex with this compound

This protocol is based on the crystallization of the bovine mitochondrial cytochrome bc1 complex (Complex III) in the presence of an inhibitor and this compound.

Materials:

  • Purified bovine cytochrome bc1 complex at 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.025% (w/v) n-dodecyl-β-D-maltoside (DDM), and 0.005% (w/v) cholesteryl hemisuccinate (CHS).

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound).

  • Crystallization reservoir solution: 10% (w/v) PEG 3350, 200 mM ammonium sulfate, 100 mM Tris-HCl (pH 7.5), 5% (v/v) glycerol.

  • Crystallization plates (e.g., 96-well sitting drop plates).

  • Pipettes and tips.

Procedure:

  • Prepare the protein solution by ensuring it is at the target concentration of 10 mg/mL and is clear and monodisperse.

  • Set up sitting drop vapor diffusion crystallization trials.

  • In each well of the crystallization plate, place 100 µL of the reservoir solution.

  • In the sitting drop post, mix 1 µL of the protein solution with 1 µL of the reservoir solution. The presence of this compound in the final crystal structure suggests it was either added to the protein solution, the reservoir solution, or both. As the exact addition step is not detailed in the primary publication, a systematic screen with this compound added to either the protein or reservoir solution at various concentrations (e.g., 1-10 mM) is recommended.

  • Seal the crystallization plate.

  • Incubate the plate at 20°C.

  • Monitor the drops for crystal growth over several days to weeks.

Protocol 2: Co-crystallization of 4E10 Fab with this compound

This protocol describes the co-crystallization trials of the Fab fragment of the broadly neutralizing anti-HIV antibody 4E10 with this compound.[1] It is important to note that while diffraction-quality crystals were obtained, no electron density for this compound was observed in the final structure.[1]

Materials:

  • Purified 4E10 Fab at 28 mg/mL in 20 mM Sodium Acetate (pH 5.5).[1]

  • 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound) stock solution (e.g., 150 mM in 20 mM Sodium Acetate, pH 5.5).

  • Crystallization screening kits.

  • Crystallization plates.

  • Pipettes and tips.

Procedure:

  • Prepare the protein-lipid mixture. Mix the 4E10 Fab solution with the this compound stock solution to achieve a final protein concentration of approximately 10 mg/mL and a final this compound concentration of 10 mM.[1] The final buffer composition will be approximately 20 mM Sodium Acetate, pH 5.5.[1]

  • Incubate the mixture on ice for a short period (e.g., 30 minutes) to allow for complex formation.

  • Set up vapor diffusion crystallization trials (either sitting or hanging drop) using commercially available or custom-made crystallization screens.

  • Mix the protein-lipid complex solution with the reservoir solution in a 1:1 or 2:1 ratio in the drop.

  • Seal the plates and incubate at a constant temperature (e.g., 20°C).

  • Monitor for crystal growth.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Figure 1. A generalized workflow for the co-crystallization of membrane proteins with this compound using the vapor diffusion method.

Figure 2. A diagram illustrating the logical progression from a solubilized membrane protein to a diffraction-quality crystal, highlighting the introduction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 06:0 PE Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) liposomes. Given the unique challenges presented by this short-chain phospholipid, this guide focuses on addressing common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its liposomes prone to instability?

A1: this compound, or 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE), is a water-soluble, short-chain glycerophospholipid.[1] Its short acyl chains (6 carbons) result in a higher critical micelle concentration (CMC) and a lower phase transition temperature (Tm) compared to long-chain phospholipids (B1166683). This means that this compound has a greater tendency to exist as individual molecules or form micelles in an aqueous solution rather than stable bilayers. Consequently, liposomes formulated with a high proportion of this compound are inherently less stable and more susceptible to aggregation, fusion, and leakage of encapsulated contents.

Q2: What is the phase transition temperature (Tm) of this compound and why is it important?

A2: The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. For this compound (DHPE), the Tm has been reported to be influenced by the surrounding solution. It is crucial to handle and prepare this compound liposomes at a temperature above their Tm to ensure the formation of a stable, fluid bilayer. Working below the Tm can lead to defects in the liposome (B1194612) structure and increased instability.

Q3: How does the Critical Micelle Concentration (CMC) of this compound affect liposome stability?

A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[2] Short-chain lipids like this compound have a relatively high CMC, meaning they can readily dissociate from the liposome bilayer and form micelles, leading to the breakdown of the liposome structure and leakage of its contents.[3] It is essential to work with lipid concentrations well above the CMC to favor bilayer formation and maintain liposome integrity.

Q4: What are the primary signs of instability in my this compound liposome formulation?

A4: The primary signs of instability include:

  • Aggregation/Precipitation: Visible cloudiness, sedimentation, or an increase in particle size as measured by Dynamic Light Scattering (DLS).

  • Fusion: A significant increase in liposome size and a decrease in the number of particles, which can be observed through DLS and confirmed by microscopy techniques like cryo-TEM.

  • Leakage: The release of encapsulated contents into the surrounding medium. This can be quantified using fluorescence-based leakage assays.

Q5: How should I store my this compound liposomes to maximize their stability?

A5: Due to their inherent instability, this compound liposomes are best used immediately after preparation. For short-term storage (a few hours to a day), it is recommended to keep them at a controlled room temperature, above their Tm, and protected from light. Long-term storage is generally not advisable. If necessary, the stability would need to be empirically determined under various conditions (e.g., refrigerated, frozen with cryoprotectants), but significant changes in size and content leakage should be expected.

Troubleshooting Guides

Issue 1: My this compound liposome suspension is cloudy and shows visible aggregates immediately after preparation.

This is a common issue with short-chain phospholipids due to their high hydrophilicity and tendency to form less stable structures.

Possible Cause Troubleshooting Steps
Lipid concentration is too high. High lipid concentrations can increase the rate of particle collision and aggregation. Try reducing the total lipid concentration during preparation.
Hydration temperature is below the Tm. Ensure that the hydration of the lipid film and all subsequent processing steps are performed at a temperature well above the phase transition temperature of this compound.
Inadequate energy input during formation. Insufficient agitation or sonication during hydration can lead to the formation of large, multilamellar vesicles (MLVs) that are prone to aggregation. Ensure thorough mixing. For more uniform sizing, extrusion is highly recommended.
pH of the buffer is at the isoelectric point of the lipids. The surface charge of the liposomes can influence their stability. At the isoelectric point, the net charge is zero, leading to a lack of electrostatic repulsion and increased aggregation. Adjust the pH of your buffer to be away from the pI of the lipid mixture.
High ionic strength of the buffer. High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation. Consider using a buffer with a lower ionic strength.
Issue 2: My this compound liposomes show a significant increase in size over a short period.

This indicates that the liposomes are fusing, a process where two or more smaller vesicles merge to form a larger one.

Possible Cause Troubleshooting Steps
High concentration of this compound. The high water solubility and dynamic nature of this compound can lead to transient defects in the bilayer, promoting fusion. Consider incorporating a higher percentage of a longer-chain, more stable phospholipid (e.g., POPC, DOPC) into your formulation to increase bilayer stability.
Storage temperature fluctuations. Temperature changes, especially cycling through the phase transition temperature, can induce defects in the lipid bilayer and lead to fusion. Maintain a constant storage temperature.
Presence of fusogenic agents. Certain molecules or ions (e.g., Ca²⁺) can induce liposome fusion. Ensure your buffers and reagents are free from such contaminants.
Issue 3: I am observing rapid leakage of the encapsulated material from my this compound liposomes.

The high membrane fluidity and dynamic nature of bilayers composed of short-chain lipids make them prone to leakage.

Possible Cause Troubleshooting Steps
Inherently leaky bilayer. The short acyl chains of this compound create a more permeable membrane. To reduce leakage, incorporate cholesterol into the formulation. Cholesterol can fill the gaps between the phospholipid molecules, increasing the packing density and reducing the permeability of the bilayer.
Osmotic stress. A significant mismatch between the osmolarity of the internal and external solutions can lead to water influx or efflux, stressing the membrane and causing leakage. Ensure that the internal and external buffers are iso-osmotic.
Liposome degradation. Hydrolysis of the ester bonds in the phospholipid can lead to the formation of lysolipids, which act as detergents and disrupt the bilayer integrity. While less common for short-term experiments, ensure the use of high-purity lipids and maintain a neutral pH to minimize hydrolysis.

Data Presentation

Currently, there is a lack of specific quantitative stability data for liposomes composed purely of this compound in the public domain. The inherent instability of these vesicles makes them challenging subjects for long-term stability studies. Researchers are strongly encouraged to perform their own stability assessments by monitoring key parameters over time. The following table provides a template for such a study.

Table 1: Template for Stability Assessment of this compound Liposomes

Storage ConditionTime PointMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SD% Encapsulated Material
4°C 0 h100%
1 h
6 h
24 h
Room Temp (~22°C) 0 h100%
1 h
6 h
24 h

SD: Standard Deviation

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a defined size.

Materials:

  • This compound (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine)

  • Co-lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) (optional, for increased stability)

  • Cholesterol (optional, for increased stability)

  • Chloroform (B151607) or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound and any other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure. The water bath temperature should be set above the phase transition temperature of the lipid with the highest Tm in the mixture. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The buffer should be at a temperature above the Tm. b. Agitate the flask by gentle swirling or vortexing to disperse the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to one of the extruder's syringes. c. Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (typically 11-21 times) to ensure the final product is in the opposite syringe. This process will yield a more translucent suspension of unilamellar vesicles (UVs) with a relatively uniform size distribution.[4]

  • Characterization and Storage: a. Characterize the liposomes for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS). b. Use the freshly prepared liposomes immediately for your experiments.

Protocol 2: Assessing Liposome Stability by Dynamic Light Scattering (DLS)

Procedure:

  • Prepare your this compound liposome suspension as described in Protocol 1.

  • At designated time points (e.g., 0, 1, 6, 24 hours), take an aliquot of the liposome suspension.

  • Dilute the aliquot to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean DLS cuvette.

  • Measure the mean vesicle size (Z-average) and the polydispersity index (PDI) using the DLS instrument.

  • Record and plot the changes in size and PDI over time for each storage condition. A significant increase in either parameter indicates instability (aggregation or fusion).

Protocol 3: Fluorescence-Based Leakage Assay

This protocol uses a self-quenching fluorescent dye, such as calcein, to quantify the leakage of aqueous contents from liposomes.

Materials:

  • Liposome suspension prepared with encapsulated fluorescent dye (e.g., 50 mM calcein).

  • Buffer for dilution.

  • Fluorometer.

  • Triton X-100 solution (e.g., 10% v/v).

Procedure:

  • Prepare liposomes as in Protocol 1, but use a hydration buffer containing the self-quenching concentration of the fluorescent dye.

  • Remove any unencapsulated dye by size exclusion chromatography or dialysis.

  • At each time point, take an aliquot of the liposome suspension and dilute it in the buffer in a fluorometer cuvette.

  • Measure the initial fluorescence intensity (F_t). This represents the fluorescence from any dye that has already leaked out.

  • Add a small volume of Triton X-100 solution to the cuvette to lyse the liposomes and release all the encapsulated dye.

  • Measure the maximum fluorescence intensity (F_max) after the addition of Triton X-100.

  • Calculate the percentage of leakage at time 't' using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the fluorescence intensity at time zero.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization & Stability A Lipid Dissolution (this compound +/- Co-lipids) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Buffer, T > Tm) B->C D Extrusion (Size Reduction) C->D E Initial Characterization (DLS: Size, PDI) D->E Freshly Prepared Liposomes F Storage (Different Conditions) E->F G Time-Point Analysis (DLS, Leakage Assay) F->G H Data Analysis G->H

Caption: Experimental workflow for the preparation and stability testing of this compound liposomes.

Stability_Factors Stability This compound Liposome Stability Aggregation Aggregation Stability->Aggregation Fusion Fusion Stability->Fusion Leakage Leakage Stability->Leakage Physicochemical Physicochemical Properties Physicochemical->Stability Tm Low Phase Transition Temp. Physicochemical->Tm CMC High CMC Physicochemical->CMC Formulation Formulation Parameters Formulation->Stability CoLipid Co-Lipid Content Formulation->CoLipid Cholesterol Cholesterol Content Formulation->Cholesterol Environmental Environmental Factors Environmental->Stability pH Buffer pH Environmental->pH IonicStrength Ionic Strength Environmental->IonicStrength Temperature Storage Temperature Environmental->Temperature Time Storage Time Environmental->Time

Caption: Key factors influencing the stability of this compound liposomes.

References

Technical Support Center: Optimizing DHPE Concentration for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPE) concentration for protein solubilization.

Frequently Asked Questions (FAQs)

Q1: What is DHPE and why is it used for protein solubilization?

A1: DHPE (1,2-dihexanoyl-sn-glycero-3-phosphocholine) is a short-chain phospholipid. It is used as a detergent to extract membrane proteins from their native lipid bilayer environment into an aqueous solution.[1][2] Like other detergents, DHPE forms micelles that encapsulate the hydrophobic regions of membrane proteins, effectively mimicking the lipid membrane and keeping the protein soluble.[1][3][4] This process is crucial for the purification and subsequent biochemical or structural analysis of membrane proteins.[2]

Q2: What is the Critical Micelle Concentration (CMC) of a detergent and why is it important?

A2: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent molecules begin to self-assemble into larger structures called micelles.[5][6] Below the CMC, detergent molecules exist as individual monomers in the solution.[6] For effective protein solubilization, the detergent concentration must be significantly above its CMC to ensure enough micelles are available to encapsulate the protein and keep it stable in solution.[1][7]

Q3: What is the typical CMC for DHPE?

A3: The CMC of DHPE can be influenced by factors such as temperature, buffer composition, and ionic strength. However, it is generally found to be in the millimolar (mM) range. It is essential to consult manufacturer specifications or experimental data for the specific conditions of your experiment.

Q4: How do I choose a starting concentration of DHPE for my protein?

A4: A good starting point is to use a DHPE concentration that is 2 to 10 times its Critical Micelle Concentration (CMC).[1] It is also common to screen a range of detergent-to-protein ratios (w/w), for instance, starting from 1:1 and going up to 10:1. The optimal concentration will be protein-specific and must be determined empirically.

Q5: What factors can influence the efficiency of protein solubilization with DHPE?

A5: Several factors can impact the success of your solubilization experiment:

  • Temperature: Temperature affects membrane fluidity and detergent-protein interactions. Most solubilization is performed at 4°C to minimize proteolysis and maintain protein stability.[8][9]

  • pH: The pH of the buffer should be chosen to ensure the target protein is stable and has a net charge that prevents it from precipitating at its isoelectric point (pI).[8][9][10] A buffer pH at least one unit away from the protein's pI is a common practice.[9]

  • Ionic Strength: Salt concentration can affect both protein solubility and detergent micelle formation.[8][11] Some proteins require specific salt concentrations to remain soluble.[12][13]

  • Incubation Time: The time allowed for solubilization can impact the yield. This needs to be optimized; too short may result in incomplete extraction, while too long could lead to protein degradation or denaturation.[1]

  • Additives: Reagents like glycerol (B35011), reducing agents (e.g., DTT, β-mercaptoethanol), and protease inhibitors can be included to improve protein stability and prevent degradation.[8][9][11]

Troubleshooting Guides

This section addresses common problems encountered during protein solubilization with DHPE.

Problem 1: Low or No Solubilization of the Target Protein

Possible CauseSuggested Solution
DHPE concentration is too low. The concentration must be well above the CMC. Increase the DHPE concentration systematically. Try a range of detergent-to-protein ratios (e.g., 2:1, 5:1, 10:1 w/w).[1]
Inefficient cell lysis or membrane preparation. Ensure your cell disruption method is effective. Use high-speed centrifugation (e.g., 100,000 x g) to properly pellet the membrane fraction.[1][9]
Suboptimal buffer conditions (pH, ionic strength). Verify that the buffer pH is optimal for your protein's stability and is not close to its isoelectric point.[8][10] Test different salt concentrations (e.g., 50 mM to 500 mM NaCl) as some proteins require specific ionic strengths for solubility.[11][14]
Insufficient incubation time or mixing. Increase the solubilization time (e.g., from 30 minutes to 2-4 hours). Ensure gentle but thorough mixing (e.g., end-over-end rotation) during incubation to facilitate interaction.[1]

Problem 2: Protein Aggregates or Precipitates After Solubilization

Possible CauseSuggested Solution
Protein is unstable in DHPE. The protein may require a different detergent. Consider screening other detergents or using detergent-free methods like SMALPs or nanodiscs.[15][16]
DHPE concentration is too high (denaturation). While unlikely to be the primary cause of aggregation, excessively high detergent concentrations can sometimes lead to denaturation. Test a lower range of concentrations.
Removal of essential lipids. Some membrane proteins require specific lipids for stability. Harsh solubilization can strip these away.[1] Try adding back lipids (e.g., cholesterol analogs, native lipid extracts) to the DHPE solution.
Suboptimal buffer conditions. Re-optimize pH and ionic strength.[8][11] Include stabilizing additives like glycerol (10-20%), sucrose, or specific ligands/cofactors that are known to stabilize your protein.[8][11]
Proteolytic degradation. Add a fresh cocktail of protease inhibitors to your lysis and solubilization buffers.[9]

Problem 3: Loss of Protein Activity or Function

Possible CauseSuggested Solution
Protein structure is compromised. DHPE may not be the ideal detergent for maintaining the native conformation of your protein. Screen a panel of milder detergents (e.g., DDM, digitonin).[15]
Essential lipids or cofactors were removed. As mentioned above, some proteins require specific lipids to remain active.[1] Supplement your buffer with these lipids. Ensure any necessary cofactors are present in the buffer.
Incorrect buffer pH. The optimal pH for activity may differ from the optimal pH for stability.[10] Ensure your buffer pH is within the functional range for your protein.
Oxidation of sensitive residues (e.g., cysteine). Add a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) to all buffers to prevent oxidation and disulfide-mediated aggregation.[11]

Data Presentation

Table 1: Physicochemical Properties of DHPE

PropertyValueReference
Molecular Weight ~480 g/mol Varies slightly with salt form
Critical Micelle Concentration (CMC) 1.2 - 1.5 mM[Manufacturer Data]
Aggregation Number ~18 - 27[Literature Value]
Micelle Molecular Weight ~8.6 - 13 kDa[Literature Value]
Appearance White Powder[General Knowledge]

Note: Values can vary depending on buffer conditions (pH, ionic strength, temperature).

Table 2: Example Screening Range for DHPE Concentration

Total Protein ConcentrationDHPE Concentration (mM)DHPE Concentration (% w/v)Detergent:Protein Ratio (w/w, approx.)
1 mg/mL2.5 mM0.12%~1.2:1
1 mg/mL5.0 mM0.24%~2.4:1
1 mg/mL10.0 mM0.48%~4.8:1
1 mg/mL20.0 mM0.96%~9.6:1

Experimental Protocols

Protocol: Screening for Optimal DHPE Concentration for Solubilization

This protocol provides a general framework for determining the optimal DHPE concentration to solubilize a target membrane protein from a prepared membrane fraction.

1. Materials

  • Isolated cell membranes containing the target protein.

  • Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.

  • Protease inhibitor cocktail.

  • Reducing agent (e.g., DTT or TCEP).

  • DHPE stock solution (e.g., 100 mM or 10% w/v in solubilization buffer).

  • Microcentrifuge tubes.

  • Ultracentrifuge and appropriate rotors/tubes.

  • Equipment for protein quantification (e.g., BCA or Bradford assay).

  • Equipment for analysis (e.g., SDS-PAGE, Western Blot).

2. Procedure

  • Prepare Membrane Suspension: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL. Add fresh protease inhibitors and reducing agent.

  • Set up Screening Reactions: Aliquot the membrane suspension into several microcentrifuge tubes (e.g., 100 µL per tube).

  • Add DHPE: Add varying amounts of the DHPE stock solution to each tube to achieve a range of final concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM). Ensure the final volume is the same in all tubes by adding buffer.

  • Solubilization: Incubate the tubes with gentle end-over-end mixing for 1-2 hours at 4°C.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet any unsolubilized membrane material and aggregated protein.

  • Collect Supernatant: Carefully collect the supernatant from each tube. This fraction contains the solubilized proteins. Save the pellets for analysis as well.

  • Analysis:

    • Quantify the total protein concentration in each supernatant.

    • Analyze equal volumes of the supernatant and the resuspended pellet from each condition by SDS-PAGE and Coomassie staining or Western blotting for your target protein.

3. Interpreting Results

  • The optimal DHPE concentration is the one that yields the highest amount of your target protein in the supernatant fraction with the least amount in the pellet, without compromising its activity (if an activity assay is available).

Visualizations

Solubilization_Mechanism cluster_0 1. Native State cluster_1 2. Addition of DHPE cluster_2 3. Solubilization Membrane Lipid Bilayer Protein Detergent DHPE Monomers Membrane:p->p1 Micelle DHPE Micelle Solubilized Protein p1->p2 DHPE monomers insert into membrane p2->Micelle:p

Caption: Mechanism of membrane protein solubilization by DHPE detergent.

Optimization_Workflow Start Start: Isolated Membranes Prepare Prepare Membrane Suspension (2-5 mg/mL in Buffer) Start->Prepare Screen Screen DHPE Concentrations (e.g., 0.5 - 20 mM) Prepare->Screen Incubate Incubate (1-2h, 4°C) with gentle mixing Screen->Incubate Centrifuge Ultracentrifugation (100,000 x g, 1h) Incubate->Centrifuge Analyze Analyze Supernatant & Pellet (SDS-PAGE / Western Blot) Centrifuge->Analyze Decision Is Solubilization Optimal? Analyze->Decision End Proceed to Purification Decision->End Yes Troubleshoot Troubleshoot: Adjust pH, Salt, Time Decision->Troubleshoot No Troubleshoot->Screen

Caption: Experimental workflow for optimizing DHPE concentration.

Troubleshooting_Tree Start Low Solubilization Yield? CheckConc Is [DHPE] >> CMC? Start->CheckConc Yes IncreaseConc Action: Increase DHPE Concentration CheckConc->IncreaseConc No CheckBuffer Are Buffer Conditions (pH, Salt) Optimal? CheckConc->CheckBuffer Yes AdjustBuffer Action: Adjust pH/Salt Add Stabilizers CheckBuffer->AdjustBuffer No CheckTime Is Incubation Time Sufficient? CheckBuffer->CheckTime Yes IncreaseTime Action: Increase Incubation Time CheckTime->IncreaseTime No ConsiderAlt Consider Alternative Detergent or Method CheckTime->ConsiderAlt Yes

Caption: Decision tree for troubleshooting low solubilization yield.

References

Technical Support Center: 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE).

I. Frequently Asked Questions (FAQs)

Q1: What is 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) and what are its common applications?

A1: 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is a short-chain phospholipid. Due to its amphiphilic nature, consisting of a hydrophilic phosphoethanolamine headgroup and two short hydrophobic hexanoyl chains, it readily forms micelles in aqueous solutions. This property makes it useful as a detergent for solubilizing membrane proteins, in the formation of bicelles for structural biology studies (e.g., NMR), and as a component in lipid-based drug delivery systems.

Q2: What is the Critical Micelle Concentration (CMC) of DHPE and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. Below the CMC, DHPE exists predominantly as monomers in solution. The CMC is a critical parameter because the formation of micelles is often essential for its function, such as solubilizing membrane proteins. However, working at concentrations far above the CMC can sometimes lead to unwanted aggregation. While specific experimental values can vary with conditions, the CMC for short-chain phospholipids (B1166683) like DHPE is generally in the millimolar (mM) range in aqueous solutions.

Q3: How should I store DHPE?

A3: DHPE should be stored as a solid or in an organic solvent (e.g., chloroform) at -20°C. It is important to protect it from light and moisture to prevent degradation. For aqueous solutions, it is recommended to prepare them fresh for each experiment.

II. Troubleshooting Guides

This section addresses common issues encountered during experiments with DHPE.

Issue 1: DHPE Precipitation or Cloudiness in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness after dissolving DHPE in an aqueous buffer.

  • Inconsistent results in downstream applications.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Concentration above solubility limit The concentration of DHPE may exceed its solubility in the specific buffer and conditions. Try reducing the DHPE concentration.
Buffer composition The type of buffer, its pH, and ionic strength can significantly affect DHPE solubility. Phosphate buffers can sometimes lead to precipitation with certain lipids. Consider using a different buffer system like Tris or HEPES.[1][2]
Temperature The solubility of lipids is often temperature-dependent. Gently warming the solution may help dissolve the DHPE. However, be mindful of the temperature stability of other components in your experiment.
Improper dissolution technique DHPE should be properly dissolved. See the recommended dissolution protocol below.

Experimental Protocol: Dissolving DHPE in Aqueous Buffer

  • Preparation of Lipid Film:

    • If your DHPE is in an organic solvent, dispense the required amount into a glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film. The buffer should be at a temperature above the phase transition temperature of the lipid, although for short-chain lipids like DHPE, this is typically below room temperature.

    • Vortex the vial vigorously for several minutes to hydrate (B1144303) the lipid film and form a suspension.

  • Sonication (Optional):

    • For a more uniform solution of micelles, the suspension can be sonicated. A bath sonicator is generally sufficient. Sonicate for 5-10 minutes.

  • Clarification:

    • The final solution should be clear. If cloudiness persists, it may indicate that the concentration is too high or that there is an issue with the buffer compatibility.

Issue 2: Inconsistent Results in Protein Reconstitution or Solubilization

Symptoms:

  • Low yield of solubilized or reconstituted protein.

  • Protein aggregation upon addition of DHPE.

  • Loss of protein activity.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate DHPE to protein ratio The ratio of DHPE to protein is critical. Too little DHPE may not be sufficient to solubilize the protein, while too much can lead to protein denaturation. A typical starting point is a 10:1 (w/w) ratio of DHPE to protein, but this often requires optimization.
Detergent properties not optimal for the target protein While DHPE is a mild detergent, it may not be suitable for all membrane proteins. Consider screening other detergents or using a mixture of detergents.
Disruption of essential lipid-protein interactions DHPE may displace lipids that are crucial for the protein's structure and function. Including a small amount of the native lipid mixture during solubilization can sometimes mitigate this.
Incorrect detergent removal method For reconstitution into proteoliposomes, the method of detergent removal (e.g., dialysis, size-exclusion chromatography, or use of adsorbent beads) needs to be optimized for the specific protein and lipid system.[3][4][5]

Experimental Protocol: General Guideline for Membrane Protein Solubilization with DHPE

  • Prepare Membrane Fraction: Isolate the cell membranes containing the protein of interest.

  • Determine Protein Concentration: Accurately determine the total protein concentration in your membrane preparation.

  • Solubilization:

    • Resuspend the membrane pellet in a suitable buffer (e.g., Tris or HEPES based buffer) containing protease inhibitors.

    • Add the desired amount of DHPE from a concentrated stock solution to achieve the target DHPE-to-protein ratio.

    • Incubate the mixture with gentle agitation (e.g., on a rocker or rotator) at 4°C for a predetermined time (typically 1-4 hours). The optimal time should be determined empirically.

  • Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Collect Supernatant: The supernatant contains the solubilized membrane proteins. Proceed with your downstream application (e.g., purification, reconstitution).

Issue 3: Artifacts in Biochemical or Biophysical Assays

Symptoms:

  • High background signal or noise in fluorescence-based assays.

  • Inhibition or activation of enzymes in an unexpected manner.

  • Interference with protein-protein interactions.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
DHPE concentration above the CMC Monomeric and micellar forms of DHPE can interact differently with assay components. If possible, determine if the interference is concentration-dependent and try to work at a lower DHPE concentration.
Direct interaction of DHPE with assay reagents DHPE micelles can sequester fluorescent probes or other small molecules, altering their properties.[6] Run appropriate controls, such as the assay without the protein of interest but with DHPE, to assess for direct interference.
Non-specific effects on protein conformation DHPE can induce conformational changes in proteins, which may affect their activity or interactions.[7][8] It is important to validate that the observed effect is specific and not an artifact of the detergent.

III. Quantitative Data Summary

Table 1: Physicochemical Properties of DHPE

PropertyValueSource
Molecular Formula C₁₇H₃₄NO₈P[9]
Molecular Weight 411.428 g/mol [9]
Solubility Soluble in chloroform. Forms micelles in aqueous solutions.[5]

IV. Visualizations

Troubleshooting Workflow for DHPE Aggregation

DHPE_Troubleshooting start Issue: DHPE Aggregation/Precipitation check_conc Is DHPE concentration above its solubility limit? start->check_conc reduce_conc Reduce DHPE Concentration check_conc->reduce_conc Yes check_buffer Is the buffer composition (pH, ionic strength) optimal? check_conc->check_buffer No solution_clear Solution is Clear reduce_conc->solution_clear change_buffer Change Buffer System (e.g., Tris, HEPES) check_buffer->change_buffer No check_temp Is the temperature appropriate? check_buffer->check_temp Yes change_buffer->solution_clear adjust_temp Gently warm solution check_temp->adjust_temp No check_protocol Was the dissolution protocol followed correctly? check_temp->check_protocol Yes adjust_temp->solution_clear follow_protocol Follow Recommended Dissolution Protocol check_protocol->follow_protocol No problem_persists Problem Persists check_protocol->problem_persists Yes follow_protocol->solution_clear

Caption: Troubleshooting workflow for DHPE aggregation issues.

Signaling Pathway of Protein-Lipid Interaction

Protein_Lipid_Interaction cluster_solution Aqueous Solution cluster_membrane Cell Membrane dhpe_monomer DHPE Monomer dhpe_micelle DHPE Micelle dhpe_monomer->dhpe_micelle [DHPE] > CMC solubilization Solubilization dhpe_micelle->solubilization membrane_protein Membrane Protein lipid_bilayer Lipid Bilayer membrane_protein->lipid_bilayer Embedded in membrane_protein->solubilization protein_micelle_complex Protein-DHPE Micelle Complex solubilization->protein_micelle_complex

Caption: General pathway of membrane protein solubilization by DHPE micelles.

References

Technical Support Center: 06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 06:0 PE in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) is a short-chain, water-soluble phospholipid. Its hydrolysis, the chemical breakdown of the ester bonds, is a significant concern as it leads to the formation of 1-hexanoyl-sn-glycero-3-phosphoethanolamine (lyso-PE) and hexanoic acid. This degradation can alter the physicochemical properties of your solution, compromise the integrity of lipid-based formulations like micelles or liposomes, and potentially affect experimental outcomes.

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The main factors that accelerate the hydrolysis of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages. The rate of hydrolysis is generally lowest in the slightly acidic to neutral pH range.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]

  • Presence of Catalysts: Certain buffer ions and enzymes, such as phospholipases, can actively catalyze the breakdown of phospholipids (B1166683).

Q3: What is the recommended pH for solutions containing this compound to minimize hydrolysis?

A3: To minimize hydrolysis, it is recommended to maintain the pH of your this compound solution between 6.0 and 7.0. Studies on other phospholipids have shown that the rate of hydrolysis is at its minimum around pH 6.5.[1]

Q4: How should I store my this compound solutions to ensure long-term stability?

A4: For long-term stability, this compound, whether in solid form or dissolved in an organic solvent like chloroform, should be stored at -20°C or below. When stored properly, it is stable for at least one year. As this compound is hygroscopic, it is crucial to protect it from moisture. Aqueous solutions of this compound are not recommended for long-term storage due to the increased risk of hydrolysis.

Troubleshooting Guides

Issue 1: I suspect my this compound solution has degraded. How can I confirm this?

  • Possible Cause: Hydrolysis of this compound has likely occurred, resulting in the formation of lyso-PE and free fatty acids.

  • Troubleshooting Steps:

    • Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques that can separate and identify the parent lipid and its breakdown products.

      • HPLC with Evaporative Light Scattering Detection (ELSD): This method can separate this compound from its more polar hydrolysis product, lyso-PE. A detailed protocol is provided in the "Experimental Protocols" section.

      • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can distinguish between the phosphate (B84403) head groups of different phospholipids. A shift in the spectrum or the appearance of new peaks can indicate hydrolysis.

      • Mass Spectrometry (MS): Techniques like LC-MS can be used to identify the molecular weights of the components in your solution, confirming the presence of this compound and its hydrolysis products.

    • Visual Inspection: While not definitive, signs of degradation in a concentrated aqueous solution might include a change in clarity or the formation of precipitates over time.

Issue 2: I need to prepare an aqueous solution of this compound for my experiment. What buffer should I use?

  • Goal: To prepare a stable aqueous solution of this compound with minimal hydrolysis during the course of the experiment.

  • Recommendations:

    • pH: Choose a buffer system that maintains a pH between 6.0 and 7.0. A pH of 6.5 is considered optimal for minimizing phospholipid hydrolysis.[1]

    • Buffer Type: Phosphate-based buffers (e.g., sodium phosphate) or citrate (B86180) buffers are commonly used. However, be aware that some buffer ions can catalyze hydrolysis.[1] It is advisable to use the lowest effective buffer concentration.

    • Preparation:

      • Always use high-purity water and buffer reagents.

      • Prepare the buffer and adjust the pH before adding the this compound.

      • If possible, degas the buffer to remove dissolved oxygen, which can contribute to oxidative degradation, although hydrolysis is the primary concern for saturated lipids like this compound.

      • Prepare aqueous solutions of this compound fresh for each experiment to minimize the risk of degradation.

Issue 3: I am using an organic solvent to dissolve my this compound. What are the stability considerations?

  • Context: this compound is often supplied and stored in chloroform.

  • Guidelines:

    • Storage: When dissolved in a high-purity organic solvent like chloroform, this compound is relatively stable if stored at -20°C or below and protected from moisture.

    • Solvent Purity: Use high-purity, anhydrous solvents to minimize the presence of water, which is required for hydrolysis.

    • Solvent Mixtures: For solvent mixtures like chloroform/methanol (B129727), it is crucial to minimize water content. While such mixtures are excellent for solubilizing a wide range of lipids, their long-term stability for storing phospholipids may be reduced compared to a single anhydrous solvent. It is recommended to prepare such mixtures fresh.

Quantitative Data

pHTemperature (°C)Relative Rate of HydrolysisEstimated Stability of this compound Solution
4.070HighPoor
6.582ModerateFair
6.54Very LowGood (for short-term storage)
8.070HighPoor

Data is extrapolated from studies on soy phosphatidylcholine and should be used as a general guide.[1]

Experimental Protocols

Protocol 1: Quantification of this compound and Lyso-PE by RP-HPLC-ELSD

This protocol allows for the separation and quantification of this compound and its primary hydrolysis product, 1-hexanoyl-sn-glycero-3-phosphoethanolamine (06:0 Lyso-PE).

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA)

  • This compound and 06:0 Lyso-PE standards

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound and 06:0 Lyso-PE standards in methanol or a suitable solvent to prepare stock solutions of known concentrations.

    • Prepare a series of calibration standards by diluting the stock solutions.

    • Dilute the experimental sample to be analyzed to fall within the calibration range.

  • HPLC-ELSD Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min (optimize as per manufacturer's instructions).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 40 60
      10.0 0 100
      15.0 0 100
      15.1 40 60

      | 20.0 | 40 | 60 |

  • Data Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

    • Inject the experimental sample.

    • Identify the peaks for this compound and 06:0 Lyso-PE based on the retention times of the standards (Lyso-PE will have a shorter retention time).

    • Quantify the amount of each component in the sample using the calibration curve.

Protocol 2: Monitoring this compound Hydrolysis using 31P NMR

This protocol provides a general framework for using 31P NMR to monitor the hydrolysis of this compound over time.

Instrumentation and Materials:

  • NMR Spectrometer with a phosphorus probe

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or deuterated methanol)

  • This compound sample in the desired buffer

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the buffer system of interest. Use D₂O as the solvent for aqueous buffers or a deuterated organic solvent.

    • Transfer a known volume of the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire an initial 31P NMR spectrum at time zero. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Use proton decoupling to simplify the spectrum.

    • The 31P chemical shift of the phosphoethanolamine headgroup in this compound will serve as the reference peak.

  • Time-Course Monitoring:

    • Incubate the NMR tube at the desired temperature.

    • Acquire 31P NMR spectra at regular time intervals (e.g., every hour, day, or week, depending on the expected rate of hydrolysis).

  • Data Analysis:

    • Process the NMR spectra.

    • As hydrolysis proceeds, a new peak corresponding to the phosphate group of lyso-PE will appear at a slightly different chemical shift.

    • Integrate the peaks corresponding to this compound and lyso-PE at each time point.

    • The percentage of hydrolysis can be calculated as: (Integral of Lyso-PE) / (Integral of this compound + Integral of Lyso-PE) * 100.

    • Plot the percentage of this compound remaining versus time to determine the hydrolysis rate.

Visualizations

Hydrolysis_Pathway 06:0_PE 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound) Two hexanoyl chains Lyso_PE 1-hexanoyl-sn-glycero-3-phosphoethanolamine (Lyso-PE) One hexanoyl chain 06:0_PE->Lyso_PE Hydrolysis (+H₂O) Hexanoic_Acid Hexanoic Acid Free fatty acid

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Suspected this compound Degradation check_pH Check Solution pH start->check_pH check_temp Review Storage and Experimental Temperature start->check_temp analytical_confirm Confirm Degradation with - HPLC-ELSD - 31P NMR - Mass Spectrometry check_pH->analytical_confirm Is pH outside 6.0-7.0 range? check_temp->analytical_confirm Was temperature elevated? adjust_pH Adjust pH to 6.0-7.0 Use appropriate buffer analytical_confirm->adjust_pH Degradation confirmed adjust_temp Store at -20°C or below Prepare aqueous solutions fresh analytical_confirm->adjust_temp Degradation confirmed remediate Remediation adjust_pH->remediate adjust_temp->remediate

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Purifying Proteins with DHPE Detergents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein purification using 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) detergents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of working with this specific class of short-chain phospholipid detergents.

Troubleshooting Guide

This guide addresses common issues encountered during protein purification with DHPE detergents in a question-and-answer format.

Question: My membrane protein is not efficiently solubilized with DHPE. What should I do?

Answer:

Inefficient solubilization is a common hurdle. Here are several factors to consider and steps to troubleshoot:

  • DHPE Concentration: Ensure the DHPE concentration is significantly above its Critical Micelle Concentration (CMC). While the exact CMC of DHPE can vary with buffer conditions (pH, ionic strength, temperature), for short-chain phospholipids (B1166683) like DHPE, it is expected to be in the millimolar range. Start with a concentration at least 2-5 times the expected CMC. For novel proteins, a screening of different DHPE concentrations is recommended.

  • Detergent-to-Protein Ratio: The ratio of detergent to protein (w/w) is critical. A common starting point is a 10:1 ratio of detergent to total protein. This may need to be optimized for your specific protein.

  • Incubation Time and Temperature: Solubilization is a time and temperature-dependent process. Increasing the incubation time (e.g., from 1 hour to 4 hours, or overnight) or performing the solubilization at a higher temperature (e.g., room temperature instead of 4°C) might improve efficiency. However, be mindful of your protein's stability at elevated temperatures.

  • Buffer Conditions: The pH and ionic strength of your lysis buffer can influence both the detergent's properties and the protein's solubility. Screen a range of pH values around the theoretical isoelectric point (pI) of your protein and vary the salt concentration (e.g., 150 mM to 500 mM NaCl).

  • Mechanical Disruption: Ensure that the cell lysis or membrane preparation is complete before adding the detergent. Incomplete disruption can limit the access of the detergent to the membrane proteins.

Question: My protein is soluble in DHPE, but it precipitates during purification. How can I prevent this?

Answer:

Protein precipitation after initial solubilization often points to instability of the protein-detergent complex. Consider the following troubleshooting steps:

  • Maintain Adequate DHPE Concentration: Throughout all purification steps (e.g., chromatography, dialysis), it is crucial to maintain the DHPE concentration above its CMC to ensure the protein remains in a micellar environment. A drop in detergent concentration below the CMC will lead to the disassembly of micelles and subsequent protein aggregation.

  • Additives for Stability: The stability of some proteins can be enhanced by including additives in the buffers:

    • Glycerol (B35011): 10-20% (v/v) glycerol can act as a cryoprotectant and osmolyte, stabilizing the protein structure.

    • Salts: As mentioned, optimizing the salt concentration can improve solubility.[1]

    • Reducing Agents: If your protein has exposed cysteine residues, including a reducing agent like DTT or TCEP (1-5 mM) can prevent aggregation due to disulfide bond formation.

  • Gentle Handling: Minimize harsh treatments such as vigorous vortexing or repeated freeze-thaw cycles, which can denature the protein.

  • Consider a Different Detergent: If precipitation persists, DHPE may not be the optimal detergent for your protein's stability. It may be beneficial to screen other mild, non-ionic, or zwitterionic detergents.

Question: I am observing low yield of my purified protein. What are the potential causes and solutions?

Answer:

Low protein yield can stem from issues at various stages of the purification process. Here's a logical workflow to diagnose the problem:

Low_Yield_Troubleshooting Start Low Protein Yield Check_Expression Verify Protein Expression (SDS-PAGE/Western Blot of lysate) Start->Check_Expression Check_Solubilization Assess Solubilization Efficiency (Compare supernatant and pellet) Check_Expression->Check_Solubilization Expression Confirmed Protein_Degradation Investigate Protein Degradation (Add protease inhibitors) Check_Expression->Protein_Degradation Low/No Expression Check_Binding Check Binding to Resin (Analyze flow-through) Check_Solubilization->Check_Binding Good Solubilization Aggregation Address Aggregation Issues (See precipitation troubleshooting) Check_Solubilization->Aggregation Poor Solubilization Check_Elution Optimize Elution Conditions (Test gradient, pH, competitors) Check_Binding->Check_Elution Binding Successful Check_Binding->Aggregation Poor Binding End Improved Yield Check_Elution->End Optimized Protein_Degradation->Start Aggregation->Start

Caption: Troubleshooting workflow for low protein yield.
  • Verify Expression and Lysis: Before purification, confirm that your target protein is expressed and present in the cell lysate using SDS-PAGE and Western blotting.

  • Optimize Solubilization: As detailed in the first question, ensure you are achieving efficient solubilization from the membrane fraction.

  • Binding to Chromatography Resin: Your protein-DHPE complex may not be binding efficiently to the chromatography resin. This could be due to the detergent interfering with the interaction. Analyze the flow-through and wash fractions to see if your protein is being lost at this stage. You may need to adjust the buffer conditions or consider a different purification strategy (e.g., ion-exchange, size-exclusion chromatography).

  • Elution Efficiency: The protein may be binding too tightly to the resin. Optimize your elution conditions by, for example, using a gradient of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) or adjusting the pH of the elution buffer.

  • Protease Degradation: Add protease inhibitors to your lysis and purification buffers to prevent degradation of your target protein.

Question: DHPE is interfering with my downstream application (e.g., mass spectrometry, functional assay). How can I remove it?

Answer:

Detergent removal is a critical step for many downstream applications.[2] The choice of method depends on the properties of your protein and the detergent.

Detergent Removal MethodPrincipleAdvantagesDisadvantages
Dialysis/Diafiltration Size-based separation of small detergent monomers from larger protein-micelle complexes.Gentle method, good for large volumes.Inefficient for detergents with low CMCs; can be time-consuming.
Size-Exclusion Chromatography (SEC) Separates molecules based on size. Protein-micelle complexes elute before smaller, free detergent micelles.Can be used for buffer exchange simultaneously; relatively fast.Potential for sample dilution; resolution may be insufficient to separate protein-micelle complexes from detergent micelles.[3]
Hydrophobic Adsorption (e.g., Bio-Beads) Hydrophobic beads bind detergent molecules, removing them from the solution.Effective for many non-ionic and zwitterionic detergents.Can also bind lipids and sometimes the protein itself, leading to sample loss; requires optimization of bead-to-sample ratio.[3]
Ion-Exchange Chromatography Charged proteins bind to the resin while uncharged or similarly charged detergent micelles flow through.Can be highly effective for non-ionic detergents.Requires that the protein and detergent have different net charges under the chosen buffer conditions.[4]

Experimental Protocol: Detergent Removal using Hydrophobic Adsorption (Bio-Beads)

  • Preparation of Beads: Wash the hydrophobic beads (e.g., Bio-Beads SM-2) extensively with methanol, followed by water, and finally with the buffer your protein is in (without detergent).

  • Sample Incubation: Add the washed and equilibrated beads to your protein-detergent sample. A common starting ratio is 100 mg of beads per 1 mL of sample.

  • Incubation: Incubate the mixture with gentle agitation (e.g., on a rocker or rotator) at 4°C. Incubation times can range from 2 hours to overnight.

  • Separation: Carefully separate the protein solution from the beads. This can be done by gentle centrifugation and collecting the supernatant or by using a column format.

  • Analysis: Analyze the protein sample for residual detergent and protein concentration and activity.

Frequently Asked Questions (FAQs)

Q1: What is DHPE and why is it used in protein purification?

DHPE, or 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, is a synthetic, non-ionic, short-chain phospholipid that acts as a mild detergent. Its structure mimics that of natural phospholipids, which can be beneficial for maintaining the native conformation and activity of integral membrane proteins during purification.

Q2: What is the Critical Micelle Concentration (CMC) of DHPE?

The CMC is the concentration at which detergent monomers begin to form micelles. For short-chain phospholipids, the CMC is influenced by factors like acyl chain length, head group, temperature, and buffer composition. For phospholipids with C10 and C12 acyl chains, the CMCs are approximately 4.4 mM and 0.33 mM, respectively. As DHPE has shorter C6 chains, its CMC is expected to be higher, likely in the range of 10-20 mM. It is recommended to experimentally determine the CMC under your specific experimental conditions.

Q3: How does DHPE compare to other common detergents like DDM or LDAO?

DetergentClassTypical CMCProperties
DHPE Non-ionic (phospholipid)~10-20 mM (estimated)Mild, mimics lipid bilayer, potentially better for maintaining protein activity.
DDM Non-ionic (maltoside)~0.17 mMGentle, widely used for membrane protein stabilization.
LDAO Zwitterionic~1-2 mMCan be more denaturing but effective for solubilization and crystallization of some proteins.

Q4: Can I use DHPE for protein crystallization?

While mild detergents are often used in protein crystallization, the suitability of DHPE would need to be determined on a case-by-case basis. Its relatively high CMC might be a consideration. A detergent screen is always recommended to find the optimal conditions for crystallization.

Q5: What are the alternatives to DHPE for purifying my membrane protein?

If DHPE is not yielding the desired results, several alternatives can be considered:

  • Other mild non-ionic detergents: Dodecyl maltoside (DDM), Octyl glucoside (OG).

  • Zwitterionic detergents: CHAPS, Fos-Choline.

  • Detergent-free methods:

    • Styrene-maleic acid (SMA) copolymers: These polymers can directly extract membrane proteins in "native nanodiscs" along with their surrounding lipid environment.

    • Amphipols: These are amphipathic polymers that can wrap around membrane proteins, keeping them soluble in aqueous solutions.

The choice of an alternative will depend on the specific properties of your protein and the requirements of your downstream applications.

Detergent_Alternatives cluster_alternatives Alternative Approaches Start Protein Purification Challenge with DHPE Other_Detergents Screen Other Detergents Start->Other_Detergents SMA Styrene-Maleic Acid (SMA) Nanodiscs Start->SMA Amphipols Amphipols Start->Amphipols DDM DDM Other_Detergents->DDM e.g. CHAPS CHAPS Other_Detergents->CHAPS e.g. Nanodiscs Lipid Nanodiscs SMA->Nanodiscs Forms Wrapping Protein Wrapping Amphipols->Wrapping Mechanism

Caption: Alternative strategies to DHPE for membrane protein purification.

References

Technical Support Center: Enhancing the Stability of Bicelles Containing 06:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicelles containing 06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of bicelles containing this compound?

A1: The stability of bicelles is a delicate balance influenced by several factors. These include temperature, pH, ionic strength, the molar ratio of long-chain to short-chain lipids (q-ratio), and the total lipid concentration.[1][2][3][4][5][6] The chemical stability of the phospholipid linkages themselves can also be a factor, especially at extreme pH values.[2]

Q2: My bicelle solution is showing signs of aggregation. What are the common causes and how can I troubleshoot this?

A2: Aggregation in bicelle preparations can be caused by several factors, including incorrect q-ratio, temperature fluctuations, inappropriate ionic strength, or high lipid concentration. To troubleshoot, you can try the following:

  • Optimize the q-ratio: The ratio of the long-chain lipid to the short-chain lipid (this compound) is critical. For small, isotropically tumbling bicelles, a lower q-ratio is generally preferred.[6]

  • Adjust the temperature: Bicelles are stable within a specific temperature range. Both high and low temperatures can induce phase transitions or aggregation.[4][7][8]

  • Modify the ionic strength: The addition of salt, such as NaCl, can improve bicelle stability.[1] For bicelles containing charged lipids, the presence of salt is often necessary for their formation.[1]

  • Incorporate charged lipids: Doping your bicelle mixture with a small amount of a charged amphiphile can significantly improve stability and prevent aggregation.[1]

  • Consider PEGylated lipids: The addition of a small percentage of PEG-lipid can enhance bicelle stability.[9][10]

Q3: How does pH affect the stability of my bicelles, and what can I do to work at non-neutral pH?

A3: The ester linkages in many common phospholipids (B1166683) are susceptible to acid or base-catalyzed hydrolysis, which can compromise bicelle stability at low or high pH.[1][2] To improve stability over a wider pH range, consider using ether-linked phospholipids instead of ester-linked ones.[1][2] These are more resistant to hydrolysis.

Q4: Can I improve the long-term stability of my bicelle samples for extended experiments?

A4: Yes, several strategies can enhance long-term stability:

  • Use of ether-linked lipids: As mentioned, these are more chemically robust.[1][2]

  • Addition of charged amphiphiles: This can extend the temperature range of orientation and improve overall stability.[1]

  • Inclusion of PEGylated lipids: This has been shown to improve bicelle stability.[9][10]

  • Proper storage: Storing bicelle solutions at an appropriate temperature is crucial. However, be aware that some fusion can occur even at low temperatures (4°C).[11]

Troubleshooting Guides

Issue 1: Sample turbidity or precipitation after preparation.
Potential Cause Troubleshooting Steps
Incomplete solubilization of lipids Ensure thorough hydration of the lipid film. This may take several hours at room temperature. Gentle warming (e.g., to 40°C) followed by cooling cycles can accelerate hydration.[1]
Incorrect q-ratio Prepare a new sample with an optimized q-ratio. A q-ratio that is too high can lead to the formation of larger, less stable structures.[6]
Inappropriate buffer conditions (pH, ionic strength) Verify the pH and ionic strength of your buffer. For charged lipids, ensure sufficient salt concentration (e.g., 50 mM NaCl).[1]
Temperature-induced phase separation Ensure the preparation and storage temperature is within the stable range for your specific lipid composition.[4][8]
Issue 2: Inconsistent results between batches.
Potential Cause Troubleshooting Steps
Variability in lipid hydration Standardize the hydration time and temperature. Ensure the lipid film is completely dissolved before proceeding.
Inaccurate lipid concentrations Carefully weigh the lipids and accurately calculate the molar ratios.
Slight differences in buffer preparation Prepare a large batch of buffer to be used for all experiments to ensure consistency.
Aging of lipid stocks Use fresh lipid stocks whenever possible, as lipids can degrade over time.

Quantitative Data Summary

The stability of bicelles can be significantly influenced by the addition of various agents. The following table summarizes the effects of common additives on bicelle properties.

Additive Effect on Stability Impact on Other Properties Typical Concentration
Charged Amphiphiles (e.g., DMPG, DMTAP) Substantially improves stability and degree of alignment.[1]Extends the temperature range of orientation.[1]Doping with small amounts.
Monovalent Cations (e.g., Na+, K+) Can improve magnetic alignment.[2]Minimal effect on bicelle size.[2]e.g., 50-150 mM NaCl.[1]
Divalent Cations (e.g., Ca2+, Mg2+) Reported to increase bicelle size and improve magnetic alignment.[2]Can significantly alter bicelle size.[2]Varies depending on the system.
PEGylated Lipids (e.g., PEG-2000-PE) Improves bicelle stability.[9][10]Can affect the lamellar spacing of lipid bilayers.[3]e.g., 0.1% (w/v).[10]
Ether-linked Lipids Increases chemical stability over a wide pH range by preventing hydrolysis.[1][2]Can be used as direct replacements for ester-linked lipids.Depends on the specific lipid mixture.

Experimental Protocols

General Protocol for Bicelle Preparation

This protocol is a general guideline. Specific lipid concentrations, q-ratios, and buffer compositions should be optimized for your particular application.

  • Lipid Film Formation:

    • In a glass vial, dissolve the long-chain phospholipid and this compound in an appropriate organic solvent (e.g., chloroform).

    • Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the lipid film.

    • Allow the mixture to hydrate (B1144303) at room temperature for several hours. For q-ratios between 2.8 and 3.0, hydration may be complete in 2-3 hours. Higher q-ratios may require up to 24 hours.[1]

    • To accelerate hydration, the mixture can be heated to 40°C for 10 minutes, cycled to 18°C, and briefly vortexed. Repeat this cycle twice.[1]

  • Homogenization (Optional):

    • For some applications, further homogenization may be required to obtain a clear and uniform bicelle solution. This can be achieved through several freeze-thaw cycles or gentle sonication.

Visualizations

experimental_workflow cluster_prep Bicelle Preparation start Start: Weigh Lipids dissolve Dissolve in Organic Solvent start->dissolve film Form Lipid Film (Nitrogen Stream + Vacuum) dissolve->film hydrate Hydrate with Buffer film->hydrate homogenize Homogenize (Freeze-Thaw/Sonication) hydrate->homogenize end_prep Stable Bicelle Solution homogenize->end_prep

Caption: Experimental workflow for the preparation of stable bicelles.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Bicelle Instability instability Bicelle Instability Observed (Aggregation, Precipitation) check_q Verify q-ratio instability->check_q check_temp Optimize Temperature instability->check_temp check_ionic Adjust Ionic Strength instability->check_ionic add_charged Incorporate Charged Lipids check_q->add_charged stable Stable Bicelles check_temp->stable check_ionic->add_charged use_ether Use Ether-Linked Lipids add_charged->use_ether use_ether->stable

Caption: Logical workflow for troubleshooting common bicelle stability issues.

signaling_pathway cluster_factors Factors Influencing Bicelle Stability stability Bicelle Stability temp Temperature temp->stability ph pH ph->stability ionic Ionic Strength ionic->stability q_ratio q-ratio q_ratio->stability lipid_conc Lipid Concentration lipid_conc->stability additives Additives (Charged Lipids, PEG) additives->stability

Caption: Key factors that have a direct impact on the stability of bicelles.

References

Technical Support Center: Removal of DHPE from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) and other phospholipids (B1166683) from protein samples.

Frequently Asked Questions (FAQs)

Q1: What is DHPE and why does it need to be removed from my protein sample?

DHPE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) is a short-chain phospholipid. Its presence in a protein sample can be intentional, for example, if it was used to create liposomes for protein encapsulation, or it can be an endogenous contaminant from a biological sample.[1] Removal of DHPE and other phospholipids is often necessary because they can interfere with downstream applications such as:

  • Mass Spectrometry (MS): Phospholipids can cause ion suppression, leading to reduced sensitivity and inaccurate quantification.[2][3]

  • Chromatography (HPLC/UHPLC): Phospholipids can accumulate on analytical columns, leading to increased backpressure, reduced column lifetime, and altered separation selectivity.[4]

  • Structural and Functional Assays: The presence of lipids can interfere with assays that require a pure protein sample, such as those for determining protein structure or enzymatic activity.

  • 2D-Gel Electrophoresis: Lipids can interfere with isoelectric focusing and lead to poor gel resolution.[5][6]

Q2: What are the common methods for removing DHPE and other phospholipids from protein samples?

Several methods can be employed to remove phospholipids like DHPE from protein samples. The choice of method depends on factors such as the properties of the protein of interest (e.g., size, stability), the concentration of the phospholipid, and the desired final sample purity. Common methods include:

  • Solid-Phase Extraction (SPE): Utilizes specialized cartridges or plates that combine protein precipitation with phospholipid-specific binding.[4][7][8]

  • Solvent Precipitation/Extraction: Employs organic solvents to precipitate the protein while leaving the lipids in the supernatant, or to selectively extract the lipids.[5][6][9]

  • Chromatography: Techniques like Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX) can separate proteins from phospholipids based on differences in size, hydrophobicity, or charge.[10][11][12][13]

  • Adsorbent Beads: Hydrophobic beads can be used to adsorb phospholipids and detergents from the sample.[14][15]

  • Dialysis: A size-based separation method that can be effective but may be slow for removing lipids, especially if they form larger micelles.[10][16]

Q3: How do I choose the best method for my specific protein and application?

The selection of the optimal removal method is critical for maintaining the integrity and activity of your protein. Consider the following:

  • For sensitive proteins that may be denatured by organic solvents: Chromatographic methods like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) under native conditions are often preferred.[11][13]

  • For high-throughput screening: Solid-Phase Extraction (SPE) plates offer a rapid and automatable solution for processing many samples simultaneously.[4][7][17]

  • When dealing with very high lipid concentrations: A combination of methods, such as initial solvent precipitation followed by a polishing step with chromatography, may be necessary.

  • If your protein is in a liposome (B1194612) formulation: The initial step will involve disrupting the liposomes, often with a detergent, followed by removal of both the detergent and the phospholipids.[1][18]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Protein Recovery Protein precipitation along with lipids: This can occur during solvent precipitation methods.[5][6]Optimize the solvent-to-sample ratio and the precipitation temperature. Consider using a milder solvent or a different method like SEC.
Protein denaturation and aggregation: Harsh solvents or pH conditions can cause irreversible protein aggregation.[6]Use methods that maintain native conditions, such as SEC or HIC. Ensure the pH of your buffers is appropriate for your protein's stability.
Nonspecific binding to chromatography media or beads: Proteins can adsorb to the stationary phase.Adjust the buffer conditions (e.g., salt concentration, pH) to minimize nonspecific interactions. For HIC, a decreasing salt gradient is used for elution.[13]
Incomplete DHPE/Phospholipid Removal Method not optimized: The chosen method may not be efficient enough for the concentration of lipids in the sample.Increase the amount of adsorbent beads or SPE sorbent. For chromatography, optimize the gradient and flow rate. Consider a multi-step purification strategy.[14]
Lipids are tightly bound to the protein: Some proteins have lipid-binding domains.More stringent conditions may be needed, such as the use of detergents to disrupt lipid-protein interactions, followed by detergent removal.
Protein Inactivity After Purification Denaturation: Exposure to organic solvents, extreme pH, or harsh detergents can denature the protein.Prioritize methods that preserve the native protein structure, such as SEC under physiological buffer conditions.
Removal of essential lipids: Some proteins require lipids for their stability or function.If you suspect this, you may need to perform a lipid exchange rather than complete removal, or add back a specific lipid after purification.
Clogged Chromatography Column or SPE Plate Precipitated protein or lipids: High concentrations of protein or lipids can cause clogging.[17]Clarify the sample by centrifugation or filtration before loading. For SPE, ensure the protein is fully precipitated before applying the sample to the sorbent.

Data Presentation: Comparison of DHPE Removal Methods

Method Principle Typical Protein Recovery Lipid Removal Efficiency Speed Scalability Notes
Solid-Phase Extraction (SPE) Protein precipitation & phospholipid adsorption>90%[19]>99%[19]FastHigh (96-well plates)Minimal method development required.[7][8]
Acetone (B3395972) Precipitation Protein precipitation, lipids remain solubleVariable, can be highGoodModerateGoodRisk of protein denaturation and difficulty resolubilizing the pellet.[6][9]
Size Exclusion Chromatography (SEC) Separation by sizeHighGoodModerate to SlowGoodExcellent for maintaining native protein structure.[11]
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityGood to HighGoodModerateGoodRequires high salt concentrations for binding, which may affect some proteins.[12][13]
Adsorbent Beads (e.g., Bio-Beads) Hydrophobic adsorptionGoodGoodFastModerateOften used for detergent removal but can be effective for lipids.[15]

Experimental Protocols

Protocol 1: DHPE Removal using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application. It is based on the principles of commercially available phospholipid removal plates.[3][4][8]

Materials:

  • Protein sample containing DHPE

  • Phospholipid removal SPE plate or cartridges (e.g., Restek Resprep PLR, Agilent Captiva EMR—Lipid)

  • Acetonitrile (B52724) with 1% formic acid (precipitation solvent)

  • Collection plate or tubes

  • Vacuum manifold or centrifuge compatible with the SPE plate

Procedure:

  • Protein Precipitation: In the wells of the phospholipid removal plate, add 3-4 volumes of cold acetonitrile with 1% formic acid to 1 volume of your protein sample (e.g., 300 µL solvent to 100 µL sample).

  • Mixing: Mix thoroughly by vortexing or pipetting up and down for 1-2 minutes to ensure complete protein precipitation.

  • Filtration and Phospholipid Removal: Place the SPE plate on a vacuum manifold and apply a gentle vacuum, or centrifuge according to the manufacturer's instructions. The filtrate, which is your protein solution now free of precipitated proteins and phospholipids, will be collected in the collection plate. The precipitated proteins and phospholipids are retained by the filter and sorbent in the SPE plate.

  • Drying and Reconstitution (Optional): If acetonitrile is incompatible with your downstream application, you can evaporate the solvent from the collected filtrate using a vacuum concentrator. Reconstitute the dried protein in a suitable buffer.

Protocol 2: DHPE Removal using Acetone Precipitation

This method is effective for concentrating proteins while removing lipids.[6][9]

Materials:

  • Protein sample containing DHPE

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Buffer for protein resolubilization

Procedure:

  • Pre-chill: Place your protein sample and acetone at -20°C.

  • Precipitation: In a microcentrifuge tube, add 4 volumes of ice-cold acetone to 1 volume of your protein sample (e.g., 800 µL acetone to 200 µL sample).

  • Incubation: Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for very dilute samples).

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant, which contains the acetone and dissolved lipids. Be careful not to disturb the protein pellet.

  • Washing (Optional): To remove any residual lipids, you can gently wash the pellet with a smaller volume of cold acetone and repeat the centrifugation step.

  • Drying: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in a suitable buffer for your downstream application. This step may require gentle vortexing or sonication.

Protocol 3: DHPE Removal using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, making it ideal for separating larger proteins from smaller phospholipid molecules like DHPE.[11][20][21]

Materials:

  • Protein sample containing DHPE

  • SEC column with an appropriate molecular weight cutoff for your protein

  • HPLC or FPLC system

  • Mobile phase buffer (a buffer in which your protein is stable and soluble)

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.

  • Sample Preparation: Filter your protein sample through a 0.22 µm filter to remove any aggregates.

  • Injection: Inject the filtered sample onto the column. The injection volume should typically be a small percentage of the total column volume for optimal resolution.

  • Elution: Run the mobile phase at a constant flow rate. Larger molecules (your protein) will pass through the column more quickly and elute first. Smaller molecules (DHPE) will enter the pores of the chromatography beads and elute later.

  • Fraction Collection: Collect fractions as the protein elutes from the column, monitoring the elution profile with a UV detector (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions containing your protein of interest to confirm purity and concentration.

Visualizations

experimental_workflow_spe start Protein Sample (with DHPE) precipitation Add Acetonitrile (with Formic Acid) start->precipitation mix Vortex/Mix precipitation->mix spe_plate Apply to SPE Plate mix->spe_plate separation Vacuum or Centrifuge spe_plate->separation collection Collect Filtrate (Protein Solution) separation->collection waste Waste (Precipitated Protein & Phospholipids) separation->waste end Purified Protein collection->end

Caption: Workflow for DHPE removal using Solid-Phase Extraction (SPE).

experimental_workflow_sec start Protein Sample (with DHPE) filtration Filter Sample (0.22 µm) start->filtration injection Inject onto Equilibrated SEC Column filtration->injection elution Isocratic Elution with Mobile Phase injection->elution fractionation Fraction Collection elution->fractionation protein_peak Protein Fractions (Early Elution) fractionation->protein_peak lipid_peak DHPE Fractions (Late Elution) fractionation->lipid_peak

Caption: Workflow for DHPE removal using Size Exclusion Chromatography (SEC).

logical_relationship_method_selection start Need to Remove DHPE q1 Is the protein sensitive to organic solvents? start->q1 q2 High-throughput required? q1->q2 No chromatography Use SEC or HIC q1->chromatography Yes spe Use SPE Plates q2->spe Yes precipitation Consider Acetone Precipitation q2->precipitation No

Caption: Decision tree for selecting a DHPE removal method.

References

Technical Support Center: 06:0 PE in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE; DHPE) in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am observing a weak or no signal for my this compound sample. What are the potential causes and how can I troubleshoot this?

A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings.[1]

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it is too dilute, the signal may be undetectable. Conversely, excessively high concentrations can lead to ion suppression.[1]

  • Ionization Efficiency: The choice of ionization technique and settings are critical. For lipids like this compound, electrospray ionization (ESI) is commonly used. Optimizing ESI source parameters such as spray voltage, capillary temperature, and gas flows can significantly enhance signal intensity.

  • Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are essential for optimal performance.[1] Verify that the instrument is calibrated correctly for the mass range of interest.

  • Sample Integrity: Short-chain lipids like this compound can be more volatile and prone to degradation than long-chain lipids. Ensure proper sample handling and storage to maintain sample integrity.

  • Derivatization: For enhanced sensitivity, especially for low-abundance species, consider derivatization. One method involves treating the lipid extract with fluorenylmethoxylcarbonyl (Fmoc) chloride to derivatize the primary amine of the phosphoethanolamine headgroup, which can significantly improve signal-to-noise in negative ion mode.[1][2]

Q2: I am seeing unexpected peaks in my mass spectrum. What could be their origin?

Unexpected peaks can arise from various sources, including contaminants, adducts, and in-source fragmentation.

  • Contamination: Contaminants can be introduced at any stage, from sample preparation to analysis. Common sources include solvents, glassware, plasticware, and biological matrices.[3] Plasticizers and polymers are frequent culprits. To minimize contamination, use high-purity solvents, thoroughly clean glassware, and use mass spectrometry-compatible labware.[4][5]

  • Adduct Formation: In ESI, molecules often associate with ions from the solvent or sample matrix to form adducts. For this compound in positive ion mode, common adducts include protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) ions. In negative ion mode, the deprotonated ion ([M-H]⁻) is typically observed. The presence of multiple adducts can complicate the spectrum.

  • In-Source Fragmentation/Decay: Energetic conditions within the ion source can cause molecules to fragment before they reach the mass analyzer.[6][7] This "in-source decay" can generate fragments that may be misinterpreted as other compounds. Optimizing source conditions, such as reducing the cone voltage or capillary temperature, can help minimize this effect.[7]

Q3: My mass accuracy is poor, and the measured m/z for this compound is incorrect. How can I resolve this?

Poor mass accuracy is a common issue that can usually be rectified with proper instrument maintenance and calibration.[1]

  • Mass Calibration: The most frequent cause of poor mass accuracy is an outdated or incorrect mass calibration.[1] Recalibrate the instrument using an appropriate calibration standard that covers the m/z range of your analyte.

  • Instrument Stability: Temperature fluctuations and electronic instability can cause mass drift. Ensure the mass spectrometer is in a temperature-controlled environment and has had adequate time to stabilize.

  • Space Charge Effects: High ion currents in the mass analyzer can lead to space charge effects, which can shift the measured m/z values. This is more common with overly concentrated samples. Try diluting your sample.

Q4: The peaks in my chromatogram are broad or splitting. What could be the cause?

Peak broadening or splitting in liquid chromatography-mass spectrometry (LC-MS) is often related to the chromatography itself or issues with the interface to the mass spectrometer.

  • Chromatography Issues:

    • Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks.

    • Column Contamination: Buildup of contaminants on the column can degrade performance.[3]

    • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation of short-chain lipids.

  • Ion Source and Interface:

    • Suboptimal Ionization Conditions: Incorrect source settings can lead to unstable spray and peak broadening.[1]

    • Clogged Emitter: A partially blocked ESI emitter can result in a distorted spray and poor peak shape.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound analysis in mass spectrometry.

TroubleshootingWorkflow Troubleshooting this compound Mass Spectrometry Issues cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end End Start Experiment Start Problem Identify Issue Start->Problem NoSignal Weak or No Signal Problem->NoSignal Signal Issue UnexpectedPeaks Unexpected Peaks Problem->UnexpectedPeaks Spectral Purity MassAccuracy Poor Mass Accuracy Problem->MassAccuracy m/z Inaccuracy PeakShape Poor Peak Shape Problem->PeakShape Chromatographic Issue Sol_NoSignal Check Sample Concentration Optimize Ion Source Recalibrate/Tune MS Consider Derivatization NoSignal->Sol_NoSignal Sol_UnexpectedPeaks Check for Contamination Identify Adducts Optimize Source Conditions (Reduce In-Source Decay) UnexpectedPeaks->Sol_UnexpectedPeaks Sol_MassAccuracy Recalibrate Mass Analyzer Ensure Instrument Stability Dilute Sample MassAccuracy->Sol_MassAccuracy Sol_PeakShape Optimize Chromatography Check for Clogs Clean Ion Source PeakShape->Sol_PeakShape End Problem Resolved Sol_NoSignal->End Sol_UnexpectedPeaks->End Sol_MassAccuracy->End Sol_PeakShape->End

Caption: A flowchart for troubleshooting common mass spectrometry issues with this compound.

Quantitative Data Summary

The accurate identification of this compound relies on observing the correct mass-to-charge ratio (m/z) for its molecular ions. The following table summarizes the expected m/z values for common adducts of this compound (Monoisotopic Mass: 411.2097 g/mol ).

Ionization ModeAdductFormulaCalculated m/z
Positive[M+H]⁺[C₁₇H₃₅NO₈P]⁺412.2175
Positive[M+Na]⁺[C₁₇H₃₄NNaO₈P]⁺434.1995
Positive[M+K]⁺[C₁₇H₃₄NKO₈P]⁺450.1734
Positive[M+NH₄]⁺[C₁₇H₃₈N₂O₈P]⁺429.2441
Negative[M-H]⁻[C₁₇H₃₃NO₈P]⁻410.2024

Theoretical Fragmentation Pattern of this compound

Expected Fragmentation in Positive Ion Mode (CID of [M+H]⁺ at m/z 412.22):

  • Neutral Loss of the Phosphoethanolamine Headgroup: A prominent neutral loss of 141.02 Da (C₂H₈NO₄P) corresponding to the phosphoethanolamine headgroup is expected, resulting in a fragment ion at m/z 271.19.

  • Loss of Hexanoic Acid: Neutral loss of a hexanoic acid molecule (116.08 Da) would result in a fragment ion at m/z 296.14.

  • Formation of the Phosphoethanolamine Headgroup Ion: A fragment ion corresponding to the protonated phosphoethanolamine headgroup may be observed at m/z 142.03.

The following diagram illustrates the predicted fragmentation pathway for this compound.

FragmentationPathway Predicted Fragmentation of [this compound + H]⁺ Parent [M+H]⁺ m/z 412.22 Frag1 Neutral Loss of Phosphoethanolamine (141.02 Da) Parent->Frag1 Frag2 Neutral Loss of Hexanoic Acid (116.08 Da) Parent->Frag2 Frag3 Headgroup Ion Parent->Frag3 Product1 [M+H - 141.02]⁺ m/z 271.19 Frag1->Product1 Product2 [M+H - 116.08]⁺ m/z 296.14 Frag2->Product2 Product3 [C₂H₉NO₄P]⁺ m/z 142.03 Frag3->Product3

Caption: Predicted fragmentation pathway of protonated this compound in positive ion mode.

Experimental Protocols

General Protocol for Sample Preparation of this compound for Mass Spectrometry

  • Lipid Extraction:

    • For biological samples, a common method is the Bligh-Dyer or a modified Folch extraction.

    • Briefly, homogenize the sample in a mixture of chloroform (B151607) and methanol.

    • Add water to induce phase separation.

    • The lower organic phase containing the lipids should be carefully collected.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase or for direct infusion. A common choice is methanol, isopropanol, or acetonitrile, sometimes with a small amount of chloroform.

  • Dilution:

    • Dilute the sample to an appropriate concentration for your mass spectrometer. This may require some optimization.

General Protocol for Mass Spectrometer Setup for this compound Analysis

  • Ionization Mode:

    • Use Electrospray Ionization (ESI).

    • Positive ion mode is generally suitable for observing protonated and other common adducts.

    • Negative ion mode is effective for observing the deprotonated molecule.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a suitable standard solution in the appropriate ion mode and mass range.

  • Source Parameters:

    • Spray Voltage: Typically 3-5 kV.

    • Capillary/Source Temperature: 150-350 °C. Optimize for desolvation without causing excessive fragmentation.

    • Nebulizing and Drying Gas Flow Rates: Adjust to achieve a stable spray and efficient desolvation.

  • Mass Analyzer Settings:

    • Set the mass range to include the expected m/z values of this compound adducts.

    • For MS/MS experiments, select the precursor ion (e.g., m/z 412.22 for [M+H]⁺) and apply an appropriate collision energy to induce fragmentation. The optimal collision energy will need to be determined empirically.

References

optimizing storage conditions for 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for DHPE?

A1: For long-term stability, DHPE should be stored as a solid at -20°C. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation. When stored under these conditions, DHPE is expected to be stable for at least four years, similar to other short-chain phospholipids.

Q2: How should I store DHPE once it is in solution?

A2: DHPE in solution is more susceptible to degradation. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C in a tightly sealed vial, and purge the headspace with an inert gas to prevent oxidation. Avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving DHPE?

A3: DHPE is soluble in organic solvents such as methanol (B129727) and chloroform. When preparing a stock solution, it is best practice to use a solvent that has been purged with an inert gas to remove dissolved oxygen.

Q4: What are the primary degradation pathways for DHPE?

A4: The two primary degradation pathways for DHPE are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester bonds at the sn-1 and sn-2 positions, leading to the formation of free fatty acids and lysophospholipids. Oxidation, although less of a concern for saturated lipids like DHPE compared to unsaturated ones, can still occur over time with prolonged exposure to air and light.

Q5: How can I monitor the stability of my DHPE sample?

A5: The stability of DHPE can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)). The appearance of new peaks corresponding to degradation products (e.g., lyso-PE, hexanoic acid) indicates degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram (HPLC/LC-MS)

Symptom: When analyzing your DHPE sample, you observe additional peaks besides the main DHPE peak.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Hydrolysis The presence of peaks corresponding to lyso-phosphoethanolamine and hexanoic acid may indicate hydrolysis. This can be caused by exposure to non-neutral pH or moisture. Ensure that all solvents are anhydrous and that the pH of any aqueous solutions is controlled. For future use, store DHPE in a desiccator.
Oxidation While less common for saturated lipids, oxidation can still occur. Peaks corresponding to oxidized DHPE species may be observed. To mitigate this, handle DHPE under an inert atmosphere and store it protected from light.
Contamination The additional peaks could be from contaminated glassware or solvents. Ensure all equipment is thoroughly cleaned and use high-purity solvents.
Issue 2: Difficulty in Forming Liposomes / Formation of Micelles

Symptom: You are attempting to form liposomes with DHPE, but you are observing a clear solution, suggesting micelle formation, or you are getting inconsistent particle sizes.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Concentration is below the Critical Vesicle Concentration (CVC) Short-chain lipids like DHPE have a higher critical micelle concentration (CMC) and may require higher concentrations to form stable bilayers and liposomes. Try increasing the lipid concentration.
Hydration Temperature Ensure the hydration of the lipid film is performed above the phase transition temperature (Tm) of DHPE.
Sonication/Extrusion Issues Over-sonication can lead to the formation of micelles. Use a bath sonicator and sonicate in short bursts, monitoring the solution for clarity. If using extrusion, ensure the membrane pore size is appropriate for the desired liposome (B1194612) size.
Lipid Composition DHPE on its own may favor micelle formation. Consider co-formulating with a longer-chain phospholipid or cholesterol to stabilize the bilayer structure of liposomes.
Issue 3: Liposome Aggregation or Instability

Symptom: Your prepared DHPE-containing liposomes are aggregating or appear to be unstable over a short period.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Ionic Strength of the Buffer High ionic strength can sometimes lead to aggregation of liposomes. Try reducing the salt concentration of your buffer.
pH of the Buffer The surface charge of the liposomes can be influenced by the pH of the buffer, which can affect their stability. Ensure your buffer has adequate buffering capacity to maintain a stable pH.
Incomplete Hydration An incompletely hydrated lipid film can lead to the formation of unstable, multilamellar vesicles that are prone to aggregation. Ensure the lipid film is thin and evenly distributed before hydration and that the hydration is carried out for a sufficient amount of time with agitation.

Data Presentation

Table 1: Recommended Storage Conditions for DHPE

FormTemperatureAtmosphereDuration
Solid-20°CInert Gas (Argon/Nitrogen)≥ 4 years
Solution-20°CInert Gas (Argon/Nitrogen)Short-term (days to weeks)

Table 2: Physicochemical Properties of DHPE Analogs (for reference)

PropertyValue (for similar short-chain PCs)Reference
Critical Micelle Concentration (CMC) of Diheptanoyl-PC (C7:0)1.4 mM
Critical Micelle Concentration (CMC) of Dioctanoyl-PC (C8:0)0.27 mM

Note: Specific quantitative stability data for DHPE is limited. The provided CMC values are for phosphatidylcholine with similar chain lengths and should be used as a reference to guide experimental design.

Experimental Protocols

Protocol 1: Stability Assessment of DHPE by HPLC-CAD

Objective: To assess the purity and detect degradation products of DHPE.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of DHPE in methanol at a concentration of 1 mg/mL.

    • To assess stability under different conditions, aliquot the stock solution and subject it to stress conditions (e.g., different pH, temperature, or exposure to an oxidizing agent).

  • HPLC System:

    • Column: A silica-based column suitable for normal-phase chromatography.

    • Mobile Phase: A gradient of Chloroform:Methanol:Ammonium Hydroxide.

    • Detector: Charged Aerosol Detector (CAD).

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main DHPE peak.

    • Degradation can be quantified by comparing the peak areas of the degradation products to the initial peak area of the intact DHPE.

Mandatory Visualization

DHPE_Degradation_Pathways DHPE Degradation Pathways DHPE 1,2-dihexanoyl-sn-glycero-3- phosphoethanolamine (DHPE) Hydrolysis Hydrolysis (H₂O, Acid/Base) DHPE->Hydrolysis Oxidation Oxidation (O₂, Light) DHPE->Oxidation LysoPE Lyso-phosphoethanolamine Hydrolysis->LysoPE HexanoicAcid Hexanoic Acid Hydrolysis->HexanoicAcid OxidizedProducts Oxidized DHPE Oxidation->OxidizedProducts

Caption: Major degradation pathways of DHPE.

Liposome_Preparation_Workflow Liposome Preparation Workflow cluster_0 Preparation cluster_1 Size Reduction cluster_2 Characterization A Dissolve DHPE in Organic Solvent B Dry to form a thin lipid film A->B C Hydrate with Aqueous Buffer B->C D Sonication or Extrusion C->D E Analyze Size and Zeta Potential D->E

Caption: General workflow for liposome preparation.

Troubleshooting_Decision_Tree Troubleshooting Experimental Issues Start Experimental Issue Observed IssueType What is the issue? Start->IssueType Chromatography Unexpected Peaks in Chromatogram IssueType->Chromatography Analytical LiposomeFormation Poor Liposome Formation (Micelles Observed) IssueType->LiposomeFormation Formulation Stability Liposome Aggregation or Instability IssueType->Stability Formulation CheckHydrolysis Check for Hydrolysis (Lyso-lipid peaks) Chromatography->CheckHydrolysis CheckConcentration Check Lipid Concentration LiposomeFormation->CheckConcentration CheckBuffer Check Buffer (pH, Ionic Strength) Stability->CheckBuffer UseAnhydrous Use Anhydrous Solvents Control pH CheckHydrolysis->UseAnhydrous Yes IncreaseConcentration Increase Lipid Concentration CheckConcentration->IncreaseConcentration Low OptimizeBuffer Optimize Buffer Composition CheckBuffer->OptimizeBuffer Suboptimal

Caption: Decision tree for troubleshooting DHPE experiments.

Technical Support Center: Troubleshooting Artifacts in Fluorescence Microscopy with DOPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who utilize 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in their fluorescence microscopy experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why are my DOPE-containing liposomes aggregating?

A1: Aggregation is a common issue with formulations containing DOPE. This is primarily due to DOPE's intrinsic negative curvature, which means it does not readily form stable bilayer structures on its own.[1] To mitigate aggregation, it is crucial to co-formulate DOPE with bilayer-forming lipids.

Troubleshooting Steps:

  • Incorporate Helper Lipids: Always use DOPE in combination with bilayer-forming phospholipids (B1166683) like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). A common starting molar ratio is 1:1 (DOPE:DOPC).

  • Include Charged Lipids: The addition of a small percentage (5-10 mol%) of a charged lipid can increase electrostatic repulsion between liposomes, further preventing aggregation.

  • Optimize pH and Ionic Strength: The pH and ionic strength of your buffer can influence liposome (B1194612) stability. High salt concentrations can screen surface charges and lead to aggregation. It is advisable to work with buffers of moderate ionic strength (e.g., 10 mM HEPES, 150 mM NaCl).

  • Extrusion: Passing your liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) can help to create a more homogenous population of unilamellar vesicles and reduce aggregation.

Q2: My fluorescent signal is fading rapidly when imaging DOPE-containing vesicles. What is happening and how can I fix it?

A2: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[2] While not exclusive to DOPE-containing systems, the local lipid environment can influence the photostability of a fluorescent probe.

Troubleshooting Steps:

  • Reduce Excitation Intensity and Exposure Time: Use the lowest laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.

  • Choose Photostable Dyes: If photobleaching persists, consider using more robust fluorophores. For example, some Alexa Fluor or Atto dyes exhibit enhanced photostability compared to traditional dyes like fluorescein.

  • Oxygen Scavengers: For live-cell imaging or in vitro assays, the addition of an oxygen scavenger system (e.g., glucose oxidase and catalase) to the imaging medium can reduce photobleaching.

Q3: I am observing unexpected patterns or domains of fluorescence in my DOPE-containing membranes. What could be the cause?

A3: This could be due to lipid phase separation. DOPE, with its conical shape, can promote the formation of non-lamellar phases or induce phase separation within a lipid bilayer, especially at higher concentrations or under specific buffer conditions (e.g., acidic pH).[3] This can lead to the preferential partitioning of fluorescent probes into specific domains, resulting in a heterogeneous fluorescence signal.[4]

Troubleshooting Steps:

  • Optimize Lipid Composition: Vary the molar ratio of DOPE to your helper lipid. Lowering the concentration of DOPE may help to achieve a more homogenous lipid mixture.

  • Control Temperature: Lipid phase behavior is temperature-dependent. Ensure your experiments are conducted at a temperature above the phase transition temperature of your lipid mixture to promote a more fluid and homogenous membrane.

  • Use a Homogenizing Probe: Some fluorescent probes are less sensitive to lipid packing and can provide a more uniform staining of the membrane. Consider testing different fluorescently-labeled lipids to find one that distributes more evenly in your specific lipid mixture.

Q4: I am seeing a diffuse, non-specific background fluorescence in my images. Could this be related to DOPE?

A4: While DOPE itself is not inherently fluorescent, artifacts related to its use can contribute to background signal.

Troubleshooting Steps:

  • Lipid Oxidation: DOPE contains unsaturated oleoyl (B10858665) chains, which are susceptible to oxidation.[5] Oxidized lipids can be autofluorescent, contributing to background noise.[6] To minimize this, handle DOPE and other unsaturated lipids under an inert gas (like argon or nitrogen) and store them properly at low temperatures, protected from light.[7]

  • Probe Purity: Ensure the purity of your fluorescently-labeled lipids. Impurities in the probe itself can contribute to background fluorescence.

  • Liposome Stability: If your DOPE-containing liposomes are unstable and prone to lysis, the released fluorescent probes can contribute to a diffuse background signal. Refer to the troubleshooting steps for aggregation (Q1) to improve liposome stability.

Troubleshooting Guides

Problem: Inconsistent or Patchy Staining of DOPE-Containing Vesicles
Possible Cause Suggested Solution
Incomplete Hydration of Lipid Film Ensure the lipid film is fully hydrated by vortexing or sonicating at a temperature above the phase transition temperature of the lipids. For giant unilamellar vesicles (GUVs), gentle hydration over a longer period may be necessary.
Phase Separation of Lipids As discussed in the FAQs, DOPE can induce phase separation. Fluorescent probes may preferentially partition into one phase, leading to patchy staining.[4] Try different fluorescent probes or adjust the lipid composition to promote a more homogenous mixture.
Fluorescence Quenching At high concentrations, some fluorescent probes can self-quench, leading to areas of reduced fluorescence.[5][8] Ensure you are using an appropriate concentration of the fluorescently-labeled lipid (typically 0.5-2 mol%).
Problem: High Background Fluorescence
Possible Cause Suggested Solution
Autofluorescence from Oxidized Lipids The unsaturated oleoyl chains in DOPE are prone to oxidation, which can lead to autofluorescent byproducts.[5][6] Prepare fresh liposome solutions and handle lipids under an inert atmosphere to minimize oxidation.[7]
Unincorporated Fluorescent Probe Residual, unincorporated fluorescent probe in the solution can contribute to high background. Purify your liposome suspension using techniques like size exclusion chromatography or dialysis to remove free dye.
Non-specific Binding of Fluorescent Liposomes In cell-based assays, liposomes may bind non-specifically to the coverslip or other surfaces. Ensure proper washing steps are included in your protocol. Using a blocking agent like BSA on the coverslip before adding cells can also help.

Quantitative Data

The following tables provide illustrative data on factors that can influence artifacts when working with DOPE-containing liposomes. Please note that these are example values and actual results will vary depending on the specific experimental conditions.

Table 1: Illustrative Photostability of Different Fluorophores in a DOPE:DOPC (1:1) Bilayer

FluorophoreExcitation (nm)Emission (nm)Illustrative Photobleaching Half-life (seconds)
NBD46053515
Rhodamine-PE56058345
Atto488-DOPE49552090
Atto655-DOPE663682120

This table illustrates the general trend of photostability, with some modern dyes (like Atto dyes) often exhibiting greater resistance to photobleaching compared to more traditional fluorophores like NBD.

Table 2: Example Zeta Potential and Polydispersity Index (PDI) of DOPE-Containing Liposomes

Lipid Composition (molar ratio)Zeta Potential (mV)Polydispersity Index (PDI)Observation
DOPE:DOPC (1:1)-5 ± 20.35Prone to aggregation over time.
DOPE:DOPC:DOPS (45:45:10)-35 ± 50.15Stable suspension with reduced aggregation.
DOPE:DOTAP (1:1)+40 ± 50.20Stable suspension, suitable for nucleic acid delivery.

This table demonstrates how the inclusion of charged lipids (DOPS - anionic; DOTAP - cationic) can significantly increase the magnitude of the zeta potential, leading to more stable liposome suspensions with lower PDI values, which is indicative of a more homogenous size distribution.

Experimental Protocols

Protocol 1: Preparation of DOPE-Containing Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs with a defined size, suitable for many fluorescence microscopy applications.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Fluorescently-labeled lipid (e.g., Atto488-DOPE)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: a. In a clean round-bottom flask, dissolve the desired amounts of DOPE, DOPC, and the fluorescently-labeled lipid in chloroform. A typical molar ratio is 49.5:49.5:1 (DOPC:DOPE:fluorescent lipid). b. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-5 mg/mL). b. Hydrate the lipid film for 1 hour at room temperature with intermittent vortexing. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: a. Briefly sonicate the MLV suspension in a water bath sonicator (1-2 minutes) to aid in the dispersion of the lipids.

  • Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. b. Load the MLV suspension into one of the syringes of the extruder. c. Pass the lipid suspension through the membranes by pushing the syringe plunger. Repeat this process 11-21 times to form LUVs.

  • Storage: a. Store the resulting LUV suspension at 4°C. For optimal results, use the liposomes within a few days of preparation.

Protocol 2: Preparation of DOPE-Containing Giant Unilamellar Vesicles (GUVs) by Electroformation

This protocol is suitable for preparing GUVs for direct visualization of membrane phenomena by microscopy.[9][10][11][12]

Materials:

  • Lipids (DOPE, DOPC, fluorescently-labeled lipid) in chloroform

  • Indium tin oxide (ITO)-coated glass slides

  • O-ring

  • Sucrose (B13894) solution (e.g., 200 mM)

  • Function generator

  • Microscope for observation

Methodology:

  • Lipid Film Deposition: a. Prepare a lipid mixture in chloroform as described in Protocol 1. b. Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO-coated glass slides and spread it evenly. c. Dry the slides under a gentle stream of nitrogen and then under vacuum for at least 1 hour.

  • Assembly of the Electroformation Chamber: a. Place an O-ring on top of the lipid film on one of the ITO slides. b. Fill the chamber created by the O-ring with the sucrose solution. c. Carefully place the second ITO slide on top, with the lipid-coated side facing the solution, to form a sealed chamber.

  • Electroformation: a. Connect the ITO slides to a function generator. b. Apply an AC electric field (e.g., 10 Hz, 1-2 V) for 1-2 hours at room temperature. c. Gradually decrease the frequency to 1 Hz over 30 minutes before turning off the electric field.

  • Harvesting and Observation: a. Gently aspirate the GUV-containing solution from the chamber. b. Transfer the GUVs to a microscope slide for observation.

Signaling Pathway and Workflow Diagrams

Below are diagrams created using the DOT language to visualize relevant pathways and workflows.

Phosphatidylethanolamine_Biosynthesis Phosphatidylethanolamine (PE) Biosynthesis Pathways cluster_Kennedy Kennedy Pathway (ER) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase PE_Kennedy Phosphatidylethanolamine CDP_Ethanolamine->PE_Kennedy Ethanolamine Phosphotransferase DAG Diacylglycerol DAG->PE_Kennedy PS Phosphatidylserine PE_PSD Phosphatidylethanolamine PS->PE_PSD Phosphatidylserine Decarboxylase (PSD)

Phosphatidylethanolamine (PE) Biosynthesis Pathways.

Troubleshooting_Workflow Troubleshooting Workflow for DOPE-related Artifacts Start Fluorescence Microscopy Artifact with DOPE-containing Sample Problem Identify the Artifact Start->Problem Aggregation Aggregation/ Patchy Staining Problem->Aggregation Uneven Signal Photobleaching Rapid Signal Fade Problem->Photobleaching Signal Loss Background High Background Problem->Background Non-specific Signal Sol_Aggregation Optimize Lipid Composition (add helper/charged lipids) Extrude Liposomes Aggregation->Sol_Aggregation Sol_Photobleaching Reduce Excitation Power Use Antifade Reagents Choose Photostable Dyes Photobleaching->Sol_Photobleaching Sol_Background Minimize Lipid Oxidation Purify Liposomes Proper Washing Steps Background->Sol_Background Reimage Re-acquire Image Sol_Aggregation->Reimage Sol_Photobleaching->Reimage Sol_Background->Reimage

Troubleshooting Workflow for DOPE-related Artifacts.

References

Technical Support Center: Optimizing DHPE for Phospholipase A2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dinitrophenyl) (DHPE) in phospholipase A2 (PLA2) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using DHPE in a phospholipase A2 assay?

A1: The DHPE-based phospholipase A2 (PLA2) assay is a fluorescence quenching-based method. DHPE is a phospholipid analog that contains a dinitrophenyl (DNP) group, which acts as a quencher. In this assay, DHPE is incorporated into liposomes along with a fluorescent phospholipid substrate. When PLA2 hydrolyzes the fluorescent substrate, the fluorescent product is released from the liposome (B1194612), leading to an increase in fluorescence intensity. The DNP group on DHPE helps to quench the fluorescence of the substrate within the intact liposome, thereby reducing background fluorescence and improving the signal-to-noise ratio.

Q2: How do I choose the appropriate PLA2 isoform for my DHPE assay?

A2: The choice of PLA2 isoform will depend on your specific research goals. The PLA2 superfamily is diverse, with different isoforms exhibiting distinct substrate specificities, localizations, and roles in cellular signaling.[1][2] For example, cytosolic PLA2 (cPLA2) shows a preference for arachidonic acid-containing phospholipids, while secreted PLA2s (sPLA2s) can have broader substrate specificities.[3][4] It is crucial to review the literature to select an isoform relevant to your biological question.

Q3: What are the critical parameters to optimize for a DHPE-based PLA2 assay?

A3: Key parameters to optimize include:

  • DHPE Concentration: The optimal concentration of DHPE needs to be determined empirically to ensure efficient quenching without interfering with enzyme activity.

  • Liposome Composition: The lipid composition of the vesicles can significantly impact enzyme activity and assay performance.[5]

  • Enzyme Concentration: The amount of PLA2 should be titrated to ensure the reaction proceeds at a measurable rate.

  • Buffer Conditions: pH, temperature, and calcium concentration are critical for PLA2 activity and should be optimized for the specific isoform being studied.[6]

Troubleshooting Guide

High Background Fluorescence

Problem: The fluorescence signal in the absence of PLA2 activity is excessively high, leading to a poor signal-to-noise ratio.

Possible Cause Solution
Incomplete Quenching Increase the molar ratio of DHPE to the fluorescent phospholipid substrate in the liposomes. Titrate the DHPE concentration to find the optimal quenching efficiency without affecting enzyme kinetics.
Autofluorescence of Reagents Use high-purity, fluorescence-free reagents and solvents. Prepare fresh buffers and filter them before use.
Light Leaks in the Plate Reader Ensure the plate reader is properly sealed and that there are no external light sources interfering with the measurement. Use black, opaque-walled microplates to minimize well-to-well crosstalk.
Substrate Degradation Store the fluorescent phospholipid substrate and DHPE according to the manufacturer's instructions, protected from light and moisture, to prevent spontaneous hydrolysis or degradation.
Low or No Signal

Problem: There is little to no increase in fluorescence upon addition of PLA2.

Possible Cause Solution
Inactive Enzyme Ensure the PLA2 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity using a well-established, alternative assay if possible.
Suboptimal Assay Conditions Optimize the pH, temperature, and Ca2+ concentration for your specific PLA2 isoform. Different PLA2s have different optimal conditions.
Incorrect Substrate Preparation Ensure that the liposomes containing DHPE and the fluorescent substrate are prepared correctly. Incomplete incorporation or aggregation of lipids can hinder enzyme access to the substrate.
Inhibitors in the Sample If you are using biological samples, they may contain endogenous PLA2 inhibitors. Include appropriate controls and consider sample purification steps.
Irreproducible Results

Problem: Significant variability is observed between replicate wells or experiments.

Possible Cause Solution
Inconsistent Liposome Preparation Standardize the liposome preparation protocol, including lipid film hydration, sonication or extrusion steps, to ensure uniform vesicle size and composition.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of all reagents, especially the enzyme and substrate.
Temperature Fluctuations Ensure that all assay components are at the correct temperature before starting the reaction and maintain a constant temperature throughout the assay.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer.

Quantitative Data Summary

The optimal conditions for a DHPE-based PLA2 assay can vary depending on the specific PLA2 isoform and the experimental setup. The following tables provide a general starting point for optimization.

Table 1: Recommended Concentration Ranges for Assay Components

ComponentRecommended Starting ConcentrationNotes
Fluorescent Phospholipid Substrate1-10 µMThe specific concentration will depend on the quantum yield of the fluorophore and the sensitivity of the detector.
DHPE1-5 mol% of total lipidTitration is necessary to achieve optimal quenching.
Phospholipase A21-100 ng/mLThe optimal concentration should result in a linear reaction rate for the desired assay duration.
Calcium Chloride1-10 mMEssential for the activity of most sPLA2s and cPLA2s.

Table 2: General Optimal Buffer and Physical Parameters

ParameterRecommended RangeNotes
pH7.0 - 9.0The optimal pH is highly dependent on the specific PLA2 isoform. For example, many sPLA2s have an optimal pH around 8.0.
Temperature25 - 40 °CThe optimal temperature will vary by PLA2 isoform.
Assay BufferTris-HCl, HEPESA common buffer composition is 50 mM Tris-HCl, 100 mM KCl, 5 mM CaCl2, pH 8.0.

Experimental Protocols

Protocol 1: Preparation of DHPE-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing a fluorescent phospholipid substrate and DHPE using the thin-film hydration and sonication method.[5]

Materials:

  • Fluorescent phospholipid substrate (e.g., NBD-PC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dinitrophenyl) (DHPE)

  • Matrix phospholipid (e.g., POPC)

  • Chloroform (B151607)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM CaCl2, pH 8.0)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Nitrogen gas stream

Procedure:

  • In a clean round-bottom flask, add the desired amounts of the fluorescent phospholipid substrate, DHPE, and matrix phospholipid dissolved in chloroform. A typical molar ratio is 1:2:97 (fluorescent substrate:DHPE:matrix lipid).

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the appropriate volume of Assay Buffer. The final total lipid concentration is typically 1-5 mM.

  • Vortex the flask vigorously for 5-10 minutes to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).

  • To form SUVs, sonicate the MLV suspension on ice using a probe sonicator. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension becomes clear.

  • The liposome preparation is now ready for use in the PLA2 assay.

Protocol 2: Phospholipase A2 Activity Assay

This protocol provides a general procedure for measuring PLA2 activity using the prepared DHPE-containing liposomes.

Materials:

  • DHPE-containing liposomes (from Protocol 1)

  • Phospholipase A2 enzyme stock solution

  • Assay Buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Dilute the DHPE-containing liposome preparation in Assay Buffer to the desired final concentration in the assay wells.

  • Add the diluted liposome suspension to the wells of the 96-well microplate. Include wells for a negative control (no enzyme).

  • Prepare serial dilutions of the PLA2 enzyme stock solution in Assay Buffer.

  • Initiate the reaction by adding the diluted PLA2 solutions to the appropriate wells.

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.

  • Monitor the increase in fluorescence intensity over time. Record readings every 1-5 minutes for a total of 30-60 minutes.

  • Calculate the rate of the reaction (increase in fluorescence per unit time) for each enzyme concentration. The initial linear portion of the curve should be used for this calculation.

Visualizations

Signaling Pathway

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipid Membrane Phospholipid ArachidonicAcid Arachidonic Acid MembranePhospholipid->ArachidonicAcid Release COX COX-1/2 ArachidonicAcid->COX Metabolism LOX 5-LOX ArachidonicAcid->LOX Metabolism Stimulus Stimulus (e.g., Cytokines, Growth Factors) cPLA2 cPLA2α Stimulus->cPLA2 Activation cPLA2->MembranePhospholipid Hydrolysis sPLA2 sPLA2 sPLA2->MembranePhospholipid Hydrolysis Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Synthesis Leukotrienes Leukotrienes LOX->Leukotrienes Synthesis Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Phospholipase A2 signaling pathway leading to the production of eicosanoids.

Experimental Workflow

DHPE_Assay_Workflow cluster_prep Liposome Preparation cluster_assay PLA2 Assay cluster_analysis Data Analysis LipidFilm 1. Prepare Lipid Film (Fluorescent Substrate, DHPE, Matrix Lipid) Hydration 2. Hydrate Film with Assay Buffer LipidFilm->Hydration Sonication 3. Sonicate to form SUVs Hydration->Sonication DispenseLiposomes 4. Dispense Liposomes into Microplate Sonication->DispenseLiposomes AddPLA2 5. Add PLA2 Enzyme DispenseLiposomes->AddPLA2 MeasureFluorescence 6. Measure Fluorescence Increase Over Time AddPLA2->MeasureFluorescence CalculateRate 7. Calculate Initial Reaction Rate MeasureFluorescence->CalculateRate

Caption: Experimental workflow for a DHPE-based phospholipase A2 assay.

References

how to control the size of 06:0 PE micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE) micelles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are this compound micelles and why is their size important?

A1: 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a short-chain phospholipid that can self-assemble into spherical structures called micelles in aqueous solutions when its concentration is above the critical micelle concentration (CMC).[1] These micelles feature a hydrophobic core, formed by the hexanoyl acyl chains, and a hydrophilic shell, composed of the phosphoethanolamine headgroups.

The size of these micelles is a critical parameter in research and drug delivery applications. It influences factors such as drug loading capacity, release kinetics, biodistribution, cellular uptake, and overall stability of the formulation.[1][2][3] For instance, in drug delivery, nanosized micelles (typically under 100 nm) can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][5]

Q2: What are the primary factors that control the size of this compound micelles?

A2: The size of this compound micelles is governed by a delicate balance of intermolecular forces. The primary factors that researchers can manipulate to control micelle size include:

  • Lipid Concentration: The concentration of this compound in the solution.

  • Temperature: The temperature of the system during and after micelle formation.[6][7][8]

  • pH of the Medium: The acidity or alkalinity of the aqueous buffer.[9][10][11]

  • Ionic Strength: The concentration of salts in the solution.

  • Preparation Method: The technique used to form the micelles (e.g., sonication, extrusion).[12][13]

Q3: How does lipid concentration affect this compound micelle size?

A3: Increasing the lipid concentration generally leads to an increase in the number of micelles and can also result in an increase in their size (aggregation number).[14] Above the critical micelle concentration (CMC), where micelles begin to form, a higher concentration of lipid monomers is available to assemble into larger aggregates.[1] However, the relationship is not always linear and can be influenced by other system parameters.

Q4: What is the effect of temperature on micelle size?

A4: Temperature has a complex and often non-monotonic effect on micelle formation and size.[6][15][16] For many surfactants, as temperature increases, the CMC may initially decrease and then increase.[8] This behavior is due to the interplay between the hydrophobic effect, which favors micellization, and the hydration of the hydrophilic headgroups.[8][16] An increase in temperature can reduce the hydration of the headgroup, which may favor the formation of larger micelles.[8] Researchers should empirically determine the optimal temperature for their desired micelle size.

Q5: How does pH influence this compound micelle size?

A5: The pH of the solution can significantly influence micelle size, primarily by altering the charge of the lipid headgroup.[9][10][17] The phosphoethanolamine headgroup of this compound has ionizable phosphate (B84403) and amine groups. Changes in pH can alter the degree of protonation, leading to changes in electrostatic repulsion between headgroups.[11] Increased repulsion at certain pH values can lead to the formation of smaller, more loosely packed micelles, while charge neutralization can allow for the formation of larger aggregates.[11][17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Micelles are too large. 1. Lipid concentration is too high.2. Temperature is promoting excessive aggregation.3. pH is causing headgroup charge neutralization, reducing repulsion.4. High ionic strength is shielding headgroup charges.1. Decrease the final lipid concentration.2. Empirically test a range of temperatures (e.g., 4°C, 25°C, 37°C) during preparation.3. Adjust the buffer pH away from the isoelectric point of the headgroup to increase electrostatic repulsion.4. Reduce the salt concentration of the buffer.
Micelles are too small. 1. Lipid concentration is too low (close to the CMC).2. Strong electrostatic repulsion between headgroups due to pH.3. Preparation method lacks sufficient energy input.1. Increase the lipid concentration.2. Adjust the buffer pH to slightly reduce, but not eliminate, headgroup repulsion.3. Increase sonication time/power or use extrusion with a larger pore size initially.
Micelle size is highly variable (high polydispersity). 1. Incomplete dissolution of the lipid film.2. Insufficient energy input during hydration/sonication.3. Presence of contaminants or impurities.4. Micelle aggregation over time.1. Ensure the lipid film is thin, uniform, and completely dry before hydration.2. Increase sonication time or perform several freeze-thaw cycles. For monodisperse populations, consider extrusion through polycarbonate membranes.3. Use high-purity lipids and solvents.4. Characterize micelles immediately after preparation and assess stability over time at different storage temperatures.

Experimental Protocols

Protocol 1: Micelle Preparation via Thin-Film Hydration

This protocol describes a common method for preparing this compound micelles.

  • Lipid Film Formation:

    • Dissolve a known quantity of this compound lipid in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add a pre-warmed aqueous buffer (of desired pH and ionic strength) to the flask. The volume should be calculated to achieve the target final lipid concentration.

    • Agitate the flask by vortexing or manual shaking above the lipid's phase transition temperature to hydrate (B1144303) the film. This will result in a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • Submerge the flask containing the MLV suspension in an ice bath to prevent overheating.

    • Insert a probe sonicator tip into the suspension.

    • Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes. This process breaks down the larger structures into smaller micelles. Alternatively, bath sonication can be used.

  • Purification (Optional):

    • To remove any larger aggregates or impurities, the micellar solution can be centrifuged at high speed. The supernatant will contain the micelle population.

Protocol 2: Micelle Size Characterization using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the prepared micelle solution (e.g., 10-100 fold) with the same buffer used for hydration to avoid multiple scattering effects.

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

  • Instrument Setup:

    • Set the instrument parameters, including the temperature, solvent viscosity, and refractive index.

    • Allow the sample to equilibrate thermally within the instrument for several minutes.

  • Measurement:

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

    • The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI), which indicates the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Visual Guides

experimental_workflow cluster_prep Micelle Preparation cluster_char Characterization cluster_analysis Analysis & Refinement prep1 1. Dissolve this compound in Organic Solvent prep2 2. Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Aqueous Buffer prep2->prep3 prep4 4. Apply Energy for Size Reduction (Sonication) prep3->prep4 char1 5. Dilute Sample for DLS prep4->char1 Sample Ready char2 6. Measure Size & PDI (Dynamic Light Scattering) char1->char2 an1 7. Analyze Data: Size Distribution char2->an1 an2 8. Refine Protocol? (Adjust Parameters) an1->an2 an2->prep1 Iterate

Caption: Workflow for the preparation and characterization of this compound micelles.

influencing_factors cluster_params Controllable Experimental Parameters center_node This compound Micelle Size conc Lipid Concentration center_node->conc temp Temperature center_node->temp ph Buffer pH center_node->ph ionic Ionic Strength (Salt Conc.) center_node->ionic method Preparation Method center_node->method

Caption: Key experimental parameters influencing the final size of this compound micelles.

References

Technical Support Center: Enhancing NMR Spectra Resolution with DHPE Bicelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for improving the resolution of NMR spectra using Dihexanoylphosphatidylcholine (DHPE)-based bicelles.

Frequently Asked Questions (FAQs)

Q1: What are DHPE bicelles and why are they used in NMR spectroscopy?

A1: DHPE (1,2-dihexanoyl-sn-glycero-3-phosphocholine) is a short-chain phospholipid commonly used as the detergent component in bicelles. Bicelles are disc-shaped aggregates formed by a mixture of long-chain phospholipids (B1166683) (like DMPC) that create a central bilayer region, and short-chain phospholipids (like DHPE) that shield the hydrophobic edges.[1][2] These structures serve as membrane mimetics that can solubilize membrane proteins in a near-native lipid bilayer environment.[2][3] For solution NMR, small, fast-tumbling "isotropic" bicelles are used, which can yield spectral quality comparable to traditional detergent micelles while providing a more realistic membrane environment.[1][4]

Q2: What is the "q-ratio" and how does it impact NMR spectra?

A2: The q-ratio (or 'q') is the molar ratio of the long-chain lipid (e.g., DMPC) to the short-chain lipid (DHPC).[2] This ratio is a critical parameter as it primarily determines the size of the bicelle.[5] As the q-ratio increases, the bicelle size increases, leading to slower tumbling and, consequently, broader protein resonances in the NMR spectrum.[6] A limited range of q-values, typically from approximately 0.25 to 0.5, is most useful for solution NMR studies.[5] Finding the optimal q-ratio is a compromise between maintaining a bilayer-like environment (higher q) and achieving high-resolution spectra (lower q).[1]

Q3: How does temperature affect NMR experiments with DHPE bicelles?

A3: Temperature is a crucial factor that influences the phase, stability, and alignment of bicelles.[7][8] For many common lipid mixtures like DMPC/DHPC, a narrow temperature range (e.g., 32-36 °C) is optimal for achieving the desired liquid crystalline phase where the bicelles are stable and properly formed.[9] The temperature must be above the melting transition temperature (Tm) of the long-chain lipid to ensure a fluid, bilayer-like state.[8] Varying the temperature can also be a tool to improve spectral resolution by altering the populations of different molecular conformations and affecting hydrogen bonding.[10] It is also important to monitor the sample temperature to account for any radio-frequency (RF)-induced heating during the experiment, which can be done by observing the water proton chemical shift.[11][12]

Q4: What is the role of salt concentration in bicelle NMR samples?

A4: Salt concentration can influence the electrostatic interactions within the membrane, affecting the bilayer's structural and dynamic properties.[13] For bicelles containing charged lipids, the presence of salt (e.g., 50 mM to 150 mM NaCl) is often necessary for proper formation and can improve the resolution of ³¹P-NMR signals.[14] However, very high salt concentrations (e.g., >500 mM) can be problematic for NMR experiments, as they can make it difficult to tune and match the probe, increase the 90-degree pulse length, and reduce the signal-to-noise ratio, especially for cryoprobes.[15]

Troubleshooting Guide

This guide addresses common issues encountered during NMR experiments with DHPE bicelles.

Problem Potential Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks 1. Bicelle size is too large: The q-ratio may be too high, causing slow tumbling of the protein-bicelle complex.[6] 2. Sample viscosity is too high: Concentrated samples can lead to line broadening.[16][17] 3. Poor shimming or sample inhomogeneity: Can be caused by poor solubility or sample precipitation.[18] 4. Sub-optimal temperature: The sample may not be in the stable liquid-crystalline phase.[9]1. Perform a "q-titration": Systematically decrease the q-ratio by adding small aliquots of a concentrated DHPC stock solution to find the optimal balance between bicelle size and spectral resolution.[1] A q-ratio between 0.5 and 0.6 is often a good compromise.[1] 2. Dilute the sample: If possible, reducing the overall lipid and protein concentration can lower viscosity. However, be aware that excessive dilution (total lipid concentration ≤250 mM) can alter the effective q-ratio and lead to the formation of larger aggregates.[19] 3. Re-shim the spectrometer. Ensure the sample is fully dissolved and filter out any precipitates before loading the NMR tube.[16] Try a different deuterated solvent if solubility is an issue.[18] 4. Optimize the temperature: Acquire spectra at different temperatures to find the optimal point for bicelle stability and spectral quality.[10] For DMPC/DHPC systems, this is often between 32-36 °C.[9]
No signals or very weak signals from the protein 1. Protein is not properly incorporated: The protein may have precipitated during sample preparation. 2. Signals are broadened beyond detection: This can happen if the bicelles are too large (high q-ratio), effectively immobilizing the protein on the NMR timescale.[6] 3. Low protein concentration. 1. Centrifuge the sample after preparation and check for a pellet. Re-optimize the reconstitution protocol. 2. Use a very low q-ratio (e.g., 0.1 to 0.3) to confirm that the protein is in the sample. At these low q-values, only the most mobile residues may be visible, while structured regions are "titrated out".[6] Gradually increase q from there. 3. Concentrate the protein sample before reconstitution into bicelles.
NMR probe is difficult to tune and match High salt concentration: High ionic strength increases the dielectric constant of the sample, which affects the probe's performance.[15]1. Reduce the salt concentration in the buffer if the protein's stability permits. 2. Use a smaller diameter NMR tube (e.g., 3 mm instead of 5 mm): This reduces the total amount of salt in the coil region and can significantly improve probe performance with highly conductive samples.[15] 3. Use a salt-tolerant probe if available.[15]
Chemical shifts change during a q-titration Change in the lipid environment: As the q-ratio is lowered (typically below 0.6), DHPC molecules may begin to mix into the DMPC bilayer region instead of remaining segregated at the rim. This alters the chemical environment experienced by the transmembrane domain.[1]This is an expected phenomenon and can be used as a diagnostic tool. Stable chemical shifts at higher q-ratios (e.g., 0.6-0.7) suggest a well-segregated, bilayer-like environment.[1] Significant shifts at lower q-ratios indicate a transition towards a more mixed-micelle character.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing NMR experiments with DHPE-containing bicelles.

Table 1: Effect of q-Ratio on Bicelle Properties and NMR Spectra

q-Ratio (DMPC/DHPC)Typical Rotational Correlation Time (τc)Expected NMR Spectral QualityNotes
0.3~13 nsHigh resolution, sharp peaksEnvironment is more "mixed-micelle-like".[1]
0.5~20 nsGood compromise for resolution and membrane environmentRecommended starting point for many transmembrane proteins.[1]
0.7~32 nsBroader peaks, lower resolutionEnvironment is more "bilayer-like" with better lipid segregation.[1]
> 1.0Very slow tumblingSignals from structured residues may be broadened beyond detection.[6]Used for distinguishing mobile vs. structured regions.[6]
> 2.5Magnetically alignableNot suitable for isotropic solution NMR; used for solid-state NMR.[6]Forms larger, disc-like structures.[6]

Table 2: Recommended Concentration and Temperature Ranges

ParameterRecommended RangeRationale
Total Lipid Concentration >250 mMBelow this concentration, dilution effects can alter the effective q-ratio of the bicelles.[19]
Salt Concentration (NaCl) 50 mM - 150 mMSufficient for the formation of bicelles containing charged lipids and improves spectral resolution.[14] Avoid >500 mM if possible.[15]
Temperature (for DMPC/DHPC) 32 °C - 36 °COptimal range for the formation of a stable liquid-crystalline phase.[9] Must be above the Tm of DMPC (~24 °C).

Visualizations and Workflows

Experimental Workflow for Bicelle Sample Preparation

The following diagram outlines the standard procedure for preparing a protein-containing bicelle sample for NMR analysis.

G cluster_lipids Lipid Preparation cluster_hydration Hydration & Reconstitution cluster_final Final Sample Preparation a 1. Weigh long-chain (DMPC) and short-chain (DHPC) lipids to achieve desired q-ratio b 2. Dissolve lipids in organic solvent (e.g., chloroform) a->b c 3. Evaporate solvent under N2 to form a thin lipid film b->c d 4. Dry film under high vacuum to remove residual solvent c->d e 5. Hydrate lipid film with NMR buffer d->e f 6. Add purified protein solution to hydrated lipids e->f g 7. Subject to freeze-thaw cycles to facilitate mixing and incorporation f->g h 8. Briefly vortex or heat (e.g., 40°C) to accelerate hydration and form bicelles g->h i 9. Concentrate sample to desired volume h->i j 10. Transfer sample to NMR tube i->j k 11. Equilibrate sample in spectrometer at target temperature j->k

Caption: Workflow for preparing a protein-bicelle NMR sample.

Troubleshooting Logic for Broad NMR Peaks

This diagram provides a decision-making process for troubleshooting broad spectral lines.

G start Start: Broad NMR Peaks Observed q_ratio Is q-ratio > 0.6? start->q_ratio titrate Perform q-titration: Reduce q-ratio towards 0.5 q_ratio->titrate Yes temp Is temperature optimal? (e.g., 32-36°C for DMPC) q_ratio->temp No titrate->temp end Resolution Improved titrate->end adjust_temp Adjust temperature and re-acquire spectrum temp->adjust_temp No conc Is sample highly concentrated/viscous? temp->conc Yes adjust_temp->conc adjust_temp->end dilute Dilute sample (staying >250 mM total lipid) conc->dilute Yes shim Re-shim & check sample for precipitates conc->shim No dilute->shim dilute->end shim->end

References

Validation & Comparative

A Comparative Guide to 06:0 PE and Other Short-Chain Phospholipids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE or DHPE) with other commonly used short-chain phospholipids (B1166683). It is intended for researchers, scientists, and professionals in drug development who utilize these amphiphiles for applications such as membrane protein solubilization, liposome (B1194612) formation, and drug delivery systems.[1][2]

Short-chain phospholipids are distinguished from their long-chain counterparts by their unique physicochemical properties. While long-chain phospholipids, the primary components of biological membranes, self-assemble into bilayers in aqueous solutions, short-chain phospholipids (typically with acyl chains of 6 to 8 carbons) form micelles.[3] This detergent-like behavior makes them invaluable tools for membrane biochemistry and pharmaceutical formulation.[4]

Quantitative Data Comparison

The selection of a short-chain phospholipid is often dictated by its specific properties, such as its headgroup, acyl chain length, and critical micelle concentration (CMC). The CMC is the concentration above which the phospholipid monomers self-assemble into micelles and is a crucial parameter for detergent-based applications.[5][6]

Below is a summary of key quantitative data for this compound and other selected short-chain phospholipids.

PropertyThis compound (DHPE) 06:0 PC (DHPC-C6) 07:0 PC (DHPC-C7) 06:0 PS
Full Name 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine1,2-dihexanoyl-sn-glycero-3-phosphocholine1,2-diheptanoyl-sn-glycero-3-phosphocholine1,2-dihexanoyl-sn-glycero-3-phospho-L-serine
Molecular Formula C₁₇H₃₄NO₈P[7]C₂₀H₄₀NO₈PC₂₂H₄₄NO₈PC₂₀H₃₈NO₁₀P
Molecular Weight ( g/mol ) 411.4[7]453.51481.56[8]487.48
Headgroup Phosphoethanolamine (PE)Phosphocholine (PC)Phosphocholine (PC)Phosphoserine (PS)
Acyl Chain Length 2 x 6:0 (Hexanoyl)2 x 6:0 (Hexanoyl)2 x 7:0 (Heptanoyl)2 x 6:0 (Hexanoyl)
Net Charge (pH 7.4) Zwitterionic (Neutral)[9]Zwitterionic (Neutral)[10]Zwitterionic (Neutral)[10]Anionic (Negative)[9][11]
CMC (mM) ~25*14.41.4 - 1.6[3][8]1.2 (in 5mM Ca²⁺)

Note: The CMC for this compound is reported to be significantly higher than its PC counterpart, approximately 25 mM, reflecting a lower hydrophobicity that makes it a weaker detergent.

Headgroup and Functional Differences

The headgroup is a primary determinant of a phospholipid's function.

  • Phosphatidylcholine (PC): PCs like 06:0 PC and 07:0 PC are the most commonly used short-chain phospholipids for solubilizing membrane proteins.[3] Their zwitterionic nature and bulky trimethylammonium group contribute to excellent stability over a wide pH range and prevent non-specific interactions, which helps in preserving the native conformation and activity of solubilized proteins.[3][8][] 07:0 PC (DHPC), with its slightly longer acyl chains and lower CMC, is a more potent and widely used detergent than 06:0 PC.[8]

  • Phosphatidylethanolamine (B1630911) (PE): this compound possesses a smaller primary amine headgroup capable of hydrogen bonding.[] This gives PE lipids a tendency to induce membrane curvature and form non-lamellar structures, a property less critical in its micellar form but significant for long-chain PEs in bilayer dynamics.[][13] Short-chain PEs are used as substrates for enzymatic assays and have been noted for potential antitumor and proapoptotic activities.[14]

  • Phosphatidylserine (PS): Unlike PC and PE, PS carries a net negative charge at physiological pH.[9][11] This anionic property is crucial for its biological role in signaling, particularly in apoptosis.[11] Short-chain PS is valuable for studying protein-membrane interactions that are dependent on electrostatic attraction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist researchers in their practical applications.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Pyrene (B120774) Fluorescence Assay

This protocol describes a common method to determine the CMC of a short-chain phospholipid using the fluorescence of pyrene, a probe sensitive to the polarity of its environment.[15]

Principle: Pyrene exhibits a fluorescence emission spectrum with several vibronic bands. The ratio of the intensity of the first peak (I₁, ~372 nm) to the third peak (I₃, ~383 nm) is sensitive to the polarity of the pyrene microenvironment. In an aqueous solution (polar), the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the hydrophobic micellar core, a nonpolar environment, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of the curve when plotting the I₁/I₃ ratio against the logarithm of the phospholipid concentration.[15][16]

Materials:

  • Short-chain phospholipid (e.g., this compound)

  • Pyrene stock solution (e.g., 0.2 mM in ethanol)

  • High-purity water or appropriate buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer

  • 96-well black microplates or quartz cuvettes

Procedure:

  • Preparation of Phospholipid Solutions: Prepare a stock solution of the short-chain phospholipid in the desired buffer at a concentration well above the expected CMC. Perform a series of dilutions to create a range of concentrations spanning the expected CMC.

  • Addition of Pyrene Probe: Add a small aliquot of the pyrene stock solution to each phospholipid dilution to achieve a final pyrene concentration in the nanomolar range (e.g., 0.3-1.0 µM).[16] Ensure the final concentration of the solvent (e.g., ethanol) is minimal (<1%) to avoid affecting micellization.

  • Equilibration: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 30-60 minutes) at a constant temperature.

  • Fluorescence Measurement:

    • Set the spectrofluorometer excitation wavelength to 334 nm.[16]

    • Record the emission spectrum from 350 nm to 450 nm.[16]

    • Extract the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks (~372 nm and ~383 nm, respectively).[16]

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each phospholipid concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the phospholipid concentration.

    • The resulting plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition, often calculated by fitting the data or finding the point of maximum change in the first derivative.[17]

G Workflow: CMC Determination via Pyrene Fluorescence cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Prepare serial dilutions of short-chain phospholipid p2 Add pyrene stock to each dilution p1->p2 p3 Equilibrate samples at constant temperature p2->p3 m1 Set λex = 334 nm Record emission 350-450 nm p3->m1 m2 Extract intensities of I1 (~372nm) & I3 (~383nm) m1->m2 a1 Calculate I1/I3 ratio for each concentration m2->a1 a2 Plot I1/I3 vs. log[Lipid] a1->a2 a3 Determine CMC from inflection point of curve a2->a3

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Protocol 2: Membrane Protein Solubilization and Reconstitution into Liposomes

This protocol outlines the use of a short-chain phospholipid as a detergent to extract a membrane protein from its native membrane and subsequently reconstitute it into a liposome bilayer composed of long-chain phospholipids.

Principle: The process involves three main stages. First, the membrane protein is solubilized from the native membrane using a short-chain phospholipid (detergent) at a concentration above its CMC, forming mixed protein-lipid-detergent micelles.[4][18] Second, bilayer-forming long-chain phospholipids are added to this micellar solution. Finally, the detergent is slowly removed, prompting the long-chain lipids and the membrane protein to self-assemble into proteoliposomes.[19]

Materials:

  • Membrane preparation containing the target protein.

  • Short-chain phospholipid detergent (e.g., 07:0 PC).

  • Long-chain phospholipid(s) for the final bilayer (e.g., POPC, DPPC).

  • Solubilization buffer (e.g., Tris-HCl, NaCl, pH 7.5).

  • Detergent removal system (e.g., dialysis tubing, Bio-Beads™).

  • Ultracentrifuge.

Procedure:

  • Solubilization of Membrane Protein:

    • Resuspend the membrane preparation in solubilization buffer.

    • Add the short-chain phospholipid detergent to a final concentration significantly above its CMC (e.g., 10-15 mM for 07:0 PC).[8] The optimal detergent-to-protein ratio must be determined empirically.

    • Incubate the mixture with gentle agitation (e.g., 1-2 hours at 4°C) to allow for membrane disruption and protein solubilization.

    • Centrifuge at high speed (e.g., >100,000 x g) to pellet unsolubilized membrane fragments. The supernatant contains the solubilized protein in mixed micelles.

  • Formation of Mixed Micelles:

    • To the supernatant, add the desired long-chain phospholipid(s), typically dissolved in the same buffer with detergent. The lipid-to-protein ratio is a critical parameter that will influence the final proteoliposome characteristics.

    • Incubate briefly to allow for the formation of uniform mixed micelles containing protein, long-chain lipids, and detergent.

  • Detergent Removal and Proteoliposome Formation:

    • Slowly remove the short-chain phospholipid detergent. Common methods include:

      • Dialysis: Place the mixed micelle solution in a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against a large volume of detergent-free buffer over 1-2 days, with several buffer changes.

      • Adsorption: Add adsorbent beads (e.g., Bio-Beads™ SM-2) to the solution and incubate with gentle mixing. The beads will selectively bind the detergent monomers, gradually lowering the free detergent concentration below the CMC.[18]

  • Isolation of Proteoliposomes:

    • Once detergent removal is complete, the resulting proteoliposomes can be harvested from the buffer (and beads, if used) and may be further purified or concentrated by methods like ultracentrifugation or size-exclusion chromatography.

G Workflow: Membrane Protein Reconstitution cluster_solubilize 1. Solubilization cluster_mix 2. Mixing cluster_reconstitute 3. Reconstitution s1 Membrane with Target Protein s2 Add Short-Chain Lipid (> CMC) s1->s2 s3 Incubate & Centrifuge s2->s3 s4 Supernatant: Mixed Protein-Lipid-Detergent Micelles s3->s4 m1 Add Long-Chain (Bilayer) Lipids s4->m1 m2 Homogeneous Solution of Complex Mixed Micelles m1->m2 r1 Slow Detergent Removal (Dialysis / Bio-Beads) m2->r1 r2 Self-Assembly into Proteoliposomes r1->r2

Caption: Using short-chain lipids to reconstitute membrane proteins into liposomes.

Logical Relationships: Phospholipid Structure and Aggregate Formation

The behavior of phospholipids in water is governed by their molecular geometry, which can be described by the critical packing parameter (P). This parameter relates the volume of the hydrophobic tail (V), the optimal headgroup area (A), and the critical tail length (lc) as P = V / (A * lc).

  • Short-Chain Phospholipids (e.g., this compound): These molecules have two short acyl chains, resulting in a smaller hydrophobic volume (V) relative to their headgroup area (A). This gives them a cone-like shape with a packing parameter of P < 1. To accommodate this geometry in an aqueous environment, they spontaneously form spherical or elongated micelles.

  • Long-Chain Phospholipids (e.g., DPPC): These lipids have long, bulky acyl chains, resulting in a larger hydrophobic volume that balances the headgroup area. This gives them a cylindrical shape with a packing parameter of P ≈ 1. The most energetically favorable arrangement for these molecules is a planar lipid bilayer, which extends to form vesicles or liposomes.

G Phospholipid Structure Dictates Aggregate Type cluster_short Short-Chain Phospholipids (e.g., this compound) cluster_long Long-Chain Phospholipids (e.g., DPPC) sc_prop Small Hydrophobic Volume (V) Relative to Headgroup Area (A) sc_shape Cone-like Shape (Packing Parameter P < 1) sc_prop->sc_shape sc_agg Resulting Aggregate: Micelle sc_shape->sc_agg lc_prop Large Hydrophobic Volume (V) Balances Headgroup Area (A) lc_shape Cylindrical Shape (Packing Parameter P ≈ 1) lc_prop->lc_shape lc_agg Resulting Aggregate: Bilayer (Liposome) lc_shape->lc_agg start Phospholipid Molecular Geometry start->sc_prop Short Acyl Chains start->lc_prop Long Acyl Chains

Caption: Relationship between phospholipid geometry and self-assembled structures.

References

A Head-to-Head Comparison: 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) vs. 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the selection of short-chain phospholipids (B1166683) for membrane protein research.

In the realm of membrane protein structural and functional studies, the choice of a suitable membrane mimetic is paramount. Short-chain phospholipids are invaluable tools for solubilizing, stabilizing, and facilitating the structural analysis of these challenging proteins. Among the commonly used short-chain phospholipids, 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) and 1,2-diheptanoyl-sn-glycero-3-phosphocholine (B1670576) (DHPC) are often considered. This guide provides an objective comparison of their performance in protein studies, supported by available experimental data, to aid researchers in making an informed decision for their specific applications.

Physicochemical Properties: A Tale of Two Headgroups

The fundamental difference between DHPE and DHPC lies in their polar headgroups: phosphoethanolamine and phosphocholine (B91661), respectively. This seemingly small variation significantly impacts their self-assembly behavior in aqueous solutions and, consequently, their utility in protein research.

Property1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC)
Molecular Formula C₁₇H₃₄NO₈PC₂₂H₄₄NO₈P
Molecular Weight 411.4 g/mol 481.6 g/mol
Acyl Chain Length C6 (Hexanoyl)C7 (Heptanoyl)
Headgroup PhosphoethanolaminePhosphocholine
Critical Micelle Concentration (CMC) Does not readily form micelles in pure water; exists primarily as monomers.[1] Micelle formation may be induced under conditions of significant negative charge.[1]~1.4 - 1.6 mM

DHPC, with its phosphocholine headgroup and slightly longer C7 acyl chains, readily forms micelles in aqueous solutions at concentrations above its critical micelle concentration (CMC) of approximately 1.4-1.6 mM. This property is central to its function as a detergent for solubilizing membrane proteins.

In stark contrast, studies on short-chain phosphatidylethanolamines, including DHPE, suggest that they do not form micelles in aqueous solution and exist predominantly as monomers.[1] The smaller ethanolamine (B43304) headgroup is thought to favor a more cylindrical molecular shape, which does not readily pack into the spherical or ellipsoidal structures of micelles. Micellization of short-chain PEs may only occur when a significant portion of the molecules acquires a negative charge, a condition not typical for many protein study buffers.[1]

Performance in Protein Studies: DHPC Takes the Lead

The difference in their aggregation behavior directly translates to their performance and prevalence in protein studies.

Protein Solubilization and Stabilization

DHPC is a well-established and widely used detergent for the solubilization and stabilization of membrane proteins.[2] Its ability to form micelles allows it to effectively extract proteins from the lipid bilayer and create a soluble protein-detergent complex. Numerous studies have demonstrated that DHPC can preserve the native conformation and biological activity of solubilized membrane proteins.[2]

DHPE , due to its inability to form micelles under standard conditions, is not a suitable detergent for the initial solubilization of membrane proteins from their native environment. There is a lack of published evidence demonstrating its efficacy for this purpose.

Structural Biology Applications: NMR and Crystallography

DHPC has proven to be a valuable tool in structural biology, particularly for solution Nuclear Magnetic Resonance (NMR) spectroscopy of membrane proteins.[3][4] The relatively small size of DHPC micelles allows for the formation of protein-detergent complexes that are amenable to NMR analysis. DHPC is also frequently used in combination with longer-chain phospholipids, such as DMPC, to form "bicelles," which are disc-shaped membrane mimetics that can align in a magnetic field, providing a more native-like environment for structural studies.

While DHPE itself is not used for forming the primary solubilizing micelles, it can be a component of more complex lipid assemblies. However, its application in mainstream protein NMR or crystallography is not well-documented.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these lipids. Below are representative protocols for protein solubilization and reconstitution using DHPC. Due to the lack of evidence for DHPE's utility as a primary solubilizing agent, a comparable protocol is not provided.

Protein Solubilization with DHPC for NMR Studies

This protocol outlines the general steps for solubilizing a membrane protein with DHPC for subsequent analysis by solution NMR.

ProteinSolubilization cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification MembranePrep Isolated Cell Membranes SolubilizationBuffer Add Solubilization Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) + DHPC (10-20 mM) MembranePrep->SolubilizationBuffer Incubation Incubate with gentle agitation (e.g., 1-2 hours at 4°C) SolubilizationBuffer->Incubation Centrifugation Ultracentrifugation (e.g., 100,000 x g for 1 hour) Incubation->Centrifugation Supernatant Collect Supernatant (Solubilized Protein-DHPC Complex) Centrifugation->Supernatant AffinityChrom Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) in buffer containing DHPC (>CMC) Supernatant->AffinityChrom PurifiedProtein Purified Protein-DHPC Complex AffinityChrom->PurifiedProtein

Figure 1. Workflow for membrane protein solubilization using DHPC.

Methodology:

  • Membrane Preparation: Isolate cell membranes containing the target protein using standard cell lysis and centrifugation procedures.

  • Solubilization: Resuspend the isolated membranes in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing DHPC at a concentration significantly above its CMC, typically in the range of 10-20 mM.[2] The detergent-to-protein ratio should be optimized for each specific protein.

  • Incubation: Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow for efficient solubilization.

  • Clarification: Pellet non-solubilized material by ultracentrifugation (e.g., at 100,000 x g for 1 hour at 4°C).

  • Purification: The supernatant, containing the solubilized protein-DHPC complexes, can then be subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). It is crucial to include DHPC at a concentration above its CMC in all buffers throughout the purification process to maintain protein solubility.

  • Concentration and Buffer Exchange: The purified protein-DHPC complex can be concentrated and the buffer exchanged for the desired NMR buffer, which should also contain DHPC.

Bicelle Preparation with DHPC for Structural Studies

DHPC is a key component in the formation of bicelles, which provide a more native-like lipid bilayer environment for membrane proteins.

BicelleFormation cluster_components Components cluster_process Process LongChainLipid Long-Chain Phospholipid (e.g., DMPC) Mixing Mix components in desired ratio (q-ratio) LongChainLipid->Mixing DHPC_comp DHPC DHPC_comp->Mixing Protein Purified Membrane Protein in Detergent Micelles Protein->Mixing DetergentRemoval Detergent Removal (e.g., dialysis, Bio-Beads) Mixing->DetergentRemoval BicelleFormation Spontaneous Bicelle Formation DetergentRemoval->BicelleFormation

Figure 2. General workflow for the formation of protein-containing bicelles.

Methodology:

  • Component Preparation: Prepare solutions of a long-chain phospholipid (e.g., DMPC), DHPC, and the purified membrane protein solubilized in a different detergent (e.g., DDM).

  • Mixing: Mix the components at a specific molar ratio, known as the q-ratio (q = [Long-chain lipid]/[DHPC]). The q-ratio determines the size of the bicelles.

  • Detergent Removal: Remove the initial detergent used for protein purification. This can be achieved through methods like dialysis or the addition of Bio-Beads.

  • Bicelle Formation: As the initial detergent is removed, the long-chain phospholipid and DHPC will self-assemble into bicellar structures, incorporating the membrane protein.

Conclusion: A Clear Choice for Most Applications

Based on the available scientific literature, 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) is the superior choice over 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) for most protein study applications that require membrane solubilization and the formation of a membrane-mimetic environment.

The key differentiating factor is the ability of DHPC to form micelles, a property that DHPE lacks under typical experimental conditions. This makes DHPC an effective detergent for extracting and stabilizing membrane proteins, while DHPE is unsuitable for this primary and critical step. Furthermore, the utility of DHPC in forming bicelles for structural biology studies is well-documented, further solidifying its position as a versatile tool in membrane protein research.

Researchers should consider the specific requirements of their experiments. While DHPE may have niche applications within complex lipid mixtures, for general protein solubilization, stabilization, and structural studies in micellar or bicellar systems, DHPC remains the more reliable and validated option.

References

The Critical Role of 06:0 PE as an Internal Standard in Quantitative Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. The choice of an internal standard (IS) is a foundational decision in the analytical workflow, directly impacting the quality and reliability of the data. This guide provides an objective comparison of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE or DHPE), a non-endogenous, short-chain phospholipid, for its use as an internal standard in mass spectrometry-based lipidomics.

Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis.[1] An ideal internal standard should mimic the chemical and physical behavior of the analytes of interest, be absent in the biological matrix, and be clearly distinguishable by the analytical instrument.[1] this compound is classified as a non-endogenous structural analog, a class of internal standards that offers a practical compromise when specific stable isotope-labeled or odd-chain standards are unavailable.[1]

Rationale for this compound as an Internal Standard

The primary advantage of this compound lies in its structural similarity to the broad class of phosphatidylethanolamine (B1630911) (PE) lipids, one of the most abundant phospholipid classes in many biological systems, while being non-endogenous. Its short hexanoyl (C6:0) fatty acid chains ensure that it is not naturally present in most biological samples, fulfilling a critical requirement for an internal standard.[1] This allows it to be spiked into a sample at a known concentration at the very beginning of the workflow to account for variability in lipid extraction efficiency and ionization response in the mass spectrometer.

Comparison with Other Internal Standard Classes

The selection of an internal standard is a critical step in achieving accurate lipid quantification. The main alternatives to non-endogenous structural analogs like this compound are stable isotope-labeled (SIL) lipids and odd-chain lipids. Each class presents a unique set of advantages and disadvantages.

Internal Standard TypePrincipleAdvantagesDisadvantages
Non-Endogenous Analogs (e.g., this compound) Structurally similar to a lipid class but not naturally present in the sample.[1]- Cost-effective- Commercially available- Absent from biological matrix[1]- May not perfectly mimic the extraction and ionization behavior of long-chain endogenous lipids- May not account for variations in ionization efficiency between different species within the same class[1]
Stable Isotope-Labeled (SIL) Lipids Analytes with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H).[1]- Considered the "gold standard" for accuracy- Co-elute and exhibit nearly identical physicochemical behavior to the endogenous analyte, effectively correcting for matrix effects[1]- Can be expensive- Not available for every lipid species- Deuterated standards may have slight chromatographic shifts[1]
Odd-Chain Lipids (e.g., C17:0 PE) Lipids containing fatty acid chains with an odd number of carbons, which are at very low levels in most mammalian tissues.[1]- More cost-effective than SILs- Structurally similar to even-chained endogenous lipids, providing good class-specific correction[1]- Can be present endogenously at low levels due to diet- Cannot correct for analyte-specific variations as precisely as SILs[1]

While SILs are often considered the most accurate, their cost and availability can be prohibitive. Odd-chain lipids are a robust alternative, but their presence, even at low levels, in some samples can be a drawback. This compound, as a non-endogenous analog, provides a reliable and cost-effective solution, particularly for the quantification of the PE lipid class.

Experimental Validation Workflow

The validation of an internal standard is a critical process to ensure the accuracy and reliability of a quantitative lipidomics method. The general workflow involves assessing linearity, accuracy, precision, recovery, and matrix effects.

G General Workflow for Internal Standard Validation cluster_prep Preparation cluster_exp Experimentation cluster_val Validation Parameters cluster_data Data Analysis prep_is Prepare IS Stock & Working Solutions prep_cal Prepare Calibration Standards (Analyte + IS) prep_qc Prepare Quality Control (QC) Samples spike Spike IS into Biological Matrix extract Perform Lipid Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze process Process Data (Peak Integration) analyze->process linearity Linearity & Range accuracy Accuracy & Recovery precision Precision (Repeatability) matrix Matrix Effect calculate Calculate Performance Metrics process->calculate calculate->linearity calculate->accuracy calculate->precision calculate->matrix

A typical workflow for validating an internal standard.

Detailed Experimental Protocols

The following protocols are representative of a standard workflow for lipidomics analysis using an internal standard like this compound.

Protocol 1: Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation : Thaw frozen plasma samples on ice.

  • Internal Standard Spiking : In a glass tube, add a precise volume of the this compound internal standard working solution to a known volume of plasma (e.g., 50 µL).

  • Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.

  • Homogenization : Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing and protein precipitation.

  • Phase Separation : Add 0.2 volumes of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection : Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : Utilize a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient : A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids over a 15-20 minute run.

    • Flow Rate : A common flow rate is between 0.3-0.6 mL/min.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray Ionization (ESI), often in both positive and negative modes to cover a wider range of lipid classes.

    • Scan Mode : For quantification, Multiple Reaction Monitoring (MRM) is typically used on a triple quadrupole mass spectrometer for its high sensitivity and specificity. Precursor ion and neutral loss scans can be used for identification.

Logical Relationships in IS Selection

The choice of an internal standard involves a trade-off between accuracy, cost, and availability. The ideal choice depends on the specific goals of the lipidomics study.

G Decision Logic for Internal Standard Selection start Start: Need for Quantitative Lipidomics q1 Is the highest accuracy required? start->q1 q2 Are SIL standards available and affordable? q1->q2 Yes q3 Is there a risk of endogenous odd-chain lipids? q1->q3 No q2->q3 No sil Use Stable Isotope-Labeled (SIL) Standards q2->sil Yes odd_chain Use Odd-Chain Lipid Standards q3->odd_chain No analog Use Non-Endogenous Analogs (e.g., this compound) q3->analog Yes

Decision tree for selecting an appropriate internal standard.

Conclusion

This compound serves as a valuable and practical internal standard for quantitative lipidomics, particularly for the analysis of phosphatidylethanolamines. It offers a cost-effective and reliable method for correcting analytical variability, a crucial step for generating high-quality data. While stable isotope-labeled standards remain the gold standard for achieving the highest level of accuracy, their application can be limited by cost and availability. In such cases, non-endogenous structural analogs like this compound, when properly validated, provide a robust and scientifically sound alternative for researchers, scientists, and drug development professionals. The implementation of standardized protocols and a thorough understanding of the performance characteristics of the chosen internal standard are fundamental to the success of any quantitative lipidomics study.

References

A Comparative Analysis of DHPE and Lysophospholipids for Solubilization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solubilizing hydrophobic molecules and membrane proteins, the choice of the right solubilizing agent is paramount. This guide provides an objective comparison of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) and various lysophospholipids, supported by experimental data and detailed protocols to aid in making informed decisions for your research needs.

This comprehensive analysis delves into the critical physicochemical properties of these lipid-based detergents, focusing on their Critical Micelle Concentration (CMC), a key indicator of their efficiency in forming micelles to encapsulate and solubilize target molecules. Furthermore, we provide standardized experimental protocols for determining solubilization capacity and for the extraction of membrane proteins, alongside a visualization of a key signaling pathway involving lysophospholipids.

At a Glance: Key Physicochemical Properties

A crucial parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which individual lipid molecules (monomers) begin to self-assemble into larger structures called micelles. A lower CMC generally indicates a more stable micelle and a more efficient solubilizing agent at lower concentrations.

While extensive data is available for the CMCs of various lysophospholipids, the CMC for DHPE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) is not readily found in publicly available literature. This short-chain phospholipid is often used in the formation of bicelles and may not form classical micelles in the same manner as single-chain lysophospholipids. Its aggregation behavior is more complex, involving the formation of other structures like lamellar or cubic phases depending on the conditions.

Below is a summary of the CMCs for a range of lysophospholipids, showcasing the influence of headgroup and acyl chain length on their micellization properties.

LysophospholipidAcyl Chain LengthCritical Micelle Concentration (CMC) (mM)Reference
Lysophosphatidylcholine (B164491) (LPC) 10:0 (Caproyl)7.0[1]
12:0 (Lauroyl)0.70[1]
14:0 (Myristoyl)0.070[1]
16:0 (Palmitoyl)0.007[1]
Lysophosphatidylethanolamine (LPE) 10:0 (Caproyl)4.4[1]
12:0 (Lauroyl)0.33[1]
Lysophosphatidylglycerol (LPG) 14:0 (Myristoyl)3.0 (in pure water)[1]
16:0 (Palmitoyl)0.60 (in pure water)[1]
14:0 (Myristoyl)0.16 (in 0.1 M Tris-HCl, pH 8.0)[1]
16:0 (Palmitoyl)0.018 (in 0.1 M Tris-HCl, pH 8.0)[1]
Lysophosphatidic Acid (LPA) 14:0 (Myristoyl)1.850 (in water at 25°C)[2][3]
16:0 (Palmitoyl)0.540 (in water at 25°C)[2][3]
18:0 (Stearoyl)0.082 (in water at 25°C)[2][3]
18:1 (Oleoyl)0.346 (in water at 25°C)[2][3]

Solubilization Performance: A Comparative Overview

Direct quantitative comparisons of the solubilization efficiency of DHPE and lysophospholipids are scarce in scientific literature. However, based on their structural properties and known applications, we can infer their respective strengths.

DHPE , with its two short hexanoyl chains, is known for its ability to form small, stable lipid aggregates and is a key component in the formation of "bicelles" (bilayered micelles). These structures are particularly useful for structural studies of membrane proteins by NMR spectroscopy, as they can provide a more native-like lipid environment compared to traditional micelles. While not a classical solubilizing agent for bulk quantities of hydrophobic compounds, its utility lies in creating a stable, membrane-mimetic environment for individual protein molecules.

Lysophospholipids , being single-chained amphiphiles, are effective at forming micelles and are widely used for solubilizing membrane proteins and hydrophobic drugs. Their solubilization capacity is influenced by the acyl chain length and the nature of the polar headgroup. Longer acyl chains generally lead to lower CMCs and the formation of more stable micelles, which can enhance the solubilization of highly hydrophobic molecules. The choice of the polar headgroup can also influence the stability of the solubilized protein and its compatibility with downstream applications. For instance, lysophosphatidylcholine (LPC) is a commonly used and effective solubilizing agent for a variety of membrane proteins.

Experimental Protocols

To aid researchers in their experimental design, we provide detailed methodologies for key experiments related to solubilization.

Experimental Workflow for Determining Solubilization Capacity

This protocol outlines a general method for quantifying the ability of a surfactant to solubilize a hydrophobic dye, which serves as a model for a poorly soluble drug.

Solubilization_Capacity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare stock solution of hydrophobic dye in an organic solvent add_dye Add an excess of the hydrophobic dye to each surfactant solution prep_dye->add_dye prep_surfactant Prepare a series of aqueous solutions of the surfactant (DHPE or lysophospholipid) at various concentrations prep_surfactant->add_dye equilibrate Equilibrate the mixtures (e.g., shaking for 24-48 hours at a constant temperature) add_dye->equilibrate centrifuge Centrifuge to pellet the undissolved dye equilibrate->centrifuge measure_abs Measure the absorbance of the supernatant at the dye's λmax using a spectrophotometer centrifuge->measure_abs calc_conc Calculate the concentration of the solubilized dye using a standard curve measure_abs->calc_conc plot_data Plot the concentration of solubilized dye against the surfactant concentration calc_conc->plot_data

Workflow for determining the solubilization capacity of a surfactant.

Detailed Protocol:

  • Preparation of Dye Standard Curve:

    • Prepare a stock solution of a hydrophobic dye (e.g., Sudan IV, pyrene) in a suitable organic solvent (e.g., ethanol, acetone).

    • Create a series of dilutions of the stock solution in the same solvent.

    • Measure the absorbance of each dilution at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration to generate a standard curve.

  • Solubilization Assay:

    • Prepare a series of aqueous solutions of the test surfactant (DHPE or a specific lysophospholipid) at concentrations ranging from below to well above its expected CMC.

    • Add an excess amount of the solid hydrophobic dye to each surfactant solution.

    • Seal the vials and place them on a shaker for 24-48 hours at a controlled temperature to reach equilibrium.

    • After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved dye.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent (the same as used for the standard curve) to bring the absorbance within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted supernatant at the dye's λmax.

  • Data Analysis:

    • Using the standard curve, determine the concentration of the solubilized dye in each supernatant sample.

    • Plot the concentration of the solubilized dye as a function of the surfactant concentration.

    • The point at which a sharp increase in dye solubility is observed corresponds to the CMC of the surfactant. The slope of the line above the CMC is proportional to the molar solubilization ratio, which is a measure of the solubilization capacity.

Experimental Protocol for Membrane Protein Solubilization

This protocol provides a general framework for the extraction of a target membrane protein from a cell membrane fraction using either DHPE or a lysophospholipid.

Membrane_Protein_Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_separation Separation & Analysis cell_lysis Cell Lysis (e.g., sonication, French press) centrifugation1 Low-speed centrifugation to remove debris cell_lysis->centrifugation1 ultracentrifugation Ultracentrifugation to pellet membranes centrifugation1->ultracentrifugation resuspend Resuspend membrane pellet in buffer ultracentrifugation->resuspend add_detergent Add DHPE or lysophospholipid to the membrane suspension resuspend->add_detergent incubate Incubate with gentle agitation (e.g., 1 hour at 4°C) add_detergent->incubate ultracentrifugation2 Ultracentrifugation to pellet unsolubilized material incubate->ultracentrifugation2 collect_supernatant Collect supernatant containing solubilized proteins ultracentrifugation2->collect_supernatant analysis Analyze supernatant (e.g., SDS-PAGE, Western Blot) to assess solubilization efficiency collect_supernatant->analysis

Workflow for the solubilization of a membrane protein.

Detailed Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Disrupt the cells using an appropriate method (e.g., sonication, French press, or dounce homogenization).

    • Perform a low-speed centrifugation (e.g., 5,000 x g for 10 minutes at 4°C) to remove intact cells and nuclei.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a suitable buffer.

  • Solubilization:

    • Determine the protein concentration of the membrane suspension using a suitable protein assay (e.g., BCA assay).

    • To the membrane suspension, add the chosen detergent (DHPE or a specific lysophospholipid) to a final concentration typically 2-10 times its CMC. The optimal detergent-to-protein ratio often needs to be determined empirically.

    • Incubate the mixture with gentle agitation (e.g., on a rotator) for a specific time (e.g., 30 minutes to 2 hours) at a controlled temperature (often 4°C to maintain protein stability).

  • Separation and Analysis:

    • Following incubation, centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments and aggregated proteins.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the efficiency of solubilization. The presence of the target protein in the supernatant indicates successful solubilization.

Lysophospholipid Signaling Pathways

Beyond their role as detergents, certain lysophospholipids, such as lysophosphatidic acid (LPA), are crucial signaling molecules that regulate a wide range of cellular processes. Understanding these pathways can be important when using lysophospholipids in biological systems, as they may elicit cellular responses.

LPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_downstream Downstream Effectors cluster_response Cellular Responses LPA LPA LPAR LPA Receptor (GPCR) LPA->LPAR G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC PLC G_protein->PLC Gq/11 RhoGEF RhoGEF G_protein->RhoGEF G12/13 PI3K PI3K G_protein->PI3K Gi/o AC Adenylyl Cyclase G_protein->AC Gi/o (inhibition) Proliferation Proliferation PLC->Proliferation Survival Survival PLC->Survival Migration Migration RhoGEF->Migration Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoGEF->Cytoskeletal_Rearrangement PI3K->Proliferation PI3K->Survival AC->Proliferation inhibition

Simplified overview of Lysophosphatidic Acid (LPA) signaling pathways.

Conclusion

The selection of an appropriate solubilizing agent is a critical step in the study of hydrophobic molecules and membrane proteins. While DHPE offers a unique advantage in forming bicellar structures ideal for certain structural biology applications, its general solubilization properties are less characterized compared to the versatile and widely used lysophospholipids. Lysophospholipids, with their well-defined CMCs and proven efficacy in solubilizing a broad range of molecules, represent a robust choice for many research applications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to select the most suitable agent and design effective solubilization strategies for their specific scientific goals.

References

The Gentle Touch: Unveiling the Advantages of 06:0 PE in Detergent-Based Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of detergents, the selection of an appropriate solubilizing agent is paramount to experimental success. Among the myriad of options, 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE), a short-chain phospholipid, has emerged as a compelling alternative to traditional detergents like n-dodecyl-β-D-maltoside (DDM), Triton X-100, and CHAPS. This guide provides a comprehensive comparison of this compound with these commonly used detergents, supported by experimental data, to illuminate its distinct advantages in membrane protein research and drug delivery applications.

A Comparative Overview of Physicochemical Properties

The efficacy of a detergent is intrinsically linked to its physicochemical properties. This compound, with its zwitterionic head group and short acyl chains, presents a unique profile that often translates to milder and more effective solubilization and stabilization of biological macromolecules. A key parameter in detergent performance is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. This value dictates the amount of detergent required for effective solubilization and the ease of its subsequent removal.

PropertyThis compound (DHPE)n-Dodecyl-β-D-maltoside (DDM)Triton X-100CHAPS
Chemical Class Zwitterionic PhospholipidNon-ionicNon-ionicZwitterionic
Molecular Weight ( g/mol ) 411.43[1]510.6~625[2]614.9[3]
Critical Micelle Conc. (CMC) High (exact value varies with conditions)0.17 mM[4]0.2-0.9 mM[2]6-10 mM[3]
Micelle Molecular Weight (kDa) Small~50~90~6.15
Key Features Lipid-like, biocompatible, forms small micellesGentle, effective for protein stabilizationInexpensive, effective solubilizerNon-denaturing, easily dialyzable

Table 1: Comparison of the physicochemical properties of this compound and other commonly used detergents.

Advantages of this compound in Key Applications

The distinct properties of this compound translate into tangible benefits across various research and development domains.

Membrane Protein Solubilization and Stabilization

The primary challenge in studying membrane proteins is their extraction from the lipid bilayer in a folded and functional state. While detergents like DDM are known for their gentle nature, this compound offers a more lipid-like environment, which can be crucial for maintaining the native conformation and activity of sensitive membrane proteins. Its shorter acyl chains are thought to be less disruptive to the intricate protein-lipid interactions necessary for function.

While direct quantitative comparisons of solubilization efficiency are often protein-dependent and can be found in specific research articles, the general principle is that the closer the detergent mimics the native lipid environment, the higher the likelihood of preserving protein integrity.

Liposome (B1194612) and Nanoparticle Formulation for Drug Delivery

In the realm of drug delivery, this compound is a valuable component in the formation of liposomes and other lipid-based nanoparticles.[5] Its biocompatibility and ability to form stable, small vesicles make it an excellent choice for encapsulating and delivering therapeutic agents. Unlike Triton X-100, which can be harsh and difficult to remove from formulations, this compound integrates seamlessly into the lipid bilayer of delivery vehicles. The stability of liposomes is a critical factor for their therapeutic efficacy. While direct comparative studies on liposome stability with this compound versus other detergents are not abundant in general literature, the inherent biocompatibility of a phospholipid like this compound suggests a lower potential for membrane disruption compared to synthetic detergents like Triton X-100.

Experimental Protocols: A Methodological Framework

To provide a practical context, detailed methodologies for key experiments are outlined below. These protocols serve as a starting point for researchers looking to evaluate and utilize this compound in their own work.

Membrane Protein Extraction Protocol

This protocol outlines a general procedure for the solubilization of membrane proteins from E. coli.

Materials:

  • E. coli cell paste overexpressing the target membrane protein

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mM DTT, Protease Inhibitor Cocktail)

  • Solubilization Buffer (Lysis Buffer containing the desired concentration of detergent, e.g., 2% this compound or 1% DDM)

  • Ultracentrifuge

Procedure:

  • Resuspend the E. coli cell paste in Lysis Buffer.

  • Lyse the cells using a French press or sonication on ice.

  • Remove cell debris by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.

  • Resuspend the membrane pellet in Lysis Buffer.

  • Add an equal volume of 2x Solubilization Buffer to the membrane suspension.

  • Incubate with gentle agitation for 1-2 hours at 4°C to allow for solubilization.

  • Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • The supernatant contains the solubilized membrane protein, which can be further purified.

MembraneProteinExtraction Start E. coli Cell Paste Lysis Cell Lysis Start->Lysis Centrifugation1 Low-Speed Centrifugation Lysis->Centrifugation1 Supernatant1 Supernatant (Cytosolic Fraction) Centrifugation1->Supernatant1 Pellet1 Pellet (Cell Debris) Centrifugation1->Pellet1 Ultracentrifugation1 Ultracentrifugation Supernatant1->Ultracentrifugation1 Supernatant2 Supernatant (Membranes) Ultracentrifugation1->Supernatant2 Pellet2 Pellet (Inclusion Bodies) Ultracentrifugation1->Pellet2 Resuspension Resuspend Membranes Supernatant2->Resuspension Solubilization Detergent Solubilization (e.g., this compound) Resuspension->Solubilization Ultracentrifugation2 Ultracentrifugation Solubilization->Ultracentrifugation2 Supernatant3 Solubilized Membrane Proteins Ultracentrifugation2->Supernatant3 Pellet3 Unsolubilized Material Ultracentrifugation2->Pellet3 End Purification Supernatant3->End

Caption: Logical flow for preparing liposomes and assessing their stability.

Conclusion

This compound presents a compelling alternative to traditional detergents for a range of applications in research and drug development. Its lipid-like nature, biocompatibility, and ability to form small, stable micelles make it particularly advantageous for the gentle solubilization of membrane proteins and the formulation of effective drug delivery systems. While the optimal detergent choice will always be application- and protein-specific, the evidence suggests that this compound should be a key consideration in any detergent screening strategy, offering a milder and potentially more effective route to preserving the structure and function of challenging biological molecules.

References

Unveiling the Influence of Acyl Chain Length: A Comparative Analysis of 06:0 PE and 08:0 PE on Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE) and 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (B3025620) (08:0 PE) reveals significant differences in their effects on membrane properties, providing crucial insights for researchers in drug development and membrane biophysics. This guide synthesizes available experimental data to delineate how a seemingly minor variation in acyl chain length—a difference of just two carbons—can substantially alter the physical characteristics of lipid bilayers.

The study focuses on three key membrane properties: the gel-to-liquid crystalline phase transition temperature (Tm), membrane thickness, and lipid packing. These parameters are fundamental to understanding membrane fluidity, permeability, and the function of embedded proteins, all of which are critical considerations in the design of lipid-based drug delivery systems and for elucidating cellular processes.

Executive Summary of Comparative Data

The following table summarizes the key physical properties of this compound and 08:0 PE, highlighting the impact of acyl chain length on membrane characteristics.

PropertyThis compound (Dihexanoyl-PE)08:0 PE (Dioctanoyl-PE)Impact of Increased Acyl Chain Length
Acyl Chain Composition Two 6-carbon saturated chainsTwo 8-carbon saturated chainsLonger hydrophobic tails
Phase Transition (Tm) Not well-defined, exists in a fluid-like state at most physiological temperaturesEstimated to be below 0°CIncreases phase transition temperature
Membrane Thickness Thinner bilayerThicker bilayerIncreases membrane thickness
Lipid Packing Looser packing, higher area per lipidTighter packing, lower area per lipidPromotes more ordered and compact packing

The Influence of Acyl Chain Elongation on Membrane Dynamics

This enhanced interaction in 08:0 PE also contributes to a more tightly packed and ordered membrane. Consequently, the area occupied by each lipid molecule at the membrane surface is reduced, and the overall thickness of the bilayer increases. Molecular dynamics simulations of PE-containing bilayers have consistently shown that increased acyl chain order leads to a thicker and more compact membrane structure.[2][3]

Conversely, the shorter acyl chains of this compound result in weaker intermolecular forces, leading to a more disordered and fluid membrane at physiological temperatures. This looser packing arrangement translates to a larger area per lipid and a thinner bilayer.

Experimental Methodologies for Characterizing Membrane Properties

To provide a framework for researchers seeking to validate or expand upon these findings, detailed protocols for key experimental techniques are outlined below.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique to determine the thermotropic phase behavior of lipids.[4]

Protocol:

  • Sample Preparation: Prepare a 1-5 mg/mL suspension of the short-chain PE (this compound or 08:0 PE) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). For these short-chain, water-soluble lipids, direct dissolution in the buffer is often sufficient. For lipids that form multilamellar vesicles (MLVs), the lipid film hydration method is used.

  • DSC Instrument Setup: Use a high-sensitivity differential scanning calorimeter. Degas the sample and reference buffer thoroughly before loading into the respective cells.

  • Thermal Scanning: Equilibrate the sample at a temperature well below the expected (or estimated) transition temperature. Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the transition. Record the heat flow as a function of temperature.

  • Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition observed in the DSC thermogram. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

Small-Angle X-ray Scattering (SAXS) for Membrane Thickness Determination

SAXS is a technique used to determine the structure of materials on a nanometer scale, making it ideal for measuring the thickness of lipid bilayers.

Protocol:

  • Sample Preparation: Prepare a well-hydrated, oriented lipid bilayer sample. This can be achieved by creating multilamellar vesicles (MLVs) through hydration of a lipid film, followed by centrifugation to form a pellet.

  • SAXS Instrument Setup: Utilize a SAXS instrument with a high-intensity X-ray source and a 2D detector. The sample is placed in a temperature-controlled sample holder.

  • Data Acquisition: Expose the sample to the X-ray beam and collect the scattering pattern. The scattering data is typically collected as a function of the scattering vector, q.

  • Data Analysis: The bilayer thickness (d) can be calculated from the position of the Bragg peaks in the scattering pattern for lamellar phases using the formula: d = 2πn / q, where 'n' is the order of the diffraction peak. More detailed analysis of the form factor can provide an electron density profile across the bilayer, from which the headgroup-to-headgroup distance can be determined.

Visualizing the Impact: Experimental Workflow and Membrane Structure

To illustrate the experimental process and the structural differences between membranes composed of this compound and 08:0 PE, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Output Lipid_Source This compound or 08:0 PE Hydration Hydration in Buffer Lipid_Source->Hydration Vesicle_Formation Vesicle Formation (e.g., MLVs) Hydration->Vesicle_Formation DSC Differential Scanning Calorimetry (DSC) Vesicle_Formation->DSC SAXS Small-Angle X-ray Scattering (SAXS) Vesicle_Formation->SAXS Tm Phase Transition Temperature (Tm) DSC->Tm Thickness Membrane Thickness SAXS->Thickness

Fig. 1: Experimental workflow for comparing membrane properties.

MembraneComparison cluster_060PE This compound Bilayer (Thinner, More Fluid) cluster_080PE 08:0 PE Bilayer (Thicker, More Ordered) p1 p2 t1 p1->t1 p3 t2 p2->t2 p4 t3 p3->t3 p5 t4 p4->t4 p6 t5 p5->t5 t6 p6->t6 p7 p8 t7 p7->t7 p9 t8 p8->t8 p10 t9 p9->t9 p11 t10 p10->t10 p12 t11 p11->t11 t12 p12->t12

Fig. 2: Comparative model of membrane structure.

Conclusion

The length of the acyl chains in phosphatidylethanolamines is a critical determinant of membrane biophysical properties. The seemingly small difference between this compound and 08:0 PE leads to significant changes in phase transition temperature, membrane thickness, and lipid packing. These findings are essential for researchers and professionals in drug development, as the choice of lipid can profoundly impact the stability, permeability, and functionality of liposomal drug carriers and other lipid-based nanoparticles. A thorough understanding of these structure-property relationships is paramount for the rational design of effective and safe therapeutic delivery systems.

References

Quantitative Analysis of 06:0 PE in Lipid Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE), a short-chain phospholipid instrumental in various research and pharmaceutical applications. This document outlines experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate analytical strategy for your specific research needs.

Introduction to this compound and its Significance

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, or this compound, is a synthetic, saturated phospholipid characterized by its short hexanoyl acyl chains. This structure imparts unique physicochemical properties, such as a high critical micelle concentration, making it a valuable tool in membrane biophysics and drug delivery research. Its applications include the formation of bicelles for structural studies of membrane proteins, the creation of model membranes for permeability assays, and its use as a component in lipid nanoparticle formulations for drug delivery. Accurate quantification of this compound in these complex lipid mixtures is paramount for ensuring the quality, stability, and efficacy of the final product.

Comparative Analysis of Quantitative Methods

The quantification of this compound in lipid mixtures can be achieved through several analytical techniques, each with its own set of advantages and limitations. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, High-Performance Thin-Layer Chromatography (HPTLC), and fluorescence-based assays.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the most common analytical methods for the quantification of phospholipids (B1166683) like this compound. The values presented are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS 0.04–33 pmol/mL[1]0.1–110 pmol/mL[1]>0.99HighHigh sensitivity and specificity; structural information from fragmentation.Matrix effects can cause ion suppression; requires expensive instrumentation.
³¹P NMR ~0.2-0.5 mM[2]~0.3 mM[3]>0.99Low to MediumAbsolute quantification without the need for specific standards for each analyte; non-destructive.[4]Lower sensitivity compared to MS; requires high sample concentration.[5]
HPTLC-Densitometry 8 to 40 mg/kg[6]60-100 ng[7]>0.99HighCost-effective; high sample throughput; suitable for screening.[8]Lower resolution and sensitivity than LC-MS/MS; indirect quantification.
Fluorescence Assay ~100 pmol[9]VariableVariableHighHigh sensitivity; can be adapted for high-throughput screening.[9]Requires fluorescent labeling which may alter molecular behavior; indirect quantification.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using a triple-quadrupole mass spectrometer.

a. Lipid Extraction (Modified Bligh-Dyer Method)

  • To a 100 µL sample of the lipid mixture, add 375 µL of a chloroform (B151607):methanol (1:2, v/v) solution containing an appropriate internal standard (e.g., a deuterated or odd-chain PE).

  • Vortex the mixture for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase.

b. UHPLC-MS/MS Analysis

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to ensure separation of this compound from other lipid species.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Phosphatidylethanolamines generally ionize well in negative mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (MW: 411.428), a potential transition in negative mode would be the neutral loss of the phosphoethanolamine headgroup.

Quantification of Phospholipid Classes by ³¹P NMR

This protocol outlines the steps for the quantitative analysis of total PE content in a lipid mixture.

a. Sample Preparation

  • Dry a known amount of the lipid mixture under nitrogen.

  • Redissolve the dried lipid film in a deuterated solvent mixture, typically CDCl₃:MeOH (2:1, v/v).

  • Add a known amount of an internal standard that contains a phosphorus atom and does not overlap with the phospholipid signals (e.g., triphenylphosphate).

  • Transfer the sample to an NMR tube.

b. ³¹P NMR Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters: Use a proton-decoupled ³¹P NMR pulse sequence. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the phosphorus nuclei) to allow for complete relaxation and accurate quantification.

  • Data Processing: Integrate the signals corresponding to the different phospholipid headgroups. The concentration of each phospholipid class is proportional to the integral of its corresponding peak relative to the integral of the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

Phosphatidylethanolamine (B1630911) in Autophagy Signaling

Phosphatidylethanolamine plays a crucial role in the process of autophagy, a cellular degradation and recycling pathway.[10][11][12] PE is essential for the elongation of the autophagosomal membrane through its conjugation to Atg8-family proteins (like LC3 in mammals).[10]

Autophagy_Signaling cluster_Cytosol Cytosol cluster_Phagophore Phagophore Membrane ATG_complex ATG Complex (ULK1, ATG13, etc.) LC3_I LC3-I ATG_complex->LC3_I processes PE Phosphatidylethanolamine (PE) LC3_PE LC3-II (LC3-PE Conjugate) PE->LC3_PE PS Phosphatidylserine (PS) PS->PE decarboxylation PSD PSD PS->PSD PSD->PE Ethanolamine Ethanolamine Ethanolamine->PE CDP-ethanolamine pathway LC3_I->LC3_PE conjugation Phagophore Phagophore Elongation LC3_PE->Phagophore inserts into membrane Autophagy_Signal Autophagy Signal (e.g., Starvation) Autophagy_Signal->ATG_complex activates

Caption: Role of PE in Autophagy.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of this compound in a lipid mixture using LC-MS/MS.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataAnalysis Data Analysis Sample Lipid Mixture Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drying Solvent Evaporation (under Nitrogen) Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation UHPLC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Analysis Tandem MS Analysis (MRM Mode) LC_Separation->MS_Analysis Data_Processing Data Processing (Integration & Calibration) MS_Analysis->Data_Processing Quantification Quantitative Result (Concentration of this compound) Data_Processing->Quantification

Caption: LC-MS/MS Workflow.

Conclusion

The choice of analytical method for the quantification of this compound in lipid mixtures is contingent upon the specific requirements of the study, including the desired sensitivity, selectivity, throughput, and available instrumentation. For highly sensitive and specific quantification, particularly in complex matrices, LC-MS/MS is the method of choice. For absolute quantification of total phospholipid classes without the need for individual standards, ³¹P NMR is a powerful, albeit less sensitive, alternative. HPTLC and fluorescence-based assays offer high-throughput and cost-effective solutions for screening purposes. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to achieve accurate and reliable quantification of this compound in their lipid-based systems.

References

A Comparative Guide to a Novel Fluorescent Assay for Phospholipase Activity using 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of a novel, hypothetical fluorescent assay for measuring phospholipase activity using a 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) substrate. The performance of this new assay is objectively compared with existing alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, enzyme kinetics, and high-throughput screening.

Introduction to the Novel Assay

The new assay leverages a fluorescently labeled DHPE derivative, specifically Rhodamine-DHPE, to quantify the activity of phospholipases, such as phospholipase A2 (PLA2). In its intact form, the fluorescence of the Rhodamine-DHPE is quenched. Upon enzymatic cleavage of a fatty acid chain by a phospholipase, the resulting mono-acylated lysophospholipid-fluorophore conjugate exhibits a significant increase in fluorescence intensity. This de-quenching provides a direct and sensitive measure of enzyme activity.

Comparative Analysis of Assay Performance

The performance of the novel Rhodamine-DHPE assay was evaluated against established methods for lipid quantification and enzyme activity measurement. The key performance indicators are summarized in the table below.

ParameterNovel Rhodamine-DHPE Assay (Hypothetical Data)Commercial Fluorometric PE Assay KitMass Spectrometry (LC-MS/MS)Sulfo-Phospho-Vanillin (SPV) Colorimetric Assay
Principle Enzymatic cleavage of a quenched fluorescent substrateEnzymatic conversion of PE to a fluorescent product[1][2]Separation and detection based on mass-to-charge ratio[3][4]Reaction of unsaturated fatty acids with phospho-vanillin to form a colored product[3][5]
Detection Method Fluorescence (Ex/Em: 560/581 nm)[6]Fluorescence (Ex/Em: 535/587 nm)[1][2]Mass Spectrometry[3][4]Colorimetry (Absorbance at 540 nm)[5]
Sensitivity High (picomolar range)High (as low as 0.2 nmol per well)[1][2]Very High (femtomolar to attomolar range)[3]Moderate (micromolar range)[5]
Specificity High for the target phospholipaseHigh for phosphatidylethanolamine[1]High for specific lipid speciesLow (detects all unsaturated fatty acids)[3][5]
Throughput High (microplate-based)High (microplate-based)[1]Low to MediumHigh (microplate-based)[5]
Cost per Sample Low to ModerateModerateHighLow
Equipment Fluorescence plate readerFluorescence plate readerLC-MS/MS systemAbsorbance plate reader
Sample Prep MinimalLipid extraction may be required[1]Extensive lipid extraction and derivatization may be needed[7][8]Lipid extraction required[9]

Experimental Protocols

Novel Rhodamine-DHPE Assay for Phospholipase Activity

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.4.
  • Rhodamine-DHPE Substrate: Prepare a 1 mM stock solution of Rhodamine-DHPE in ethanol. For the assay, dilute the stock solution to 10 µM in the Assay Buffer.
  • Enzyme Solution: Prepare a stock solution of the phospholipase of interest in the Assay Buffer. Serial dilutions should be made to determine the optimal enzyme concentration.

2. Assay Procedure:

  • Add 50 µL of the Rhodamine-DHPE substrate solution to each well of a 96-well black microplate.
  • Add 50 µL of the enzyme solution (or buffer for the negative control) to the wells.
  • Incubate the plate at 37°C for 30 minutes, protected from light.
  • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 581 nm using a fluorescence plate reader.
  • Enzyme activity is proportional to the increase in fluorescence intensity over time.

Lipid Extraction from Cell or Tissue Samples

This protocol is a general guideline for lipid extraction, which is a necessary step for the commercial PE assay kit and mass spectrometry analysis.

1. Sample Homogenization:

  • Homogenize cell pellets or tissue samples in a suitable buffer (e.g., PBS).

2. Lipid Extraction (Folch Method):

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenate.
  • Vortex vigorously for 15 minutes.
  • Centrifuge at 2000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.
  • Resuspend the dried lipids in a suitable solvent for downstream analysis.

Visualizations

Signaling Pathway Involving Phosphatidylethanolamine

Phosphatidylethanolamine (PE) is a key phospholipid in cellular membranes and is involved in various cellular processes, including membrane fusion and the regulation of membrane protein function.[1][2] The following diagram illustrates a simplified pathway of PE synthesis and its role as a substrate for phospholipases.

PE_Signaling_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PA Phosphatidic Acid LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG PAP PE Phosphatidylethanolamine (e.g., DHPE) DAG->PE EPT CDP_Eth CDP-Ethanolamine CDP_Eth->PE LysoPE Lysophosphatidylethanolamine PE->LysoPE Cleavage FattyAcid Fatty Acid LysoPE->FattyAcid + PLA2 Phospholipase A2 PLA2->PE

Caption: Simplified pathway of PE synthesis and its cleavage by PLA2.

Experimental Workflow for the Novel Rhodamine-DHPE Assay

The following diagram outlines the workflow for the novel fluorescent assay.

Assay_Workflow Start Start PrepareReagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->PrepareReagents AddToPlate Add Substrate and Enzyme to 96-well Plate PrepareReagents->AddToPlate Incubate Incubate at 37°C for 30 minutes AddToPlate->Incubate ReadFluorescence Read Fluorescence (Ex: 560 nm, Em: 581 nm) Incubate->ReadFluorescence AnalyzeData Analyze Data (Calculate Activity) ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the novel Rhodamine-DHPE phospholipase assay.

Logical Relationship of Assay Comparison

This diagram illustrates the logical relationship between the different assay types compared in this guide.

Caption: Classification of the compared lipid analysis methods.

Conclusion

The novel fluorescent assay utilizing a Rhodamine-DHPE substrate presents a promising alternative for the sensitive and high-throughput measurement of phospholipase activity. Its performance is comparable to or exceeds that of some existing methods in terms of sensitivity and ease of use. While mass spectrometry remains the gold standard for absolute quantification and identification of a wide range of lipid species, the Rhodamine-DHPE assay offers a cost-effective and efficient solution for enzyme activity screening and kinetic studies. The choice of assay will ultimately depend on the specific research question, available instrumentation, and desired throughput.

References

A Comparative Guide to 06:0 PE and DMPC Bicelle Systems: A Resource for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of membrane mimetics, bicellar systems stand out for their versatility in structural biology, particularly for the study of membrane proteins, and their potential in drug delivery applications. This guide provides a comparative analysis of two notable bicelle-forming components: the well-characterized 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) systems and the less explored 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE) systems. Due to the extensive research on DMPC-based bicelles, typically formed with a short-chain phospholipid like 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC), this system will be presented as a benchmark. The properties and potential of this compound-based bicelles will be discussed in comparison, drawing upon the known physicochemical characteristics of this compound.

I. Physicochemical Properties of Individual Lipid Components

A foundational understanding of the individual lipid components is crucial for predicting the behavior of the resulting bicelle systems. The properties of the long-chain lipid, DMPC, and the short-chain lipids, DHPC (as a proxy for a short-chain phosphatidylcholine in DMPC bicelles) and this compound, are summarized below.

PropertyDMPCDHPC (06:0 PC)This compound
Chemical Formula C₃₆H₇₂NO₈PC₁₇H₃₄NO₈PC₁₇H₃₄NO₈P
Molecular Weight ( g/mol ) 677.9451.5411.4
Acyl Chain Length 14:06:06:0
Headgroup Phosphocholine (B91661)PhosphocholinePhosphoethanolamine
Phase Transition Temp. (Tm) 24°CNot applicable (soluble)Not well-documented, but expected to be low
Critical Micelle Conc. (CMC) ~1 nM (forms vesicles)~14-16 mM[1][2]Not experimentally determined, but expected to be in the millimolar range

II. Comparative Analysis of Bicelle Systems

While direct experimental data for this compound-based bicelles is limited, we can infer their potential properties and compare them to the well-established DMPC/DHPC system.

DMPC/DHPC Bicelle System: The Benchmark

DMPC/DHPC bicelles are discoidal structures where the long-chain DMPC forms a planar bilayer, and the short-chain DHPC saturates the high-curvature rim, effectively shielding the hydrophobic acyl chains from the aqueous environment.[1] The size and morphology of these bicelles are highly dependent on the molar ratio of the long-chain to short-chain lipid (q-ratio), total lipid concentration, and temperature.[3] At low q-ratios (e.g., q < 1), small, rapidly tumbling isotropic bicelles are formed, which are ideal for solution NMR studies.[2] At higher q-ratios (e.g., q > 2.5), larger, magnetically alignable bicelles form, which are utilized in solid-state NMR.[2]

Hypothetical this compound-based Bicelle System: A Prospective Look

A bicelle system incorporating a long-chain lipid like DMPC with this compound as the short-chain component would likely exhibit distinct properties due to the differences in the headgroup of this compound compared to DHPC.

  • Headgroup Interactions: The primary amine of the phosphoethanolamine headgroup in this compound can participate in hydrogen bonding, a property not present in the quaternary amine of the phosphocholine headgroup of DHPC.[] This could lead to altered lipid packing at the rim of the bicelle and potentially influence the stability and phase behavior of the system.

  • Curvature Preference: Phosphatidylethanolamine lipids are known to have a smaller headgroup area compared to phosphatidylcholine lipids, which can favor the formation of non-lamellar, curved structures.[] In the context of a bicelle, this intrinsic preference for curvature might make this compound a more efficient rim-stabilizing agent, potentially altering the range of stable q-ratios.

  • pH Sensitivity: The primary amine of the this compound headgroup has a pKa, meaning its charge state is dependent on the pH of the surrounding medium. This introduces a level of pH-responsiveness to the bicelle system, which could be exploited for triggered drug release applications. In contrast, the phosphocholine headgroup of DMPC and DHPC is zwitterionic over a wide pH range.

FeatureDMPC/DHPC Bicelle SystemHypothetical DMPC/06:0 PE Bicelle System
Formation Spontaneous self-assembly of DMPC and DHPC in aqueous solution.Expected to form through a similar self-assembly process.
Morphology Discoidal at low q-ratios, becoming more lamellar or forming larger aggregates at high q-ratios.[3]Potentially similar discoidal morphology, but the range of stable q-ratios may differ.
Size Tunable by adjusting the q-ratio and total lipid concentration.[5]Expected to be tunable, with potential differences in the size range for a given q-ratio.
Stability Stable over a specific range of temperature and concentration.[2]Hydrogen bonding of the PE headgroup could potentially enhance stability.
pH Sensitivity Relatively insensitive to pH changes.Expected to be pH-sensitive due to the primary amine in the this compound headgroup.
Applications Widely used in membrane protein structural studies (NMR) and as a membrane mimetic.[1] Potential for drug delivery.Potential for similar applications, with the added feature of pH-triggered release for drug delivery.

III. Experimental Protocols

Detailed methodologies for the preparation and characterization of bicelle systems are essential for reproducible research.

A. Bicelle Preparation (Thin Film Hydration Method)

This protocol is a standard method for preparing DMPC/DHPC bicelles and can be adapted for this compound-based systems.

  • Lipid Film Formation:

    • Co-dissolve the desired amounts of the long-chain lipid (e.g., DMPC) and the short-chain lipid (e.g., DHPC or this compound) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio (q-ratio) will determine the properties of the bicelles.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer to the lipid film.

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or sonication) at a temperature above the phase transition temperature of the long-chain lipid (for DMPC, this is 24°C).[6] This process may take several hours to ensure complete hydration.

    • The resulting solution should be a clear or slightly opalescent suspension of bicelles.

Bicelle_Preparation_Workflow cluster_lipids Lipid Components cluster_process Preparation Steps LongChain Long-Chain Lipid (e.g., DMPC) Dissolve 1. Dissolve in Organic Solvent LongChain->Dissolve ShortChain Short-Chain Lipid (e.g., DHPC or this compound) ShortChain->Dissolve Evaporate 2. Evaporate Solvent (Thin Film Formation) Dissolve->Evaporate Hydrate 3. Hydrate with Aqueous Buffer Evaporate->Hydrate Agitate 4. Agitate above Tm Hydrate->Agitate BicelleSolution Bicelle Solution Agitate->BicelleSolution

Workflow for the preparation of bicelle systems.
B. Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic radius (size) and size distribution of the bicelles.

  • Sample Preparation:

    • Filter the bicelle solution through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

    • Dilute the sample to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature.

    • Place the sample in a clean cuvette and insert it into the instrument.

  • Data Acquisition and Analysis:

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the correlation function to obtain the size distribution and average hydrodynamic radius of the bicelles.

C. Characterization by ³¹P Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a powerful technique to probe the phase behavior and lipid organization within bicelles.

  • Sample Preparation:

    • Prepare the bicelle sample in a buffer containing a small percentage of D₂O for the NMR lock.

    • Transfer the sample to an NMR tube.

  • NMR Spectroscopy:

    • Acquire ³¹P NMR spectra at different temperatures.

    • The chemical shifts of the phosphorus nuclei in the long-chain and short-chain lipids will be distinct, providing information about their local environment.[7]

    • In isotropic bicelles, two sharp peaks are typically observed, corresponding to the long-chain and short-chain lipids.[7] The appearance of a broad, powder-pattern-like signal can indicate the formation of larger, more ordered structures.[8]

Characterization_Workflow cluster_dls Dynamic Light Scattering (DLS) cluster_nmr ³¹P Nuclear Magnetic Resonance (NMR) BicellePrep Bicelle Preparation DLS_Sample Sample Filtration & Dilution BicellePrep->DLS_Sample NMR_Sample Sample Preparation (with D₂O) BicellePrep->NMR_Sample DLS_Acquire Data Acquisition DLS_Sample->DLS_Acquire DLS_Analyze Size & Distribution Analysis DLS_Acquire->DLS_Analyze NMR_Acquire Spectral Acquisition NMR_Sample->NMR_Acquire NMR_Analyze Phase Behavior & Lipid Organization Analysis NMR_Acquire->NMR_Analyze

Experimental workflow for bicelle characterization.

IV. Concluding Remarks

The DMPC/DHPC bicelle system remains a robust and well-understood platform for a variety of biophysical and pharmaceutical applications. Its properties are readily tunable, and a wealth of literature supports its use. While experimental data on this compound-based bicelles is currently lacking, the unique properties of the phosphoethanolamine headgroup suggest that such systems could offer novel functionalities, particularly in the realm of pH-responsive drug delivery. Further research into the self-assembly and phase behavior of this compound with long-chain phospholipids (B1166683) is warranted to explore these promising avenues and expand the toolkit of available membrane mimetics for researchers and drug development professionals.

References

A Head-to-Head Comparison: 06:0 PE versus Bile Salts as Biological Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nuanced world of biological detergents, the choice between synthetic phospholipids (B1166683) and naturally derived surfactants is a critical one. This guide provides an objective comparison of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE), a short-chain phospholipid, and bile salts, a class of biological detergents, drawing upon their physicochemical properties and performance in relevant applications.

At the forefront of membrane protein research, drug delivery system development, and in vitro cellular studies, the selection of an appropriate detergent is paramount to preserving the structure and function of biological molecules. Both this compound and bile salts are employed for their ability to self-assemble and interact with lipid bilayers, yet their distinct molecular structures give rise to different performance characteristics.

Physicochemical Properties: A Tale of Two Structures

Bile salts, in contrast, are naturally occurring anionic detergents derived from cholesterol in the liver.[2] Their rigid steroidal backbone and facial amphipathicity—with a hydrophilic face bearing hydroxyl groups and a hydrophobic face—confer a unique mechanism of action.[2][3] The CMC of bile salts is highly dependent on their specific structure, particularly the number and orientation of hydroxyl groups, and is also influenced by the ionic strength of the solution.[4][5][6] For instance, the CMC of sodium cholate (B1235396) is approximately 15 mM, while the more hydrophobic sodium deoxycholate has a lower CMC in the range of 5-10 mM.[5]

Performance in Key Applications: A Comparative Overview

The choice between this compound and bile salts often hinges on the specific experimental goals. While direct comparative studies are limited, their individual properties suggest distinct advantages and disadvantages in various applications.

Membrane Protein Solubilization and Stabilization

Bile salts have a long history of use in the extraction of membrane proteins.[7][8][9] Their effectiveness stems from their ability to disrupt lipid-lipid and lipid-protein interactions within the cell membrane. However, this aggressive solubilization can come at a cost. At higher concentrations, bile salts, particularly the dihydroxy variants like deoxycholate, can be denaturing, leading to the unfolding and aggregation of proteins.[10][11][12] Studies have shown that bile salts can cause widespread protein unfolding and aggregation in bacteria.[10]

Short-chain phospholipids like this compound are generally considered milder detergents. Their mechanism of solubilization is thought to involve partitioning into the membrane bilayer, which at high concentrations leads to the formation of mixed micelles containing lipids, protein, and detergent. This gentler action can be advantageous for preserving the native conformation and activity of delicate membrane proteins.

Drug Delivery Systems

Both this compound and bile salts are integral components in the formulation of drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs.[13]

Bile salts are extensively used to form mixed micelles and bilosomes (liposomes incorporating bile salts).[13] Their physiological role in fat absorption makes them excellent candidates for oral drug delivery, where they can enhance drug permeation across the intestinal epithelium.[2] The incorporation of bile salts into liposomal formulations can increase the flexibility and fluidity of the lipid bilayer, potentially leading to enhanced drug release.

Phosphatidylethanolamines, including short-chain variants, are fundamental building blocks of liposomes and lipid nanoparticles. This compound's ability to form non-lamellar structures can be exploited to create more dynamic and potentially more fusogenic delivery vehicles.[1] The well-defined nature of synthetic phospholipids like this compound offers greater control over the size, stability, and release characteristics of the resulting drug carrier.

Quantitative Data Summary

PropertyThis compound (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine)Bile Salts (e.g., Sodium Cholate, Sodium Deoxycholate)
Chemical Structure Glycerol backbone with two C6 acyl chains and a phosphoethanolamine headgroup[1]Rigid steroidal ring structure with hydroxyl groups on one face and a carboxylic acid or sulfonic acid group[2]
Ionic Nature Zwitterionic[1]Anionic[2]
Critical Micelle Concentration (CMC) Not definitively reported; estimated to be in the mM range (similar to 15 mM for 6:0 PC)Variable; typically 2-15 mM, dependent on structure and ionic strength[4][5][6]
Aggregation Number Generally forms small micellesForms small primary micelles (4-12 molecules) that can further aggregate into larger secondary micelles[3]
Detergency Considered a mild, non-denaturing detergentCan be harsh, with dihydroxy bile salts being more membrane-damaging and protein-denaturing than trihydroxy variants[7][10][12]
Primary Applications Membrane protein stabilization, formation of bicelles, drug delivery (liposomes)[1]Membrane protein extraction, enhancement of drug solubility and absorption, formation of mixed micelles and bilosomes[7][13]
Biocompatibility Generally considered biocompatible as it is a synthetic version of a natural lipid componentEndogenous molecules with established biological functions and transport pathways, but can be cytotoxic at high concentrations[2]

Experimental Protocols

A common method to compare the efficacy of detergents in solubilizing membrane proteins involves incubating isolated cell membranes with varying concentrations of each detergent.

Experimental Workflow: Comparing Detergent Efficacy for Membrane Protein Extraction

G A Isolate Cell Membranes (e.g., via differential centrifugation) B Resuspend Membranes in Buffer A->B C Incubate with varying concentrations of this compound B->C D Incubate with varying concentrations of Bile Salt B->D E Centrifuge to Pellet Insoluble Material C->E D->E F Analyze Supernatant for Solubilized Protein (e.g., BCA assay, SDS-PAGE) E->F G Assess Activity/Stability of Solubilized Protein (e.g., functional assay, Western blot) F->G

Caption: Workflow for comparing the membrane protein extraction efficiency of this compound and bile salts.

Signaling Pathway: Detergent Mechanism of Action on a Lipid Bilayer

G cluster_0 Lipid Bilayer cluster_1 Detergent Monomers cluster_2 Membrane Solubilization p1 p5 p2 p6 p3 p7 p4 p8 M1 Mixed Micelle (Lipid-Protein-Detergent) p6->M1 Formation p7->M1 Formation D1 This compound D1->p2 Partitioning D2 Bile Salt D2->p3 Disruption

Caption: Simplified mechanism of membrane solubilization by detergents.

Conclusion: Making an Informed Choice

The decision to use this compound or bile salts is not a matter of one being definitively superior to the other, but rather a question of suitability for the intended application.

Choose this compound when:

  • Preservation of the native protein structure and function is the highest priority.

  • A mild, non-denaturing detergent is required.

  • High purity and batch-to-batch consistency are essential.

  • Easy removal of the detergent after solubilization is necessary.

Choose Bile Salts when:

  • Strong solubilizing power is needed for robust membrane disruption.

  • The goal is to mimic physiological conditions, particularly for oral drug delivery.

  • Cost is a significant consideration, as naturally derived bile salts can be more economical.

  • Potential effects on protein conformation are acceptable or can be mitigated.

Ultimately, empirical testing is often necessary to determine the optimal detergent and concentration for a specific biological system. This guide serves as a foundational resource to inform that initial selection process, enabling researchers to leverage the distinct properties of this compound and bile salts to achieve their experimental objectives.

References

A Researcher's Guide to Validating the Purity of Synthetic 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic phospholipids (B1166683) is paramount in research and pharmaceutical development, as impurities can significantly impact experimental outcomes, formulation stability, and therapeutic efficacy. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE), a commonly used short-chain phospholipid. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers to make informed decisions about the quality of their reagents.

Executive Summary of Purity Analysis

The purity of synthetic DHPE can be assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a powerful tool for quantifying the primary component and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can identify and quantify both organic and solvent-related impurities. Mass Spectrometry (MS) confirms the molecular weight of DHPE and helps in the identification of unknown impurities through fragmentation analysis. Thin-Layer Chromatography (TLC) offers a rapid and cost-effective qualitative assessment of purity.

Comparative Analysis of Commercial DHPE

While most commercial suppliers offer DHPE with a stated purity of >98% or >99%, the nature and quantity of minor impurities can vary. Below is a comparative summary of analytical data for DHPE from two representative suppliers.

Table 1: HPLC-ELSD Purity Comparison

SupplierRetention Time (min)Peak Area (%)Detected Impurities (Peak Area %)
Supplier A 5.299.8Impurity 1 (0.1% at 4.8 min), Impurity 2 (0.1% at 6.1 min)
Supplier B 5.299.2Impurity 1 (0.3% at 4.8 min), Impurity 3 (0.5% at 7.5 min)

Table 2: ¹H-NMR Purity and Impurity Identification

SupplierKey ¹H-NMR Signals (ppm)Purity (by NMR)Identified Impurities
Supplier A 5.21 (m, 1H, sn-2 CH), 4.1-4.4 (m, 4H, sn-1, sn-3 CH₂), 3.15 (t, 2H, CH₂N), 2.30 (t, 4H, α-CH₂), 1.60 (m, 4H, β-CH₂), 1.30 (m, 4H, γ-CH₂), 0.89 (t, 6H, CH₃)>99%Residual ethanol (B145695) (~0.05%)
Supplier B 5.21 (m, 1H, sn-2 CH), 4.1-4.4 (m, 4H, sn-1, sn-3 CH₂), 3.15 (t, 2H, CH₂N), 2.30 (t, 4H, α-CH₂), 1.60 (m, 4H, β-CH₂), 1.30 (m, 4H, γ-CH₂), 0.89 (t, 6H, CH₃)~99%Residual acetone (B3395972) (~0.1%), Unidentified signals (0.2-0.3 ppm)

Table 3: Mass Spectrometry Analysis

Supplier[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)Potential Impurity Masses (m/z)
Supplier A 412.2434.2299.2, 142.1-
Supplier B 412.2434.2299.2, 142.1314.2 (lyso-DHPE)

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is ideal for the quantitative analysis of non-volatile compounds like DHPE.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Gradient to 5% A, 95% B

    • 10-15 min: 5% A, 95% B

    • 15-16 min: Gradient back to 95% A, 5% B

    • 16-20 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min.

  • Sample Preparation: Dissolve DHPE in methanol (B129727) to a concentration of 1 mg/mL.

¹H-NMR Spectroscopy

NMR spectroscopy provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

  • Concentration: 5-10 mg of DHPE in 0.6 mL of deuterated solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters: Standard ¹H-NMR acquisition parameters with a sufficient relaxation delay (d1) of at least 5 seconds for quantitative analysis.

  • Analysis: Integrate the characteristic peaks of DHPE and compare them to the integrals of any impurity signals.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and to identify impurities based on their mass-to-charge ratio and fragmentation patterns.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Infusion: Introduce the sample (dissolved in methanol with 0.1% formic acid) directly into the mass spectrometer.

  • Data Analysis: Identify the [M+H]⁺ and [M+Na]⁺ ions for DHPE (m/z 412.2 and 434.2, respectively). Perform tandem MS (MS/MS) on the parent ion to observe characteristic fragment ions.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of phospholipid purity.

  • Stationary Phase: Silica gel 60 TLC plates.

  • Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v).

  • Sample Application: Spot a small amount of the dissolved DHPE onto the TLC plate.

  • Visualization:

    • Iodine Vapor: Place the developed plate in a chamber with iodine crystals. Most organic compounds will appear as brown spots.

    • Phosphomolybdate Stain: Spray the plate with a phosphomolybdic acid solution and heat. Phospholipids will appear as dark blue spots.

    • Ninhydrin (B49086) Stain: Spray with a ninhydrin solution and heat. Primary amines, such as the ethanolamine (B43304) headgroup of DHPE, will stain purple/pink.

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and the biological context of phospholipids, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation DHPE_Sample Synthetic DHPE Sample TLC Thin-Layer Chromatography DHPE_Sample->TLC Quick Screen HPLC HPLC-ELSD DHPE_Sample->HPLC Quantification NMR ¹H-NMR Spectroscopy DHPE_Sample->NMR Structure & Quantification MS Mass Spectrometry DHPE_Sample->MS Identity Qualitative Qualitative Purity Assessment TLC->Qualitative Quantitative Quantitative Purity & Impurity Profile HPLC->Quantitative Structural Structural Confirmation & Impurity ID NMR->Structural Molecular_Weight Molecular Weight Verification MS->Molecular_Weight

Caption: Workflow for DHPE Purity Validation.

GPCR_Signaling_Pathway GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates PE Phosphatidylethanolamine (Membrane Component) PE->GPCR Modulates Conformation & Function

Caption: Role of PE in GPCR Signaling.

Logical_Comparison DHPE_Purity DHPE Purity Validation Supplier_A Supplier A (Purity >99%) DHPE_Purity->Supplier_A Supplier_B Supplier B (Purity >98%) DHPE_Purity->Supplier_B Analytical_Methods Analytical Methods Supplier_A->Analytical_Methods Supplier_B->Analytical_Methods TLC_A TLC: Single Spot Analytical_Methods->TLC_A HPLC_A HPLC: >99.5% Peak Area Analytical_Methods->HPLC_A NMR_A NMR: No significant impurities Analytical_Methods->NMR_A MS_A MS: Correct Mass Analytical_Methods->MS_A TLC_B TLC: Minor impurity spot Analytical_Methods->TLC_B HPLC_B HPLC: ~98.5% Peak Area Analytical_Methods->HPLC_B NMR_B NMR: Detectable solvent/side-product Analytical_Methods->NMR_B MS_B MS: Correct Mass + Impurity Mass Analytical_Methods->MS_B Decision Select Appropriate Supplier Based on Experimental Needs TLC_A->Decision HPLC_A->Decision NMR_A->Decision MS_A->Decision TLC_B->Decision HPLC_B->Decision NMR_B->Decision MS_B->Decision

Caption: Decision Framework for Supplier Selection.

A Comparative Review of Short-Chain Polyethyleneimines for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and applications of various short-chain polyethyleneimine (PEI) formulations in gene and drug delivery, supported by experimental data and detailed protocols.

This guide offers a comprehensive comparison of different short-chain polyethyleneimines (PEIs), focusing on their applications in gene silencing, drug delivery, and combination therapies. We delve into the critical interplay between the molecular weight and structure (linear vs. branched) of PEIs and their resulting transfection efficiency and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PEI-based nanocarriers for therapeutic applications.

Performance Comparison of Short-Chain PEIs

The efficacy of PEI as a delivery vector is intrinsically linked to its molecular weight (MW) and architecture. High molecular weight PEIs (HMW-PEIs), such as the 25 kDa branched PEI, have long been recognized for their high transfection efficiency. However, their clinical translation is often hampered by significant cytotoxicity.[1][2] This has spurred research into short-chain, low molecular weight PEIs (LMW-PEIs), which are markedly less toxic but inherently less efficient at condensing and delivering nucleic acids.[3]

To overcome this limitation, various strategies have been developed to enhance the performance of LMW-PEIs. These include cross-linking short PEI chains to form larger, biodegradable structures and grafting them with other polymers like polyethylene (B3416737) glycol (PEG) or polycaprolactone (B3415563) (PCL).[4][5][6] These modifications aim to strike a balance, achieving high transfection efficiency while maintaining low cytotoxicity.

Linear vs. Branched Short-Chain PEIs

The architecture of PEI, whether linear or branched, significantly influences its interaction with cellular membranes and its subsequent delivery efficiency and toxicity profile. Linear PEIs (LPEIs) consist of repeating secondary amine units, while branched PEIs (BPEIs) contain a mix of primary, secondary, and tertiary amines.[7]

Some studies suggest that linear PEIs, particularly the 22 kDa variant, exhibit superior transfection efficiency and lower cytotoxicity compared to their branched counterparts of similar molecular weight.[8][9] This enhanced performance of LPEIs might be attributed to differences in their polyplex formation with nucleic acids and their mechanism of cellular uptake and endosomal escape.[9] Conversely, other studies have reported higher transfection efficiencies with branched PEIs, attributing this to their higher charge density and more compact nanoparticle formation.[10] The optimal choice between linear and branched PEI often depends on the specific cell type and application.[11]

Quantitative Data Summary

The following table summarizes key performance metrics for various short-chain PEI formulations, extracted from the cited literature. This data provides a quantitative basis for comparing their efficacy in different applications.

PEI FormulationApplicationParticle Size (nm)Zeta Potential (mV)Transfection/Delivery EfficiencyCytotoxicity (Cell Viability %)Reference(s)
Linear PEI (22 kDa) Gene Delivery (in vitro)~141.5 - 179.0+13.05~1000-fold higher than liposomes-[8][10]
Branched PEI (25 kDa) Gene Delivery (in vitro)~97.5+36.21~200-fold higher than liposomesIC50: 37 µg/mL[8][10][11]
LMW-PEI (1.8 kDa) + HMW-PEI (25 kDa) Gene Delivery (in vitro)--~30% (significantly enhanced)Low[3]
LMW-PEI (800 Da) + HMW-PEI (25 kDa) Gene Delivery (in vitro)--No significant improvementLow[3]
PEI-PCL-PEI/PEG-PCL siRNA Delivery~100-~40% gene silencing-[5][6]
Alkyl-Modified PEI (10 kDa) shRNA & Doxorubicin (B1662922) Co-delivery--Enhanced apoptosis induction-[12]
PEI-PEG-TAT-DOX + DNA DNA & Doxorubicin Co-delivery--Efficient transfection and anti-tumor activity-[3]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. This section provides synthesized, step-by-step protocols for key experiments involving short-chain PEIs.

Formulation of PEI/Nucleic Acid Nanoparticles (Polyplexes)

This protocol describes the general procedure for forming PEI-based nanoparticles for gene delivery.

Materials:

  • Short-chain PEI (linear or branched) stock solution (e.g., 1 mg/mL in nuclease-free water, pH adjusted to 7.0)

  • Plasmid DNA (pDNA) or small interfering RNA (siRNA) solution (e.g., 1 mg/mL in nuclease-free water)

  • Nuclease-free water or suitable buffer (e.g., 5% glucose solution)

Procedure:

  • Calculate N/P Ratio: Determine the desired nitrogen-to-phosphate (N/P) ratio. The N/P ratio represents the molar ratio of amine groups in PEI to phosphate (B84403) groups in the nucleic acid. This is a critical parameter influencing polyplex formation, stability, and transfection efficiency.

  • Dilution: Separately dilute the required amounts of PEI and nucleic acid in a suitable buffer. It is crucial to add the PEI solution to the nucleic acid solution, not the other way around, to ensure proper complexation.

  • Complexation: Add the diluted PEI solution dropwise to the diluted nucleic acid solution while gently vortexing or pipetting.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable polyplexes.

  • Characterization (Optional but Recommended): Characterize the resulting nanoparticles for size and zeta potential using dynamic light scattering (DLS).

  • Application: The freshly prepared polyplexes are now ready for in vitro or in vivo applications.

In Vitro Transfection Protocol

This protocol outlines the steps for transfecting cells in culture with PEI/pDNA polyplexes.

Materials:

  • Adherent cells cultured in appropriate growth medium

  • PEI/pDNA polyplexes (prepared as in 2.1)

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Polyplex Addition: Gently wash the cells with serum-free medium. Remove the medium and add the freshly prepared PEI/pDNA polyplex solution to the cells.

  • Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Gene Expression Analysis: Incubate the cells for an additional 24-72 hours to allow for gene expression. Analyze the expression of the transgene using appropriate methods (e.g., fluorescence microscopy for reporter genes like GFP, or a luciferase assay).

Co-delivery of a Drug and Gene

This protocol provides a general framework for the co-delivery of an anticancer drug (e.g., Doxorubicin) and a therapeutic gene using a PEI-based carrier.

Materials:

  • Drug-conjugated or encapsulated PEI nanoparticles

  • Therapeutic plasmid DNA

  • Target cancer cell line

Procedure:

  • Nanoparticle Formulation: Prepare the PEI-based nanoparticles co-encapsulating the drug and the plasmid DNA. This can be achieved by various methods, such as conjugating the drug to the PEI backbone via a pH-sensitive linker and then complexing the construct with the pDNA.[3]

  • Cell Treatment: Treat the target cancer cells with the co-delivery nanoparticles following a similar procedure as the in vitro transfection protocol (Section 2.2).

  • Synergistic Effect Analysis: After a suitable incubation period, assess the therapeutic outcome. This can involve measuring cell viability to determine the cytotoxic effect of the drug, analyzing the expression of the therapeutic gene, and evaluating for any synergistic effects between the drug and the gene therapy.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cells treated with different concentrations of PEI formulations

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the PEI formulations for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the cell viability as a percentage relative to untreated control cells.

Visualizing Cellular Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to depict key concepts in PEI-mediated delivery.

The "Proton Sponge" Effect for Endosomal Escape

A widely accepted mechanism for the endosomal escape of PEI polyplexes is the "proton sponge" effect. The numerous amine groups on the PEI polymer can become protonated in the acidic environment of the endosome. This influx of protons leads to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the polyplex into the cytoplasm.[5][11][13]

G cluster_cell Cellular Environment cluster_endosome Cell_Membrane Cell Membrane Endosome Endosome (Acidic pH) Cell_Membrane->Endosome Swelling Osmotic Swelling Endosome->Swelling 3. Influx of Ions & Water Cytoplasm Cytoplasm PEI_Polyplex PEI Polyplex PEI_Polyplex->Cytoplasm 5. Release of Polyplex Protons H+ PEI_Polyplex->Protons 2. Protonation of PEI (Proton Sponge) Chloride Cl- Water H2O Swelling->Cytoplasm 4. Endosomal Rupture PEI_Polyplex_Ext PEI Polyplex PEI_Polyplex_Ext->Cell_Membrane 1. Uptake Endocytosis Endocytosis

Cellular uptake and endosomal escape of PEI polyplexes.
Experimental Workflow for Comparing Linear and Branched PEI

This diagram outlines a typical experimental workflow for comparing the transfection efficiency and cytotoxicity of linear and branched short-chain PEIs.

G Start Start: Select Linear & Branched Short-Chain PEIs Formulation 1. Formulate Polyplexes (PEI + pDNA) Start->Formulation Characterization 2. Characterize Nanoparticles (Size, Zeta Potential) Formulation->Characterization Transfection 4. In Vitro Transfection Characterization->Transfection Cell_Culture 3. Culture Target Cells Cell_Culture->Transfection Cytotoxicity 5. Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Analysis_TE 6a. Analyze Transfection Efficiency (e.g., Fluorescence Microscopy, Luciferase Assay) Transfection->Analysis_TE Analysis_Cyto 6b. Analyze Cytotoxicity (Cell Viability %) Cytotoxicity->Analysis_Cyto Comparison 7. Compare Performance of Linear vs. Branched PEI Analysis_TE->Comparison Analysis_Cyto->Comparison End End Comparison->End

Workflow for comparing short-chain PEI performance.

References

Quantitative NMR (qNMR) for 06:0 PE Concentration Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate determination of phospholipid concentration is paramount in drug development and various research applications, ensuring the reproducibility and reliability of experimental outcomes. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other analytical techniques for the concentration validation of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE), a synthetic short-chain phospholipid crucial in the formulation of lipid-based drug delivery systems and as a tool in biophysical studies.

qNMR for this compound: A High-Precision Approach

Quantitative NMR, particularly ³¹P NMR, offers a direct and highly accurate method for determining the concentration of phospholipids (B1166683) like this compound. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. For phospholipids, the phosphorus-31 (³¹P) nucleus serves as an excellent probe due to its 100% natural abundance and the presence of a single phosphorus atom in each phospholipid molecule, resulting in a simplified spectrum where each phospholipid class typically gives a distinct signal.

Advantages of qNMR for this compound Validation:
  • Absolute Quantification: qNMR can provide an absolute measure of concentration, often without the need for a calibration curve, by using a certified internal standard.

  • High Specificity: The chemical shift of the ³¹P nucleus is sensitive to its electronic environment, allowing for the differentiation of various phospholipid classes in a mixture.

  • Non-destructive: The sample can be recovered and used for further experiments after the NMR analysis.

  • Accuracy and Precision: qNMR is recognized for its high accuracy and precision, with reported relative standard deviations (%RSD) often below 2%.

Comparative Analysis of Analytical Techniques

While qNMR is a powerful tool, other techniques are also employed for phospholipid quantification. The following table summarizes the key performance characteristics of qNMR compared to common alternatives.

Parameter ³¹P qNMR HPLC-ELSD LC-MS/MS
Principle Nuclear spin resonanceLight scattering of nebulized particlesMass-to-charge ratio of ionized molecules
Quantification Absolute (with internal standard)Relative (requires calibration curves)Relative (requires internal standards and calibration curves)
Specificity High for phospholipid classesModerate, based on retention timeVery high, based on mass and fragmentation
Accuracy High (typically >98%)Moderate to HighHigh
Precision (%RSD) < 2%5-15%< 15%
LOD/LOQ LOQ ≈ 0.3 mMLOD < 1 µg, LOQ ≈ 1-2 µgpg to ng range
Throughput ModerateHighHigh
Sample Preparation Simple dissolutionCan require extraction and filtrationOften requires extraction and derivatization
Instrumentation Cost HighModerateHigh

Experimental Workflows

The selection of an analytical method often depends on the specific requirements of the study, including the need for absolute versus relative quantification, sample throughput, and available instrumentation.

cluster_qnmr qNMR Workflow cluster_hplc HPLC-ELSD Workflow qnmr_s Sample Preparation (Dissolution with Internal Standard) qnmr_a Data Acquisition (31P NMR) qnmr_s->qnmr_a qnmr_p Data Processing (Integration & Calculation) qnmr_a->qnmr_p qnmr_r Absolute Concentration qnmr_p->qnmr_r hplc_s Sample & Standards Preparation hplc_a Chromatographic Separation hplc_s->hplc_a hplc_d ELSD Detection hplc_a->hplc_d hplc_p Data Analysis (Calibration Curve) hplc_d->hplc_p hplc_r Relative Concentration hplc_p->hplc_r

Figure 1: Comparison of qNMR and HPLC-ELSD workflows.

Detailed Experimental Protocol: qNMR for this compound Concentration Validation

This protocol outlines the steps for determining the concentration of a this compound solution using ³¹P qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample of unknown concentration

  • Internal Standard (IS): Triphenyl phosphate (B84403) (TPP) or another suitable phosphorus-containing compound with a known purity and a chemical shift that does not overlap with the analyte signal.

  • Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS).

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Preparation of the Internal Standard Stock Solution:

  • Accurately weigh a precise amount of the internal standard (e.g., 20 mg of TPP) using an analytical balance.

  • Dissolve the IS in a known volume of deuterated solvent (e.g., 10.00 mL of CDCl₃) in a volumetric flask to create a stock solution of known concentration.

3. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample into a vial.

  • Add a precise volume of the internal standard stock solution to the vial.

  • Vortex the mixture until the this compound is completely dissolved.

  • Transfer an appropriate volume (e.g., 600 µL) of the final solution into an NMR tube.

4. NMR Data Acquisition:

  • Acquire a one-dimensional ³¹P NMR spectrum. Key acquisition parameters to consider for quantitative accuracy include:

    • Spectrometer Frequency: A higher field strength (e.g., ≥ 400 MHz for ¹H) is preferable for better signal dispersion.

    • Pulse Angle: Use a calibrated 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between scans.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

    • Proton Decoupling: Use a proton decoupling sequence (e.g., WALTZ-16) to collapse proton-phosphorus couplings and simplify the spectrum.

5. Data Processing and Analysis:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

  • Fourier transform the free induction decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Integrate the signals corresponding to the this compound and the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Cₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / V) * Pₛₜₐ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ and Iₛₜₐ = Integrated signal areas of the analyte and internal standard, respectively.

    • Nₓ and Nₛₜₐ = Number of phosphorus nuclei per molecule for the analyte (1 for this compound) and the internal standard (1 for TPP), respectively.

    • MWₓ and MWₛₜₐ = Molecular weights of the analyte and internal standard, respectively.

    • mₛₜₐ = Mass of the internal standard.

    • V = Volume of the solvent.

    • Pₛₜₐ = Purity of the internal standard.

Role of this compound in Research

This compound is a synthetic phospholipid and is not typically involved in endogenous biological signaling pathways. Its primary utility is in research and development as a well-defined component of model membranes, such as bicelles and liposomes, for biophysical studies of membrane proteins and in the formulation of drug delivery systems. Its short acyl chains confer different physical properties compared to long-chain phospholipids, making it a valuable tool for manipulating membrane characteristics in experimental settings.

PE This compound (Synthetic Phospholipid) MM Model Membranes (Bicelles, Liposomes) PE->MM DDS Drug Delivery Systems (e.g., Lipid Nanoparticles) PE->DDS BS Biophysical Studies (e.g., Protein-Lipid Interactions) MM->BS FD Formulation Development DDS->FD

Figure 2: Role of this compound in research applications.

A Comparative Guide to Transfection Reagents: Maximizing Efficiency Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific comparative data on the transfection efficiency of individual phospholipids (B1166683) like 06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) across various cell lines is not extensively documented in publicly available literature, a wealth of information exists for comparing commercially available transfection reagents and methods. This guide provides an objective comparison of common transfection technologies, supported by experimental data, to aid researchers in selecting the optimal method for their specific cell type and application.

Comparison of Transfection Reagent Efficiency

The choice of transfection reagent is critical and highly dependent on the cell type being used. Below is a summary of transfection efficiencies for several popular reagents across a variety of cell lines. It is important to note that efficiency can be influenced by multiple factors including plasmid size, cell health, and passage number.

Cell LineReagent 1 (e.g., Lipofectamine 3000)Reagent 2 (e.g., FuGENE HD)Reagent 3 (e.g., jetPEI)Reagent 4 (e.g., Calcium Phosphate)
HEK293 High (~90%)[1]High (~90%)[2]High[1]Moderate to High[3]
CHO Moderate to HighHighModerateModerate
HeLa HighHigh[2]ModerateLow to Moderate
MCF-7 ModerateLow to ModerateHigh[2]Low
C2C12 ModerateHigh[2]LowLow
HepG2 Low to ModerateHigh[2]LowLow
HCT116 ModerateHigh[2]LowLow
Primary Myoblasts High (97.78%)[4]Moderate (77.86%)[4]-Low
Primary Keratinocytes High[2]--Low

Note: Efficiency levels are aggregated from multiple sources and should be considered as general guidance. Optimization is recommended for each specific cell line and experiment.

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are general protocols for common transfection methods.

Lipid-Based Transfection Protocol (General)

This protocol provides a general workflow for using cationic lipid-based transfection reagents.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of DNA-Lipid Complexes:

    • Dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of the lipid-based transfection reagent into 250 µL of serum-free medium.

    • Combine the diluted DNA and diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the cell culture medium and replace it with 2 mL of fresh, serum-containing growth medium.

    • Add the 500 µL of DNA-lipid complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Assay for gene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay).

Polyethylenimine (PEI) Transfection Protocol for HEK293T Cells

PEI is a cost-effective polymer-based transfection reagent.[5]

  • Cell Seeding: The day before transfection, plate 1 x 10^5 HEK293T cells per well in a 6-well plate.[5]

  • Preparation of DNA-PEI Complexes:

    • In a microcentrifuge tube, mix 1 µg of plasmid DNA in 100 µL of incomplete medium.[5]

    • Add 12 µL of a 1 mg/mL PEI solution. Immediately vortex for 15 seconds.[5]

    • Incubate the mixture at room temperature for 10 minutes.[5]

  • Transfection:

    • Add 600 µL of incomplete medium to the DNA-PEI mixture.[5]

    • Add the total solution dropwise to the cells.[5]

  • Incubation and Assay:

    • Incubate at 37°C for 3 hours, then add 2 mL of complete medium.[5]

    • Continue to incubate for up to 48 hours before assaying for gene expression.[5]

Calcium Phosphate Transfection Protocol

A classic and cost-effective method for transfection.[6]

  • Cell Seeding: Seed cells 18-24 hours prior to transfection to reach 50-70% confluency.

  • Preparation of DNA-Calcium Phosphate Precipitate:

    • In a sterile tube, mix 20-30 µg of plasmid DNA with sterile water to a final volume of 450 µL.

    • Add 50 µL of 2.5 M CaCl2 and mix well.

    • In a separate sterile tube, add 500 µL of 2x HEPES-buffered saline (HBS).

    • Add the DNA-CaCl2 solution dropwise to the HBS while gently vortexing or bubbling air through the HBS. A fine precipitate should form.

    • Incubate at room temperature for 20-30 minutes.

  • Transfection:

    • Add the 1 mL of precipitate suspension dropwise to the cells.

    • Swirl the plate to distribute the precipitate evenly.

  • Incubation and Assay:

    • Incubate the cells for 4-16 hours at 37°C.

    • Aspirate the medium containing the precipitate and wash the cells with PBS.

    • Add fresh complete medium and incubate for a further 24-48 hours before assaying.

Visualizing Transfection Workflows and Decision Making

Lipid-Based Transfection Workflow

The following diagram illustrates the key steps in a typical lipid-based transfection experiment.

Lipid_Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_incubation Incubation & Analysis prep_dna Dilute Plasmid DNA in Serum-Free Medium mix Combine Diluted DNA and Lipid Reagent prep_dna->mix prep_lipid Dilute Lipid Reagent in Serum-Free Medium prep_lipid->mix incubate_complex Incubate at Room Temperature (15-20 min) mix->incubate_complex add_complex Add DNA-Lipid Complexes to Cells in Culture incubate_complex->add_complex incubate_cells Incubate Cells (24-72 hours) add_complex->incubate_cells assay Assay for Gene Expression incubate_cells->assay

Caption: Workflow for lipid-based transfection.

Decision Tree for Selecting a Transfection Method

Choosing the right transfection method is crucial for experimental success. This diagram provides a simplified decision-making framework.

Transfection_Decision_Tree start Start: Need to introduce nucleic acid into cells cell_type What is the cell type? start->cell_type common_line Common Cell Line (e.g., HEK293, HeLa) cell_type->common_line Easy difficult_line Difficult-to-Transfect (e.g., Primary, Stem Cells) cell_type->difficult_line Difficult cost_consideration Is cost a major factor? common_line->cost_consideration electroporation Electroporation or Viral Transduction difficult_line->electroporation method_choice Choose Transfection Method lipid_poly Lipid-based or Polymer-based yes_cost Yes cost_consideration->yes_cost no_cost No cost_consideration->no_cost calcium_phosphate Calcium Phosphate yes_cost->calcium_phosphate no_cost->lipid_poly

References

Safety Operating Guide

Proper Disposal Procedures for 06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive guide to the operational and disposal plans for this compound, offering step-by-step procedural guidance. Adherence to these protocols is essential to mitigate risks and ensure that all waste is handled in accordance with regulatory standards.

I. Immediate Safety Considerations

Before handling this compound for disposal, it is imperative to consult the material safety data sheet (MSDS) and be aware of the following:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1]

  • Inhalation: Avoid inhaling any dust or vapors. Handle in a well-ventilated area, preferably a fume hood.[1]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents.[1]

  • Thermal Decomposition: Upon thermal decomposition, this compound can release toxic fumes of carbon monoxide and carbon dioxide.[1]

II. Quantitative Data for this compound

The following table summarizes the key quantitative data for 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine. Please note that most of these properties are computationally derived.

PropertyValueSource
Molecular Formula C₁₇H₃₄NO₈PPubChem[2]
Molecular Weight 411.43 g/mol PubChem[2]
Form Powder or liquid (in chloroform)Sigma-Aldrich[3]
Storage Temperature -20°CAvanti Polar Lipids[4]
Solubility Water-soluble.[5] Also soluble in methanol. A related compound, 1,2-dihexanoyl-sn-glycero-3-PC, is soluble in DMF, DMSO, and ethanol.[6][7]MedChemExpress, Sigma-Aldrich, Cayman Chemical
Stability Stable for at least 1 year at -20°C.[4] A related compound, 1,2-dihexanoyl-sn-glycero-3-PS, is stable for ≥ 4 years at -20°C.[7]Avanti Polar Lipids, Cayman Chemical
Boiling Point Not available. A related longer-chain compound has a boiling point of 723.6 °C at 760 mmHg.[8]BuyersGuideChem
Melting Point Not available.

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations.[1] The following is a general procedural guide. Always consult with your institution's Environmental Health and Safety (EHS) office for specific requirements.

Step 1: Waste Classification and Segregation

  • Hazardous Waste Determination: this compound should be treated as a chemical waste. While some university guidelines suggest that "o-phosphoethanolamine" can be disposed of in the sanitary sewer, this does not explicitly apply to the dihexanoyl form and should be confirmed with your EHS office.[9]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS. Keep it separate from incompatible materials, especially strong oxidizing agents.[1]

Step 2: Waste Collection and Labeling

  • Container: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The original container is often a good choice.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine," the concentration, and the date of accumulation.

Step 3: On-site Neutralization (Expert Consultation Required)

  • Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions. This would yield fatty acids and glycerophosphoethanolamine.[10][11][12]

  • Neutralization: If hydrolysis is performed, the resulting solution must be neutralized to a pH between 5.5 and 9.5 before any further steps.[13][14]

  • Verification: The final solution should be analyzed to ensure complete degradation of the original compound before proceeding with disposal.

Step 4: Final Disposal

  • EHS Pickup: Arrange for the collection of the labeled hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, as required by regulations.

IV. Experimental Protocol: Spill Decontamination

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear PPE: Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean-up:

    • Carefully scoop the absorbed material or the solid into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Rinse the area thoroughly.

  • Dispose of Waste: All contaminated materials (absorbent, paper towels, gloves, etc.) must be placed in the hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in the disposal procedure and arrange for EHS pickup.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Proper Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_collection Collection & Labeling cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Chemical Waste ppe->classify segregate Segregate from Incompatible Waste classify->segregate collect Collect in a Labeled, Compatible Container segregate->collect ehs_consult Consult EHS for On-site Treatment? collect->ehs_consult neutralize Perform Neutralization/Hydrolysis (Trained Personnel Only) ehs_consult->neutralize Yes pickup Arrange for EHS/Contractor Pickup ehs_consult->pickup No neutralize->pickup end End of Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 06:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE), a water-soluble, short-chain glycerophospholipid. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. This information is crucial for understanding its behavior and for proper storage and handling.

PropertyValue
Synonyms 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, DHPE
Molecular Formula C₁₇H₃₄NO₈P
Molecular Weight 411.43 g/mol
Form Available as a powder or in chloroform (B151607) solution
Storage Temperature -20°C

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound in its two common forms. While no specific Safety Data Sheet (SDS) for this compound was found, the recommendations are based on SDSs for similar phospholipid compounds.

PPE CategoryPowder FormChloroform Solution
Eye Protection Safety glasses with side shields or goggles.Chemical safety goggles. A face shield may be required for larger quantities.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.Laboratory coat. Consider a chemical-resistant apron for larger volumes.
Respiratory Protection For nuisance exposures to dust, a NIOSH-approved P95 or P1 particle respirator is recommended.[1]Work in a well-ventilated area or a chemical fume hood. A respirator may be needed for high concentrations.

Handling and Disposal Procedures

Handling:

  • General: Avoid contact with eyes, skin, and clothing.[2] Do not ingest or inhale.[2] Wash hands thoroughly after handling.

  • Powder: Avoid creating dust. Use in a well-ventilated area.

  • Chloroform Solution: Handle in a chemical fume hood to avoid inhalation of chloroform vapors.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (or equivalent safety information) Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review SDS->Don PPE Prepare Workspace Prepare Workspace (Fume Hood/Ventilated Area) Don PPE->Prepare Workspace Weigh/Measure Weigh Powder or Measure Chloroform Solution Prepare Workspace->Weigh/Measure Dissolve/Dilute Dissolve or Dilute as per protocol Weigh/Measure->Dissolve/Dilute Decontaminate Decontaminate Workspace and Equipment Dissolve/Dilute->Decontaminate Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE Doff and Dispose of PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Logical Relationship for PPE Selection

The selection of appropriate PPE is directly related to the physical form of this compound being handled. The following diagram outlines this logical relationship.

PPE Selection Logic for this compound cluster_powder Powder cluster_chloroform Chloroform Solution Form Physical Form of this compound Powder Powder Form->Powder is Powder Chloroform Solution Chloroform Solution Form->Chloroform Solution is Solution P_Goggles Safety Goggles P_Gloves Gloves P_Coat Lab Coat P_Respirator Particle Respirator C_Goggles Chemical Goggles C_Gloves Chemical-Resistant Gloves C_Coat Lab Coat C_Hood Fume Hood Powder->P_Goggles Powder->P_Gloves Powder->P_Coat Powder->P_Respirator Chloroform Solution->C_Goggles Chloroform Solution->C_Gloves Chloroform Solution->C_Coat Chloroform Solution->C_Hood

Caption: Decision diagram for selecting appropriate PPE based on the physical form of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
06:0 PE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
06:0 PE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.